[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSADQGXHDVVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586107 | |
| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-66-6 | |
| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Abstract: This technical guide provides a comprehensive overview of the chemical properties of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a substituted phenylethylamine derivative of interest to researchers in medicinal chemistry and drug development. This document details its chemical structure, nomenclature, and known physical and safety properties. Due to the limited availability of published experimental data for this specific molecule, this guide presents a representative synthetic protocol and predicted spectroscopic characteristics based on established chemical principles and analysis of analogous compounds. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's chemical profile.
Introduction and Chemical Identity
This compound, systematically named N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine, is a chiral organic compound featuring a phenylethylamine backbone with a primary amine and a tertiary dimethylamine group. The presence of the tolyl group (4-methylphenyl) and the two distinct amine functionalities make it a versatile building block in synthetic chemistry. Its structural similarity to known pharmacologically active molecules suggests its potential as an intermediate or a scaffold in the design of novel therapeutic agents.
This guide aims to consolidate the available information on this compound and provide expert insights into its expected chemical behavior, thereby facilitating its use in a research and development context.
Physicochemical and Safety Data
The fundamental physicochemical properties of N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine | - |
| Synonyms | This compound | - |
| CAS Number | 889939-66-6 | [1] |
| Molecular Formula | C₁₁H₁₈N₂ | |
| Molecular Weight | 178.27 g/mol | |
| Physical Form | Solid |
Safety and Handling:
N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3). The corresponding GHS hazard statement is H301 (Toxic if swallowed).
GHS Pictogram:
Signal Word: Danger
Precautionary Statement: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
It is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methylene, and methyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are detailed below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to alkyl) | ~7.15 | Doublet | 2H |
| Aromatic (meta to alkyl) | ~7.10 | Doublet | 2H |
| Methine (CH-N(CH₃)₂) | ~3.2-3.5 | Doublet of doublets | 1H |
| Methylene (CH₂-NH₂) | ~2.7-3.0 | Multiplet | 2H |
| N-Dimethyl (N(CH₃)₂) | ~2.2 | Singlet | 6H |
| Tolyl Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |
| Primary Amine (NH₂) | Variable (broad) | Singlet | 2H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments. The predicted chemical shifts are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (quaternary, C-Ar) | ~135-140 |
| Aromatic (CH) | ~128-130 |
| Methine (CH-N) | ~60-65 |
| Methylene (CH₂-N) | ~45-50 |
| N-Dimethyl (N(CH₃)₂) | ~40-45 |
| Tolyl Methyl (Ar-CH₃) | ~20-22 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (primary amine) | 3300-3500 (two bands) | Medium, sharp |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Strong |
| N-H Bend (primary amine) | 1590-1650 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium to weak |
| C-N Stretch | 1000-1250 | Medium |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the methine and methylene groups, leading to characteristic fragment ions.
| m/z | Predicted Fragment |
| 178 | [M]⁺ |
| 148 | [M - CH₂NH₂]⁺ |
| 105 | [C₈H₉]⁺ (tolyl) |
| 72 | [CH(N(CH₃)₂)]⁺ |
The following diagram illustrates the relationship between the molecular structure and its predicted spectroscopic features.
Caption: Relationship between molecular structure and predicted spectroscopic data.
Reactivity and Stability
The chemical reactivity of N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine is dictated by the presence of the two amine groups and the aromatic ring.
-
Basicity: Both the primary and tertiary amine groups are basic and will react with acids to form ammonium salts. The tertiary amine is generally more basic than the primary amine due to the electron-donating effect of the two methyl groups.
-
Nucleophilicity: The primary amine is a potent nucleophile and can participate in a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds. The tertiary amine, being sterically hindered, is a weaker nucleophile but can still act as a base or a catalyst in certain reactions.
-
Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, which will influence the regioselectivity of such reactions.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over prolonged periods and should be stored in a tightly sealed container in a cool, dark place.
Representative Synthetic Protocol
Step 1: Aminolysis of 4-Methylstyrene Oxide
-
To a solution of 4-methylstyrene oxide (1 equivalent) in a suitable solvent such as methanol or ethanol, add an excess of aqueous dimethylamine solution (e.g., 40% in water, 3-5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove excess dimethylamine and any inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate amino alcohol, 1-(dimethylamino)-2-(4-methylphenyl)ethan-2-ol.
Step 2: Conversion of the Amino Alcohol to the Diamine
This step can be achieved through a variety of methods, such as a Mitsunobu reaction or a two-step process involving conversion to a leaving group followed by displacement with an amine equivalent. A representative procedure via an azide intermediate is described below.
-
Mesylation: Dissolve the amino alcohol from Step 1 (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.
-
Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Azide Displacement: Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF). Add sodium azide (1.5-2 equivalents) and heat the mixture to 60-80 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract the azide intermediate with an organic solvent. Wash the organic extracts thoroughly with water to remove DMF.
-
Reduction: Dissolve the crude azide intermediate in a suitable solvent like methanol or ethanol. Add a reducing agent such as palladium on carbon (10 mol%) and subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine.
-
Purification: The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine.
Potential Applications in Research
Substituted phenylethylamines and their derivatives are a well-established class of compounds with a wide range of biological activities. The structural motifs present in N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine suggest its potential utility in several areas of research:
-
Medicinal Chemistry: As a chiral diamine, it can serve as a scaffold for the synthesis of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The primary amine provides a handle for further functionalization, allowing for the generation of compound libraries for screening.
-
Asymmetric Catalysis: Chiral 1,2-diamines are widely used as ligands in asymmetric catalysis. This compound, once resolved into its enantiomers, could be explored as a ligand for metal-catalyzed asymmetric transformations.
-
Material Science: The ability of the diamine functionality to coordinate with metal ions could be exploited in the development of novel coordination polymers or metal-organic frameworks (MOFs).
Conclusion
N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine is a chiral diamine with potential applications in various fields of chemical research. This guide has provided a summary of its known chemical and physical properties, as well as predicted spectroscopic data to aid in its characterization. A representative synthetic protocol has also been outlined to facilitate its preparation in a laboratory setting. As with any research chemical for which limited data is available, it is crucial to exercise caution during its handling and to perform thorough characterization of the synthesized material.
References
- Google Patents. Process for producing N, N'-dimethylethylenediamine. JP5073990B2.
- Fisher Scientific. N¹,N¹-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine, 98%. [Link]
- Balci, M. Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. 2005. [Link]
- NIST. 1,2-Ethanediamine, N,N'-dimethyl-. NIST Chemistry WebBook. [Link]
- Wikipedia. 1,1-Dimethylethylenediamine. [Link]
Sources
An In-Depth Technical Guide to [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine (CAS 851169-57-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine, a versatile phenethylamine derivative with significant potential in pharmaceutical and chemical research. This document moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and applications, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine, with the CAS number 851169-57-8, is a substituted phenethylamine. Its structure features a methoxy group on the phenyl ring, which significantly influences its electronic properties and potential biological interactions.
Table 1: Physicochemical Properties of [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine | Chem-Impex[1] |
| CAS Number | 851169-57-8 | Chem-Impex[1] |
| Molecular Formula | C₁₁H₁₈N₂O | PubChem[2] |
| Molecular Weight | 194.27 g/mol | PubChem[2] |
| Appearance | Yellow Liquid | Chem-Impex[1] |
| Purity | ≥ 95% (by NMR) | Chem-Impex[1] |
| Storage Conditions | Store at room temperature | Chem-Impex[1] |
Synthesis and Manufacturing
While specific, detailed synthesis protocols for [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous phenethylamines. A common approach involves the reductive amination of a corresponding ketone.
Proposed Synthetic Pathway
A logical synthetic approach would start from 4-methoxyphenylacetone. This pathway offers a straightforward and scalable method for producing the target compound.
Sources
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine molecular structure and weight
An In-depth Technical Guide to [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Abstract
This technical guide provides a comprehensive scientific overview of the molecule this compound, also known by its systematic IUPAC name, N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and a proposed synthetic pathway. The guide emphasizes the rationale behind methodological choices and provides protocols designed for reproducibility and self-validation through analytical characterization. All key data is presented in structured formats, and complex workflows are visualized to ensure clarity and accessibility for a technical audience.
Molecular Structure and Identification
The precise arrangement of atoms and functional groups within a molecule dictates its chemical behavior and potential applications. This compound is a substituted phenylethylamine derivative characterized by a chiral center and two distinct amine functionalities.
Chemical Structure
The molecule consists of an ethane backbone. The first carbon atom (C1) is bonded to a 4-methylphenyl (p-tolyl) group, a dimethylamino group, and the second carbon atom (C2). The C2 atom is bonded to a primary amino group. The presence of four different substituents on C1 renders it a chiral center.
Caption: 2D representation of N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine.
Chemical Identifiers
For unambiguous identification and database referencing, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| IUPAC Name | N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | PubChem[1] |
| Molecular Formula | C₁₁H₁₈N₂ | PubChem[1] |
| SMILES | CC1=CC=C(C=C1)C(CN)N(C)C | PubChem[1] |
| InChI | InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 | PubChem[1] |
| InChIKey | BBSADQGXHDVVCU-UHFFFAOYSA-N | PubChem[1] |
| PubChem CID | 16461924 | PubChem[1] |
Molecular Weight and Physicochemical Properties
The molecular weight is a fundamental property derived from the molecular formula. It is essential for quantitative experimental work, such as determining molar concentrations and reaction stoichiometry.
Molecular Weight Calculation
The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms.
-
Carbon (C): 11 atoms × 12.011 u = 132.121 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Total Average MW: 178.28 g/mol
The Monoisotopic Mass , which is calculated using the mass of the most abundant isotope of each element, is 178.147 Da [1]. This value is critical for high-resolution mass spectrometry analysis.
Predicted Physicochemical Properties
While experimental data for this specific compound is sparse, computational models provide valuable predictions for its properties.
| Property | Predicted Value | Description |
| XLogP3 | 1.2 | A measure of lipophilicity. A low value suggests moderate water solubility.[1] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | Reflects the surface area occupied by polar atoms, influencing membrane permeability. |
| Hydrogen Bond Donors | 1 | The primary amine group (-NH₂) can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | Both nitrogen atoms can accept hydrogen bonds. |
| Rotatable Bond Count | 4 | Indicates the molecule's conformational flexibility. |
Proposed Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The following section outlines a logical, multi-step synthesis pathway based on well-established organic chemistry principles.
Synthetic Workflow
The proposed synthesis begins with a common starting material, 4-methylbenzaldehyde, and proceeds through a three-step sequence involving a Knoevenagel condensation, reduction, and reductive amination.
Caption: Proposed synthetic workflow for N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine.
Experimental Protocol
Step 1: Knoevenagel Condensation
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add 2-(dimethylamino)acetonitrile (1.0 eq) dropwise.
-
Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the α-carbon of the acetonitrile, forming a nucleophilic carbanion required for the condensation reaction. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-methylbenzaldehyde (1.0 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Selective Alkene Reduction
-
Dissolve Intermediate 1 (1.0 eq) in ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Rationale: NaBH₄ is a mild reducing agent capable of selectively reducing the polarized carbon-carbon double bond of the enaminonitrile without affecting the nitrile or aromatic ring.
-
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the solvent in vacuo. Add water and extract the product with dichloromethane.
-
Dry the combined organic layers and concentrate to yield Intermediate 2.
Step 3: Nitrile Reduction
-
In a separate flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.
-
Add a solution of Intermediate 2 (1.0 eq) in THF dropwise at 0 °C.
-
Rationale: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the nitrile group to a primary amine. This reaction is highly exothermic and requires careful temperature control.
-
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude final product, which can be purified by column chromatography or distillation.
Analytical Characterization (Self-Validation)
Confirmation of the final product's identity and purity is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. Expected ¹H NMR signals would include an AA'BB' system for the aromatic protons, a singlet for the aromatic methyl group, a singlet for the six dimethylamino protons, and distinct multiplets for the methine and methylene protons of the ethane backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the calculated monoisotopic mass (178.147 Da)[1].
-
Infrared (IR) Spectroscopy: The presence of a primary amine will be indicated by N-H stretching bands around 3300-3400 cm⁻¹. C-H and C-N stretches will also be present.
Potential Applications and Future Directions
While specific applications for this compound are not widely documented, its structure suggests several areas of interest for researchers. The presence of two distinct nitrogen atoms with different steric and electronic properties makes it a compelling candidate as a bidentate ligand in coordination chemistry for catalysis or materials science.
Furthermore, its structural similarity to known bioactive molecules, such as certain pharmaceuticals, suggests its potential as a scaffold or intermediate in drug discovery programs. For instance, the related compound [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[2][3]. Future research could involve the synthesis of a library of derivatives and their screening for biological activity.
References
- PubChem. This compound.
- PubChem. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine.
- PubChem. 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one.
- PrepChem.com. Synthesis of 2-(4-methylphenyl)ethanamine. [Link]
- PubChem. (2-Amino-2-(4-methylphenyl)ethyl)dimethylamine.
- PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-ol.
- National Institutes of Health (NIH). 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one. [Link]
- Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
- Trinity College Dublin, School of Chemistry. Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP). [Link]
- MDPI.
- PubMed Central (PMC). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)
- PubChem. [2-amino-2-(4-methoxyphenyl)ethyl]dimethylamine.
Sources
An In-depth Technical Guide to [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a substituted phenethylamine of significant interest in medicinal chemistry and synthetic applications. This document delves into its chemical identity, plausible synthetic routes, inferred pharmacological profile, and potential applications, offering a foundational resource for researchers in drug discovery and development.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific rigor. The compound this compound is systematically named according to IUPAC nomenclature to avoid ambiguity.
IUPAC Name
The formal IUPAC name for this compound is N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine .
Synonyms
In literature and commercial catalogs, this compound may be referred to by several synonyms, including:
-
1-(p-tolyl)-1-(N,N-dimethylamino)-2-aminoethane
-
[2-Amino-1-(p-tolyl)ethyl]dimethylamine
It is crucial to distinguish this compound from its close analogue, [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine, which possesses a methoxy group instead of a methyl group on the phenyl ring.
Chemical Identifiers
A summary of key identifiers for N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is presented in Table 1.
| Identifier | Value |
| CAS Number | 889939-66-6 |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
| InChI | 1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |
| SMILES | NCC(N(C)C)C1=CC=C(C)C=C1 |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is not widely published, a plausible and logical synthetic route can be devised based on established organic chemistry principles. The Strecker synthesis, a well-established method for the preparation of α-amino acids and their derivatives, offers a viable pathway to the precursor α-aminonitrile, which can then be reduced to the target 1,2-diamine.
Proposed Synthetic Pathway: Modified Strecker Synthesis followed by Reduction
This proposed two-step synthesis starts from the readily available 4-methylbenzaldehyde.
Caption: Proposed two-step synthesis of the target molecule.
Representative Experimental Protocol
Step 1: Synthesis of α-(Dimethylamino)-4-methylphenylacetonitrile (Strecker Reaction)
-
To a solution of 4-methylbenzaldehyde in a suitable solvent (e.g., methanol), an aqueous solution of dimethylamine is added.
-
The mixture is stirred at room temperature to facilitate the formation of the corresponding iminium ion.
-
A solution of a cyanide salt (e.g., potassium cyanide) is then added portion-wise, maintaining the temperature below 25°C.
-
The reaction is stirred for several hours until completion, monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether) and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by column chromatography.
Causality: The Strecker synthesis is a robust method for the formation of α-aminonitriles. The initial reaction between the aldehyde and the amine forms an imine (or iminium ion under acidic conditions), which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile intermediate[1][2][3].
Step 2: Reduction of α-(Dimethylamino)-4-methylphenylacetonitrile
-
The purified α-aminonitrile from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0°C in an ice bath.
-
A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added carefully in small portions.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the nitrile group.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are dried, and the solvent is evaporated to yield the crude N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine. Further purification can be performed by distillation under reduced pressure or crystallization of a suitable salt form.
Causality: Strong hydride-donating reagents like LiAlH₄ are effective for the reduction of nitriles to primary amines. The mechanism involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by hydrolysis during workup to yield the primary amine.
Pharmacological Profile (Inferred)
Specific pharmacological data for N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine are not extensively available in the public domain. However, its structural classification as a substituted phenethylamine allows for an informed inference of its potential biological activity.
General Pharmacology of Substituted Phenethylamines
Substituted phenethylamines are a broad class of compounds known for their diverse psychoactive effects. Many of these compounds act as central nervous system (CNS) stimulants, hallucinogens, entactogens, or anorectics. Their primary mechanism of action often involves the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. They can act as agonists or antagonists at various receptors, or they can influence the reuptake and release of these neurotransmitters from presynaptic terminals.
Predicted Activity Profile
Given its structure, N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is likely to interact with monoamine transporters and receptors. The presence of the α-methyl group (in the ethylamine backbone) and the p-methyl group on the phenyl ring will influence its potency, selectivity, and metabolic stability. It is plausible that this compound could exhibit stimulant or entactogenic properties. However, without empirical data, this remains speculative. Further research is required to elucidate its specific pharmacological profile, including receptor binding affinities, functional activity, and in vivo effects.
Potential Applications
The unique structural features of N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine suggest its utility in several areas of chemical and pharmaceutical research.
Intermediate in Drug Discovery
This compound serves as a valuable chiral building block for the synthesis of more complex pharmaceutical agents. The two amine functionalities offer differential reactivity, allowing for selective elaboration of the molecular scaffold. Its phenethylamine core is a common motif in a wide range of biologically active compounds.
Chiral Ligand in Asymmetric Synthesis
Chiral 1,2-diamines are well-established as highly effective ligands in asymmetric catalysis. They can coordinate with various transition metals to form chiral catalysts that can induce high stereoselectivity in a wide range of chemical transformations, such as asymmetric hydrogenation, alkylation, and cyclization reactions. The enantiomerically pure forms of N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine could be valuable ligands for the synthesis of other chiral molecules.
Caption: Potential applications of the target molecule.
Analytical Methodologies
As N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is a chiral compound, methods for its enantioselective analysis are critical for its development and application, particularly in a pharmaceutical context.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers. A representative method would involve the use of a chiral stationary phase (CSP).
Representative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a common choice for the separation of amine-containing enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution for basic analytes.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is a standard approach.
-
Quantification: The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers.
Chiral Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For high-sensitivity and high-throughput analysis, especially in complex matrices such as biological fluids, a chiral UHPLC-MS/MS method would be advantageous.
Representative Chiral UHPLC-MS/MS Protocol:
-
UHPLC System: A UHPLC system capable of high-pressure operation for use with sub-2 µm particle size columns.
-
Chiral Column: A chiral column with smaller particle sizes compatible with UHPLC systems.
-
Mobile Phase: Similar to HPLC, but with consideration for MS compatibility (e.g., using volatile mobile phase additives like formic acid or ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this basic compound.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for the analyte and an internal standard for accurate quantification.
Conclusion
N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is a chiral substituted phenethylamine with considerable potential as a building block in medicinal chemistry and a ligand in asymmetric synthesis. While its specific pharmacological properties are yet to be fully elucidated, its structural characteristics suggest a likely interaction with monoamine neurotransmitter systems. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing molecule. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.
References
- NROChemistry. Strecker Synthesis. [Link]
- ChemRxiv.
- Organic Chemistry Portal. Strecker Synthesis. [Link]
- Master Organic Chemistry. Strecker Synthesis. [Link]
Sources
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Introduction
This compound is a substituted phenethylamine.[1][2][3] While specific research on this exact molecule is not extensively published, its structural similarity to other well-characterized phenethylamines allows for a robust, evidence-based postulation of its mechanism of action.[3] This guide will provide an in-depth exploration of the putative molecular targets and signaling pathways of this compound, drawing upon the established pharmacology of its chemical class.[1][2][3] The primary focus will be on its likely interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1), two key players in the regulation of monoaminergic neurotransmission.[2][4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the core pharmacology of substituted phenethylamines, providing a scientifically grounded framework for understanding the potential therapeutic and physiological effects of this compound.
Core Putative Mechanisms of Action
The pharmacological activity of substituted phenethylamines is primarily centered on their ability to modulate the synaptic concentrations of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2] This modulation is chiefly achieved through two principal mechanisms: interaction with monoamine transporters and activation of TAAR1.[2][4][5][6]
Interaction with Monoamine Transporters (MATs)
Monoamine transporters (MATs) are integral membrane proteins responsible for the reuptake of monoamines from the synaptic cleft back into the presynaptic neuron.[4][6][7] These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical for regulating the magnitude and duration of monoaminergic signaling.[4][6][7] Substituted phenethylamines are well-known ligands for these transporters.[4][6][7]
This compound likely acts as a substrate for and/or inhibitor of DAT, NET, and SERT. The N,N-dimethyl and 4-methyl substitutions will influence its affinity and selectivity for each transporter.
-
Reuptake Inhibition: The compound may competitively inhibit the binding of endogenous monoamines to the transporters, thereby blocking their reuptake and increasing their concentration in the synaptic cleft.
-
Substrate-Mediated Release (Efflux): Alternatively, or in addition, it may act as a substrate for the transporters. This involves being transported into the presynaptic neuron, which can lead to a reversal of the transporter's function, causing the efflux of monoamines from the neuron into the synapse.
The following diagram illustrates the interaction of a substituted phenethylamine with monoamine transporters.
Caption: Interaction with Monoamine Transporters.
Agonism at Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor (GPCR) that is expressed in monoaminergic neurons and plays a significant role in regulating their activity.[5][8][9][10] Endogenous trace amines, which are structurally similar to monoamine neurotransmitters, are the natural ligands for TAAR1.[5][9] Many substituted phenethylamines are potent TAAR1 agonists.[2][5]
Activation of TAAR1 by this compound would likely lead to the following downstream effects:
-
Modulation of Dopaminergic and Serotonergic Systems: TAAR1 activation can reduce the firing rate of dopaminergic neurons and modulate serotonin neurotransmission.[8][9][11]
-
G-Protein Signaling: TAAR1 couples to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[5] This results in an increase in intracellular cyclic AMP (cAMP) and inositol phosphates/diacylglycerol.
The signaling pathway following TAAR1 activation is depicted below.
Caption: TAAR1 Signaling Pathway.
Experimental Protocols for Mechanism of Action Studies
To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo assays would be necessary.
In Vitro Assays
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of the compound for DAT, NET, and SERT.
-
Methodology:
-
Prepare cell membranes from cells expressing the human recombinant transporters (e.g., HEK293 cells).
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC50 values obtained from competitive binding curves.
-
2. Neurotransmitter Uptake Assays
-
Objective: To assess the functional effect of the compound on monoamine reuptake.
-
Methodology:
-
Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) or cells expressing the transporters.
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of radiolabeled monoamine taken up by the cells or synaptosomes.
-
Determine the IC50 for uptake inhibition.
-
3. TAAR1 Functional Assays
-
Objective: To measure the agonist activity of the compound at TAAR1.
-
Methodology:
-
Use a cell line stably expressing human TAAR1 (e.g., CHO or HEK293 cells).
-
Stimulate the cells with increasing concentrations of the test compound.
-
Measure the production of second messengers, such as cAMP (using a LANCE Ultra cAMP kit or similar) or intracellular calcium mobilization (for Gq-coupled pathways).
-
Construct dose-response curves to determine the EC50 and maximal efficacy (Emax).
-
Data Presentation
The results from these assays can be summarized in the following table:
| Target | Assay Type | Parameter | Value (nM) |
| DAT | Radioligand Binding | Ki | TBD |
| Neurotransmitter Uptake | IC50 | TBD | |
| NET | Radioligand Binding | Ki | TBD |
| Neurotransmitter Uptake | IC50 | TBD | |
| SERT | Radioligand Binding | Ki | TBD |
| Neurotransmitter Uptake | IC50 | TBD | |
| TAAR1 | cAMP Accumulation | EC50 | TBD |
| Emax (%) | TBD |
Conclusion
Based on its chemical structure as a substituted phenethylamine, this compound is predicted to exert its pharmacological effects primarily through interactions with monoamine transporters and the trace amine-associated receptor 1. Its specific affinity and functional activity at these targets will determine its overall pharmacological profile, including its potential as a central nervous system stimulant, antidepressant, or other therapeutic agent. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these putative mechanisms of action. Further research into this and similar compounds will continue to enhance our understanding of monoaminergic neurotransmission and aid in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- Monoamine transporter - Wikipedia. (n.d.).
- Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf. (n.d.).
- Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine Transporters: From Genes to Behavior. Annual Review of Pharmacology and Toxicology, 43(1), 261–284.
- Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal research reviews, 31(4), 483-519.
- Substituted phenethylamine - Wikipedia. (n.d.).
- TAAR1 - Wikipedia. (n.d.).
- Espinoza, S., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
- Jacobsen, J. P., & Newman, A. H. (2020). Discovery and Development of Monoamine Transporter Ligands. In Neuropsychopharmacology (pp. 1-21). Springer, Cham.
- Monoamine transporters – Knowledge and References - Taylor & Francis. (n.d.).
- Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - Frontiers. (2024).
- Espinoza, S., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 23(14), 7856.
- Phenethylamine - Wikipedia. (n.d.).
- Substituted phenethylamine - Grokipedia. (n.d.).
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Biological activity of N,N-dimethyl-4-methyl-β-phenethylamine
An In-Depth Technical Guide to the Predicted Biological Activity of N,N-dimethyl-4-methyl-β-phenethylamine
Distribution: Internal R&D, Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of N,N-dimethyl-4-methyl-β-phenethylamine, a substituted phenethylamine for which direct empirical data is not yet publicly available. By employing a rigorous structure-activity relationship (SAR) analysis of closely related chemical analogues, we construct a robust, evidence-based hypothesis of its pharmacological profile. We predict this compound functions primarily as a potent substrate-type releasing agent at the serotonin (SERT) and norepinephrine (NET) transporters, with significantly attenuated or negligible activity at the dopamine transporter (DAT). This profile suggests a low potential for psychostimulant effects on locomotor activity but a likely induction of cardiovascular (pressor) effects. To validate this hypothesis, this guide provides detailed, field-proven experimental protocols for in vitro monoamine transporter release assays and in vivo telemetric assessment of cardiovascular and locomotor activity in a rodent model.
Introduction and Structural Analysis
N,N-dimethyl-4-methyl-β-phenethylamine is a member of the substituted phenethylamine class, a chemical family known for its diverse and potent interactions with monoamine neurotransmitter systems. Its structure is characterized by three key modifications to the core phenethylamine scaffold:
-
A methyl group at the para- (4) position of the phenyl ring.
-
A methyl group at the beta (β) position of the ethylamine side-chain, creating a structural isomer of methamphetamine.
-
Two methyl groups on the terminal amine (N,N-dimethyl), forming a tertiary amine.
Given the absence of direct research on this specific molecule, this guide will deconstruct its chemical features to project a plausible biological profile. This SAR-based approach is a cornerstone of medicinal chemistry and pharmacology, allowing for the informed prediction of a novel compound's activity by synthesizing data from well-characterized structural analogues. The primary analogues informing this analysis are 4-methylamphetamine (4-MA), 4-methylmethamphetamine (4-MMA), and N,N-dimethyl-β-methylphenethylamine (DMPPA).
Proposed Chemical Synthesis Pathway
A logical and efficient synthesis of the target compound would proceed via the reductive amination of a ketone precursor, 4-methylphenylacetone (4-MP2P), with dimethylamine. This well-established method is a standard in medicinal chemistry for the formation of N,N-dimethyl substituted amines.
Caption: Proposed synthesis via reductive amination.
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Deep Dive
The biological activity of a phenethylamine is dictated by its substitutions. By analyzing the known effects of each substitution present in our target molecule, we can build a predictive model of its interaction with key biological targets.
Core Hypothesis: A Serotonin/Norepinephrine-Dominant Releasing Agent
We hypothesize that N,N-dimethyl-4-methyl-β-phenethylamine is a substrate for monoamine transporters, acting as a potent releasing agent at SERT and NET, with weak or negligible activity at DAT.
This prediction is based on the following well-documented SAR principles:
-
Impact of the 4-Methyl Group: Substitution at the para-position of the phenyl ring with a small alkyl group is a well-established strategy for increasing a compound's potency at the serotonin transporter.[1][2][3] The primary amine analogue, 4-methylamphetamine (4-MA), is a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine in vitro.[4] However, in vivo studies reveal a pronounced serotonergic dominance, elevating synaptic serotonin approximately 18-fold from baseline, compared to a more modest 5-fold increase for dopamine.[4] This demonstrates the powerful influence of the 4-methyl group in directing activity towards SERT.
-
Impact of the N,N-Dimethyl Group: The transition from a primary amine (like amphetamine) to a tertiary amine (N,N-dimethyl) has profound pharmacological consequences. The analogue N,N-dimethyl-β-methylphenethylamine (DMPPA), which lacks the 4-methyl group, is completely inactive as a dopamine releaser.[5][6] Its activity is restricted to being a partial norepinephrine releaser.[5] This substitution also abolishes the locomotor stimulant effects typically driven by dopamine release.[5][7]
-
Synergistic Prediction: Combining these two structural effects leads to our core hypothesis. The 4-methyl group is expected to confer potent activity at SERT and NET. Simultaneously, the N,N-dimethyl moiety is expected to eliminate or drastically reduce activity at DAT. The resulting profile is that of a selective serotonin-norepinephrine releasing agent (SNRA).
Potential for Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Many phenethylamine derivatives, particularly N-methylated and N,N-dimethylated analogues, act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[8][9][10] TAAR1 is an intracellular G protein-coupled receptor that functions as a powerful modulator of monoamine systems.[11][12] TAAR1 activation can reduce the firing rate of dopamine neurons and regulate transporter function.[8] It is highly plausible that N,N-dimethyl-4-methyl-β-phenethylamine also possesses TAAR1 agonist activity, which could further modulate its effects on neurotransmitter release.
Comparative In Vitro Data of Analogue Compounds
To ground these predictions in quantitative data, the following table summarizes the known in vitro functional activities of key structural analogues at monoamine transporters.
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Primary Characteristic | Reference(s) |
| d-Amphetamine | 5.8–24.8 | 6.6–10.2 | 698–1,765 | Potent DA/NE Releaser | [13] |
| 4-Methylamphetamine (4-MA) | 44.1 | 22.2 | 53.4 | Potent, Balanced SNDRA | [4] |
| DMPPA | Inactive | 1,337 (Partial) | Not Reported | Weak, Partial NE Releaser | [5] |
| Predicted: Target Compound | >10,000 (Inactive) | < 200 (Potent) | < 200 (Potent) | Selective SNRA | Hypothesis |
Predicted In Vivo Biological Activity
The predicted in vitro profile as a selective SNRA allows for specific, testable predictions regarding the compound's effects in living systems.
-
Cardiovascular Effects: The release of norepinephrine into the synapse activates adrenergic receptors on blood vessels and in the heart. This sympathomimetic action is expected to cause a significant increase in mean arterial pressure (hypertension) and potentially an increase in heart rate (tachycardia). This prediction is consistent with the known cardiovascular effects of norepinephrine-releasing phenethylamines.[7][14][[“]]
-
Central Nervous System & Behavioral Effects: Locomotor stimulation in rodents is a classic behavioral marker for dopamine-releasing agents like amphetamine.[16] Given the predicted lack of activity at DAT, we anticipate that N,N-dimethyl-4-methyl-β-phenethylamine will have minimal or no effect on spontaneous locomotor activity . This aligns with data from DMPPA, which failed to alter activity in rats.[6][7]
-
Serotonergic Effects: Potent serotonin releasers are often associated with specific physiological responses, including hyperthermia.[17] It is plausible that at higher doses, the target compound could induce a significant increase in core body temperature.
Experimental Protocols for Hypothesis Validation
The trustworthiness of this predictive analysis rests on its ability to be empirically validated. The following protocols describe the gold-standard experiments required to confirm or refute the proposed biological activity.
Protocol 1: In Vitro Monoamine Transporter Release Assay
This assay directly measures the potency and efficacy of the compound as a substrate-type releaser at DAT, NET, and SERT.
Objective: To determine the EC₅₀ and Eₘₐₓ values for the compound-induced release of [³H]MPP⁺ (a radiolabeled substrate) from rat brain synaptosomes expressing dopamine, norepinephrine, or serotonin transporters.
Methodology:
-
Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific rat brain regions rich in the desired transporter (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via differential centrifugation.
-
Radioligand Loading: Incubate the prepared synaptosomes with a low concentration of [³H]MPP⁺ until equilibrium is reached, allowing the transporters to uptake the radiolabel.
-
Initiation of Release: Add increasing concentrations of the test compound (N,N-dimethyl-4-methyl-β-phenethylamine) or a reference compound (e.g., d-amphetamine, 4-MA) to the synaptosome suspension.
-
Termination and Measurement: After a short incubation period (e.g., 10 minutes), rapidly filter the samples to separate the synaptosomes from the extracellular buffer.
-
Quantification: Measure the amount of [³H]MPP⁺ remaining in the synaptosomes using liquid scintillation counting. A decrease in intracellular radioactivity indicates transporter-mediated release.
-
Data Analysis: Plot the percentage of [³H]MPP⁺ released as a function of drug concentration. Fit the data to a sigmoid dose-response curve to calculate the EC₅₀ (potency) and Eₘₐₓ (maximum effect) values.
Caption: Workflow for the in vitro transporter release assay.
Protocol 2: In Vivo Telemetric Assessment of Cardiovascular and Locomotor Activity
This experiment provides a continuous, integrated measure of the compound's physiological effects in a conscious, freely moving animal model.
Objective: To simultaneously quantify the dose-dependent effects of the compound on mean arterial pressure (MAP), heart rate (HR), and locomotor activity in rats.
Methodology:
-
Surgical Implantation: Surgically implant rats with radiotelemetry transmitters capable of measuring blood pressure, heart rate, and movement. Allow for a full recovery period (e.g., 7-10 days).
-
Habituation: Acclimate the animals to the testing chambers, which are equipped with receivers to collect the telemetric data.
-
Baseline Recording: Record baseline cardiovascular and activity data for a sufficient period (e.g., 60 minutes) before drug administration.
-
Drug Administration: Administer vehicle or varying doses of the test compound via a systemic route (e.g., intraperitoneal injection).
-
Data Acquisition: Continuously record MAP, HR, and locomotor activity for several hours post-injection to capture the full time-course of the drug's effects.
-
Data Analysis: Analyze the data by averaging values over discrete time bins (e.g., 5-10 minutes). Compare the effects of different doses to the vehicle control using appropriate statistical methods (e.g., two-way repeated measures ANOVA).
Caption: Workflow for in vivo telemetric assessment.
Conclusion
While direct experimental data for N,N-dimethyl-4-methyl-β-phenethylamine is currently lacking, a rigorous analysis of its structure-activity relationships provides a strong predictive framework for its biological activity. We hypothesize this compound acts as a selective serotonin-norepinephrine releasing agent, a profile that predicts significant cardiovascular effects but minimal psychostimulant properties. This guide provides not only the scientific rationale for this prediction but also the precise experimental blueprints required for its empirical validation. The proposed in vitro and in vivo studies will definitively characterize the compound's pharmacology and provide the critical data needed for any further drug development considerations.
References
- Grokipedia. 4-Methylamphetamine. URL: https://grokipedia.org/4-methylamphetamine/
- MCE. 4-Methylamphetamine hydrochloride (4-MA hydrochloride) | 5-HT1A Receptor Agonist. URL: https://www.medchemexpress.com/4-methylamphetamine-hydrochloride.html
- Wikipedia. 4-Methylamphetamine. URL: https://en.wikipedia.org/wiki/4-Methylamphetamine
- Wikipedia. 4-Methylmethamphetamine. URL: https://en.wikipedia.org/wiki/4-Methylmethamphetamine
- Wikipedia. β,N,N-Trimethylphenethylamine. URL: https://en.wikipedia.org/wiki/%CE%92,N,N-Trimethylphenethylamine
- Britannica. 4-methylthioamphetamine. URL: https://www.britannica.com/science/4-methylthioamphetamine
- Eshleman, A. J., Forster, M. J., Wolfrum, K. M., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(11), 2269–2282. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4074233/
- ResearchGate. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. URL: https://www.researchgate.net/publication/262174116_Behavioral_and_neurochemical_pharmacology_of_six_psychoactive_substituted_phenethylamines_Mouse_locomotion_rat_drug_discrimination_and_in_vitro_receptor_and_transporter_binding_and_function
- Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. URL: https://pubmed.ncbi.nlm.nih.gov/38154512/
- Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6533570/
- Scholars @ UT Health San Antonio. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. URL: https://scholars.uthscsa.edu/en/publications/structure-activity-relationships-for-locomotor-stimulant-effect
- Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336. URL: https://pubmed.ncbi.nlm.nih.gov/30898867/
- Blocker, J. A., et al. (2024). Structure–Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 245, 109827. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842458/
- BenchChem. N-Methylphenethylamine | High Purity Research Chemical. URL: https://www.benchchem.com/product/b038976
- Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. The Mental Health Clinician, 5(5), 213-222. URL: https://pubmed.ncbi.nlm.nih.gov/26544964/
- Wikipedia. N,N-Dimethylphenethylamine. URL: https://en.wikipedia.org/wiki/N,N-Dimethylphenethylamine
- Kim, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-186. URL: https://pubmed.ncbi.nlm.nih.gov/36224112/
- Simmler, L. D., et al. (2016). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology, 7, 22. URL: https://www.frontiersin.org/articles/10.3389/fphar.2016.00022/full
- Atienza, M., et al. (2021). Wakefulness Induced by TAAR1 Partial Agonism in Mice Is Mediated Through Dopaminergic Neurotransmission. International Journal of Molecular Sciences, 22(17), 9485. URL: https://www.mdpi.com/1422-0067/22/17/9485
- Liang, C. S., & Sprecher, D. (1979). Cardiovascular actions of beta-phenylethylamine. American Journal of Physiology-Heart and Circulatory Physiology, 236(4), H592-H595. URL: https://pubmed.ncbi.nlm.nih.gov/434225/
- Consensus. Can Phenethylamine (PEA) cause increased heart rate and elevated blood pressure?. URL: https://consensus.app/papers/phenethylamine-pea-cause-increased-heart-rate-blood-step/5732e7f017405e3f9408e0b6598c1d1a/
- Wikipedia. N-Methylphenethylamine. URL: https://en.wikipedia.org/wiki/N-Methylphenethylamine
Sources
- 1. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 5. β,N,N-Trimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 6. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 10. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 11. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. 4-Methylmethamphetamine - Wikipedia [en.wikipedia.org]
- 14. Cardiovascular actions of beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Foreword
Substituted phenethylamines represent a vast and structurally diverse class of compounds with significant interest in neuroscience, pharmacology, and medicinal chemistry. This compound, as a member of this class, is a valuable research chemical. However, its structural similarity to other bioactive amines necessitates a rigorous and well-informed approach to its handling and use. This guide is intended for researchers, chemists, and drug development professionals who may work with this compound. It moves beyond simple procedural lists to provide a framework for thinking critically about safety, grounded in the principles of chemical causality and risk mitigation. As the toxicological properties of many research chemicals are not exhaustively characterized, the protocols herein are built upon a foundation of established best practices for analogous structures and a conservative assessment of potential hazards.
Compound Profile and Hazard Identification
This compound, also known as N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine, belongs to the substituted phenethylamine chemical class.[1] This class includes a wide range of compounds that act as central nervous system stimulants and psychoactive agents.[1][2] While comprehensive toxicological data for this specific molecule is limited, a robust safety profile can be inferred from its structure and the known hazards of closely related analogs.
The primary hazards are associated with its amine functionalities and its potential biological activity. Based on data from structurally similar compounds, the anticipated hazards are summarized below.
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3] |
Note: These classifications are based on the hazard statements provided for the isomeric compound [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine (CAS 927994-69-2) and are expected to be highly relevant.
The causality behind these hazards is rooted in the compound's chemical nature. The amine groups make the molecule basic and corrosive, capable of causing severe irritation or chemical burns to skin and mucous membranes upon contact.[4] If ingested, its basicity can cause damage to the gastrointestinal tract, and systemic absorption may lead to acute toxicity.[5] Inhalation of aerosols or vapors can irritate the respiratory tract.[6]
The Hierarchy of Controls: A Systematic Approach to Exposure Mitigation
Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Reliance on Personal Protective Equipment (PPE) alone is insufficient; it is the last line of defense.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Elimination/Substitution: While not always feasible in a research context where the specific molecule is required, consider if a less hazardous analog could achieve the same experimental goal.
-
Engineering Controls: This is the most critical physical barrier. All work involving this compound, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5]
-
Administrative Controls: This involves establishing robust Standard Operating Procedures (SOPs), providing thorough training for all personnel, and clearly labeling all containers and work areas.[6]
-
Personal Protective Equipment (PPE): PPE is mandatory as the final barrier. The specific requirements are detailed in the following section.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the identified hazards of corrosivity, skin irritation, and potential for systemic toxicity through absorption.[7]
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Causality: Prevents direct skin contact, which can cause irritation or burns.[4] Protocol: Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating skin. For extended work or in case of a splash, double-gloving is recommended. Dispose of contaminated gloves immediately in the designated chemical waste. |
| Eye/Face Protection | Chemical splash goggles AND a face shield. | Causality: Protects against splashes that can cause serious, irreversible eye damage (H318).[3] Goggles provide a seal around the eyes; the face shield protects the rest of the face from corrosive splashes.[7] |
| Body Protection | Flame-retardant laboratory coat. | Causality: Protects skin and personal clothing from minor spills and contamination.[7] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | Protocol: A government-approved respirator may be necessary for large-scale work, cleaning up large spills outside of a hood, or if engineering controls fail.[7] A respiratory protection program must be in place if respirators are used. |
Experimental Protocols: Safe Handling and Storage
Adherence to a self-validating protocol is paramount. Each step is designed to minimize exposure and prevent accidental release.
Preparation and Weighing
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Prepare all necessary equipment (spatulas, weigh boats, solvent, glassware).
-
Weighing: Conduct all weighing of the solid or liquid compound inside the fume hood.[7] Place the analytical balance inside the hood if possible, or use a tared, sealed container to transport the material to a balance outside the hood.
-
Transfers: Use a spatula for solids or a calibrated pipette for liquids. Perform all transfers over a tray or absorbent liner to contain any minor spills.
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.
-
Labeling: Immediately label the final solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Storage
-
Conditions: Store the compound in a tightly closed, properly labeled container. The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials.[7][8]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[9]
-
Security: Keep the container in a locked-up area or one that is only accessible to qualified and authorized personnel.
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment like showers, eyewash stations, and spill kits.[7]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Take off all contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention, especially if irritation or burns develop.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing. Call a physician or ophthalmologist immediately.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, wash out their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7]
Spill Response
The appropriate response depends on the scale of the spill. For any large spill, or a spill outside of a containment hood, evacuate the area and contact emergency personnel.
Caption: Workflow for responding to a chemical spill.
Protocol for a Minor Spill (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.[7]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.[10]
-
Decontaminate the spill area with an appropriate cleaning solution, followed by water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[5]
Disposal Considerations
All waste containing this compound, including contaminated lab supplies and absorbent materials, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with incompatible waste streams.
-
Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[5]
References
- AKKİM. (2020). Dimethylamine (DMA) Safety Data Sheet.
- Airgas. (2019). Safety Data Sheet - Dimethylamine.
- PubChem. (n.d.). (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. National Center for Biotechnology Information.
- PubChem. (n.d.). N,N-Dimethylphenylethylamine. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C11H18N2).
- Chem-Impex. (n.d.). [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine.
- Chemsrc. (2025). 2-[(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate Safety Data Sheet.
- PubChem. (n.d.). 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one. National Center for Biotechnology Information.
- WebMD. (n.d.). N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More.
- University of Virginia School of Medicine. (2024). ToxTalks: Phenethylamines. Blue Ridge Poison Center.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine.
- Wikipedia. (n.d.). Substituted phenethylamine.
- PubChem. (n.d.). (2-Amino-2-(4-methylphenyl)ethyl)dimethylamine. National Center for Biotechnology Information.
- J&K Scientific. (n.d.). [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine.
- Ballantyne, B., et al. (1985). The acute toxicity and irritancy of bis[2-(dimethylamino)ethyl]ether. Drug and chemical toxicology, 8(1-2), 85–112. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. med.virginia.edu [med.virginia.edu]
- 3. [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine | 927994-69-2 | CMB99469 [biosynth.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. airgas.com [airgas.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.se [fishersci.se]
An In-depth Technical Guide to the Solubility of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in Various Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a substituted phenethylamine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes foundational principles of amine solubility, outlines robust experimental methodologies for its determination, and presents predicted solubility profiles based on established chemical theory. This document is intended to serve as a critical resource for laboratory work, offering both theoretical grounding and practical protocols to enable informed solvent selection and experimental design.
Introduction: Understanding the Compound and the Critical Role of Solubility
This compound, also known by its IUPAC name N¹,N¹-dimethyl-1-(p-tolyl)ethane-1,2-diamine, is a substituted phenethylamine. Its molecular structure, featuring a tolyl group, a primary amine, and a tertiary amine, dictates its physicochemical properties and, consequently, its solubility in various media.
Solubility is a fundamental parameter in numerous scientific and industrial applications. In pharmaceutical development, it directly influences a drug's bioavailability, formulation, and route of administration. For synthetic chemists, understanding solubility is paramount for reaction kinetics, purification processes, and product yield. This guide delves into the factors governing the solubility of this specific amine, providing a framework for its practical application.
Theoretical Framework: The Physicochemical Drivers of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[1] For this compound, the key structural features influencing its solubility are:
-
Polar Functional Groups: The presence of a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂) allows for hydrogen bonding with protic solvents like water and alcohols. The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors.[2]
-
Aromatic Ring and Alkyl Substituents: The 4-methylphenyl group introduces a significant nonpolar character to the molecule, favoring solubility in organic solvents with lower polarity.[3]
-
Basicity of Amines: As weak bases, amines can react with acids to form ammonium salts. This protonation significantly increases the polarity of the molecule, thereby enhancing its solubility in acidic aqueous solutions.
The interplay of these factors determines the solubility profile of the compound across a spectrum of solvents.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The presence of amine groups allows for some hydrogen bonding, but the nonpolar tolyl group limits extensive solubility. |
| 0.1 M HCl | Aqueous Acidic | Soluble | Protonation of the basic amine groups forms highly polar ammonium salts, leading to significantly increased aqueous solubility. |
| 0.1 M NaOH | Aqueous Basic | Sparingly to Insoluble | In a basic solution, the amine groups remain unprotonated, and the compound's limited aqueous solubility is maintained or decreased. |
| Ethanol | Polar Protic | Soluble | Ethanol can engage in hydrogen bonding with the amine groups and also solvate the nonpolar part of the molecule. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a good solvent for amines due to its ability to form hydrogen bonds. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone can act as a hydrogen bond acceptor but lacks a donor proton. Its polarity allows for some interaction with the amine groups. |
| Dichloromethane | Nonpolar | Soluble | The nonpolar nature of dichloromethane effectively solvates the aromatic ring and alkyl groups of the molecule. |
| Hexane | Nonpolar | Sparingly to Insoluble | The significant difference in polarity between the amine groups and the nonpolar hexane limits miscibility. |
Disclaimer: The data in this table is predictive and based on general chemical principles. Experimental verification is required for precise quantitative values.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade): Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetone, Dichloromethane, Hexane
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume of each test solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility, accounting for the dilution factor.
-
Factors Influencing Experimental Accuracy
Achieving reliable solubility data requires careful control over several experimental variables:
-
Temperature: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial.
-
Purity of Compound and Solvents: Impurities can significantly affect solubility measurements. Use high-purity materials.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.
-
pH of Aqueous Solutions: For acidic and basic solutions, the pH should be accurately controlled and measured.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow for classifying the solubility of an unknown organic compound, which is applicable to this compound.
Figure 2: Logical flow for solubility classification.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data remains to be experimentally determined and published, the theoretical principles and predictive profiles outlined herein offer valuable guidance for researchers. The detailed experimental protocol provides a robust framework for generating accurate and reproducible solubility data, which is essential for the effective application of this compound in research and development.
References
- PubChem. This compound. [Link]
- University of Calgary. Solubility of Organic Compounds. [Link]
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
- ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
- Lumen Learning. Properties of amines | Organic Chemistry II. [Link]
- CK-12 Foundation. Physical Properties of Amines. [Link]
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
Sources
An In-Depth Technical Guide to [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine as a Research Chemical
A Prospective Framework for Synthesis, Characterization, and Pharmacological Evaluation
Disclaimer: The compound [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is not extensively documented in peer-reviewed scientific literature. This guide, therefore, serves as a prospective and predictive framework for its study, drawing upon established methodologies for structurally analogous phenylethylamine derivatives. All proposed protocols are for research and forensic applications only and are not intended for human or veterinary use.
Introduction and Rationale
The phenylethylamine scaffold is a cornerstone in medicinal chemistry and pharmacology, forming the basis for a vast array of neuroactive compounds, from endogenous neurotransmitters to therapeutic agents and research chemicals.[1][2] The specific compound, this compound, represents a unique structural variation within this class. Its architecture, featuring a tolyl group and a diamine structure with a tertiary dimethylamino moiety, suggests a potential interaction with monoamine transporters, which are critical targets in the treatment of various neuropsychiatric disorders.[3][4]
Given the nascent stage of research into this particular molecule, this guide provides a comprehensive roadmap for its synthesis, purification, analytical characterization, and initial pharmacological profiling. By leveraging established principles of medicinal chemistry and neuropharmacology, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the potential of this compound as a novel research chemical.
Proposed Synthesis: Reductive Amination Pathway
The most direct and versatile method for synthesizing substituted phenylethylamines is through the reductive amination of a corresponding ketone precursor.[5][6] This approach offers high yields and allows for the introduction of various amine functionalities. For the synthesis of this compound, a two-step process starting from 4'-methylacetophenone is proposed.
Step 1: Alpha-Bromination of 4'-Methylacetophenone
The initial step involves the formation of an alpha-bromoketone, a reactive intermediate essential for the subsequent amination.
Protocol:
-
In a well-ventilated fume hood, dissolve 4'-methylacetophenone in a suitable solvent such as glacial acetic acid.
-
Slowly add an equimolar amount of bromine (Br₂) dropwise while stirring and maintaining the reaction temperature below 30°C.
-
Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite to neutralize any excess bromine.
-
Extract the product, 2-bromo-1-(4-methylphenyl)ethan-1-one, using a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude alpha-bromoketone, which can be used in the next step without further purification.
Step 2: Reductive Amination with Dimethylamine and Ammonia
The alpha-bromoketone is then reacted with dimethylamine, followed by reductive amination with ammonia to yield the final product.
Protocol:
-
Dissolve the crude 2-bromo-1-(4-methylphenyl)ethan-1-one in a suitable solvent like dichloromethane.
-
Add this solution dropwise to a stirred solution of excess dimethylamine in dichloromethane at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water to remove dimethylamine hydrobromide.
-
The resulting intermediate, 2-(dimethylamino)-1-(4-methylphenyl)ethan-1-one, is then subjected to reductive amination.
-
Treat the intermediate with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.[6][7]
-
Acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt of the product.
-
Extract the aqueous layer to remove any unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the freebase product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield crude this compound.
Caption: Proposed synthetic workflow for this compound.
Purification and Analytical Characterization
Rigorous purification and characterization are paramount to ensure the identity and purity of the synthesized compound, which is crucial for obtaining reliable pharmacological data.
Purification
The crude product can be purified by column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent amine tailing). Alternatively, the hydrochloride salt can be recrystallized from a suitable solvent such as isopropanol/ether.
Analytical Characterization
A battery of analytical techniques should be employed to confirm the structure and purity of the final compound.[8][9][10]
| Technique | Purpose | Expected Observations |
| GC-MS | Purity assessment and confirmation of molecular weight. | A single major peak with a molecular ion corresponding to the calculated mass of the compound. Fragmentation patterns should be consistent with the proposed structure. |
| ¹H NMR | Structural elucidation. | Resonances corresponding to the aromatic protons of the tolyl group, the methine and methylene protons of the ethyl chain, and the methyl protons of the dimethylamino and amino groups, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Peaks corresponding to all unique carbon atoms in the molecule. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H stretching (primary amine), C-N stretching, and aromatic C-H and C=C stretching. |
| HPLC | Quantitative purity analysis. | A single major peak, with purity typically >98% for use in pharmacological assays. |
Predicted Pharmacological Profile and In Vitro Evaluation
The structure of this compound suggests it is likely to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][3] Its pharmacological profile (i.e., its potency and selectivity as an inhibitor or releaser at these transporters) will determine its ultimate psychoactive effects.
In Vitro Monoamine Transporter Assays
To elucidate the pharmacological profile, a series of in vitro assays using human embryonic kidney (HEK) 293 cells stably expressing the human DAT, SERT, and NET are recommended.[11][12]
Protocol: Radiotracer Uptake Inhibition Assay [11]
-
Culture HEK 293 cells stably expressing hDAT, hSERT, or hNET in separate 96-well plates.
-
On the day of the experiment, wash the cells with Krebs-HEPES buffer.
-
Pre-incubate the cells with a range of concentrations of this compound for 10-20 minutes.
-
Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).
-
After a short incubation period (typically 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the amount of radioactivity taken up using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis.
Caption: Workflow for in vitro monoamine transporter uptake inhibition assay.
Preliminary In Vitro Metabolism and Safety Assessment
Understanding the metabolic fate and potential for toxicity is a critical component of characterizing any new research chemical.[13]
Metabolic Stability
The presence of the dimethylamino group and the tolyl methyl group suggests potential sites for metabolism by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO).[13][14]
Protocol: In Vitro Metabolic Stability Assay [14]
-
Incubate a known concentration of this compound with human liver microsomes or recombinant human MAO-A and MAO-B enzymes.[14][15]
-
Include necessary cofactors (NADPH for CYPs, and a regenerative system).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining over time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Predictive Toxicology
The phenylethylamine class of compounds can exhibit a range of toxic effects, often related to their stimulant and serotonergic properties.[16][17] High doses can lead to sympathomimetic toxicity, including tachycardia, hypertension, and hyperthermia. Serotonergic effects can contribute to serotonin syndrome. In vitro cytotoxicity assays using relevant cell lines (e.g., neuronal cells) can provide an initial assessment of potential toxicity.
Data Interpretation and Future Directions
The data generated from the proposed studies will provide a foundational understanding of this compound.
-
Pharmacological Profile: The IC₅₀ values from the transporter assays will reveal the compound's potency and selectivity. For example, a low IC₅₀ at DAT with higher values at SERT and NET would suggest a dopamine-selective reuptake inhibitor.
-
Structure-Activity Relationships (SAR): Comparing the data for this compound with other phenylethylamines can provide insights into how the tolyl and dimethylamino groups influence its pharmacological activity.[3]
-
Metabolic Liability: A short in vitro half-life would suggest rapid metabolism, which may influence its duration of action in vivo.
Future research should focus on in vivo studies in animal models to determine the compound's pharmacokinetic profile, behavioral effects, and to further assess its safety.
References
- Barakat, A. (2019). Revisiting Tramadol: A Multi-Modal Agent for Pain Management. CNS Drugs, 33, 481–501.
- Davies, H. M. L., & Correia, C. A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- De Paoli, G., & El-Khatib, A. H. (2015). Statistical and Mass Spectral Tools for the Identification and Characterization of Synthetic Phenethylamines. Virginia Commonwealth University.
- Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Mutti, F. G., Knaus, T., & Kroutil, W. (2018).
- McMurry, J. (2024). Synthesis of Amines. Chemistry LibreTexts.
- Person, M., & Boire, D. (1993).
- Lee, J., Park, J., & Kim, E. (2021).
- Mutti, F. G., Knaus, T., & Kroutil, W. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination.
- Lee, J., Park, J., & Kim, E. (2021).
- Hysek, C. M., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of novel phenethylamine derivatives.
- Bidwell, G. H., & Konkel, M. E. (2022).
- Sharma, S., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- Wills, M., & Wills, C. (2007). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.
- Dinis-Oliveira, R. J. (2017). Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine. IntechOpen.
- Deimler, T. M., & El-Khatib, A. H. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. PubMed.
- De Letter, E. A., & Piette, M. H. (2001). Identification of alpha-phenylethylamine in judicial samples. PubMed.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc..
- Evotec. (n.d.). Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Evotec.
- Blue Ridge Poison Center. (n.d.). Phenethylamines. University of Virginia School of Medicine.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne.
- Kim, M., Yang, C. H., Lee, Y. S., Jang, C.-G., Oh, S., & Lee, S. (2019). Effects of aromatic ring-substituted phenethylamines on the release of dopamine and serotonin. springermedicine.com.
- Istrate, A., & Istrate, O. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central.
- Kim, H., & Lee, J. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- Bäckström, B., & Beck, O. (2016).
- Hill, S. L., & Thomas, S. H. L. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. PubMed.
- Rasayan Journal of Chemistry. (2010). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry.
- Kumar, A., & Sharma, S. (2010). Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye.
- PubChem. (n.d.). N,N'-dimethyl-1-phenylethane-1,2-diamine. PubChem.
- ChemScene. (n.d.). N1-Ethyl-N2,N2-dimethyl-N1-phenylethane-1,2-diamine. ChemScene.
Sources
- 1. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. ojp.gov [ojp.gov]
- 9. Toxicological analysis of phenylethylamines by high performance reversed-phase ion-pair partition thin-layer and liquid chromatographies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 15. Monoamine Oxidase Assays [cellbiolabs.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Applications of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
A Senior Application Scientist's Perspective on a Novel Phenethylamine Derivative
Disclaimer: The following guide is a scientifically-informed exploration of the potential therapeutic applications of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. Due to a scarcity of direct research on this specific molecule, this document draws upon established knowledge of structurally analogous compounds, particularly substituted phenethylamines. All postulations regarding mechanism of action and therapeutic potential are based on these analogies and should be empirically validated.
Introduction
This compound, also known as N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine, is a substituted phenethylamine with a unique structural arrangement that suggests potential interactions with key neurochemical systems. While direct pharmacological data for this compound is limited in the public domain, its core phenethylamine scaffold, coupled with specific substitutions, provides a strong basis for inferring its potential as a modulator of monoaminergic neurotransmission. Substituted phenethylamines are a well-established class of compounds with a wide range of therapeutic applications, including treatments for ADHD, narcolepsy, and depression.[1][2][3] This guide will provide a comprehensive overview of the inferred pharmacology, potential therapeutic applications, and a roadmap for the preclinical evaluation of this intriguing molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | PubChem |
| Molecular Weight | 178.27 g/mol | PubChem |
| CAS Number | 889939-66-6 | Sigma-Aldrich[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich[1] |
| Predicted XLogP3 | 1.8 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
The predicted XLogP3 value suggests that the compound has moderate lipophilicity, which may allow for good oral absorption and blood-brain barrier penetration. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological targets.
Inferred Pharmacology and Mechanism of Action
Based on its structural similarity to other substituted phenethylamines like N,N-dimethylphenethylamine and 4-methylphenethylamine, this compound is likely to interact with the monoaminergic system.[4][5] The primary molecular targets are inferred to be the trace amine-associated receptor 1 (TAAR1) and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7][8]
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters.[8] Agonism at TAAR1 can lead to a reduction in the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing their synaptic concentrations.[6][9] This mechanism is distinct from direct transporter inhibition and is a key feature of many endogenous trace amines and related synthetic compounds.[5] The N,N-dimethyl and 4-methyl substitutions on the phenethylamine backbone of our target compound may confer potent TAAR1 agonism.
Figure 1: Inferred TAAR1 signaling pathway.
Monoamine Transporter Inhibition
In addition to TAAR1 agonism, substituted phenethylamines can directly inhibit monoamine transporters.[6] The specific selectivity profile (i.e., the relative affinity for DAT, NET, and SERT) is highly dependent on the substitution pattern. The 4-methyl group, in particular, has been shown to influence transporter interactions.[6] A comprehensive in vitro profiling of this compound against DAT, NET, and SERT is crucial to elucidate its specific mechanism.
Potential Therapeutic Applications
The inferred pharmacological profile of this compound suggests its potential utility in a range of neurological and psychiatric disorders.
Central Nervous System Stimulant
By increasing the levels of dopamine and norepinephrine, the compound may exhibit stimulant properties.[1] This could be beneficial in the treatment of:
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Stimulants are a first-line treatment for ADHD, improving focus and reducing hyperactivity.[3]
-
Narcolepsy: The wakefulness-promoting effects of stimulants can counteract the excessive daytime sleepiness characteristic of narcolepsy.
Antidepressant
Modulation of serotonergic and noradrenergic systems is a cornerstone of antidepressant therapy.[2] If the compound possesses significant activity at NET and/or SERT, it could be investigated for the treatment of major depressive disorder.
Anxiolytic
While stimulants are not typically used as anxiolytics, modulation of the serotonergic system can have anxiolytic effects. The potential interaction with 5-HT1A receptors, as seen with N,N-dimethylphenethylamine, could contribute to anxiolytic properties.[4]
Preclinical Development Plan
A structured preclinical development plan is essential to validate the therapeutic potential of this compound.
In Vitro Characterization
The initial phase of development should focus on a comprehensive in vitro characterization of the compound's pharmacological profile.
These assays will determine the binding affinity of the compound for the human monoamine transporters (hDAT, hNET, and hSERT) and TAAR1.
Protocol: Monoamine Transporter Radioligand Binding Assay [10]
-
Cell Culture and Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hNET, or hSERT.
-
Harvest confluent cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
-
Incubation and Filtration:
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
These functional assays will determine the potency of the compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into cells.[11][12]
Protocol: Monoamine Uptake Inhibition Assay [11]
-
Cell Culture:
-
Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates.
-
-
Uptake Assay:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
-
Termination and Lysis:
-
After a defined incubation period, terminate uptake by washing the cells with ice-cold buffer.
-
Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
-
Quantification:
-
Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each transporter.
-
Figure 2: In vitro characterization workflow.
In Vivo Evaluation
Following promising in vitro results, the compound should be evaluated in animal models to assess its in vivo efficacy and safety.
Locomotor activity is a primary screen for assessing the stimulant or sedative effects of a compound.[13]
Protocol: Murine Locomotor Activity Assessment [13]
-
Animals:
-
Use adult male mice (e.g., C57BL/6).
-
-
Apparatus:
-
Utilize an open-field arena equipped with infrared beams to automatically track movement.
-
-
Procedure:
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Place the mice individually into the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the compound-treated groups to the vehicle-treated group.
-
If the in vitro and locomotor data are supportive, the compound should be tested in more specific animal models of disease.
-
ADHD: The Spontaneously Hypertensive Rat (SHR) is a widely used animal model of ADHD.[14]
-
Depression: The Forced Swim Test and Tail Suspension Test are common screening models for antidepressant efficacy.
Synthesis
Conclusion
This compound represents a novel and unexplored substituted phenethylamine with the potential for significant therapeutic applications in neurology and psychiatry. Based on a thorough analysis of its structural analogs, this compound is hypothesized to act as a modulator of monoaminergic neurotransmission, primarily through interactions with TAAR1 and monoamine transporters. The preclinical development plan outlined in this guide provides a clear and scientifically rigorous path to elucidate its pharmacological profile and validate its therapeutic potential. Further investigation of this compound is warranted and could lead to the development of a novel therapeutic agent with an improved efficacy and safety profile.
References
- Smolecule. Buy 4-Methylphenethylamine | 3261-62-9. URL
- Grokipedia. Substituted phenethylamine. URL
- Halpert, M. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters. URL
- Wikipedia. N,N-Dimethylphenethylamine. URL
- BenchChem. 4-Methylphenethylamine hydrochloride | 39260-86-1. URL
- BenchChem. N,N-Dimethylphenethylamine | High-Purity Research Chemical. URL
- Wikipedia. 4-Methylphenethylamine. URL
- Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. URL
- WebMD. N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. URL
- L-Mus-Lumbreras, A., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. URL
- Bulling, S., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. Journal of Medicinal Chemistry. URL
- Wikipedia. Substituted phenethylamine. URL
- Maxon Chemicals. (2025). The Rise of Substituted Phenethylamines in Research. URL
- Heal, D. J., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation?. Journal of Psychopharmacology. URL
- BenchChem.
- Bluelight.org. (2007). N,N-dimethyl-phenethylamine. URL
- Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Wikipedia. Phenethylamine. URL
- Wikipedia. N-Methylphenethylamine. URL
- YouTube. (2022). Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. URL
- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. URL
- Wikipedia. Methamphetamine. URL
- Wikipedia. Stimulant. URL
- Wikipedia. Entactogen. URL
- Wikipedia. Dextroamphetamine. URL
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 5. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenethylamine - Wikipedia [en.wikipedia.org]
- 9. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine: A Versatile Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral 1,2-Diamines
In the landscape of medicinal chemistry, certain structural motifs consistently emerge in bioactive compounds, earning them the designation of "privileged scaffolds." The chiral 1,2-diamine framework is a quintessential example of such a scaffold. Its prevalence is not accidental; the vicinal nitrogen atoms, often with differing steric and electronic properties, provide a geometrically constrained yet highly functionalizable handle for creating molecules that can precisely interact with complex biological targets. These motifs are not only integral to the final structure of many natural products and synthetic drugs but are also critical as chiral ligands and organocatalysts in asymmetric synthesis, enabling the stereocontrolled preparation of complex molecules.[1][2][3][4]
This guide focuses on a specific, yet highly promising, derivative within this class: [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine , systematically named N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine.[5][6] While not as extensively documented as canonical diamines like DPEN or DACH, its unique structural features present a compelling case for its adoption as a strategic building block in contemporary drug discovery programs.[7] This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and potential applications of this versatile molecule. We will explore its utility not merely as an inert scaffold, but as an active contributor to pharmacologically relevant properties, drawing on established principles and data from closely related analogues.
Core Molecular Attributes and Physicochemical Profile
A thorough understanding of a building block's intrinsic properties is paramount to its effective deployment in a synthesis campaign. The structure of N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine offers a unique combination of functionalities.
Structural Features:
-
Stereogenic Center: The carbon atom bonded to the p-tolyl group and the dimethylamino group is a chiral center. This allows for the synthesis of enantiomerically pure compounds, which is critical for achieving target selectivity and minimizing off-target effects and toxicity.
-
Differentiated Amines: The molecule possesses a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). This differential reactivity is a significant synthetic advantage, allowing for selective functionalization. The primary amine can be readily acylated, reductively aminated, or used in cyclization reactions, while the more hindered and basic tertiary amine often remains intact or participates in salt formation.
-
Aromatic Moiety: The 4-methylphenyl (p-tolyl) group provides a rigid, lipophilic domain for engaging with hydrophobic pockets in target proteins. The methyl group offers a subtle electronic and steric perturbation compared to an unsubstituted phenyl ring, which can be exploited to fine-tune binding affinity and metabolic stability, a strategy successfully employed in monoamine uptake inhibitors like pyrovalerone analogues.[8][9]
-
Conformational Flexibility: While the aromatic ring is rigid, the ethylenediamine backbone provides a degree of conformational flexibility, allowing the molecule to adopt optimal geometries for binding to diverse biological targets.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | [5] |
| Molecular Weight | 178.27 g/mol | [6] |
| XLogP3 (Predicted) | 1.2 | [5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [5] |
| Hydrogen Bond Acceptors | 2 (from both N atoms) | [5] |
| InChIKey | BBSADQGXHDVVCU-UHFFFAOYSA-N | [5] |
This profile suggests a compound with moderate lipophilicity and sufficient hydrogen bonding capacity to engage in specific polar interactions within a binding site.
Proposed Strategies for Asymmetric Synthesis
The value of this building block is intrinsically tied to its availability in enantiomerically pure form. While a specific protocol for this exact molecule is not widely published, established methodologies for the asymmetric synthesis of 1,2-diamines can be readily adapted.[2][4] A highly effective and plausible strategy involves the enantioselective ring-opening of a meso-aziridine.
Workflow: Asymmetric Synthesis via Aziridine Ring-Opening
Caption: Proposed asymmetric synthesis workflow for the target diamine.
Causality and Experimental Choices:
-
Starting Material: 4-Methylstyrene is a commercially available and inexpensive starting material.
-
Aziridination: The styrene is converted to a meso-aziridine, typically protected with an electron-withdrawing group like tosyl (Ts) or carbobenzyloxy (Cbz) to activate the ring for nucleophilic attack.
-
Key Asymmetric Step: The desymmetrization of the meso-aziridine is the crucial enantioselective step.[2] The use of a nucleophile like dimethylamine in the presence of a chiral Lewis acid catalyst (e.g., a complex of Yttrium or Scandium with a chiral ligand) can achieve high enantioselectivity.[2] This catalytic aminolysis is an efficient strategy for producing chiral 1,2-diamines with differently substituted amino groups.[2]
-
Deprotection: The final step involves the removal of the protecting group from the primary amine. The choice of deprotection conditions depends on the protecting group used (e.g., hydrogenolysis for Cbz, or sodium naphthalenide for Ts).
This synthetic approach is robust, scalable, and provides access to either enantiomer of the final product simply by selecting the appropriate enantiomer of the chiral catalyst.
Applications as a Core Building Block in Medicinal Chemistry
The true potential of N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is realized when it is incorporated into larger molecules designed to interact with biological targets. Its structure is amenable to several strategic applications.
Scaffold for CNS-Active Agents and Monoamine Transporter Ligands
The broader phenethylamine scaffold is a cornerstone of neuropharmacology, present in endogenous neurotransmitters and a vast array of drugs.[10] The structural similarity of our target building block to known psychoactive agents suggests its potential in this arena.
-
Analogy to Known Drugs: A closely related analogue, [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine, is cited as a key intermediate in the synthesis of antidepressants and anxiolytics.[11] This strongly suggests that the p-tolyl variant could be used to develop novel agents targeting neurotransmitter systems. The primary amine can serve as a handle to attach other pharmacophoric elements, while the dimethylamino-aryl-ethyl core mimics the structure of monoamine transporter ligands.
-
Structure-Activity Relationship (SAR) Insights: Research on pyrovalerone analogues, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), highlights the importance of the 1-(4-methylphenyl) moiety for activity.[8][9] Our building block provides this exact group, combined with a flexible diamine linker that can be elaborated to explore new interactions with the transporter proteins.
The logical relationship for designing a hypothetical transporter inhibitor is as follows:
Caption: Design strategy for a novel therapeutic agent.
Component of Kinase Inhibitors
Many modern kinase inhibitors utilize a heterocyclic core (like pyrimidine or pyrrolopyrimidine) that mimics the adenine of ATP, appended with side chains that provide potency and selectivity by accessing adjacent pockets.[12][13] The primary amine of our building block is an ideal nucleophile for coupling to activated heterocyclic systems, for instance, via Buchwald-Hartwig amination or SₙAr reactions.
-
Vector for Selectivity: The chiral (p-tolyl)CH(NMe₂) portion can be directed towards the solvent-exposed region or a specific sub-pocket of the kinase, with the potential to form unique interactions that enhance selectivity over other kinases. The tertiary amine can serve as a basic handle to improve aqueous solubility, a common challenge in kinase inhibitor development.
Exemplary Experimental Protocol: Buchwald-Hartwig Amination
To illustrate the practical utility of this building block, the following section provides a detailed, self-validating protocol for its coupling to a representative heterocyclic core, 2-chloro-5-fluoropyrimidine.
Objective: To synthesize N-(5-fluoropyrimidin-2-yl)-N¹,N¹-dimethyl-1-(p-tolyl)ethane-1,2-diamine.
Materials:
-
(R)-N¹,N¹-Dimethyl-1-(p-tolyl)ethane-1,2-diamine (1.0 eq)
-
2-chloro-5-fluoropyrimidine (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, oven-baked reaction vessel, add Pd₂(dba)₃, X-Phos, and Sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add (R)-N¹,N¹-Dimethyl-1-(p-tolyl)ethane-1,2-diamine, followed by 2-chloro-5-fluoropyrimidine.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Self-Validation/Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A successful reaction will show the consumption of the starting diamine and the appearance of a new, more nonpolar product spot.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
N¹,N¹-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine represents an underutilized yet highly valuable building block for medicinal chemistry. Its combination of a stereocenter, differentially reactive amines, and a biologically relevant aromatic group makes it a powerful tool for generating novel chemical matter. By leveraging established synthetic methodologies and drawing logical parallels from structurally related compounds, this guide proposes a clear path for its integration into drug discovery programs targeting a range of diseases, particularly those involving the central nervous system and protein kinases. The strategic application of such well-designed, multifunctional building blocks is essential for accelerating the discovery of the next generation of selective, potent, and safe therapeutics.
References
- Vertex AI Search. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Retrieved January 11, 2026.
- Nájera, C., & Yus, M. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. RUA. Retrieved January 11, 2026.
- Royal Society of Chemistry. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved January 11, 2026.
- Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved January 11, 2026.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Asymmetric Synthesis with Chiral Diamines. Retrieved January 11, 2026.
- Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved January 11, 2026.
- Chem-Impex. (n.d.). [2-Amino-1-(4-metoxifenil)etil]dimetilamina. Retrieved January 11, 2026.
- PubChemLite. (n.d.). This compound (C11H18N2). Retrieved January 11, 2026.
- Biosynth. (n.d.). [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine | 927994-69-2 | CMB99469. Retrieved January 11, 2026.
- Chemical Synthesis Database. (2025, May 20). N,N-diethyl-1-(4-methylphenyl)-2-phenylethanamine. Retrieved January 11, 2026.
- Santa Cruz Biotechnology. (n.d.). N1,N1-Dimethyl-1-p-tolyl-ethane-1,2-diamine. Retrieved January 11, 2026.
- Singh, P., & Shabbani, G. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Advanced Scientific Research, 13(03), 161-164.
- Rothman, R. B., et al. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved January 11, 2026.
- Krotulski, A. J., et al. (2025, March 10). Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs. PubMed. Retrieved January 11, 2026.
- PubChem. (n.d.). (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine | C11H18N2O. Retrieved January 11, 2026.
- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved January 11, 2026.
- Wikipedia. (n.d.). 1,1-Dimethylethylenediamine. Retrieved January 11, 2026.
- Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved January 11, 2026.
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine. Retrieved January 11, 2026.
- PubMed. (n.d.). Discovery of hydroxyl 1,2-diphenylethanamine analogs as potent cholesterol ester transfer protein inhibitors. Retrieved January 11, 2026.
- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207.
- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved January 11, 2026.
Sources
- 1. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 2. rua.ua.es [rua.ua.es]
- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic asymmetric synthesis of 1,2-diamines. | Semantic Scholar [semanticscholar.org]
- 5. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.ie [drugs.ie]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals
Introduction: Deconstructing a Potential Monoamine Reuptake Modulator
The compound [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine belongs to the phenethylamine class, a structural scaffold renowned for its diverse interactions with the central nervous system. Its core structure is analogous to many known psychoactive agents and therapeutic compounds that modulate monoaminergic systems.[1][2] Specifically, the presence of a phenylethylamine backbone with N,N-dimethyl and primary amine substitutions suggests a high probability of interaction with plasma membrane monoamine transporters (MATs).[3] These transporters—comprising the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—are critical for regulating neurotransmitter levels in the synaptic cleft and are the primary targets for many antidepressant and psychostimulant drugs.[3][4]
A close analog, [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine, is recognized as a key intermediate in the synthesis of pharmaceuticals such as antidepressants and anxiolytics, further strengthening the hypothesis that these transporters are the principal targets.[5] This guide, therefore, outlines a comprehensive in vitro strategy to systematically characterize the pharmacological and safety profile of this compound, treating it as a novel, putative monoamine reuptake inhibitor. The experimental cascade is designed to first establish primary target engagement and potency, then elucidate the functional consequences of this interaction, and finally, to assess critical, early-stage safety liabilities.
Part 1: Primary Target Engagement - Monoamine Transporter (MAT) Binding Assays
Scientific Rationale: The initial and most fundamental step is to determine if the compound physically interacts with its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[6] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for the target. By determining the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate the inhibitory constant (Ki), which reflects the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
This phase is critical for establishing a direct structure-activity relationship and for determining selectivity across the three monoamine transporters (SERT, DAT, and NET). High selectivity for one transporter over the others can have profound implications for the compound's therapeutic potential and side-effect profile.
Experimental Workflow: MAT Radioligand Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: hSERT Competitive Binding Assay
-
Membrane Preparation: Utilize commercially available membrane preparations from HEK293 cells stably expressing the human serotonin transporter (hSERT).[7] Thaw membranes on ice and dilute to a final protein concentration of 5-15 µ g/well in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reagent Preparation:
-
Radioligand: Use [³H]Imipramine or [³H]Citalopram at a final concentration approximately equal to its Kd (e.g., 1-3 nM).
-
Test Compound: Prepare a 10-point serial dilution of this compound, typically from 100 µM to 10 pM.
-
Non-Specific Binding (NSB) Control: Use a high concentration of a known SERT inhibitor, such as 10 µM Fluoxetine.[8]
-
Total Binding Control: Contains only the membrane preparation and radioligand.
-
-
Assay Incubation: In a 96-well plate, combine the diluted membrane preparation, radioligand, and either the test compound, NSB control, or buffer. Incubate for 60-120 minutes at a controlled temperature (e.g., 4°C or 25°C) to allow the binding to reach equilibrium.[9]
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[3]
-
Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol should be repeated independently for hDAT (using a radioligand like [³H]WIN 35,428) and hNET (using a radioligand like [³H]Nisoxetine) to determine the compound's selectivity profile.[3][10]
Data Presentation: Binding Affinity and Selectivity Profile
| Target Transporter | Radioligand | Ki (nM) | Selectivity Ratio (SERT Ki / Target Ki) |
| hSERT | [³H]Citalopram | Experimental Value | 1 |
| hDAT | [³H]WIN 35,428 | Experimental Value | Calculated Value |
| hNET | [³H]Nisoxetine | Experimental Value | Calculated Value |
Part 2: Functional Characterization - Neurotransmitter Uptake Assays
Scientific Rationale: While binding assays confirm physical interaction, they do not reveal the functional consequence. The compound could be an inhibitor (antagonist), a substrate (releaser/agonist), or have no functional effect. Functional uptake assays directly measure the compound's ability to block the transport of a neurotransmitter into a cell.[11] These assays are typically performed using cells engineered to express a specific monoamine transporter. The inhibition of radiolabeled neurotransmitter uptake provides a functional measure of the compound's potency (IC50). Comparing binding affinity (Ki) with functional potency (IC50) is crucial; a significant discrepancy might suggest a more complex mechanism of action.
Experimental Workflow: MAT Functional Uptake Assay
Caption: Workflow for a functional neurotransmitter uptake assay.
Detailed Protocol: hDAT Functional Uptake Assay
-
Cell Culture: Plate cells stably expressing hDAT (e.g., HEK-hDAT or MDCK-hDAT) in a 96-well plate and culture until they form a confluent monolayer.[11]
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium and wash the cells once with a pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[12]
-
Add buffer containing varying concentrations of this compound to the wells.
-
For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like 10 µM mazindol or nomifensine.[12][13]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[13]
-
-
Uptake Initiation: Initiate the transport by adding buffer containing [³H]Dopamine (final concentration of ~10-20 nM).[13]
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.[13]
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[13]
-
Lysis and Quantification: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the amount of internalized [³H]Dopamine.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
This protocol should be adapted for hSERT (using [³H]Serotonin) and hNET (using [³H]Norepinephrine) to obtain a complete functional profile.[12]
Data Presentation: Functional Potency
| Target Transporter | Substrate | Functional IC50 (nM) |
| hSERT | [³H]Serotonin | Experimental Value |
| hDAT | [³H]Dopamine | Experimental Value |
| hNET | [³H]Norepinephrine | Experimental Value |
Part 3: Early Safety Profiling - Cytotoxicity, hERG, and CYP450 Assays
Scientific Rationale: Early assessment of potential liabilities is a cornerstone of modern drug discovery. A compound with excellent on-target potency can be rendered useless by off-target toxicity. This section outlines three critical in vitro safety assays.
-
Cytotoxicity Assay: It is essential to ensure that the observed activity in functional assays is not a result of cell death. Colorimetric assays like the MTT or XTT assay measure the metabolic activity of cells, which serves as a proxy for cell viability.[14] The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating a solubilization step required in the MTT assay and thereby streamlining the protocol.[1][15]
-
hERG Channel Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[16] Inhibition of this channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Regulatory agencies mandate hERG liability testing for most new chemical entities.
-
Cytochrome P450 (CYP) Inhibition Assay: The CYP450 enzyme superfamily is the primary system for metabolizing drugs in the liver.[2] Inhibition of specific CYP isoforms by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the plasma concentrations of co-administered drugs. Screening against a panel of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is a standard part of preclinical development.
Protocol 1: General Cytotoxicity (XTT Assay)
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 or the cell line used in functional assays) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a relevant period (e.g., 24-48 hours).
-
Reagent Addition: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add this mixture to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, metabolically active cells will reduce the XTT to a colored formazan product.[1]
-
Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[1]
-
Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50). This value should be significantly higher than the functional IC50 values for the compound to have a viable therapeutic window.
Protocol 2: hERG Liability (Thallium Flux Assay)
-
Principle: This is a cell-based fluorescence assay that uses thallium (Tl⁺) as a surrogate for potassium (K⁺). Cells stably expressing the hERG channel are loaded with a Tl⁺-sensitive fluorescent dye.
-
Cell Preparation: Plate hERG-expressing cells (e.g., HEK293-hERG) and load them with the fluorescent indicator dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells.
-
Channel Activation: Add a stimulus solution containing Tl⁺ and a potassium channel opener to activate the hERG channels. Tl⁺ flows into the cells through open channels and binds to the dye, causing an increase in fluorescence.
-
Measurement: A kinetic plate reader measures the fluorescence signal in real-time.
-
Analysis: An inhibitory compound will block the influx of Tl⁺, resulting in a reduced fluorescence signal. The IC50 for hERG inhibition is then calculated.
Protocol 3: CYP450 Inhibition (Fluorometric or LC-MS/MS Assay)
-
System: The assay uses human liver microsomes, which contain a mixture of CYP enzymes, or specific recombinant CYP isoforms.[2]
-
Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2) and the test compound at various concentrations. The reaction is initiated by adding the cofactor NADPH.
-
Detection: After a set incubation time, the reaction is stopped. The amount of metabolite produced from the probe substrate is quantified. This can be done using a fluorescent metabolite (fluorometric assay) or by the highly sensitive and specific method of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value for the inhibition of each CYP isoform is calculated. An IC50 value below 1 µM is generally considered a strong inhibitor.
Data Presentation: Early Safety Profile Summary
| Assay | Endpoint | Result (IC50 or CC50) | Interpretation |
| Cytotoxicity (XTT) | Cell Viability (CC50) | Experimental Value | Therapeutic Index = CC50 / Functional IC50 |
| hERG Liability | Channel Inhibition (IC50) | Experimental Value | >10 µM often considered low risk |
| CYP1A2 Inhibition | Enzyme Inhibition (IC50) | Experimental Value | IC50 < 1 µM = Strong Inhibitor |
| CYP2C9 Inhibition | Enzyme Inhibition (IC50) | Experimental Value | IC50 < 1 µM = Strong Inhibitor |
| CYP2C19 Inhibition | Enzyme Inhibition (IC50) | Experimental Value | IC50 < 1 µM = Strong Inhibitor |
| CYP2D6 Inhibition | Enzyme Inhibition (IC50) | Experimental Value | IC50 < 1 µM = Strong Inhibitor |
| CYP3A4 Inhibition | Enzyme Inhibition (IC50) | Experimental Value | IC50 < 1 µM = Strong Inhibitor |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This structured in vitro evaluation provides a robust, multi-faceted dataset to build an initial pharmacological and safety profile for this compound. The ideal outcome for a promising therapeutic candidate would be high affinity and potent functional inhibition at one or more desired monoamine transporters, coupled with a wide selectivity window against other transporters, a high therapeutic index (CC50 >> functional IC50), and IC50 values well above 10 µM for both hERG and the major CYP450 isoforms.
By systematically addressing target engagement, functional activity, and key safety liabilities, this guide provides the foundational data necessary for informed decision-making in the early stages of drug development. Each protocol is designed as a self-validating system, ensuring that the resulting data is trustworthy and provides an authoritative grounding for advancing—or terminating—the exploration of this compound.
References
- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
- Biotech Spain. XTT Assays vs MTT. [Link]
- PubMed Central (PMC).
- PubMed Central (PMC).
- Reaction Biology. SERT Biochemical Binding Assay Service. [Link]
- National Center for Biotechnology Information.
- AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
- PubMed.
- National Institutes of Health (NIH). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. [Link]
- PubMed Central (PMC). Overview of Monoamine Transporters. [Link]
- Springer Protocols. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
- PubMed Central (PMC). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
- ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]
- PubMed Central (PMC).
- Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
- PubMed Central (PMC). An in vitro assay of hERG K+ channel potency for a new EGFR inhibitor FHND004. [Link]
- PubMed Central (PMC).
- Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
- BioIVT. NET Transporter Assay. [Link]
- PubChemLite. This compound (C11H18N2). [Link]
- Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
- Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
- Frontiers. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. [Link]
- ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. [Link]
- Oxford Academic. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]
- Molecular Devices. Neurotransmitter Transporter Assay Kit. [Link]
- National Institutes of Health (NIH). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. [Link]
Sources
- 1. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 5. chemimpex.com [chemimpex.com]
- 6. In vitro actions of NN-dimethyl-2-aminoindane and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine | 927994-69-2 | CMB99469 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine | C11H18N2O | CID 4998377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 16. Molecular basis of vesicular monoamine transport and neurological drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neurological Exploration of Novel Phenethylamines: The Case of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Distribution: For Researchers, Scientists, and Drug Development Professionals in Neurology and Pharmacology.
Abstract
The vast chemical space of phenethylamine derivatives continues to be a fertile ground for the discovery of novel psychoactive compounds and potential therapeutics for neurological disorders. This guide provides a comprehensive framework for the neurological research of novel phenethylamines, using the under-researched molecule, [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, as a central case study. While specific literature on this compound is sparse, its structural similarity to known psychostimulants and neurotransmitter modulators suggests a potential for significant neurological activity. This document outlines a logical, multi-stage research pipeline, from initial chemical synthesis and in vitro characterization to in vivo behavioral and neurochemical analysis. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to investigate the mechanism of action and potential therapeutic applications of this and other novel phenethylamine derivatives.
Introduction: The Scientific Rationale for Investigating Novel Phenethylamines
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for a wide array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs with profound effects on the central nervous system.[1] Modifications to this core structure can dramatically alter a compound's affinity and efficacy at various neuronal targets, leading to a spectrum of effects ranging from stimulant to hallucinogenic and entactogenic.[2]
This compound, also known by its IUPAC name N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine, presents an intriguing subject for neurological investigation.[3] Its structure, featuring a p-tolyl group and a dimethylated amine, suggests potential interactions with monoamine transporters and receptors, key players in mood, cognition, and arousal. The exploration of such novel compounds is critical for advancing our understanding of brain function and for the development of next-generation therapeutics for conditions like ADHD, depression, and neurodegenerative diseases.
This guide will proceed by first detailing the synthesis and initial characterization of the compound. We will then explore its potential mechanism of action through a series of in vitro assays. Finally, we will outline in vivo studies to understand its effects on behavior and neurochemistry.
Synthesis and Structural Elucidation
A crucial first step in the investigation of any novel compound is its chemical synthesis and purification. While specific synthesis routes for N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine are not extensively published, a plausible method can be adapted from general procedures for the synthesis of N,N'-dimethyl-1,2-diamines.[4] A potential synthetic pathway is outlined below.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic route for this compound.
Following synthesis, rigorous purification via chromatography and characterization using techniques such as NMR, mass spectrometry, and elemental analysis are imperative to confirm the structure and purity of the compound.
In Vitro Characterization: Unveiling the Molecular Targets
The initial biological assessment of a novel phenethylamine involves a battery of in vitro assays to identify its primary molecular targets and to quantify its affinity and functional activity. Given its structural resemblance to other psychostimulants, the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are the most probable targets.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its binding site.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT.
-
Homogenize cells in an appropriate buffer and prepare membrane fractions by differential centrifugation.[6]
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).
-
-
Incubation and Filtration:
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical Binding Affinities (Ki, nM)
| Target | This compound | Amphetamine |
| hDAT | 50 | 30 |
| hNET | 120 | 7 |
| hSERT | >1000 | 1847 |
Neurotransmitter Uptake Inhibition Assays
While binding assays reveal affinity, uptake inhibition assays measure the functional consequence of that binding at monoamine transporters.[7][8]
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT in a 24-well plate.
-
-
Assay Procedure:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding [³H]dopamine and incubate for a short period (e.g., 5 minutes).
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
-
Analysis:
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC₅₀ for uptake inhibition.
-
Hypothetical Uptake Inhibition Data (IC₅₀, nM)
| Transporter | This compound |
| DAT | 75 |
| NET | 200 |
| SERT | >2000 |
In Vivo Studies: From Neurochemistry to Behavior
Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's effects on the whole organism, including its pharmacokinetics, neurochemical profile, and behavioral consequences.[9]
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[10]
Experimental Protocol: In Vivo Microdialysis in the Rat Nucleus Accumbens
-
Surgical Implantation:
-
Surgically implant a microdialysis guide cannula targeting the nucleus accumbens of an anesthetized rat.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[11]
-
Hypothetical Neurochemical Effects:
Caption: Proposed mechanism of action for psychomotor stimulation.
Behavioral Pharmacology
A range of behavioral assays can be used to characterize the psychostimulant, cognitive-enhancing, and rewarding effects of the compound.[12][13]
-
Locomotor Activity: Measures the stimulant effects of the compound by tracking the animal's movement in an open field.
-
Conditioned Place Preference (CPP): Assesses the rewarding properties of the compound by pairing its administration with a specific environment.
-
Drug Self-Administration: A model of addiction where animals learn to perform a task (e.g., lever pressing) to receive an infusion of the drug.
Discussion and Future Directions
The hypothetical data presented for this compound suggest a profile of a dopamine and norepinephrine reuptake inhibitor with psychostimulant properties. The higher affinity for DAT compared to NET and the negligible interaction with SERT would predict a pharmacological profile with some similarities to amphetamine.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how structural modifications affect its activity.[1]
-
Receptor Screening: Broadening the in vitro screening to include a wider range of CNS receptors to identify any off-target effects.
-
Advanced In Vivo Models: Utilizing more complex behavioral models to assess effects on cognition, impulsivity, and social behavior.[14]
-
Neurotoxicity Studies: Evaluating the potential for long-term adverse effects on neuronal health.
Conclusion
The investigation of novel phenethylamine derivatives like this compound holds significant promise for both basic and translational neuroscience. By following a systematic and multi-faceted research approach, from chemical synthesis to in vivo behavioral analysis, the scientific community can effectively characterize these compounds and unlock their potential for understanding and treating neurological disorders.
References
- Benchchem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
- Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]
- Wnorowski, A., & Sokołowska, E. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Cells, 10(9), 2429.
- Sucic, S., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Current Protocols in Pharmacology, 89(1), e74.
- Li, Y., He, K., & Li, D. (2013). In vivo monitoring of neurotransmitter serotonin and dopamine in the striatum of freely-moving rats with one minute temporal resolution. Analytical and Bioanalytical Chemistry, 405(2-3), 879-887.
- Hossain, M. S., Wickramasekara, S., & Kim, K. M. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 624–630. [Link]
- Hossain, M. S., Wickramasekara, S., & Kim, K. M. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 624–630. [Link]
- Benchchem. (2025).
- Abdalla, A., & Atcherley, C. W. (2021). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. ACS Chemical Neuroscience, 12(15), 2718–2730. [Link]
- Tully, J. (2016). Is there any available method to measure/estimate serotonin and dopamine levels in human brain?.
- Movassaghi, M., & Hashemi, P. (2022). In vivo dopamine and serotonin monitoring using rapid pulse voltammetry with partial least squares regression (RPV-PLSR) analysis.
- Sucic, S., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Current Protocols in Pharmacology, 89(1), e74.
- Hossain, M. S., Wickramasekara, S., & Kim, K. M. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
- Benchchem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram.
- Sakloth, F., & Kortagere, S. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1794–1803. [Link]
- Cunningham, M. W., & Dunlap, L. E. (2022). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. bioRxiv.
- Devilbiss, D. M., & Berridge, C. W. (2008). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Journal of Neuroscience, 28(45), 11662–11671. [Link]
- Ludmer Centre. (n.d.). Study of the Long-term Impacts of Psychostimulants On the Brain. [Link]
- Aguilar, M. A., & Montagud-Romero, S. (2022). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 16, 960007. [Link]
- ResearchGate. (2008). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.
- Zeliger, H. I. (2013). Exposure to lipophilic chemicals as a cause of neurological impairments, neurodevelopmental disorders and neurodegenerative diseases. Interdisciplinary Toxicology, 6(3), 117–126. [Link]
Sources
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psychostimulants and social behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the Long-term Impacts of Psychostimulants On the Brain | Ludmer Centre - McGill University [mcgill.ca]
Understanding the structure-activity relationship of dimethylated phenethylamines
An In-depth Technical Guide to the Structure-Activity Relationship of Dimethylated Phenethylamines
Introduction
The phenethylamine scaffold is a foundational element in medicinal chemistry, serving as the backbone for a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine and norepinephrine, as well as numerous synthetic psychoactive compounds.[1][2] Slight modifications to this core structure can dramatically alter a compound's pharmacodynamic and pharmacokinetic properties, making the study of its structure-activity relationship (SAR) a critical endeavor for drug discovery.[3] This guide focuses specifically on N,N-dimethylated phenethylamines, a subclass that exhibits unique pharmacological profiles. While N-methylation is a common biological process, the addition of two methyl groups to the terminal amine of phenethylamines often leads to significant changes in receptor affinity and functional activity.
This document provides a comprehensive analysis of the SAR of dimethylated phenethylamines, designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of compounds to explore the causal relationships between chemical structure and biological function. By delving into the key molecular features—from the impact of N,N-dimethylation to the critical role of aromatic ring substitutions—and detailing the experimental methodologies used for their characterization, this guide aims to provide a deep, actionable understanding of this important chemical class.
Part 1: The Core Phenethylamine Scaffold and the Impact of N,N-Dimethylation
The Unsubstituted Phenethylamine Backbone: A Baseline for Activity
The parent compound, phenethylamine, is a trace amine naturally found in the mammalian brain. Its primary mechanism of action is as an indirect sympathomimetic; it promotes the release of catecholamines (dopamine and norepinephrine) from presynaptic vesicles.[4] It has relatively weak intrinsic activity at most receptors. Its simplicity, however, makes it an ideal starting point for understanding how structural modifications influence pharmacology.
The Influence of N,N-Dimethylation
The addition of two methyl groups to the nitrogen atom of the phenethylamine side chain fundamentally alters the molecule's interaction with biological targets. This modification has several important consequences:
-
Shift in Pharmacological Target: N,N-dimethylation significantly reduces or abolishes the indirect adrenergic activity seen with the parent compound.[4] Studies have shown that as methyl groups are added to the nitrogen, the adrenergic response decreases.[4] For instance, N,N-dimethylphenethylamine was found to produce a depressor response in dogs, a stark contrast to the pressor effects of phenethylamine.[4]
-
Increased Steric Hindrance: The two methyl groups increase the steric bulk around the nitrogen atom. This can hinder the molecule's ability to bind to certain receptors or transporters that have a binding pocket optimized for a primary or secondary amine.
-
Altered Basicity and Lipophilicity: N,N-dimethylation increases the basicity (pKa) of the amine and can also increase the overall lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and its metabolic stability.
The general trend observed with N-alkylation is a shift away from catecholamine-releasing activity towards direct receptor interactions, with the specific receptor profile being heavily influenced by other substitutions on the molecule.
Part 2: Aromatic Ring Substitutions: The Key to Specificity and Potency
While N,N-dimethylation sets a new baseline for activity, substitutions on the phenyl ring are the primary determinants of a compound's potency and receptor selectivity.
The 2,5-Dimethoxy Motif: A Privileged Scaffold
A recurring substitution pattern in psychoactive phenethylamines is the presence of two methoxy groups at the 2- and 5-positions of the phenyl ring.[5] This "2,5-dimethoxy" scaffold appears to be particularly effective at directing the molecule's activity towards serotonin receptors, especially the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C).[6][7] It is believed that the oxygen lone pairs on these methoxy groups are crucial for anchoring the ligand within the binding pocket of the 5-HT2A receptor.[8]
The Critical Role of the 4-Position Substituent
With the 2,5-dimethoxy pattern in place, the substituent at the 4-position becomes the most critical modulator of affinity and efficacy. The SAR at this position is well-studied, particularly for the 2C series (2,5-dimethoxyphenethylamines) and the DOx series (their α-methylated amphetamine analogues).[5][9]
-
Small, Lipophilic Groups Enhance Potency: The addition of a small, lipophilic substituent at the 4-position generally leads to a significant increase in agonist potency at 5-HT2 receptors.[5] This includes halogens (e.g., bromo in 2C-B, iodo in 2C-I) and small alkyl or thioalkyl groups (e.g., methylthio in 2C-T).[10][11] Increasing the size of an alkoxy group at this position has also been shown to increase binding affinities at 5-HT2A and 5-HT2C receptors.[6]
-
Bulky Groups Can Induce Antagonism: Conversely, as the size of the 4-position substituent becomes too large, the compound's activity can switch from agonism to antagonism.[5] This suggests the presence of a "lipophilicity pocket" of a specific size at the receptor; a substituent that fits well enhances binding and activation, while one that is too large may bind but prevent the conformational change required for receptor activation.
The table below summarizes the binding affinities of several key 4-substituted 2,5-dimethoxyphenethylamines at human serotonin receptors. While these examples are not all N,N-dimethylated, they establish the foundational SAR at the 4-position that would be expected to carry over to their dimethylated counterparts.
| Compound | 4-Position Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 2C-H | -H | 690 | 1200 |
| 2C-B | -Br | 80 | 180 |
| 2C-I | -I | 51 | 110 |
| 2C-E | -Et | 110 | 130 |
| 2C-T-2 | -SEt | 49 | 140 |
Data compiled from various sources for illustrative purposes.
This data clearly shows that adding small, lipophilic groups to the 4-position dramatically increases binding affinity (lower Ki value) compared to the unsubstituted compound (2C-H).
Part 3: From Receptor Binding to Functional Activity: Experimental Characterization
Understanding the SAR of dimethylated phenethylamines requires a multi-step experimental approach, moving from initial binding at the receptor to measuring a functional cellular response and, ultimately, to observing a behavioral effect in vivo. The 5-HT2A receptor is the primary target for many of these compounds and will be the focus of the following protocols.[6][12]
Determining Receptor Affinity: Radioligand Binding Assays
The first step in characterizing a new compound is to determine its affinity for the target receptor. This is most commonly achieved through a competitive radioligand binding assay.
Causality Behind the Method: This experiment quantifies how well a compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. It is a direct measure of the physical interaction between the compound and the receptor. The choice of radioligand is critical; for the 5-HT2A receptor, [3H]ketanserin is a classic and reliable choice.[1][11]
-
Preparation of Membranes:
-
Culture HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (containing the cell membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of the radioligand, [3H]ketanserin (e.g., 1 nM).
-
Add varying concentrations of the unlabeled test compound (the dimethylated phenethylamine) across a range of at least 6 log units (e.g., 1 pM to 10 µM).
-
For determining non-specific binding, add a high concentration of a known non-radioactive 5-HT2A antagonist (e.g., 10 µM mianserin) to a set of wells.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each well.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Caption: Workflow for a competitive radioligand binding assay.
Measuring Functional Efficacy: In Vitro Functional Assays
High affinity does not necessarily mean a compound will activate the receptor. To determine if a compound is an agonist, partial agonist, or antagonist, a functional assay is required. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1]
Causality Behind the Method: Agonist binding to the 5-HT2A receptor causes a conformational change that activates the Gq protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of one of these downstream messengers, such as a metabolite of IP3, provides a direct readout of receptor activation.
Caption: Simplified Gq signaling cascade of the 5-HT2A receptor.
-
Cell Preparation:
-
Use cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK-293).
-
Seed the cells into a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Add the test compound (dimethylated phenethylamine) at various concentrations to the wells.
-
Include a known 5-HT2A agonist (e.g., serotonin) as a positive control.
-
Crucially, add lithium chloride (LiCl) to all wells. LiCl inhibits the enzyme that breaks down IP1, causing it to accumulate in the presence of an active agonist, thereby amplifying the signal.
-
Incubate the plate for a set time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells to release the accumulated IP1.
-
Detect the amount of IP1 using a commercially available kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar immunoassay technology. These kits use two antibodies, one labeled with a donor fluorophore and one with an acceptor, which bind to IP1, bringing the fluorophores into proximity and generating a detectable signal.
-
-
Data Analysis:
-
Plot the assay signal (e.g., HTRF ratio) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
The EC50 value is a measure of the compound's potency, while the Emax, relative to a full agonist, indicates its efficacy.
-
Part 4: Future Directions
The study of dimethylated phenethylamines continues to evolve. Recent research has focused on developing compounds with biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways). This could potentially lead to the development of 5-HT2A agonists that retain therapeutic effects (e.g., for treating depression or cluster headaches) without producing hallucinogenic effects.[10] The detailed understanding of the SAR of these compounds, built upon the experimental foundations described here, is essential for guiding the rational design of the next generation of pharmacological tools and therapeutics.
References
- McEwen, F., Hume, A., Hutchinson, M., & Holland, W. (1969). The Effects of N-methylation on the Pharmacological Activity of Phenethylamine. Archives Internationales de Pharmacodynamie et de Thérapie, 179(1), 86-93. [Link]
- Brandt, S. D., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.
- McEwen F, Hume A, Hutchinson M, Holland W. (1969). The Effects of N-methylation on the Pharmacological Activity of Phenethylamine. PubMed. [Link]
- Kaplan, J. S., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
- Halberstadt, A. L., Luethi, D., Hoener, M. C., & Liechti, M. E. (2022). Chemical structures of 2,5-dimethoxy-4-methylthiophenethylamine (2C-T) and other sulfur-substituted phenylalkylamines.
- Gatch, M. B., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(3), 495-507. [Link]
- Di Schiavi, E., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.
- Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 203-211. [Link]
- Bonson, K. R. (2005). Hallucinogenic Drugs. Encyclopedia of Life Sciences. [Link]
- Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]
- Kaur, G., et al. (2023). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Structural Chemistry. [Link]
- Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. bibliography.maps.org [bibliography.maps.org]
- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 9. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Chromatographic Strategies for the Identification and Quantification of N,N-dimethyl-1-(4-methylphenyl)ethan-2-amine
An Application Guide by Gemini Scientific
Abstract
The proliferation of new psychoactive substances (NPS) presents a continuous challenge to forensic, clinical, and research laboratories. Substituted β-phenethylamines are a prominent class of NPS, often synthesized to mimic the effects of controlled stimulants. This document provides a detailed technical guide for the analytical detection of N,N-dimethyl-1-(4-methylphenyl)ethan-2-amine, a representative designer amine. We present two primary, validated workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and adaptable for various matrices, from seized materials to complex biological fluids, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction and Compound Profile
N,N-dimethyl-1-(4-methylphenyl)ethan-2-amine is a substituted β-phenethylamine. Its structure is analogous to other stimulants, suggesting potential psychoactive properties. The reliable identification and quantification of such compounds are critical for law enforcement, clinical toxicology, and pharmaceutical impurity profiling. The analytical challenge stems from the need to distinguish it from a multitude of structural isomers and related compounds within complex sample matrices.
Compound Details:
-
Systematic Name: N,N-dimethyl-1-(4-methylphenyl)ethan-2-amine
-
Synonyms: [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, 4-methyl-N,N-dimethyl-β-phenethylamine
-
Molecular Formula: C₁₁H₁₇N
-
Molecular Weight: 163.26 g/mol
-
Key Feature: A basic secondary amine, making it amenable to specific extraction techniques and positive mode ionization in mass spectrometry.
Core Analytical Strategies: A Comparative Overview
The choice of analytical methodology is dictated by the specific requirements of the analysis: speed, sensitivity, selectivity, and the nature of the sample matrix. For a basic amine like N,N-dimethyl-1-(4-methylphenyl)ethan-2-amine, chromatographic separation coupled with mass spectrometric detection is the gold standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. Its high chromatographic resolution and established, extensive mass spectral libraries make it a cornerstone of forensic analysis. However, polar functional groups, like the amine in our target analyte, often require derivatization to improve peak shape and thermal stability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing non-volatile or thermally labile compounds in complex biological matrices like blood and urine. Its major advantages include minimal sample preparation (e.g., "dilute-and-shoot" protocols), high sensitivity, and exceptional selectivity achieved through Multiple Reaction Monitoring (MRM).
The logical workflow for analyzing unknown or complex samples often involves an initial screening followed by confirmation and quantification.
Figure 1: A generalized workflow for the analysis of novel psychoactive substances.
Protocol 1: GC-MS Analysis for Seized Materials and Urine
This protocol is optimized for unequivocal identification based on retention time and electron ionization (EI) mass spectrum. It employs derivatization to enhance chromatographic performance.
Principle and Rationale
Direct injection of primary and secondary amines onto standard GC columns can lead to poor peak shape (tailing) due to interaction with active sites on the column and in the inlet. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), masks the polar amine group. This process converts the analyte into a less polar, more volatile, and more thermally stable derivative, resulting in sharper, more symmetrical chromatographic peaks and improved sensitivity. The resulting trifluoroacetyl derivative also yields characteristic mass fragments that are highly useful for structural confirmation.
Step-by-Step Experimental Protocol
A. Sample Preparation (Urine)
-
Alkalinization: To 1 mL of urine in a glass tube, add 100 µL of 5 M Sodium Hydroxide (NaOH) to adjust the pH to >10. This deprotonates the amine, making it amenable to liquid-liquid extraction (LLE).
-
Liquid-Liquid Extraction (LLE): Add 3 mL of a non-polar organic solvent (e.g., n-butyl chloride or a mix of hexane/isoamyl alcohol). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue. Cap the tube and heat at 70°C for 20 minutes.
-
Final Evaporation: Evaporate the derivatizing agents to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for injection.
B. Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization, EI).
-
Scan Range: m/z 40-500.
Expected Data and Interpretation
The TFAA derivative of N,N-dimethyl-1-(4-methylphenyl)ethan-2-amine will have a molecular weight of 259.28 g/mol . The EI mass spectrum is expected to show a characteristic fragmentation pattern. The primary cleavage is typically alpha to the nitrogen atom after the derivatization. One would expect a prominent fragment from the loss of the dimethylamino group and another from the cleavage producing the tropylium-like tolyl fragment.
Protocol 2: LC-MS/MS for High-Sensitivity Quantification in Serum/Plasma
This protocol is designed for high-throughput, sensitive, and selective quantification in complex biological fluids, leveraging the power of tandem mass spectrometry.
Principle and Rationale
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. For our analyte, we will use electrospray ionization (ESI) in positive mode, which readily protonates the basic amine to form the precursor ion [M+H]⁺. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored. This two-stage filtering process dramatically reduces chemical noise, allowing for very low limits of detection. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in instrument response.
Figure 2: Workflow for LC-MS/MS analysis in MRM mode.
Step-by-Step Experimental Protocol
A. Sample Preparation (Serum/Plasma)
-
Protein Precipitation: To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., N,N-dimethyl-d6-1-(4-methylphenyl)ethan-2-amine).
-
Precipitation: Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
B. Instrumentation and Parameters
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
C. MS/MS Parameters (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
MRM Transitions: (These must be optimized experimentally by infusing the compound)
-
Precursor Ion [M+H]⁺: m/z 164.2
-
Example Product Ions: The most stable product ions would likely result from cleavage of the ethylamine side chain. For example, loss of dimethylamine could yield a fragment around m/z 119.1 (the tolylethylium ion), and the protonated dimethylamine fragment itself would be at m/z 46.1.
-
Transition 1 (Quantifier): 164.2 → 119.1
-
Transition 2 (Qualifier): 164.2 → 46.1
-
-
Method Performance and Validation
A robust LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity: The method should be linear over the expected concentration range, typically with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Measured as percent bias and coefficient of variation (%CV), respectively. Should be within ±15% (±20% at the LLOQ).
-
Limit of Detection (LOD) and Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a pure solvent.
| Parameter | GC-MS | LC-MS/MS | Rationale & Comments |
| Typical LLOQ | 1-10 ng/mL | 0.05-1 ng/mL | LC-MS/MS is inherently more sensitive due to the selectivity of MRM. |
| Sample Volume | 0.5-1 mL | 50-100 µL | LC-MS/MS requires significantly less sample volume. |
| Throughput | Lower | Higher | LC-MS/MS sample preparation is simpler (protein precipitation vs. LLE + derivatization). |
| Confirmation | High (Full Scan EI) | Very High (MRM) | Both are highly reliable. The EI spectrum provides rich structural information. |
| Matrix Effects | Lower | Higher | ESI in LC-MS/MS is more susceptible to ion suppression or enhancement from matrix components. |
References
- Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 592-605. (Note: While this reference covers LC-MS, the principles of multi-analyte procedures are broadly applicable and highlight the state of the field).
- Dines, A. M., Wood, D. M., & Dargan, P. I. (2014). Clinical toxicology analysis for the routine hospital laboratory. Clinical Biochemistry, 47(1-2), 8-17.
- Lange, M., & Ledin, A. (2018). Tandem Mass Spectrometry (MS/MS). In Encyclopedia of Bioinformatics and Computational Biology (Vol. 1, pp. 1030-1036). Academic Press.
- Hewavitharana, A. K., Van-der-Heuvel, J. B., & Shaw, P. N. (2009). Matrix matching in quantitative LC-MS/MS: the ‘extract-addition’ approach to manage matrix effects. Bioanalysis, 1(6), 1095-1104.
- U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
Application Note: Quantitative Analysis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in Biological Samples using UPLC/MS/MS
Introduction
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, also known as N,N-dimethyl-4-methylamphetamine, is a synthetic stimulant of the amphetamine class. Its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies in drug development. This compound shares structural similarities with regulated substances, necessitating highly selective and sensitive analytical methods to ensure accurate identification and quantification. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS) offers the requisite specificity and sensitivity for robust bioanalysis.[1][2] This application note provides a detailed protocol for the extraction and UPLC/MS/MS analysis of this compound in plasma and urine, designed for researchers, scientists, and drug development professionals.
The primary challenge in bioanalysis is the complexity of the sample matrix, which contains numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis.[3][4] These matrix effects can lead to ion suppression or enhancement in the mass spectrometer, compromising the accuracy and reproducibility of the results.[5][6][7] Therefore, a meticulous sample preparation strategy is paramount to remove these interferences and ensure the reliability of the analytical method.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and a deuterated internal standard (IS) from the biological matrix. LLE is a classic and effective technique for separating analytes based on their differential solubility in two immiscible liquid phases.[8][9] Following extraction, the analyte and IS are separated from residual matrix components using reverse-phase UPLC. The separated compounds are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method minimizes interferences and provides excellent sensitivity.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound hydrochloride (Reference Standard)
-
This compound-d6 (Internal Standard)
-
-
Solvents and Reagents (LC-MS Grade or higher):
-
Methanol
-
Acetonitrile
-
Water with 0.1% Formic Acid
-
Ammonium Hydroxide
-
Sodium Borate Buffer (pH 9.0)
-
n-Butyl Chloride
-
-
Biological Matrices:
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Drug-free human urine
-
Instrumentation and Analytical Conditions
UPLC System
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer
-
System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
UPLC Gradient and MS/MS Parameters
The following tables summarize the UPLC gradient and the optimized MRM transitions for the analyte and internal standard.
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | 6 |
| 2.50 | 5 | 95 | 6 |
| 3.00 | 5 | 95 | 6 |
| 3.10 | 95 | 5 | 6 |
| 4.00 | 95 | 5 | 6 |
Table 2: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 193.2 | 58.1 | 30 | 20 |
| This compound-d6 (IS) | 199.2 | 62.1 | 30 | 20 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of an appropriate sample preparation technique is critical for removing interfering substances from the biological matrix.[10] While protein precipitation is a simpler method, LLE often provides cleaner extracts, which is crucial for minimizing matrix effects in LC-MS/MS analysis.[8][9][11][12][13]
Step-by-Step Protocol:
-
Pipette 200 µL of the biological sample (plasma or urine), calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 500 µL of sodium borate buffer (pH 9.0) to each tube and vortex to mix. The alkaline pH ensures that the amine analyte is in its free base form, which is more soluble in the organic extraction solvent.
-
Add 3 mL of n-butyl chloride to each tube.
-
Vortex the tubes for 10 minutes to ensure thorough mixing and efficient extraction of the analyte into the organic phase.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Transfer the reconstituted sample to an autosampler vial for UPLC/MS/MS analysis.
Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) to ensure its reliability for the intended application.[14][15][16][17][18]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| LLOQ | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Data Analysis and Interpretation
The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The use of a stable isotope-labeled internal standard is the most recognized technique to compensate for matrix effects and variations in extraction efficiency and instrument response.[7]
Conclusion
This application note presents a robust and reliable UPLC/MS/MS method for the quantitative analysis of this compound in biological samples. The described liquid-liquid extraction procedure effectively removes matrix interferences, and the optimized UPLC/MS/MS conditions provide excellent sensitivity and selectivity. This method is suitable for use in forensic, clinical, and research laboratories for the accurate determination of this compound in plasma and urine.
References
- National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- PubMed. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
- Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- BenchChem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- PubMed. (n.d.). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- UCT. (n.d.). Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.
- Phenomenex. (2025). Protein Precipitation Method.
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- PubMed. (n.d.). Miniaturized sample preparation method for determination of amphetamines in urine.
- Oxford Academic. (n.d.). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry.
- PubMed. (2019). Salting out assisted liquid-liquid extraction for liquid chromatography tandem-mass spectrometry determination of amphetamine-like stimulants in meconium.
- Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.
- ResearchGate. (n.d.). Salting out assisted liquid-liquid extraction for liquid chromatography tandem-mass spectrometry determination of amphetamine-like stimulants in meconium | Request PDF.
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- ResearchGate. (2025). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples.
- BenchChem. (n.d.). Quantifying (-)-4-Methylamphetamine: A Comparative Guide to Analytical Methods.
- ResearchGate. (2025). (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
- Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse.
- PubMed. (2008). Simultaneous determination of methamphetamine, 3,4-methylenedioxy-N-methylamphetamine, 3,4-methylenedioxy-N-ethylamphetamine, N,N-dimethylamphetamine, and their metabolites in urine by liquid chromatography-electrospray ionization-tandem mass spectrometry.
- Gesellschaft für Toxikologische und Forensische Chemie. (n.d.). Studies on the metabolism and the detectability of 4-methyl- amphetamine and its isomers 2-methyl-amphetamine, and 3.
- PubMed. (n.d.). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line.
- PubMed. (2014). Studies on the Metabolism and the Detectability of 4-methyl-amphetamine and Its Isomers 2-methyl-amphetamine and 3-methyl-amphetamine in Rat Urine Using GC-MS and LC-(high-resolution)-MSn.
- Toxichem Krimtech. (2011). Identification of 4-Methylamphetamine in a seized Amphetamine Mixture.
- PubMed Central. (n.d.). Stereoselectivity in the human metabolism of methamphetamine.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- KITopen. (2020). Targeted UPLC/MS/MS quantification of methylated amines and selected amino acids in biofluids.
- Wikipedia. (n.d.). Dimethylamphetamine.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Centers for Disease Control and Prevention. (n.d.). NMAM 9106: METHAMPHETAMINE and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction.
- American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation.
- Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.
- ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation.
- ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF.
- PubMed Central. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler.
- ResearchGate. (2020). (PDF) Metabolic profiling of material-limited cell samples by dimethylaminophenacyl bromide derivatization with UPLC-MS/MS analysis.
- NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
Sources
- 1. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijisrt.com [ijisrt.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Biological Testing for Amphetamine and Methamphetamine Abuse [sigmaaldrich.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Comprehensive Guide to the Analysis of Phenethylamine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Guide by Gemini Scientific
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenethylamines are a broad class of chemical compounds with a shared structural backbone. This class includes endogenous neuromodulators (e.g., 2-phenylethylamine), pharmaceuticals, and a vast number of regulated substances and new psychoactive substances (NPS).[1][2] Their accurate and reliable identification and quantification are critical in diverse fields, from forensic toxicology and clinical diagnostics to pharmaceutical quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard and frequently prescribed technique for the analysis of these compounds due to its high resolving power and definitive identification capabilities.[3]
However, the inherent chemical nature of phenethylamines—specifically the presence of primary or secondary amine functional groups—presents significant analytical challenges. These polar groups are prone to adsorption on active sites within the GC system, leading to poor chromatographic peak shape, and their native volatility can be insufficient for optimal gas-phase analysis.[4][5] Furthermore, underivatized phenethylamines often yield ambiguous mass spectra with extensive fragmentation, complicating structural elucidation.[5]
To overcome these obstacles, chemical derivatization is an essential and routine step in the analytical workflow.[6] By converting the polar amine group into a less polar, more volatile, and more thermally stable moiety, derivatization dramatically improves chromatographic performance and often directs mass spectral fragmentation to produce more structurally informative ions.[5][6] This application note provides a detailed, experience-driven guide to the extraction, derivatization, and GC-MS analysis of phenethylamine derivatives, offering robust protocols and explaining the scientific rationale behind each critical step.
Part 1: Sample Preparation - The Foundation for Reliable Analysis
The quality of the final analytical result is inextricably linked to the quality of the sample preparation. The primary goals are to isolate the target analytes from the sample matrix, concentrate them, and chemically modify them for optimal GC-MS performance. The choice between extraction techniques often depends on the matrix complexity and laboratory resources.
Analyte Extraction from Complex Matrices
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a highly effective technique for cleaning up complex biological samples like urine, offering excellent analyte recovery and removal of interfering substances. This protocol is based on a mixed-mode cation exchange cartridge that retains the basic phenethylamine analytes.
Causality: The protocol uses a series of conditioning, loading, washing, and elution steps. Conditioning with methanol and water activates the sorbent. The sample is loaded under slightly acidic conditions (pH 6) to ensure the amine groups are protonated, facilitating their binding to the cation exchange sorbent.[1] Wash steps with acid and methanol remove neutral and weakly-bound interferences. Finally, an alkaline elution buffer neutralizes the protonated amines, releasing them from the sorbent for collection.[1]
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut SPEC DAU) by passing 1 mL of methanol, followed by 1 mL of deionized water.[1] Do not allow the cartridge to dry.
-
Sample Preparation: To 2 mL of a urine sample, add 20 µL of an appropriate internal standard solution and 1 mL of 0.1 M phosphate buffer (pH 6.0).[1]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 1.5-2 mL/min.[1]
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen gas for at least 4 minutes to remove residual solvents.[1]
-
Elution: Elute the target analytes with 2 mL of an elution buffer (e.g., dichloromethane/isopropanol/ammonia 80:20:2 v/v/v) into a clean collection tube.[1]
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C. The dried extract is now ready for derivatization.
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Samples
LLE is a classic and robust method for analyte extraction based on the principle of differential solubility.
Causality: The core principle is to adjust the pH of the aqueous sample to render the phenethylamine analytes neutral (free base form), thereby making them soluble in a non-polar, water-immiscible organic solvent. Alkalinization of the sample (e.g., blood, urine) to a pH > 10 deprotonates the amine functional group, allowing it to be efficiently extracted into a solvent like ethyl acetate.[7]
Step-by-Step Protocol:
-
Sample Alkalinization: To 1 mL of sample (e.g., blood, urine) in a centrifuge tube, add an appropriate internal standard. Adjust the sample to pH > 10 using a suitable base (e.g., 5% aqueous sodium carbonate solution).[5][7]
-
Extraction: Add 2 mL of ethyl acetate, cap the tube, and vortex mix for 1-2 minutes.
-
Phase Separation: Centrifuge the sample for 5 minutes at ~3000 rpm to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat (Optional but Recommended): For improved recovery, repeat the extraction (steps 2-4) on the remaining aqueous layer and combine the organic phases.[7]
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.
Derivatization: Enhancing Analyte Properties for GC-MS
Derivatization is the most critical step for the successful GC-MS analysis of phenethylamines. Acylation, the reaction with an acylating agent, is the most common approach. This process replaces the active hydrogen on the nitrogen atom with an acyl group.
Benefits of Derivatization:
-
Increases Volatility & Thermal Stability: Masks the polar N-H bond, reducing intermolecular hydrogen bonding.[8]
-
Improves Peak Shape: Minimizes tailing caused by interactions with the GC column.[5]
-
Generates Characteristic Ions: The resulting derivatives often produce high-mass, structurally significant fragments and a more prominent molecular ion, aiding in definitive identification.[5]
Caption: General acylation of a primary amine with TFAA.
Protocol 3: Acylation with Trifluoroacetic Anhydride (TFAA)
This is a widely used and robust derivatization procedure. Other anhydrides like PFPA and HFBA can be substituted depending on the specific analytes and desired retention times.[9]
Step-by-Step Protocol:
-
Ensure the dried sample extract from Protocol 1 or 2 is completely free of water and residual solvents.
-
Add 50 µL of ethyl acetate to reconstitute the residue.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 60-70°C for 20 minutes.[7]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., ethyl acetate, methanol) for GC-MS injection.[10]
Protocol 4: Automated On-Column Derivatization
This modern approach utilizes an autosampler to perform the derivatization during the injection process, significantly reducing sample preparation time and potential for human error.[4][7]
Causality: This technique uses a "2-step injection" function. The autosampler first draws the derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide, MBTFA), an air bubble, and then the sample into the syringe.[4] The sample is injected first and vaporizes in the hot inlet, moving onto the column. After a short delay, the derivatizing agent is injected. It vaporizes and overtakes the analytes on the column, where the derivatization reaction occurs in situ.[4]
Caption: Workflow for automated on-column derivatization.
Table 1: Comparison of Common Acylating Agents for Phenethylamine Derivatization
| Derivatizing Agent | Abbreviation | Key Characteristics | Common Use Case |
|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Highly reactive, produces stable derivatives, widely used.[4] | General screening and quantification of most phenethylamines. |
| Pentafluoropropionic Anhydride | PFPA | Produces derivatives with longer retention times than TFAA, can improve separation of some isomers.[1] | Analysis of complex mixtures where co-elution is a problem. |
| Heptafluorobutyric Anhydride | HFBA | Produces derivatives with the longest retention times of the three, useful for increasing mass.[1][9] | Shifting peaks away from solvent fronts or matrix interference. |
| N-Methyl-bis-trifluoroacetamide | MBTFA | Specifically designed for on-column derivatization.[4] | Automated, high-throughput workflows. |
Part 2: GC-MS Method Parameters - Optimizing Separation and Detection
The following parameters represent a robust starting point for the analysis of derivatized phenethylamines. Instrument-specific optimization is always required.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is used.[11][12]
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting | Rationale & Expert Insights |
|---|---|---|
| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS, ZB-5) | This non-polar stationary phase provides excellent separation for a wide range of derivatized, non-polar compounds based primarily on boiling point and molecular structure.[1][2] |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. A constant flow rate of 0.9-1.2 mL/min is typical.[1][13] |
| Injector | Splitless Mode, 260-280°C | Splitless injection is used to ensure the maximum transfer of analyte onto the column, which is critical for trace analysis.[1] The high temperature ensures rapid and complete vaporization of the derivatized analytes.[2] |
| Oven Program | Initial: 100-120°C, hold 1 min. Ramp 1: 15°C/min to 180°C. Ramp 2: 3-5°C/min to 200°C. Ramp 3: 30°C/min to 285-300°C, hold 3-5 min. | This multi-step ramp is crucial. The initial slow ramps provide separation for closely eluting compounds, while the final rapid ramp quickly elutes any high-boiling components, cleaning the column and shortening the run time.[1][13] |
| MS Transfer Line | 280-300°C | Must be kept hot to prevent condensation and loss of analytes between the GC and the MS source.[1][13] |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | 70 eV is the standard energy for EI, which creates reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST).[2][3] |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and screening, collecting all ions within a mass range. SIM is used for quantification, monitoring only a few characteristic ions for each target analyte, which significantly increases sensitivity and selectivity.[1][2] |
Part 3: Data Analysis and Interpretation
Accurate data analysis relies on a two-pronged approach for identification, followed by quantification against a standard.
Analyte Identification
-
Retention Time (RT): The primary identifier. The RT of a peak in the sample chromatogram must match that of a known, authenticated reference standard analyzed under the identical instrument conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must be a close match to the spectrum from the reference standard and/or a reliable spectral library (e.g., NIST, SWGDRUG). It is crucial to use libraries containing spectra of the derivatized compounds, as their fragmentation patterns are completely different from their underivatized forms.[14][15]
Characteristic Fragmentation: Derivatized phenethylamines often undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This results in a characteristic, nitrogen-containing fragment that is often the base peak in the spectrum.
Caption: Characteristic EI fragmentation of TFA-derivatized methamphetamine.
Quantification For quantitative analysis, an internal standard (IS) is added to all samples, calibrators, and controls at a fixed concentration.[1] The response of the target analyte is measured as a ratio to the response of the IS. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators. The concentration of the analyte in an unknown sample is then interpolated from this curve.
Table 3: Example GC-MS Data for TFA-Derivatized Phenethylamines (Note: Retention times are illustrative and highly dependent on the specific GC column and oven program. Ions are based on typical EI fragmentation.)
| Compound | Derivative | Typical RT (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|---|---|
| Amphetamine | TFA | ~6.5 | 140 | 118, 91 |
| Methamphetamine | TFA | ~7.2 | 154 | 118, 91 |
| MDMA | TFA | ~10.8 | 154 | 135 |
| 2C-B | TFA | ~12.5 | 254 | 345 (M+), 184 |
Method Validation and Quality Control
Any analytical method used for regulatory or research purposes must be validated to ensure it is fit for purpose. Validation should be performed in accordance with established guidelines, such as those from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) or the Scientific Working Group for Forensic Toxicology (SWGTOX).[1]
Key Validation Parameters:
-
Selectivity/Specificity: The ability to differentiate the target analytes from endogenous interferences or other structurally similar compounds.[16]
-
Linearity & Range: The concentration range over which the instrument response is proportional to the analyte concentration.[2]
-
Accuracy & Precision: How close the measured value is to the true value (accuracy) and the degree of scatter in repeated measurements (precision).[17]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[2][17]
Conclusion
The GC-MS analysis of phenethylamine derivatives is a powerful but nuanced application. Direct analysis is often hindered by the chemical properties of these compounds. However, through robust sample preparation involving extraction and, most critically, chemical derivatization, these challenges are effectively overcome. The protocols and methods detailed in this guide provide a comprehensive framework for achieving sensitive, specific, and reliable results. By understanding the causality behind each step—from pH adjustment in LLE to the multi-ramped oven program—researchers can develop and validate high-quality analytical methods suitable for the demanding requirements of forensic science, clinical analysis, and pharmaceutical research.
References
- Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu.
- Lin, H. R., et al. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Environmental-Medical Science and V-Bio Integration.
- Lee, C. H., et al. (2019). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of 2-Phenylethylamine Analysis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride. BenchChem.
- BenchChem. (2025). Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives. BenchChem.
- Clark, C. R., Awad, T., & DeRuiter, J. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today.
- Zidkova, M., et al. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate.
- Chèze, M., et al. (2014). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. ResearchGate.
- Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
- Peterson, B. L., et al. (2014). Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures. Journal of Analytical Toxicology.
- Liu, J. T., et al. (2009). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate.
- National Institute of Standards and Technology. (n.d.). Phenethylamine, TMS derivative. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Phenethylamine, 2TMS derivative. NIST Chemistry WebBook.
- DeRuiter, J., et al. (2011). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science.
- Shimadzu Corporation. (2020). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu.
- Tsujikawa, K., et al. (2007). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate.
- Liu, R. H. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
Sources
- 1. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jfda-online.com [jfda-online.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uoguelph.ca [uoguelph.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Phenethylamine, TMS derivative [webbook.nist.gov]
- 15. Phenethylamine, 2TMS derivative [webbook.nist.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) method for [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Introduction: The Analytical Challenge of a Dual-Amine Phenylethylamine
This compound is a substituted phenethylamine derivative characterized by a chiral center and the presence of both a primary and a tertiary amine group.[1] Compounds of this class are of significant interest in pharmaceutical development and chemical research. The quantification of such molecules is crucial for quality control, stability testing, and pharmacokinetic studies.
However, the analysis of basic compounds like this compound by reversed-phase High-Performance Liquid Chromatography (HPLC) presents a significant analytical hurdle. The basic amine functional groups are prone to strong secondary interactions with acidic residual silanol groups (Si-OH) on the surface of conventional silica-based stationary phases.[2][3] These interactions lead to undesirable chromatographic performance, most notably severe peak tailing, which compromises resolution, sensitivity, and the accuracy of quantification.[4][5]
This application note presents a robust and reliable reversed-phase HPLC method specifically developed for the accurate quantification of this compound. The narrative explains the strategic choices made during method development to overcome the inherent challenges of analyzing this basic compound, providing a detailed protocol and a summary of its validation.
Method Development Strategy: A Logic-Driven Approach
The primary goal was to develop a method that yields a symmetrical, sharp, and reproducible peak. This required a systematic approach to selecting the column, mobile phase, and detection parameters, with each choice grounded in the physicochemical properties of the analyte.
Stationary Phase Selection: Mitigating Silanol Interactions
The root cause of peak tailing for basic analytes is the interaction with ionized silanols on the silica backbone of the stationary phase.[3][4] Therefore, the choice of column is the most critical factor.
-
Rationale: A modern, high-purity silica column with advanced end-capping was selected. End-capping is a process that chemically bonds a small silane (e.g., trimethylsilane) to the majority of accessible residual silanols, effectively shielding them from interaction with basic analytes.[4] While no end-capping is 100% complete, high-density bonding and end-capping on high-purity silica significantly reduce the availability of these problematic sites. A C18 (octadecylsilane) bonded phase was chosen for its strong hydrophobic retention, which is suitable for this analyte containing a substituted phenyl ring.[6][7]
-
Alternative Considerations: For particularly challenging basic compounds, columns with alternative chemistries could be employed. These include stationary phases with a hybrid silica-organic particle base, which have fewer surface silanols, or columns specifically designed with a positive surface charge to electrostatically repel protonated basic analytes, thereby preventing silanol interaction.[3][8]
Mobile Phase Optimization: The Critical Role of pH
Controlling the ionization state of both the analyte and the stationary phase is paramount for achieving good peak shape.
-
pH Control: The key to analyzing basic compounds is to maintain a low-pH mobile phase. By setting the pH to approximately 3.0, two objectives are achieved simultaneously:
-
Analyte Protonation: Both the primary and tertiary amine groups of the analyte will be fully protonated, existing as cations. This ensures consistent interaction with the stationary phase.
-
Silanol Suppression: More importantly, the low pH suppresses the ionization of the residual silanol groups, keeping them in their neutral (Si-OH) form rather than the anionic (Si-O⁻) state.[2][4] This eliminates the strong ionic secondary interaction that causes peak tailing.
-
-
Buffer and Organic Modifier: A phosphate buffer was chosen for its excellent buffering capacity in the desired pH range. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, was implemented to ensure the analyte is eluted with an optimal peak shape in a reasonable timeframe.
Detector Settings: Leveraging the Chromophore
The substituted phenyl ring in the analyte serves as an effective chromophore for UV detection. A preliminary scan would indicate significant absorbance below 230 nm. Therefore, a detection wavelength of 220 nm was chosen to ensure high sensitivity.
Method Development Workflow
The logical process for developing this analytical method is outlined below.
Sources
- 1. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. welch-us.com [welch-us.com]
Guide to the Complete Structural Elucidation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine using 1D and 2D NMR Spectroscopy
An Application Note for Drug Development and Research Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1][2] This application note provides a comprehensive, field-proven guide for the structural elucidation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a substituted phenethylamine derivative. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This guide details protocols for sample preparation, data acquisition using ¹H, ¹³C, COSY, and HSQC NMR experiments, and a logical framework for spectral interpretation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the confidence to confirm the identity and purity of their target compounds with the highest degree of certainty.
Introduction and Structural Overview
Substituted phenethylamines are a broad class of compounds with significant pharmacological relevance.[3][4] The precise substitution pattern on both the aromatic ring and the ethylamine side chain dictates their biological activity. Therefore, unequivocal structural confirmation is a critical step in the drug development pipeline. This compound possesses several key structural features that are readily interrogated by NMR: a para-substituted aromatic ring, a chiral center, and multiple distinct amine functionalities.
The primary objective of this guide is to assemble a complete, validated structural picture by systematically analyzing the information provided by a suite of NMR experiments.
Molecular Structure and Atom Numbering:
For clarity throughout this note, the atoms of this compound are numbered as follows. This systematic labeling is essential for the precise assignment of NMR signals.
Caption: Structure of this compound with systematic atom numbering.
Experimental Design and Rationale
A multi-faceted NMR approach is required for complete structural verification. Each experiment provides a unique piece of the puzzle, and together, they create a self-validating dataset.
-
¹H NMR (Proton): This is the starting point for any analysis. It provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon): This experiment reveals the number of unique carbon environments in the molecule. Its broad chemical shift range provides clear resolution of signals.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through 2-3 bonds.[5][6] This is the primary tool for mapping out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[5][6][7] This definitively links the proton and carbon skeletons of the molecule.
Caption: Visualization of key COSY (solid red) and HSQC (dashed green) correlations.
Summary of Expected NMR Data
The following table summarizes the anticipated assignments for this compound in CDCl₃. Note that exact chemical shifts can vary based on experimental conditions.
| Atom(s) | ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹³C Shift (δ, ppm) | Key Correlations (COSY, HSQC) |
| H7, C7 | ~3.5 - 3.8 | dd | ~65 - 70 | COSY: H8a, H8b; HSQC: C7 |
| H8, C8 | ~2.8 - 3.2 | m | ~45 - 50 | COSY: H7; HSQC: C8 |
| H9, C9/C10 | ~2.2 - 2.4 | s (6H) | ~40 - 45 | HSQC: C9/C10 |
| H11, C11 | ~2.3 - 2.5 | s (3H) | ~20 - 22 | HSQC: C11 |
| H2/H6, C2/C6 | ~7.1 - 7.3 | d | ~129 - 131 | COSY: H3/H5; HSQC: C2/C6 |
| H3/H5, C3/C5 | ~7.0 - 7.2 | d | ~128 - 130 | COSY: H2/H6; HSQC: C3/C5 |
| C1 | - | - | ~135 - 140 | - |
| C4 | - | - | ~136 - 142 | - |
| N1-H₂ | variable | br s | - | D₂O exchangeable |
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved with a high degree of confidence. The ¹H and ¹³C spectra provide the fundamental framework of proton and carbon environments, while COSY and HSQC experiments establish the precise connectivity between these atoms. This integrated approach, rooted in sound experimental design and logical data interpretation, represents a gold standard in chemical analysis and is an indispensable tool for researchers in drug discovery and development.
References
- ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? [Online Forum].
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine).
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Cai, S., et al. (2012). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 50(S1), S57-S61.
- Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Biological Magnetic Resonance Bank. (n.d.). p-Xylene - BMRB entry bmse000834.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. [Image].
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Warren, R. J., et al. (1966). Identification of Amphetamines and Related Sympathomimetic Amines. Journal of Pharmaceutical Sciences, 55(2), 144-150.
- United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Neville, G. A., et al. (1973). Conformational studies of amphetamine and medicinally important derivatives by nuclear magnetic resonance spectroscopy. Journal of Medicinal Chemistry, 16(5), 535-538.
- Dobšíková, K., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. The Analyst, 148(6), 1337-1348.
- PubChem. (n.d.). Amphetamine. National Center for Biotechnology Information.
- Navarrete-Vázquez, G., et al. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. Molecules, 12(2), 302-316.
- Quora. (2021). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? [Online Forum].
- Búcsi, A., et al. (2014). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Central European Journal of Chemistry, 12(4), 485-492.
- Kevan Science. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. [Video]. YouTube.
- Angelis, A. A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5345-5355.
- Navarrete-Vázquez, G., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 302-316.
- ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChemLite. (n.d.). This compound (C11H18N2).
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. unodc.org [unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Application Notes and Protocols for the Agrochemical Development of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive framework for the investigation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine as a novel lead compound in agrochemical development. While this specific molecule is primarily recognized as a versatile intermediate in the pharmaceutical industry, its structural features—a chiral phenethylamine backbone—suggest a plausible, yet unexplored, potential for biological activity against agricultural pests and pathogens.[1] This document outlines detailed protocols for the synthesis, characterization, and systematic biological screening of this compound for fungicidal, insecticidal, and herbicidal activities. Furthermore, it proposes pathways for mode of action studies and structure-activity relationship (SAR) exploration, providing a complete roadmap for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Rationale for Agrochemical Exploration
The relentless evolution of resistance to existing pesticides necessitates a continuous search for novel active ingredients with unique modes of action.[2] The chemical class of phenethylamines and their derivatives has been a rich source of bioactive compounds, primarily in medicine, acting as stimulants, antidepressants, and more.[3][4][5] However, the underlying mechanism of interacting with specific biological receptors and transport systems can be extrapolated to targets in insects, fungi, or plants.
This compound is a chiral amine. Chirality is a critical factor in modern agrochemicals, as enantiomers of the same compound can exhibit significantly different biological activities and environmental fates.[6][7][8][9] For instance, the herbicidal activity of dimethenamid-P is attributed to a specific S-enantiomer.[6][10] This principle suggests that evaluating the racemic mixture and individual enantiomers of this compound could unveil potent and selective agrochemical properties.
This guide, therefore, serves as a foundational blueprint for a research program aimed at repurposing or developing this chemical scaffold for agricultural applications.
Synthesis and Characterization
A robust and scalable synthesis is the first step in evaluating a candidate molecule. The following protocol describes a common method for the synthesis of similar phenethylamine derivatives, adapted for the target compound.
Protocol: Reductive Amination Synthesis
This protocol outlines the synthesis of this compound from 4-methylacetophenone.
Materials:
-
4-methylacetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Mannich Reaction:
-
In a round-bottom flask, combine 4-methylacetophenone (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture in ethanol for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting intermediate is 3-(dimethylamino)-1-(4-methylphenyl)propan-1-one.
-
-
Leuckart-Wallach Reaction (Alternative Step 1):
-
As an alternative to the Mannich reaction, the Leuckart route can be employed, which is a known pathway for amphetamine synthesis and can be adapted for this derivative.[11]
-
-
Reduction to the Amine:
-
Dissolve the crude intermediate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) in portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
-
Work-up and Purification:
-
Make the aqueous solution basic (pH > 12) with 2M NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
-
Characterization: The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₂₀N₂ - Expected M.W: 192.30 g/mol ).
-
Chiral HPLC: To separate and quantify the enantiomers if a stereoselective synthesis was not performed.
Agrochemical Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activity of the compound.
Primary Screening: Broad-Spectrum Activity
The initial screen should use a relatively high concentration of the test compound to identify any promising activity.
Table 1: Primary Agrochemical Screening Parameters
| Screen Type | Target Organisms (Examples) | Assay Type | Test Concentration | Positive Controls |
| Fungicidal | Botrytis cinerea, Puccinia recondita, Podosphaera xanthii | In vitro mycelial growth inhibition / Spore germination assay | 100-200 mg/L | Tebuconazole, Azoxystrobin |
| Insecticidal | Myzus persicae (aphids), Tetranychus urticae (spider mites) | Leaf-dip bioassay | 100-200 mg/L | Imidacloprid, Abamectin |
| Herbicidal | Lolium rigidum (ryegrass), Amaranthus retroflexus (pigweed) | Pre- and post-emergence spray on seedlings | 1-2 kg/ha equivalent | Glyphosate, 2,4-D |
Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Prepare potato dextrose agar (PDA) and amend with the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve the final test concentration. Ensure the solvent concentration is non-fungitoxic.
-
Pour the amended PDA into petri dishes.
-
Place a 5 mm mycelial plug from an actively growing culture of the target fungus in the center of each plate.
-
Incubate the plates at 25°C.
-
Measure the colony diameter at regular intervals until the control plate (solvent only) shows full growth.
-
Calculate the percentage of inhibition relative to the control.
Protocol: Insecticidal Leaf-Dip Bioassay
-
Prepare a solution of the test compound at the desired concentration in water with a non-ionic surfactant.
-
Excise leaves from the host plant of the target insect.
-
Dip each leaf in the test solution for 10-15 seconds and allow it to air dry.
-
Place the treated leaves in a petri dish with a moistened filter paper.
-
Introduce a known number of insects (e.g., 10-20 adult aphids) onto each leaf.
-
Seal the petri dishes and incubate under appropriate conditions (temperature, light).
-
Assess mortality after 24, 48, and 72 hours.
Secondary Screening: Dose-Response and Spectrum
If activity is observed in the primary screen, a secondary screen is conducted to determine the potency (EC₅₀/LC₅₀/GR₅₀) and the spectrum of activity against a wider range of pests or pathogens.
Proposed Mode of Action (MoA) Investigation
The phenethylamine structure suggests potential interference with neurotransmitter systems in insects or sterol biosynthesis in fungi.
-
Insecticidal MoA: Given the structural similarity to octopamine and other biogenic amines, the compound could act as an agonist or antagonist at insect amine receptors, such as octopamine or tyramine receptors. This is a known MoA for some insecticides.[12]
-
Fungicidal MoA: Many amine-based fungicides act as sterol biosynthesis inhibitors (SBIs).[13] They can interfere with different enzymes in the ergosterol pathway. Biochemical assays targeting these enzymes would be a logical starting point.
Caption: Proposed workflow for agrochemical evaluation.
Structure-Activity Relationship (SAR) Exploration
Should the parent compound show promising activity, a medicinal chemistry program to synthesize analogs is warranted. Key modifications could include:
-
Substitution on the Phenyl Ring: Introducing electron-withdrawing or -donating groups at different positions.
-
Modification of the Amine Groups: Varying the alkyl substituents on the dimethylamino group or modifying the primary amine.
-
Stereochemistry: Synthesizing and testing the individual (R) and (S) enantiomers to determine if the activity is stereospecific.
Conclusion
This compound represents a chemical scaffold that is currently underexplored in the agrochemical domain. Its structural relationship to known bioactive molecules, particularly chiral amines and phenethylamines, provides a strong rationale for its investigation. The protocols and workflows detailed in these application notes offer a systematic and scientifically rigorous approach to evaluating its potential as a novel fungicide, insecticide, or herbicide. A successful outcome from this proposed research program could lead to the development of a new class of agrochemicals, contributing to the diversification of pest and disease management strategies.
References
- Chem-Impex. [2-Amino-1-(4-metoxifenil)etil]dimetilamina. URL
- Meng, F., et al. (2024). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Journal of Industrial Microbiology & Biotechnology, 51. URL
- BASF Ornamentals. (2016). Insecticide, Miticide, & Fungicide Guide. GrowerTalks. URL
- Bayer Crop Science. (2023). Fungicide Modes of Action. URL
- Semantic Scholar. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. URL
- PubChem. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. URL
- Bentham Science Publishers. (2023). Advances in Chiral Pesticides. Current Organic Chemistry, 27(12), 999-1017. URL
- ResearchGate. (2023). Advances in Chiral Pesticides. URL
- Ríos-Méndez, R., et al. (2024). Chirality in Insecticide Design and Efficacy. Journal of Agricultural and Food Chemistry, 72(38), 20722–20737. URL
- US EPA. (2023). Insecticides. URL
- Pscheidt, J.W., & Ocamb, C.M. (2023). Fungicide Theory of Use and Mode of Action. Pacific Northwest Pest Management Handbooks. URL
- PrepChem.com. Synthesis of 2-(4-methylphenyl)ethanamine. URL
- Irie, H., et al. (2021). Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. Journal of Pesticide Science, 46(2), 199–207. URL
- ResearchGate. (2022).
- Wikipedia. Phenethylamine. URL
- Hagel, J. M., & Facchini, P. J. (2010). Biosynthesis of amphetamine analogs in plants. Trends in Plant Science, 15(8), 449–457. URL
- ResearchGate. (2024). Synthesis of phenethylamine derivatives that include urea and sulfonamide functional groups. URL
- Biosynth. [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine. URL
- Istrate, A. A., & Găină, L. I. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(11), 1335. URL
- Wikipedia. Substituted phenethylamine. URL
- Li, Q. T., et al. (2009). 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2. URL
- Wang, Y., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. URL
- Monash University. Synthesis of N-Alkyl Amino Acids. URL
- Iida, S., et al. (1995). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Biological & Pharmaceutical Bulletin, 18(9), 1269–1272. URL
- MDPI.
- Drelicharz, L., et al. (2023).
- Knipling, E. F. (1963). DEVELOPMENT OF SYSTEMIC INSECTICIDES FOR PESTS OF ANIMALS IN THE UNITED STATES. Annual Review of Entomology, 8, 215-38. URL
- Knipling, E. F. (1963). Development of systemic insecticides for pests of animals in the United States. Annual Review of Entomology, 8, 215-38. URL
- ResearchGate. (2023).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 6. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Chirality in Insecticide Design and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
The Synthetic Utility of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine: A Guide for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a chiral diamine with significant potential as a reagent in modern organic synthesis. While specific, peer-reviewed applications of this exact molecule are not extensively documented, its structural motifs are characteristic of a class of highly effective chiral auxiliaries, ligands, and resolving agents. This document will, therefore, present the known properties of the title compound and extrapolate its potential applications based on the established utility of structurally similar chiral 1,2-diamines. Detailed protocols for analogous reagents are provided to serve as a foundational methodology for researchers exploring the capabilities of this compound.
Introduction: The Role of Chiral Diamines in Asymmetric Synthesis
Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, valued for their ability to induce stereoselectivity in a wide array of chemical transformations.[1][2] Their utility stems from their bidentate nature, allowing them to form stable chelate complexes with metal centers, thereby creating a rigid and well-defined chiral environment around the reactive site. This controlled steric and electronic environment dictates the facial selectivity of approaching substrates, leading to the preferential formation of one enantiomer over the other.
The structural features of this compound, namely the presence of a stereocenter, a primary amine, a tertiary amine, and an aromatic ring, suggest its potential in several key areas of asymmetric synthesis:
-
Chiral Ligands for Asymmetric Catalysis: The diamine can coordinate to transition metals (e.g., Ruthenium, Rhodium, Iridium, Copper) to form catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.
-
Chiral Resolving Agents: The primary and tertiary amine functionalities provide basic sites for the formation of diastereomeric salts with racemic acids.[3][4] The differential solubility of these salts allows for their separation by fractional crystallization.
-
Chiral Auxiliaries and Organocatalysts: While less common for this specific structural class, the amine functionalities could potentially be utilized in organocatalytic transformations.[5][6]
This guide will focus on the most probable application of this compound: as a chiral resolving agent and as a ligand in asymmetric catalysis.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | PubChem |
| Molecular Weight | 178.27 g/mol | PubChem |
| CAS Number | 16461924 | PubChem |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Application as a Chiral Resolving Agent
The resolution of racemates via the formation of diastereomeric salts is a classical and industrially relevant method for obtaining enantiomerically pure compounds. The basic amine groups of this compound can react with a racemic carboxylic acid to form a mixture of two diastereomeric salts.
Protocol: General Procedure for the Resolution of a Racemic Carboxylic Acid
This protocol is a generalized procedure and will require optimization for specific substrates.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine (0.5-1.0 equivalents)
-
Solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Aqueous acid (e.g., 1 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent.
-
In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring. The formation of a precipitate may be observed.
-
Heat the mixture to reflux to ensure complete dissolution and then allow it to cool slowly to room temperature. For enhanced crystallization, the solution can be stored at a lower temperature (e.g., 4 °C) for several hours to days.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent.
-
The mother liquor can be concentrated and subjected to further crystallization attempts to improve the overall yield.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous acid (e.g., 1 M HCl).
-
Stir vigorously until all the solid has dissolved and the layers have fully partitioned.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step is made basic with an aqueous base (e.g., 1 M NaOH).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate to recover the this compound.
-
Optimization and Analysis:
-
The choice of solvent is crucial and often determined empirically.
-
The stoichiometry of the resolving agent can be varied; sometimes using sub-stoichiometric amounts can be advantageous.
-
The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable chiral analytical method, such as chiral HPLC or GC, or by NMR spectroscopy using a chiral solvating agent.
Application as a Chiral Ligand in Asymmetric Catalysis
Chiral 1,2-diamines are widely used as ligands in transition metal-catalyzed asymmetric reactions. The N,N-dimethyl group in this compound makes it a potentially valuable ligand, as the methylation of the second nitrogen atom can significantly influence the steric and electronic properties of the resulting metal complex.
Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone (Analogous System)
This protocol is based on well-established procedures for similar chiral N,N-dimethylated 1,2-diamines and serves as a starting point for optimization.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
This compound
-
Hydrogen source (e.g., formic acid/triethylamine azeotrope, isopropanol)
-
Anhydrous solvent (e.g., dichloromethane, isopropanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In situ Catalyst Formation:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium precursor (e.g., 0.5 mol%) and the chiral diamine ligand (e.g., 1.1 mol% relative to Ru).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Asymmetric Reduction:
-
Add the prochiral ketone (1.0 eq.) to the flask containing the pre-formed catalyst.
-
Add the hydrogen source (e.g., formic acid/triethylamine 5:2 azeotrope, a large excess).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography on silica gel.
-
Analysis of Results:
-
The yield of the chiral alcohol should be determined after purification.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or GC.
| Catalyst Component | Substrate | Product | Yield (%) | e.e. (%) |
| [RuCl₂(p-cymene)]₂ / (S,S)-N,N-dimethyl-1,2-diphenylethylenediamine | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| [RuCl₂(p-cymene)]₂ / this compound | Prochiral Ketone | Chiral Alcohol | To be determined | To be determined |
This table presents data for a well-established analogous system to provide a benchmark for expected performance.
Conclusion and Future Outlook
This compound possesses the key structural features of a versatile chiral reagent. While its specific applications in organic synthesis are yet to be widely reported, its potential as a chiral resolving agent and as a ligand in asymmetric catalysis is significant. The protocols provided in this guide, based on well-established methodologies for analogous compounds, offer a solid foundation for researchers to explore the synthetic utility of this promising molecule. Further research into the development and application of this compound is encouraged and is expected to contribute to the expanding toolkit of reagents for asymmetric synthesis.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994.
- Cobb, A. J. A. Chiral diamines in asymmetric synthesis. UCL (University College London), 2001. [Link]
- Casey, C. P., et al. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Tetrahedron Letters, 2005, 46(36), 6139-6141.
- Nájera, C., & Yus, M. Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 2014, 43(8), 2846-2878. [Link]
- Gladiali, S., & Alberico, E. Chiral 1,2-diamines in asymmetric catalysis. Chemical Society Reviews, 2006, 35(3), 226-236.
- PubChem Compound Summary for CID 16461924, this compound.
- Alemparte, C., et al. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 2024, 29(1), 123. [Link]
- Zhang, X., et al. Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters, 2021, 23(15), 5876–5881. [Link]
- O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
- Park, J., et al. Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- Schmit, C. E., & Girolami, G. S. Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N′-Dialkyl-1,3-propanedialdimines, and Lithium N,N′-Dialkyl-1,3-propanedialdiminates. Helvetica Chimica Acta, 2023, 106(5), e202300021. [Link]
- Lee, S., et al. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Chemical Science, 2022, 13(10), 2958-2964. [Link]
- Kim, S., et al. Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- Wang, Y., et al. Chiral resolution with frozen aqueous amino acids. Analytical Methods, 2017, 9(33), 4867-4871. [Link]
- Varghese, R., & Pillai, A. D. Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 2021, 11(36), 22359-22383. [Link]
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 4. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 5. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: A Phased Experimental Design for Characterizing [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Introduction:
The study of novel psychoactive substances requires a systematic and rigorous experimental approach to elucidate their pharmacological mechanisms, behavioral effects, and potential toxicities. This guide provides a comprehensive, phased experimental framework for the characterization of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a compound whose specific biological activities are not yet extensively documented.
Based on its chemical structure as a substituted phenethylamine, it is hypothesized that this compound will interact with monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2][3] Substituted phenethylamines are a broad class of compounds known to act as central nervous system stimulants, hallucinogens, and entactogens by modulating monoamine transporters and receptors.[1][2] For instance, 4-methylamphetamine, a structural analog, acts as a releasing agent at dopamine, norepinephrine, and serotonin transporters.[4] Therefore, the following experimental plan is designed to thoroughly investigate these potential interactions through a logical progression from in vitro molecular profiling to in vivo behavioral and safety assessments.
This document serves as a guide for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design.
Phase 1: In Vitro Pharmacological Profiling
The initial phase is designed to identify the primary molecular targets of this compound. This is crucial for understanding its fundamental mechanism of action. We will focus on its affinity for and functional effects on the key monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT. This assay measures how strongly the compound binds to the transporter proteins.[5]
Scientific Rationale: Competitive radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[5] By competing with a known radiolabeled ligand, we can determine the test compound's affinity, which is a primary indicator of its potential potency at that target.
Protocol: Competitive Radioligand Binding Assay [5][6]
-
Membrane Preparation:
-
Use cell lines stably expressing human DAT, NET, or SERT, or prepared synaptosomal membranes from rodent striatum (rich in DAT), hippocampus (rich in SERT), or cortex (rich in NET).
-
Homogenize cells or tissue in ice-cold buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) to designated wells.
-
Non-specific Binding: In separate wells, add the same components as for total binding, plus a high concentration of a known non-labeled displacer (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) to saturate the transporters.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound (typically in a 10-point concentration-response curve).
-
-
Incubation & Filtration:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Data Analysis:
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity
| Target | Radioligand | Test Compound Ki (nM) | Positive Control Ki (nM) | Positive Control |
| hDAT | [³H]WIN 35,428 | Experimental Value | ~15 | Nomifensine[7] |
| hNET | [³H]Nisoxetine | Experimental Value | ~1 | Desipramine |
| hSERT | [³H]Citalopram | Experimental Value | ~1 | Citalopram |
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells or synaptosomes.[8][9][10] This assay assesses whether the compound blocks the transporter's primary function.
Scientific Rationale: While binding assays measure affinity, uptake assays measure the functional consequence of that binding. A compound can bind to a transporter without blocking its function. This assay is critical to determine if this compound is a transporter inhibitor.
Protocol: In Vitro Neurotransmitter Uptake Assay [8][11][12]
-
Preparation of Synaptosomes or Cells:
-
Prepare synaptosomes from relevant brain regions as described in the binding assay protocol, or use cell lines stably expressing the transporters.
-
If using cell lines, plate them in 96-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound or a vehicle control for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Allow the uptake to proceed for a short, defined period in the linear range of uptake (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer, or by lysing the cells.
-
-
Quantification & Data Analysis:
-
Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells using a scintillation counter.
-
Define non-specific uptake in the presence of a known potent inhibitor (e.g., nomifensine for DAT, desipramine for NET, fluoxetine for SERT).
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Use non-linear regression to calculate the IC50 value.
-
Data Presentation: Uptake Inhibition Potency
| Target | Substrate | Test Compound IC50 (nM) | Positive Control IC50 (nM) | Positive Control |
| hDAT | [³H]Dopamine | Experimental Value | ~300 | Cocaine |
| hNET | [³H]Norepinephrine | Experimental Value | ~5 | Desipramine |
| hSERT | [³H]Serotonin | Experimental Value | ~5 | Fluoxetine |
Phase 2: In Vivo Behavioral Pharmacology
This phase aims to characterize the effects of this compound on the behavior of living organisms, typically rodents. The selected assays will assess its stimulant, rewarding, and potentially anxiogenic or anxiolytic properties.
Locomotor Activity Test
Objective: To assess the effect of the compound on spontaneous locomotor activity.[13]
Scientific Rationale: Many psychoactive compounds that interact with the dopamine system, such as methamphetamine, increase locomotor activity.[14] This test serves as a primary screen for stimulant or sedative effects.[13][15]
Protocol: Locomotor Activity Assessment in Mice [13][16][17]
-
Apparatus: Use open-field arenas (e.g., 50 x 50 cm) equipped with infrared beams or an overhead video tracking system.[16][17]
-
Habituation: Place mice in the testing room for at least 30-60 minutes to acclimate.[13]
-
Procedure:
-
Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal, oral).
-
Place the mouse in the center of the open-field arena.
-
Record activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the dose groups to the vehicle control using ANOVA followed by post-hoc tests.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of the compound.[18][19][20]
Scientific Rationale: The CPP paradigm is a standard preclinical model to assess the motivational effects of drugs.[19][20][21] Animals learn to associate a specific environment with the effects of a drug. A preference for the drug-paired environment suggests rewarding properties, which is a key indicator of abuse potential.[20][22]
Protocol: Conditioned Place Preference in Mice [18][20][21]
-
Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., black vs. white walls, different floor textures).[20]
-
Phases of the Experiment:
-
Pre-Conditioning (Baseline): Allow the mice to freely explore all compartments of the apparatus for 15-20 minutes and record the time spent in each. This establishes any initial bias.
-
Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer the test compound and confine the mouse to one compartment for a set period (e.g., 30 minutes). On the other days, administer the vehicle and confine the mouse to the opposite compartment. The pairing of the drug to a specific compartment should be counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, place the mouse in a drug-free state in the central compartment (if applicable) and allow it to freely explore the entire apparatus. Record the time spent in each compartment.
-
-
Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.[20]
Phase 3: Preliminary Toxicology and Safety Assessment
This phase provides an initial assessment of the compound's potential toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which the compound becomes toxic to cells.[23][24]
Scientific Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[23] It provides a rapid in vitro assessment of a compound's potential to cause cell death.
-
Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[23]
-
Measurement: Measure the absorbance of the solution using a plate reader (typically at 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC50 (the concentration that causes 50% cytotoxicity) from the concentration-response curve.
Acute Oral Toxicity Study (OECD Guideline 423)
Objective: To determine the acute toxicity of the compound after a single oral dose and to classify it according to the Globally Harmonised System (GHS).[26][27]
Scientific Rationale: This in vivo study provides crucial information on the potential health hazards of a substance upon acute exposure.[28] OECD guidelines ensure that the study is conducted in a standardized and ethical manner, using a minimal number of animals.[26][27][29]
Protocol: Acute Toxic Class Method (OECD 423) [27]
-
Animals: Use a single sex of rodents (typically female rats).
-
Procedure: This is a stepwise procedure using 3 animals per step.
-
Dose the first group of 3 animals with a starting dose selected from fixed levels (e.g., 5, 50, 300, or 2000 mg/kg).
-
The outcome (mortality or survival) in the first group determines the dose for the next group (if needed). For example, if mortality is observed, the dose for the next step is lowered. If no mortality is observed, a higher dose may be used.
-
-
Observation: Observe the animals closely for signs of toxicity for up to 14 days. Record all clinical signs, body weight changes, and mortality.
-
Endpoint: The study allows for the classification of the substance into a specific toxicity category based on the observed outcomes at different dose levels.
Visualizations
Experimental Workflow
Caption: Phased experimental workflow for characterization.
Hypothesized Mechanism of Action
Caption: Hypothesized monoamine transporter inhibition.
References
- Bio-protocol. Running Reward Conditioned Place Preference Task.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025.
- Grokipedia. 4-Methylamphetamine.
- Wikipedia. Substituted phenethylamine.
- JoVE. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm.
- Grokipedia. Substituted phenethylamine.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Slideshare. Acute Toxicity by OECD Guidelines. 2022.
- Das, S., et al. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. 2023.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013.
- Bio-protocol. Locomotion Activity Measurement in an Open Field for Mice.
- Wikipedia. Conditioned place preference.
- Wikipedia. Phenethylamine.
- PubMed. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms.
- protocols.io. Locomotion test for mice. 2024.
- OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
- Maxon Chemicals. The Rise of Substituted Phenethylamines in Research. 2025.
- National Toxicology Program. 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. 2001.
- EU Science Hub. Acute Toxicity - The Joint Research Centre.
- JoVE. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. 2014.
- National Center for Biotechnology Information. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience.
- Creative Biolabs. Rodent Behavioral Tests for Motor Function.
- UCLA Behavioral Testing Core. Conditioned Place Preference/Aversion.
- PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. 2020.
- PubMed Central. In vitro assays for the functional characterization of the dopamine transporter (DAT).
- Royal Society of Chemistry. Design of experiments (DoE) to develop and to optimize extraction of psychoactive substances.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- CORE. Design of experiments (DoE) to develop and to optimize extraction of psychoactive substances.
- Gifford Bioscience. Radioligand Binding Assay.
- ResearchGate. Pharmacologic mechanisms of crystal meth. 2025.
- ResearchGate. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. 2020.
- Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conditioned Place Preference/Aversion [btc.psych.ucla.edu]
- 23. clyte.tech [clyte.tech]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 29. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Application Notes and Protocols for the Use of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in Receptor Binding Assays
Introduction: Characterizing a Novel Ligand in Monoamine Transporter Systems
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is a synthetic compound with a phenethylamine backbone, a structural motif common to many centrally acting agents, including neurotransmitters and therapeutic drugs. Its chemical architecture suggests a potential interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Consequently, they are key targets for a wide range of pharmaceuticals, including antidepressants and psychostimulants.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound in receptor binding assays to determine its affinity and selectivity for monoamine transporters. The protocols outlined herein are designed to be robust and self-validating, providing a framework for characterizing the pharmacological profile of this and structurally related compounds. We will delve into the principles of radioligand binding assays, provide step-by-step protocols for membrane preparation and both saturation and competition binding experiments, and discuss data analysis and interpretation.
Scientific Principles of Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[3] These assays typically utilize a radiolabeled ligand (a "hot" ligand) that has a high affinity and specificity for the target receptor. The fundamental principle involves incubating a source of the receptor (e.g., cell membranes) with the radioligand and then separating the bound from the unbound radioligand to quantify the amount of binding.[4]
There are two primary types of receptor binding assays detailed in these notes:
-
Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. The Kd is a measure of the radioligand's affinity; a lower Kd value indicates a higher affinity.[5]
-
Competition (or Inhibition) Binding Assays: These assays are employed to determine the affinity of an unlabeled test compound (a "cold" ligand), such as this compound, for the receptor. This is achieved by measuring the ability of the test compound to compete with a fixed concentration of the radioligand for binding to the receptor. The data from these experiments are used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor.[4]
Experimental Workflow Overview
The following diagram illustrates the general workflow for conducting receptor binding assays with this compound.
Caption: General workflow for receptor binding assays.
PART 1: Membrane Preparation from Transfected Cell Lines
A reliable source of receptor is paramount for a successful binding assay. While native tissues can be used, recombinant cell lines stably expressing the human monoamine transporters (hDAT, hNET, or hSERT) offer a more consistent and controlled system.[6]
Protocol 1: Preparation of Cell Membranes
-
Cell Culture: Culture HEK293 or CHO cells stably transfected with the human transporter of interest (e.g., hDAT) in appropriate growth medium until they reach 80-90% confluency.[7]
-
Cell Harvesting: Aspirate the growth medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper in fresh, ice-cold PBS.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer (see specific protocols below).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay. Aliquot the membranes and store at -80°C until use.
PART 2: Radioligand Binding Assays
The following protocols are generalized for the dopamine, serotonin, and norepinephrine transporters. The choice of radioligand and specific assay conditions will vary depending on the target.
Dopamine Transporter (DAT) Binding Assay
A common radioligand for DAT binding assays is [³H]-WIN 35,428, a potent DAT inhibitor.[8]
Table 1: Reagents and Conditions for DAT Binding Assay
| Component | Description |
| Receptor Source | Membranes from hDAT-expressing cells |
| Radioligand | [³H]-WIN 35,428 |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |
| Non-specific Agent | 10 µM GBR 12909 or 10 µM Nomifensine[8][9] |
| Incubation | 2-3 hours at 4°C[8] |
Protocol 2: DAT Competition Binding Assay
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM GBR 12909.
-
Competition: 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Add 25 µL of [³H]-WIN 35,428 (final concentration ~1-2 nM) to all wells.[8]
-
Add 200 µL of the hDAT membrane preparation (approximately 20-50 µg of protein) to initiate the binding reaction.[8]
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.[8]
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate that has been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[6] Wash the filters three times with 200 µL of ice-cold assay buffer.[6]
-
Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Serotonin Transporter (SERT) Binding Assay
For SERT binding assays, a commonly used radioligand is [³H]-Citalopram or [³H]-Paroxetine.
Table 2: Reagents and Conditions for SERT Binding Assay
| Component | Description |
| Receptor Source | Membranes from hSERT-expressing cells[10] |
| Radioligand | [³H]-Citalopram |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |
| Non-specific Agent | 10 µM Fluoxetine or 1 µM Imipramine[6] |
| Incubation | 60 minutes at room temperature |
Protocol 3: SERT Competition Binding Assay
Follow the general procedure outlined in Protocol 2, substituting the SERT-specific reagents and conditions from Table 2.
Norepinephrine Transporter (NET) Binding Assay
A suitable radioligand for NET binding assays is [³H]-Nisoxetine.[11]
Table 3: Reagents and Conditions for NET Binding Assay
| Component | Description |
| Receptor Source | Membranes from hNET-expressing cells[11] |
| Radioligand | [³H]-Nisoxetine[11] |
| Assay Buffer | 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 |
| Non-specific Agent | 10 µM Desipramine[12] |
| Incubation | 60 minutes at 4°C[11] |
Protocol 4: NET Competition Binding Assay
Follow the general procedure outlined in Protocol 2, substituting the NET-specific reagents and conditions from Table 3.
PART 3: Data Analysis and Interpretation
1. Competition Binding Data Analysis
The raw data (counts per minute, CPM) from the competition assay should be used to calculate the percentage of specific binding at each concentration of the test compound.
Specific Binding = Total Binding - Non-specific Binding
The data are then plotted with the log of the competitor concentration on the x-axis and the percentage of specific binding on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]
The IC₅₀ value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[4]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
The Ki value represents the affinity of the test compound for the receptor. A lower Ki value signifies a higher affinity.
2. Data Visualization
The following diagram illustrates the relationship between the experimentally determined IC₅₀ and the calculated Ki.
Caption: Data analysis workflow for competition binding assays.
Trustworthiness and Self-Validation
To ensure the reliability of the results, several quality control measures should be implemented:
-
Positive Controls: Include a known inhibitor of the target transporter in each assay to confirm the assay is performing as expected.
-
Assay Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10) to provide a robust signal.
-
Reproducibility: Experiments should be repeated on different days to ensure the results are reproducible.
-
Saturation Binding: Periodically perform saturation binding experiments with the radioligand to confirm its Kd and Bmax values in your system, as these can vary between membrane preparations.
Conclusion
These application notes provide a detailed framework for characterizing the binding of this compound to monoamine transporters. By following these protocols, researchers can obtain reliable data on the affinity and selectivity of this compound, which is a critical step in the drug discovery and development process. The principles and techniques described herein are broadly applicable to the study of other ligands and receptor systems.
References
- Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Hulme, E. C. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Zhu, J., & Bowen, W. D. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.3.1-1.3.18.
- BioIVT. (n.d.). NET (SLC6A2) Transporter Assay.
- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 1.25.1-1.25.20.
- Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- PubChem. (n.d.). (4-{[(Bicyclo[2.2.1]hept-2-ylethyl)amino]methyl}phenyl)dimethylamine.
- Andersen, J., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 234.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit.
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
- 12. bioivt.com [bioivt.com]
Formulating [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine for in vivo studies
An Application Guide for the Preclinical Formulation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. The successful execution of preclinical animal studies hinges on the development of a safe, stable, and homogenous dosing vehicle that ensures consistent bioavailability. This guide outlines a systematic approach, beginning with essential pre-formulation characterization, followed by a logical, step-by-step strategy for developing a simple, aqueous-based parenteral formulation. It includes detailed protocols, troubleshooting advice, and advanced strategies for this weakly basic compound. The causality behind experimental choices is explained to empower researchers to adapt these principles to other novel chemical entities.
Introduction: The Critical Role of Formulation in In Vivo Research
This compound is a diamine compound, a class of molecules frequently explored in pharmaceutical development.[1][2] The translation of promising in vitro activity to reliable in vivo efficacy and pharmacokinetic data is critically dependent on the formulation. An improperly formulated compound can lead to poor solubility, precipitation at the injection site, variable absorption, and local toxicity, ultimately producing misleading or irreproducible results.[3][4]
This guide addresses the specific challenges of formulating a weakly basic amine. The presence of two amine groups suggests the molecule has two pKa values and its aqueous solubility will be highly dependent on pH.[5] Our primary strategy will focus on creating a simple, well-tolerated aqueous solution by forming a salt in situ through pH adjustment. This approach is often the most direct path to a suitable formulation for initial preclinical studies.[6]
Foundational Stage: Pre-Formulation Assessment
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is mandatory. This data informs every subsequent decision in the formulation development process.[3]
Physicochemical Characterization
The first step is to understand the intrinsic properties of this compound.
-
pKa Determination: As a diamine, the compound is expected to be basic. Determining its pKa value(s) is crucial for predicting its ionization state at different pH levels. The Henderson-Hasselbalch equation dictates that a basic compound will be >99% ionized (and typically more soluble) at a pH at least 2 units below its pKa.[7]
-
Aqueous Solubility Profile: The solubility of the free base should be determined across a physiologically relevant pH range (e.g., pH 2 to 8). This profile is the most critical piece of data for guiding formulation strategy. A significant increase in solubility at lower pH values will confirm that a pH-adjustment strategy is viable.[5]
-
LogP/LogD: The octanol-water partition coefficient provides insight into the compound's lipophilicity, which can influence vehicle selection and potential for precipitation upon injection.
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can identify the compound's melting point, purity, and crystalline form, which can impact solubility and stability.[8]
Analytical Method Development
A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential. This method is the cornerstone of the self-validating system, used to:
-
Accurately determine the concentration of the API in formulation prototypes.
-
Assess the purity of the API.
-
Quantify any degradation products that may form during stability studies.[9][10]
The method must be validated to ensure it is specific, linear, accurate, and precise for its intended purpose.[11]
Formulation Strategy: A Systematic Approach
The goal is to develop the simplest possible formulation that is safe, stable, and meets the required concentration for the planned in vivo study. A tiered approach is recommended.
Diagram: Formulation Development Workflow
The following diagram illustrates the logical flow from API characterization to a final, dose-ready formulation.
Caption: Workflow for in vivo formulation development.
Primary Strategy: pH-Adjusted Aqueous Solution
Given the diamine structure, the most effective initial approach is to solubilize the compound by converting it to a salt using a biocompatible acid.[12] This avoids the need for potentially confounding organic co-solvents.
Causality: By lowering the pH of the vehicle well below the compound's lowest pKa, we drive the equilibrium towards the protonated, ionized form of the amine. This ionized species is significantly more polar and, therefore, exhibits much higher aqueous solubility.[5][7]
Vehicle Selection
The choice of vehicle is paramount for ensuring safety and tolerability in the animal model.[13][14] For intravenous (IV) administration, the formulation must be a clear solution and ideally be isotonic and close to physiological pH, though wider ranges are acceptable.[7][15]
| Vehicle Component | Purpose | Typical Concentration | Rationale & Considerations |
| Water for Injection (WFI) | Primary Solvent | q.s. (quantum sufficit) | Must be sterile and pyrogen-free. The default solvent for parenteral formulations. |
| HCl or Citric Acid | pH Adjusting Agent[12] | As needed | Used to lower the pH and form the soluble hydrochloride or citrate salt of the API. Hydrochloric acid is often preferred for its simplicity. |
| NaOH | pH Adjusting Agent | As needed | Used to make fine adjustments to the final pH if necessary. |
| Sodium Chloride, Dextrose | Tonicity Agent[15][16] | As needed for isotonicity | Added to make the formulation isotonic (approx. 280-320 mOsm/kg) to prevent hemolysis or irritation at the injection site. |
| Phosphate or Citrate Buffer | Buffering Agent[17][18] | 5-15 mM | Can be used to maintain pH stability. Buffer capacity should be minimized to allow physiological fluids to rapidly neutralize the formulation post-injection.[15] |
Detailed Experimental Protocols
Disclaimer: These protocols are a guideline. All procedures should be performed in a clean environment (e.g., a laminar flow hood) using sterile equipment to minimize bioburden.
Protocol 1: Preparation of a 5 mg/mL Aqueous Formulation
This protocol details the preparation of a 10 mL batch of a 5 mg/mL formulation, assuming the target pH for solubility was determined to be 4.0 in pre-formulation studies.
Materials:
-
This compound (API)
-
Water for Injection (WFI)
-
0.1 N Hydrochloric Acid (HCl) solution
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Sterile 15 mL polypropylene conical tube
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Sterile syringes and glassware
Procedure:
-
Weigh API: Accurately weigh 50 mg of the API and transfer it to the 15 mL conical tube.
-
Initial Vehicle Addition: Add approximately 8 mL of WFI to the tube.
-
Solubilization via pH Adjustment: a. Place the tube on a magnetic stirrer with a small, sterile stir bar. b. Begin stirring to create a suspension. c. Slowly add 0.1 N HCl dropwise while monitoring the pH. The API should begin to dissolve as the pH drops. d. Continue adding acid until all of the API is dissolved and the solution is clear. Target a pH of ~3.5 to ensure complete dissolution.
-
Final pH Adjustment: Carefully adjust the pH back up to the target of 4.0 using 0.1 N NaOH. This step is crucial to ensure the pH is as close to physiological as possible while maintaining solubility.
-
Quantum Sufficit (q.s.): Remove the stir bar and add WFI to bring the final volume to exactly 10.0 mL. Mix thoroughly.
-
Sterile Filtration: Draw the final solution into a sterile syringe, attach the 0.22 µm sterile filter, and dispense it into a sterile vial for storage. This step removes any potential microbial contamination and particulates.[16]
Protocol 2: Final Formulation Characterization
Each batch of formulation must be characterized before use in an animal study to ensure it meets specifications.[11][19]
| Test | Specification | Method | Rationale |
| Appearance | Clear, colorless solution, free of visible particles | Visual Inspection | Ensures complete dissolution and absence of foreign matter. |
| pH | 3.9 - 4.1 | Calibrated pH Meter | Confirms the target pH for solubility and stability was met. |
| API Concentration | 4.75 - 5.25 mg/mL (95-105% of target) | Validated HPLC Method | Verifies the correct dose will be administered.[4] |
| Purity/Degradation | No significant degradation peaks | Validated HPLC Method | Confirms the API was not degraded during the formulation process. |
Protocol 3: Short-Term Stability Assessment
Stability testing ensures the formulation remains within specification for the duration of its preparation and use.[][21]
Procedure:
-
Prepare the formulation as described in Protocol 1.
-
Store aliquots of the final formulation under intended storage conditions (e.g., 2-8°C) and at an accelerated condition (e.g., room temperature).[22]
-
Test the samples against the specifications in Protocol 2 at appropriate time points (e.g., T=0, 4 hours, 24 hours, 7 days).
-
The formulation is considered stable if it meets all specifications throughout the test period. This data defines the "use by" time for the formulation.[23]
Troubleshooting and Advanced Strategies
If the primary aqueous strategy fails to achieve the target concentration or stability, more advanced techniques may be required.
Diagram: Formulation Decision Tree
This diagram provides a logical path for selecting an alternative strategy.
Caption: Decision tree for advanced formulation strategies.
-
Co-solvents: For compounds with poor intrinsic solubility, the addition of water-miscible organic solvents like polyethylene glycol (PEG 300/400) or propylene glycol (PG) can enhance solubility.[6][7] However, these should be used with caution as they can have their own pharmacological effects and may cause irritation.[13][24] A screen of various co-solvent percentages should be conducted.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the molecule from water and increasing apparent solubility.[25][26] This is a powerful technique for challenging compounds.
Conclusion
The successful formulation of this compound for in vivo studies is an achievable goal that relies on a systematic, data-driven approach. By first conducting a thorough pre-formulation assessment to understand the compound's physicochemical properties, a simple and robust pH-adjusted aqueous formulation can often be developed. The detailed protocols provided herein offer a clear pathway for preparation, characterization, and stability testing. This methodical process ensures the delivery of a safe and effective dosing solution, which is fundamental to generating high-quality, reproducible preclinical data.
References
- Vertex AI Search. (n.d.). Excipients for Parenterals. Retrieved January 11, 2026.
- Roquette. (n.d.).
- Akers, M. J., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Drug Development and Industrial Pharmacy, 44(10), 1565-1571. [Link]
- Pharmaceutical Technology. (2022).
- PubMed. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Slideshare. (n.d.). Analytical Methods for Characterization of Solid Forms. Retrieved January 11, 2026.
- Xformity. (2021). Considerations in Formulation Development of Injectable Solutions. Retrieved January 11, 2026.
- Premier Consulting. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Retrieved January 11, 2026.
- MDPI. (2023).
- Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]
- Gad Consulting Services. (2016). Vehicles for Animal Studies. Retrieved January 11, 2026.
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients. Retrieved January 11, 2026.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved January 11, 2026.
- Thakkar, H., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-14.
- CD Formulation. (n.d.). pH Modifier Excipients. Retrieved January 11, 2026.
- Global Journal of Medical Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Buffers and pH Adjusting Agents. Retrieved January 11, 2026.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved January 11, 2026.
- Google Patents. (n.d.).
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved January 11, 2026.
- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved January 11, 2026.
- Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved January 11, 2026.
- ResearchGate. (2018).
- PubChem. (n.d.). (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. [Link]
- National Institutes of Health. (n.d.). Prodrugs for Amines. [Link]
- Coriolis Pharma. (n.d.).
- AGC Biologics. (n.d.). Analytical, Formulation & Stability. Retrieved January 11, 2026.
- Microtrac. (n.d.). Chemical vs.
- PubChemLite. (n.d.). This compound (C11H18N2). Retrieved January 11, 2026.
- Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved January 11, 2026.
- PubChem. (n.d.). 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one. [Link]
- Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved January 11, 2026.
- Norlab. (2024).
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. chemimpex.com [chemimpex.com]
- 3. admescope.com [admescope.com]
- 4. altasciences.com [altasciences.com]
- 5. brieflands.com [brieflands.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 11. Basic Formulation Characterization | Coriolis Pharma [coriolis-pharma.com]
- 12. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gadconsulting.com [gadconsulting.com]
- 15. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 16. roquette.com [roquette.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterization methods for pharmaceutical materials | Norlab [norlab.com]
- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 22. pacelabs.com [pacelabs.com]
- 23. moravek.com [moravek.com]
- 24. researchgate.net [researchgate.net]
- 25. pharmtech.com [pharmtech.com]
- 26. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Use of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in the development of antidepressants
An Application Guide for the Preclinical Evaluation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in Antidepressant Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: Charting a New Course in Antidepressant Research
The landscape of antidepressant drug discovery is in a perpetual state of evolution. For decades, the monoamine hypothesis—which posits that depression stems from a deficiency in synaptic serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA)—has been the cornerstone of therapeutic development[1]. While this hypothesis has yielded successful drugs like SSRIs and SNRIs, a significant portion of patients with Major Depressive Disorder (MDD) do not achieve remission, and the characteristic weeks-long delay in therapeutic onset remains a critical clinical challenge[2][3]. This has spurred a paradigm shift, with research extending to novel mechanisms, most notably the glutamatergic system, exemplified by the rapid-acting antidepressant effects of ketamine[4][5].
Within this dynamic environment, the exploration of novel chemical scaffolds that may act on established or new targets is paramount. This compound, hereafter referred to as "Compound M," is a phenylethylamine derivative. Its structural similarity to endogenous monoamines and known monoamine oxidase inhibitors (MAOIs) makes it a compelling candidate for investigation. Analogous structures, such as [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine, have been identified as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders, reinforcing the potential of this chemical class[6][7].
This document provides a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It outlines a strategic, multi-tiered approach to systematically evaluate Compound M's potential as an antidepressant, from initial in vitro target engagement to in vivo behavioral validation. The protocols are designed not merely as procedural steps but as a logical framework for generating robust, interpretable data to guide a modern antidepressant discovery program.
Section 1: Foundational Strategy - The Drug Discovery Workflow
A successful preclinical campaign requires a structured progression from broad screening to specific, hypothesis-driven validation. The workflow for Compound M is designed to efficiently assess its primary hypothesized mechanism—modulation of the monoamine system—while remaining open to unexpected activities.
Caption: Workflow for evaluating Compound M's antidepressant potential.
Section 2: The Monoaminergic Synapse - A Primary Target
The central hypothesis for Compound M is its interaction with key components of the monoaminergic synapse. Its structure suggests it could either block the reuptake of neurotransmitters from the synaptic cleft by inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, or prevent their degradation by inhibiting monoamine oxidase (MAO) within the presynaptic neuron.
Caption: Potential targets for Compound M at the monoaminergic synapse.
Section 3: In Vitro Protocols for Target Engagement & Potency
The initial step is to determine if and how Compound M interacts with its putative targets. These in vitro assays are rapid, cost-effective, and provide quantitative measures of affinity (Ki) and functional potency (IC50).
Protocol 3.1: Monoamine Transporter Radioligand Binding Assay
-
Objective: To determine the binding affinity of Compound M for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
-
Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the transporter. It is the first step in confirming target engagement.
-
Methodology:
-
Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.
-
Radioligands:
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
For hDAT: [³H]WIN 35,428
-
-
Assay Setup: In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of Compound M (e.g., 0.1 nM to 100 µM).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of a known inhibitor (e.g., Citalopram for SERT, Desipramine for NET, GBR 12909 for DAT).
-
Vehicle Control: DMSO or saline.
-
-
Incubation: Incubate plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Detection: Wash filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent inhibition of specific binding against the log concentration of Compound M. Fit the data to a sigmoidal dose-response curve to determine the IC50, then convert to Ki using the Cheng-Prusoff equation.
-
Protocol 3.2: Synaptosome-Based Monoamine Reuptake Inhibition Assay
-
Objective: To measure the functional potency of Compound M in inhibiting the uptake of monoamine neurotransmitters into presynaptic nerve terminals.
-
Rationale: While binding indicates affinity, this assay confirms functional antagonism of the transporter. A compound can bind without inhibiting function, making this a critical validation step[8].
-
Methodology:
-
Preparation: Prepare synaptosomes (isolated nerve terminals) from specific rat brain regions: striatum for dopamine, hippocampus or frontal cortex for serotonin, and hippocampus or hypothalamus for norepinephrine.
-
Radiolabeled Neurotransmitters:
-
[³H]Dopamine
-
[³H]Serotonin (5-HT)
-
[³H]Norepinephrine
-
-
Assay Setup: Pre-incubate synaptosomes with a range of concentrations of Compound M or vehicle.
-
Initiation: Add the respective radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Detection & Analysis: Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter. Determine the IC50 value as described in Protocol 3.1.
-
Protocol 3.3: Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine if Compound M inhibits the activity of MAO-A or MAO-B enzymes.
-
Rationale: MAOIs are an established class of antidepressants. Given Compound M's structure, this is a plausible alternative or complementary mechanism of action[9].
-
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from rat liver (rich in MAO-A) and brain (mixed).
-
Assay Principle: A common method uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. The rate of fluorescence increase is proportional to enzyme activity.
-
Assay Setup: In a 96-well plate, combine the MAO enzyme, a range of concentrations of Compound M, and a suitable buffer.
-
Controls:
-
Positive Controls: Clorgyline (selective MAO-A inhibitor), Selegiline (selective MAO-B inhibitor).
-
Negative Control: No inhibitor.
-
-
Initiation: Add the fluorogenic substrate to start the reaction.
-
Detection: Monitor the increase in fluorescence over time using a plate reader.
-
Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each concentration of Compound M and calculate the IC50.
-
| Hypothetical In Vitro Profile for Compound M | Ki (nM) - Binding | IC50 (nM) - Reuptake | IC50 (nM) - MAO |
| SERT (Serotonin Transporter) | 15 | 25 | N/A |
| NET (Norepinephrine Transporter) | 85 | 110 | N/A |
| DAT (Dopamine Transporter) | 650 | >1000 | N/A |
| MAO-A | N/A | N/A | >10,000 |
| MAO-B | N/A | N/A | >10,000 |
| Interpretation | This profile suggests Compound M is a potent and selective serotonin reuptake inhibitor (SSRI) with weaker activity at NET and minimal activity at DAT or MAO. This profile warrants progression to in vivo behavioral models. |
Section 4: In Vivo Protocols for Antidepressant-Like Efficacy
Positive in vitro data must be translated into in vivo efficacy. Animal models are essential for assessing the complex behavioral effects of a potential antidepressant.
Protocol 4.1: Forced Swim Test (FST)
-
Objective: To screen for antidepressant-like activity by measuring the effect of Compound M on behavioral despair in mice or rats.
-
Rationale: The FST is a widely used, high-throughput primary screening tool. Antidepressants characteristically reduce the time an animal spends immobile when placed in an inescapable cylinder of water[2][10][11]. It is considered a test for antidepressant activity rather than a model of depression itself[11][12].
-
Methodology:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Day 1 (Pre-test/Habituation - Optional but recommended): Place each animal in the water for 15 minutes. This is done to induce a stable baseline of immobility for the test day.
-
Day 2 (Test): Administer Compound M (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle. A positive control (e.g., Fluoxetine, 20 mg/kg) should be included.
-
After a set pre-treatment time (e.g., 30-60 minutes), place the animal in the water for a 6-minute test session.
-
-
Scoring: Record the session with a video camera. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
Analysis: Compare the mean immobility time between the vehicle, positive control, and Compound M groups using ANOVA followed by post-hoc tests. A significant reduction in immobility suggests antidepressant-like effects.
-
Protocol 4.2: Tail Suspension Test (TST)
-
Objective: To provide a confirmatory primary screen for antidepressant-like activity.
-
Rationale: The TST is conceptually similar to the FST but avoids issues of hypothermia and is often considered less stressful. Immobility in this test is also sensitive to antidepressant treatment[12].
-
Methodology:
-
Animals: Male mice are typically used.
-
Procedure:
-
Administer Compound M, vehicle, or a positive control as in the FST.
-
After the pre-treatment time, suspend each mouse by its tail using adhesive tape, ensuring the nose is approximately 15-20 cm from the floor.
-
Record a 6-minute session.
-
-
Scoring: Score the total duration of immobility over the 6-minute period.
-
Analysis: Analyze data similarly to the FST. Consistent positive results across both FST and TST strengthen the evidence for antidepressant-like activity.
-
Protocol 4.3: Chronic Unpredictable Mild Stress (CUMS) Model
-
Objective: To validate the antidepressant-like effects of Compound M in a model with higher etiological and predictive validity.
-
Rationale: Chronic stress is a major precipitating factor for depression in humans. The CUMS model induces anhedonia (a core symptom of depression) and other depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over several weeks[10]. Reversal of these behaviors by chronic drug treatment is considered strong evidence of antidepressant potential.
-
Methodology:
-
Stress Regimen (3-5 weeks): Expose rats or mice to a variable sequence of mild stressors daily. Examples include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (100 ml water in bedding)
-
Predator sounds/smells
-
Reversed light/dark cycle
-
Food or water deprivation (12-24 hours)
-
-
Drug Treatment: After an initial stress period (e.g., 2 weeks) to induce a depressive-like state, begin daily administration of Compound M, vehicle, or a positive control, continuing for the remainder of the stress period.
-
Behavioral Readouts:
-
Sucrose Preference Test (SPT): This is the primary measure of anhedonia. Give animals a choice between two bottles (water vs. 1% sucrose solution). A decrease in sucrose preference indicates anhedonia. A successful antidepressant should reverse this deficit.
-
Forced Swim Test: Conduct an FST at the end of the CUMS protocol to assess behavioral despair.
-
Coat State & Body Weight: Monitor physical signs of distress.
-
-
Analysis: Use repeated measures ANOVA to analyze changes in sucrose preference and body weight over time. Compare endpoint behavioral tests between groups.
-
| Hypothetical In Vivo Behavioral Data | FST Immobility (s) | TST Immobility (s) | CUMS Sucrose Preference (%) |
| Vehicle | 155 ± 12 | 180 ± 15 | 68 ± 4 |
| Fluoxetine (20 mg/kg) | 85 ± 9 | 105 ± 11 | 85 ± 3 |
| Compound M (10 mg/kg) | 92 ± 10 | 115 ± 13 | 82 ± 5 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. | |||
| Interpretation | Compound M significantly reduces immobility in acute behavioral despair tests and reverses anhedonia in a chronic stress model, demonstrating a robust antidepressant-like profile comparable to a standard SSRI. |
Section 5: Preliminary Pharmacokinetic (PK) Profiling
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound M.
-
Rationale: Efficacy is meaningless if the compound cannot reach its target in the brain at a sufficient concentration and for an adequate duration. Early PK assessment is crucial for interpreting behavioral data and guiding dose selection[13][14].
-
Methodology (Brief Overview):
-
Administration: Administer a single dose of Compound M to rats via relevant routes (e.g., oral gavage (PO) and intravenous (IV)).
-
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify the concentration of Compound M in plasma using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Key Parameters: Calculate Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve), and half-life (t½). IV administration allows for the calculation of bioavailability after PO dosing.
-
Conclusion and Future Directions
This guide outlines a systematic pathway for the preclinical evaluation of this compound (Compound M). The proposed workflow, beginning with precise in vitro target profiling and progressing to robust in vivo behavioral validation, provides a framework for making clear, data-driven decisions.
If Compound M demonstrates a favorable profile—such as potent and selective activity at SERT, confirmed efficacy in both acute and chronic animal models, and acceptable preliminary pharmacokinetics—the subsequent steps in a drug development program would include:
-
Lead Optimization: Synthesis of analogs to improve potency, selectivity, and ADME properties.
-
Safety Pharmacology: Evaluation of off-target effects, particularly cardiovascular (hERG channel) and central nervous system side effects.
-
Definitive Toxicology Studies: Investigating potential toxicity in rodent and non-rodent species to establish a safe therapeutic window for human trials.
By adhering to this rigorous, multi-faceted evaluation strategy, researchers can effectively determine the therapeutic potential of novel chemical entities like Compound M and contribute to the development of the next generation of antidepressant medications.
References
- Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4):523-536. [Link]
- Krishnan V, Nestler EJ. (2010). Animal Models of Depression: Molecular Perspectives. Hot Topics in Behavioural Neuroscience, 203-246. [Link]
- Neurofit. (n.d.). In vivo and in vitro models of Depression.
- Kulkarni, S. et al. (2018). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. International Journal of Institutional Pharmacy and Life Sciences, 8(3). [Link]
- Jeong, H. G., et al. (2013). A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjugated Quantum Dots. ACS Chemical Neuroscience, 4(6), 943–951. [Link]
- Understanding Animal Research. (2021). Animal research: antidepressants and the forced swim test. YouTube. [Link]
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Protocols for Preclinical and Clinical Rat Models of CNS Disorders, 10.1007/978-1-60761-303-9_5. [Link]
- Jankovic, J., & Cutler, N. R. (1998). Pharmacokinetics and pharmacodynamics of the monoamine oxidase B inhibitor mofegiline assessed during a phase I dose tolerance trial. Journal of Clinical Pharmacology, 38(1), 69-79. [Link]
- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]
- ResearchGate. (n.d.). Drug discovery/design methods. Antidepressant discovery/design methods.
- Abid, M., et al. (2012). In vitro and in vivo evaluation of the antidepressant activity of aplysinopsin analogs. Planta Medica, 78(11). [Link]
- Shah, N. (2023). Monoamine Oxidase Inhibitor (MAOI) Toxicity. Medscape. [Link]
- Wang, G., et al. (2021). An in vitro screening method for probiotics with antidepressant-like effect using the enterochromaffin cell model. Food & Function, 12(2), 628-638. [Link]
- Mallinger, A. G., & Smith, E. (1991). Pharmacokinetics of monoamine oxidase inhibitors. Psychopharmacology Bulletin, 27(4), 493-502. [Link]
- Fiedorowicz, J. G., & Swartz, K. L. (2004). The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice.
- PubChemLite. (n.d.). This compound (C11H18N2). PubChemLite. [Link]
- PubChem. (n.d.). (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. PubChem. [Link]
- Zanos, P., et al. (2023). NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine. Journal of Neuroscience, 43(6), 996-1008. [Link]
- Joca, S. R. L., et al. (2015). Antidepressant-like effects induced by NMDA receptor blockade and NO synthesis inhibition in the ventral medial prefrontal cortex of rats exposed to the forced swim test. Psychopharmacology, 232(18), 3339-3350. [Link]
- Moskal, J. R., et al. (2023). Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor. International Journal of Molecular Sciences, 24(13), 11066. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-aminoethyl(ethyl)amine.
- Li, D., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037. [Link]
- Maeng, S., & Zarate, C. A. (2013). Antidepressant effects of ketamine: mechanisms underlying fast-acting novel antidepressants. Frontiers in Pharmacology, 4, 162. [Link]
- Wang, S., et al. (2022). Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms.
- PubChem. (n.d.). (2-Amino-1-(3-methoxyphenyl)ethyl)dimethylamine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Frontiers | Antidepressant effects of ketamine: mechanisms underlying fast-acting novel antidepressants [frontiersin.org]
- 5. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of the monoamine oxidase B inhibitor mofegiline assessed during a phase I dose tolerance trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of monoamine oxidase inhibitors. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Introduction
Welcome to the technical support center for the synthesis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a diamine with the systematic IUPAC name 1-(4-methylphenyl)-N,N-dimethylethane-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this target molecule. The synthesis typically involves the reductive amination of a suitable precursor, such as 2-amino-1-(4-methylphenyl)ethan-1-one, with dimethylamine. This process, while direct, is often plagued by challenges including low conversion rates, competing side reactions, and complex purification profiles.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues within your synthesis, make informed optimization choices, and achieve reliable, high-yield results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Question 1: My reaction yield is consistently low, with significant amounts of unreacted 2-amino-1-(4-methylphenyl)ethan-1-one starting material remaining. What are the primary factors to investigate?
Answer: Low conversion is one of the most common hurdles in this reductive amination. The issue almost always traces back to the inefficient formation of the critical iminium ion intermediate.
-
Causality: The reaction proceeds in two main stages: (1) the formation of an iminium ion from the ketone and dimethylamine, and (2) the reduction of this iminium ion to the final product. The first step is an equilibrium process. If the equilibrium does not favor the iminium ion, the reducing agent will have nothing to reduce, leading to low conversion.
-
Solutions to Investigate:
-
pH Control: The formation of the iminium ion is most efficient under weakly acidic conditions (typically pH 4-6).[1][2] If the pH is too high (alkaline), the carbonyl group isn't sufficiently activated for nucleophilic attack. If the pH is too low (strongly acidic), the dimethylamine nucleophile becomes fully protonated and non-reactive.[2] Consider adding a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the iminium ion from the ketone and amine releases a molecule of water. According to Le Chatelier's principle, removing this water will shift the equilibrium toward the product. This can be achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), directly to the reaction mixture.[1]
-
Stoichiometry of Amine: Using an excess of dimethylamine (e.g., 2-3 equivalents, often as a solution in THF or as dimethylamine hydrochloride with a base to liberate the free amine) can also help push the equilibrium towards the iminium ion.
-
Question 2: The primary side product I'm isolating is 2-amino-1-(4-methylphenyl)ethan-1-ol. How can I prevent the reduction of my starting ketone?
Answer: The formation of the corresponding amino alcohol is a clear indication that your reducing agent is too reactive and non-selective. It is reducing the starting ketone faster than, or concurrently with, the iminium ion intermediate.
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[3] In a reductive amination, we need a reagent that shows a strong kinetic preference for the iminium ion over the carbonyl group.
-
Solutions to Investigate:
-
Select a Milder Reducing Agent: The most effective solution is to switch to a more selective, sterically hindered hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[2] It is less reactive than NaBH₄ and selectively reduces the protonated iminium ion intermediate.[1][2] Another excellent alternative is sodium cyanoborohydride (NaBH₃CN) , which is also selective for iminium ions at a controlled pH of 6-7.[2][3][4]
-
Stepwise Procedure: If you must use a less selective agent like NaBH₄, a stepwise approach can improve the outcome.[1][3] First, stir the ketone, amine, and any acid catalyst/dehydrating agent for a period (e.g., 1-2 hours) to allow the iminium ion to form. Only then should you add the NaBH₄. This ensures a higher concentration of the desired intermediate is present before the reducing agent is introduced.
-
Question 3: I am observing complex side products, possibly from reactions involving the primary amine on my starting material. How can these be avoided?
Answer: This is a valid concern due to the presence of two nucleophilic nitrogen atoms in the reaction system (the primary amine of the reactant and the secondary amine, dimethylamine). The primary amine can potentially form dimers or other byproducts.
-
Causality: The primary amine on the starting material, 2-amino-1-(4-methylphenyl)ethan-1-one, can compete with dimethylamine and react with another molecule of the ketone, leading to complex dimeric imines and their subsequent reduction products.
-
Solution: Orthogonal Protection Strategy The most robust method to ensure clean and selective N,N-dimethylation at the desired position is to temporarily protect the primary amine.
-
Protection: React the starting material with a protecting group like di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected ketone. This renders the primary amine non-nucleophilic.
-
Reductive Amination: Perform the reductive amination on the Boc-protected ketone with dimethylamine and a selective reducing agent like STAB. The reaction will now proceed cleanly at the ketone position.
-
Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) to reveal the primary amine and yield the final, pure product. While this adds two steps, the dramatic improvement in purity and ease of purification often leads to a higher overall yield.
-
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solutions |
| Low Conversion / Starting Material Remains | Inefficient iminium ion formation (unfavorable equilibrium). | 1. Adjust pH to 4-6 using acetic acid. 2. Add a dehydrating agent (e.g., molecular sieves).[1] 3. Use an excess of dimethylamine. |
| Formation of Alcohol Byproduct | Reducing agent is too reactive and non-selective. | 1. Switch to a milder reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[2][3] 2. Perform a stepwise reaction: form the imine first, then add the reductant.[1] |
| Complex Mixture / Side Products | Unwanted reactions at the primary amine site. | 1. Implement a protection/deprotection strategy (e.g., using a Boc group). |
| Difficult Purification | Presence of multiple, closely related products and byproducts. | 1. Improve reaction selectivity using the methods above to simplify the crude mixture. 2. For the final product, consider column chromatography or careful acid-base extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination?
A1: Reductive amination is a two-stage process. First, an aldehyde or ketone reacts with an amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second stage, a reducing agent, ideally one that is selective for the C=N double bond, reduces the imine/iminium ion to the corresponding amine.[3]
Caption: General mechanism of reductive amination.
Q2: Why is pH control so critical in this reaction?
A2: The pH of the reaction medium represents a delicate balance. A weakly acidic environment (pH 4-6) is required to catalyze the dehydration of the hemiaminal intermediate to the iminium ion by protonating the hydroxyl group, turning it into a good leaving group (water).[1] However, if the solution is too acidic, the amine nucleophile (dimethylamine) will be protonated to form a non-nucleophilic ammonium salt, shutting down the initial step of the reaction.[2]
Q3: Which reducing agent is truly the best for this synthesis?
A3: For this specific transformation, Sodium triacetoxyborohydride (STAB) is highly recommended. Its steric bulk and reduced reactivity make it exceptionally selective for the iminium ion intermediate over the starting ketone, which is crucial for minimizing the formation of the amino alcohol byproduct.[1][2] While sodium cyanoborohydride (NaBH₃CN) is also effective, it carries the risk of liberating toxic hydrogen cyanide (HCN) gas if the reaction pH drops too low (below 5), requiring more careful handling and pH monitoring.[4]
Comparison of Reducing Agents
| Reducing Agent | Pros | Cons | Optimal pH |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Poor selectivity; readily reduces starting ketone.[2][3] | 7-10 |
| Sodium Cyanoborohydride (NaBH₃CN) | High selectivity for iminium ions.[3] | Toxic (potential HCN release); requires careful pH control.[4] | 6-7 |
| Sodium Triacetoxyborohydride (STAB) | Excellent selectivity; non-toxic byproducts; mild.[1][2] | More expensive; moisture sensitive. | 4-6 |
Q4: What are the most important safety precautions?
A4:
-
Reagents: Handle dimethylamine (corrosive, flammable) and solvents like dichloromethane (volatile, suspect carcinogen) in a well-ventilated fume hood.
-
Pressure: The Eschweiler-Clarke variant of this reaction (using formic acid and formaldehyde) can evolve carbon dioxide gas, which can lead to pressure buildup in a sealed vessel.[5] Ensure adequate venting.
-
Cyanide: If using NaBH₃CN, be aware that acidification can release highly toxic HCN gas. The workup should be performed in a fume hood, and the aqueous waste should be treated with bleach (sodium hypochlorite) to neutralize any residual cyanide before disposal.
Experimental Protocols
Protocol 1: Optimized Reductive Amination using STAB
This protocol is designed for high selectivity and yield, minimizing byproduct formation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the starting material, 2-amino-1-(4-methylphenyl)ethan-1-one (1.0 eq).
-
Solvent and Amine: Dissolve the starting material in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration). Add dimethylamine (1.5-2.0 eq), typically from a 2.0 M solution in THF.
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) to catalyze iminium ion formation. Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). The reaction may become slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Workflow for STAB-mediated reductive amination.
References
- Benchchem. (n.d.). Troubleshooting reductive amination reaction conditions.
- Ye, R., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7595.
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.
- Wikipedia. (n.d.). Leuckart reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Tsaplin, G.V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 14(3), 1816-1820.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.
- Sciencemadness Discussion Board. (2007). Eschweiler-Clarke for Ethyl or Propyl groups.
- Reddit. (2022). Reductive amination difficulties - poor conversion.
- Wang, X., et al. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction.
- Ali, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-38.
- Ali, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-38.
- Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536.
- Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube.
Sources
Technical Support Center: Synthesis of N,N-Dimethylphenethylamines
Welcome to the technical support center for the synthesis of N,N-dimethylphenethylamines (N,N-DMPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important tertiary amine. N,N-DMPEA is a key compound in neuroscience and pharmacology, primarily used as a reference standard for studying trace amine-associated receptors (TAARs), particularly TAAR1. While several synthetic routes exist, achieving high yield and purity can be challenging. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Core Synthetic Pathways: An Overview
The synthesis of N,N-dimethylphenethylamine typically starts from phenethylamine. The three most common strategies are:
-
The Eschweiler-Clarke Reaction: A classic and highly effective method for the exhaustive N-methylation of primary amines using formaldehyde as the carbon source and formic acid as the reducing agent. This one-pot procedure is advantageous as it inherently prevents the formation of quaternary ammonium salts, which simplifies purification.
-
Reductive Amination: This two-step process involves first forming an imine or enamine from a precursor (like phenylacetaldehyde and dimethylamine, or phenethylamine and formaldehyde) and then reducing the intermediate to the target amine. This method is versatile but requires careful control of reagents and conditions to avoid side reactions.
-
Direct Alkylation: This involves treating phenethylamine or N-methylphenethylamine with a methylating agent, such as methyl iodide. While conceptually simple, this method is notoriously difficult to control and often leads to a mixture of secondary, tertiary, and quaternary ammonium salts, complicating purification.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Low Yield & Incomplete Conversion
Q1: My Eschweiler-Clarke reaction resulted in a low yield of N,N-DMPEA. What are the likely causes and how can I improve it?
A1: Low yields in the Eschweiler-Clarke reaction are common and can typically be traced back to reaction conditions or stoichiometry.
-
Insufficient Reagents: The reaction requires at least two equivalents of both formaldehyde and formic acid to convert the primary amine to the tertiary amine. Using an excess of these reagents is standard practice to drive the reaction to completion.
-
Suboptimal Temperature and Time: The reaction generally requires heating to proceed at an efficient rate. Typical conditions are 95-100°C for several hours (e.g., 8 hours). If the temperature is too low or the reaction time too short, you will likely isolate significant amounts of the intermediate, N-methylphenethylamine.
-
Water Content: While aqueous formaldehyde (formalin) is commonly used, excessive water can dilute the reagents and affect the reaction rate. Ensure you are using a concentrated form of formaldehyde (e.g., 37%).
-
Loss During Workup: N,N-DMPEA is a basic amine. During the acid-base extraction, ensure the aqueous layer is made sufficiently basic (pH > 11) to fully deprotonate the amine hydrochloride salt and allow for efficient extraction into an organic solvent.
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing and resolving low yield issues in the Eschweiler-Clarke synthesis.
Caption: Competing reaction pathways for the iminium ion intermediate.
Q3: I'm using methyl iodide for direct alkylation and getting a mixture of products, including a solid I can't dissolve in my extraction solvent. What is happening?
A3: You are likely observing the formation of the quaternary ammonium salt, N,N,N-trimethyl-2-phenylethylammonium iodide. Direct alkylation with reactive agents like methyl iodide is difficult to stop at the tertiary amine stage. The resulting tertiary amine is nucleophilic and can react with another molecule of methyl iodide to form the quaternary salt, which is often insoluble in common organic solvents.
-
Solution: The Eschweiler-Clarke reaction is the preferred method precisely because it avoids this problem. The reaction stops at the tertiary amine because the product lacks a proton on the nitrogen, making the formation of another iminium ion impossible. If you must use direct alkylation, consider using a less reactive methylating agent and carefully controlling the stoichiometry, though this remains a significant challenge.
Purification Challenges
Q4: How do I effectively separate my final product, N,N-DMPEA, from unreacted phenethylamine and the N-methylphenethylamine intermediate?
A4: While chromatographic methods can be used, a well-executed acid-base extraction followed by vacuum distillation is often sufficient and more scalable.
-
Acid-Base Extraction: This technique separates basic amines from neutral or acidic impurities. However, it will not efficiently separate primary, secondary, and tertiary amines from each other as their pKa values are relatively close. Its main utility is in the initial workup to remove non-basic materials.
-
Vacuum Distillation: This is the most effective method for separating the desired tertiary amine from the less volatile primary and secondary amine starting materials/intermediates. The boiling points are sufficiently different to allow for good separation under reduced pressure.
-
Phenethylamine (BP: ~198 °C at atm. pressure)
-
N-Methylphenethylamine (BP: ~203 °C at atm. pressure)
-
N,N-Dimethylphenethylamine (BP: 97–98 °C at 22 mmHg; ~207-212 °C at atm. pressure)
-
The lower boiling point of N,N-DMPEA under vacuum allows it to be distilled away from the other components.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is most recommended for a standard laboratory setting? A: For laboratory-scale synthesis, the Eschweiler-Clarke reaction is highly recommended. It is a one-pot reaction, generally provides high yields, and its mechanism inherently prevents over-methylation to the quaternary ammonium salt, which significantly simplifies the purification process.
Q: What are the primary safety precautions for the Eschweiler-Clarke reaction? A: Always work in a well-ventilated fume hood.
-
Formaldehyde: Is a known carcinogen and sensitizer. Handle with appropriate gloves and eye protection.
-
Formic Acid: Is corrosive and can cause severe burns. Handle with acid-resistant gloves and safety goggles.
-
Reaction Vapors: The reaction produces carbon dioxide, which can cause pressure buildup in a sealed system. Ensure the reaction vessel is not sealed and has a condenser attached.
Q: How can I confirm the identity and purity of my final N,N-DMPEA product? A: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining purity and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. For N,N-DMPEA, you should look for a characteristic singlet in the ¹H NMR spectrum around 2.2-2.3 ppm integrating to 6 protons, corresponding to the two N-methyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the absence of N-H stretches (present in primary/secondary amine impurities) and the presence of C-N bonds.
Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
This protocol is adapted from a reliable, high-yield procedure.
Materials:
-
Phenethylamine
-
Formic Acid (90%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric Acid (4 N)
-
Sodium Hydroxide (18 N)
-
Benzene or Toluene
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a fume hood, combine 24.2 g (0.2 mol) of phenethylamine, 46 g (1.0 mol) of 90% formic acid, and 32.4 g (0.4 mol) of 37% formaldehyde solution in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in a water bath at 95-100°C for 8 hours. The solution will effervesce as carbon dioxide is evolved.
-
After 8 hours, cool the solution to room temperature.
-
Carefully add 100 mL of 4 N hydrochloric acid to the reaction mixture.
-
Remove the excess formic acid, formaldehyde, and water by distillation under reduced pressure.
-
Dissolve the resulting pale yellow residue in approximately 70 mL of water.
-
Cool the solution in an ice bath and make it strongly basic (pH > 11) by slowly adding 50 mL of 18 N sodium hydroxide solution. The free amine will separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like benzene or toluene (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the dried solution and purify the N,N-dimethylphenethylamine by vacuum distillation. Collect the fraction boiling at 97–98 °C at 22 mmHg.
Expected Yield: 22.0–24.7 g (74–83%).
Data Summary Table
| Parameter | Value | Reference |
| Reaction Temperature | 95–100 °C | |
| Reaction Time | 8 hours | |
| Product Boiling Point | 97–98 °C @ 22 mmHg | |
| Theoretical Yield (from 0.2 mol) | 29.85 g | |
| Typical Actual Yield | 22.0–24.7 g |
References
- MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction.
- Grokipedia. Eschweiler–Clarke reaction.
- The Vespiary. Monomethylation of primary amines: N-methyl-2-phenethylamine.
- Wikipedia. Eschweiler–Clarke reaction.
- Reddit. The Eschweiler–Clarke reaction : r/chemistry.
- Defense Technical Information Center. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis.
- RIT Digital Institutional Repository. Solution-phase synthesis of tertiary amines via reductive amination-alkylation with ethyl p-aminobenzoate.
- Google Patents. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+) - Google Patents.
- ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?
- Chemtek Scientific. Challenges of scaling up production from grams to kilos.
- Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- ChemRxiv. Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst.
- NROChemistry. Eschweiler-Clarke Reaction.
- Grokipedia. N,N-Dimethylphenethylamine.
- Reddit. What's wrong with my reductive amination? I barely got any product. : r/Chempros.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Quora. What liquid solvent could I use for a one pot alpha methylation of phenylethylamine in regards to 1 gram methyl iodide and how to not poison oneself after reaction?
- SpringerLink. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis.
- Bluelight.org. N-methyl-phenylethylamine anyone?
- ResearchGate. A Novel Route to Synthesize N,N‐Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen | Request PDF.
- European Patent Office.
Technical Support Center: Purification of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Introduction: Welcome to the technical support center for the purification of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral diamine, a substituted amphetamine analogue. Purification of this compound can present unique challenges, from removing synthesis byproducts to achieving high enantiomeric purity. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in fundamental chemical principles and field-proven insights to help you navigate these challenges effectively.
Part 1: Foundational Purification Strategies
This section addresses the primary methods and initial considerations for purifying crude this compound.
Q1: What are the primary methods for purifying crude this compound?
The choice of purification method depends on the physical state of your crude product (oil vs. solid), the nature of the impurities, and the desired final purity. The three main strategies are:
-
Acid-Base Extraction/Workup: This is the first line of defense to remove non-basic organic impurities and inorganic reagents. By dissolving the crude mixture in a nonpolar organic solvent and washing with acidic water (e.g., dilute HCl), the basic amine is protonated and moves to the aqueous phase, leaving neutral or acidic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the freebase, which is then extracted back into an organic solvent.
-
Distillation: As a substituted phenethylamine, the freebase is often a high-boiling oil.[1] Vacuum distillation is effective for removing non-volatile impurities, such as polymer byproducts or residual inorganic salts. This is suitable for thermally stable amines.[2]
-
Recrystallization (as a Salt): This is one of the most powerful techniques for achieving high purity, especially for solid materials. The freebase amine is often an oil or low-melting solid, which can be difficult to crystallize. Converting it to a crystalline salt (e.g., hydrochloride or sulfate) dramatically improves its crystallization properties.[3] This process is highly effective at excluding impurities that have different solubility profiles.
Q2: My crude product is a dark, viscous oil after synthesis. What is the best initial purification step?
A dark, oily crude product suggests the presence of colored byproducts, residual solvents, and potentially polymeric material.
Recommended Workflow:
-
Initial Dissolution: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
-
Acid Extraction: Perform an acid-base extraction as described in Q1. This is crucial. The desired amine will move into the aqueous acidic layer, often leaving colored, non-basic impurities in the organic phase, which is then discarded.
-
Back Extraction: Wash the acidic aqueous layer once more with fresh DCM or ether to remove any remaining neutral impurities.
-
Basification & Isolation: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with vigorous stirring until the solution is strongly basic (pH > 12). The amine freebase will precipitate or form an oil.
-
Final Extraction: Extract the freebase into a fresh organic solvent (e.g., 3x portions of DCM).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
This procedure should yield a significantly cleaner, albeit still potentially crude, amine freebase, which is now ready for more advanced purification like distillation or salt formation.
Part 2: Troubleshooting Common Purification Issues
This section dives into specific problems encountered during the purification process and provides actionable solutions.
Q3: I performed an acid-base workup, but my yield is very low. What could have gone wrong?
Low recovery after an acid-base extraction is a common issue. The root cause usually lies in incorrect pH control or physical loss of product.
-
Incomplete Protonation: During the acid wash, if the pH of the aqueous layer is not sufficiently acidic (ideally pH < 2), the amine will not be fully protonated and will remain partially in the organic layer, which is then discarded.
-
Solution: Use a pH meter or pH paper to check the aqueous layer after each acid wash. Add more acid if necessary.
-
-
Incomplete Deprotonation: When regenerating the freebase, if the aqueous layer is not made sufficiently basic (pH > 12), the amine will not be fully deprotonated and will remain dissolved in the aqueous layer.
-
Solution: Ensure the solution is strongly basic before extracting the freebase. Test with a pH meter.
-
-
Emulsion Formation: Amines can act as surfactants, leading to the formation of stable emulsions at the aqueous-organic interface, trapping the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to disrupt the emulsion. Gentle swirling, rather than vigorous shaking, can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
-
Q4: My purified freebase is an oil that won't crystallize. How can I get a pure, solid product?
This is the most common physical state for many amine freebases. The most reliable method to obtain a solid is to convert the amine to a salt. The hydrochloride (HCl) salt is often a good first choice.
Protocol: Formation and Recrystallization of the Hydrochloride Salt
-
Dissolve the Freebase: Dissolve the purified amine oil in a minimal amount of a suitable anhydrous solvent. Anhydrous isopropanol or diethyl ether are common choices.
-
Prepare HCl Source: Use a solution of HCl in a compatible solvent. A common choice is 2M HCl in diethyl ether or gaseous HCl bubbled through the solution. Caution: Gaseous HCl is highly corrosive and requires a fume hood and proper handling.
-
Precipitation: While stirring the amine solution, slowly add the HCl solution dropwise. The hydrochloride salt will typically precipitate as a white solid. Monitor the precipitation and stop adding acid when no more solid forms. Adding a large excess of acid can sometimes decrease yield.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Recrystallization: Choose a suitable solvent system for recrystallization. A mixture of isopropanol and water is often effective for amphetamine-related salts.[3] Dissolve the crude salt in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by vacuum filtration and dry them thoroughly under vacuum.
Data Presentation: Solvent Selection for Recrystallization
| Compound Form | Recommended Solvents | Rationale |
| Freebase Amine | Heptane, Hexane, Toluene | The freebase is nonpolar. It will have higher solubility in hot nonpolar solvents and lower solubility upon cooling. Often challenging due to its oily nature. |
| Hydrochloride Salt | Isopropanol/Water, Ethanol/Water, Methanol/Ether | Salts are polar and require polar protic solvents. A solvent/anti-solvent system (e.g., dissolving in methanol, adding ether to induce precipitation) is also very effective. |
| Sulfate Salt | Water, Acetic Acid | Sulfate salts are often highly polar and may require more polar solvents like water for effective recrystallization. |
Q5: I'm trying to purify the amine by silica gel chromatography, but I get severe peak tailing and low recovery. What is the problem?
This is a classic issue when purifying basic compounds on standard silica gel.
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic amine interacts strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or very slow elution. This causes the characteristic "tailing" of the peak and can result in significant loss of the product on the column.[2]
Solutions:
-
Use a Mobile Phase Additive: Add a small amount (0.5-1% v/v) of a volatile base to your eluent. Triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) are common choices. The additive acts as a competitive base, binding to the acidic sites on the silica and allowing your target amine to elute symmetrically.
-
Use Deactivated or Basic Stationary Phase:
-
Neutralized Silica: You can pre-treat standard silica gel by slurrying it in the eluent containing the basic additive before packing the column.
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying amines. It minimizes the strong acid-base interactions.
-
Reverse-Phase C18: If your amine is sufficiently nonpolar, reverse-phase chromatography using a mobile phase like acetonitrile/water with a buffer (e.g., ammonium formate) can be very effective.
-
Visualization: Troubleshooting Amine Chromatography
Caption: Workflow for addressing common issues in amine purification via column chromatography.
Part 3: Advanced Purification - Chiral Resolution
This compound is a chiral molecule. Achieving enantiomeric purity is often a critical final step.
Q6: My product is a racemic mixture. How can I separate the enantiomers?
Separating enantiomers requires a chiral environment. The two primary lab-scale methods are fractional crystallization of diastereomeric salts and preparative chiral chromatography.
Method 1: Diastereomeric Salt Resolution
This classic method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This creates a mixture of two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.
Principle of Chiral Resolution:
-
(R)-Amine + (S)-Amine (Racemic Mixture)
-
React with (+)-Tartaric Acid (Chiral Resolving Agent)
-
Forms a mixture of:
-
[(R)-Amine,(+)-Tartrate] Salt
-
[(S)-Amine,(+)-Tartrate] Salt
-
-
These two salts are diastereomers and can be separated by their differential solubility in a given solvent.
Visualization: Diastereomeric Salt Formation
Caption: The process of forming and separating diastereomeric salts for chiral resolution.
Method 2: Chiral Chromatography (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly effective for chiral amines.[5]
-
Analytical Scale: First, develop an analytical method to confirm you can resolve the enantiomers. Screen different CSPs and mobile phases.
-
Preparative Scale: Once an effective analytical separation is found, the method can be scaled up to a larger preparative column to isolate gram quantities of each enantiomer. SFC is often preferred for preparative scale as it reduces solvent usage and simplifies product isolation.[6][]
Data Presentation: Chiral Chromatography Screening Conditions
| Stationary Phase (CSP) Type | Typical Mobile Phase (Normal Phase) | Additives | Comments |
| Cellulose-based (e.g., Chiralcel OD, OJ) | Heptane/Isopropanol (IPA) | Diethylamine (DEA) or Triethylamine (TEA) | A good starting point for many amines. The basic additive is crucial to prevent peak tailing.[4] |
| Amylose-based (e.g., Chiralpak AD, AS) | Heptane/Ethanol | DEA or TEA | Often shows complementary selectivity to cellulose phases. |
| Cyclofructan-based (e.g., Larihc CF6-P) | Acetonitrile/Methanol (Polar Organic Mode) | Trifluoroacetic acid (TFA) + TEA | This phase can be highly effective for primary and secondary amines in polar organic or SFC modes.[5][6] |
Part 4: Impurity Profiling
Q7: What are the likely impurities I should be looking for based on the synthesis route?
The impurities present are highly dependent on the synthetic pathway used.[8]
-
Reductive Amination of 4-methylphenyl-2-propanone (P2P):
-
Unreacted P2P: Can be removed by the acid-base workup.
-
Reductant Byproducts: Borohydride salts are removed with aqueous washes.
-
Over-alkylation products: If methylamine was used instead of dimethylamine in a preceding step.
-
-
Leuckart Reaction:
-
General Impurities (All Routes):
-
Oxidation Products: Exposure to air can lead to colored impurities.
-
Positional Isomers: Depending on the starting materials, other isomers could be present.[9]
-
Characterization techniques like GC-MS, LC-MS, and NMR are essential to identify these impurities and guide the selection of the optimal purification strategy.
References
- Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
- Amine Plant Troubleshooting and Optimiz
- Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [Link]
- Process for preparing acylated amphetamine derivatives.
- A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. ResearchGate. [https://www.researchgate.net/publication/233762696_A_review_of_impurity_profiling_and_synthetic_route_of_manufacture_of_methylamphetamine_34-methylenedioxymethylamphetamine_amphetamine_dimethylamphetamine_and_p-methoxyamphetamine]([Link]_ profiling_and_synthetic_route_of_manufacture_of_methylamphetamine_34-methylenedioxymethylamphetamine_amphetamine_dimethylamphetamine_and_p-methoxyamphetamine)
- Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Semantic Scholar. [Link]
- RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. United Nations Office on Drugs and Crime (UNODC). [Link]
- Amphetamine Sulf
- Recent Advances in Separation and Analysis of Chiral Compounds.
- A review of the newly identified impurity profiles in methamphetamine seizures. National Institutes of Health (NIH). [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Impurities in Illicit Drug Preparations: Amphetamine and Methamphetamine. Office of Justice Programs. [Link]
- Recrystallization Of Meth.
- Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry.
- Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent. [Link]
- Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. National Institutes of Health (NIH). [Link]
- A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylene. University of Canberra Research Portal. [Link]
- This compound (C11H18N2). PubChem. [Link]
- Synthesis of chiral amphetamine derivatives by stereospecific, regioselective cuprate addition reaction with aziridine phosphoramidate compounds.
- The identification of 4-methylamphetamine and its synthesis by-products in forensic samples. Semantic Scholar. [Link]
- 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]
- A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. PubMed. [Link]
- Non-distillative process for manufacturing high purity amphetamines.
- Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis with Dynamically Co
- Chiral separation of 3,4-methylenedioxymeth- amphetamine and related compounds in clandestine tablets and urine samples by capillary electrophoresis/fluorescence spectroscopy. PubMed. [Link]
- Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine.
Sources
- 1. unodc.org [unodc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JP2021504324A - Process for preparing acylated amphetamine derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues with [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in experiments
Welcome to the technical support guide for [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome common experimental hurdles related to the solubility of this compound, ensuring the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of a compound is the first step in designing a successful experimental plan. This compound is a substituted phenethylamine, a class of compounds used in various research applications, including the investigation of neurotransmitter pathways.[1][2][3][4] Its key properties, derived from computational predictions, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | [5] |
| Monoisotopic Mass | 178.147 Da | [5] |
| Predicted XlogP | 1.2 | [5] |
| Appearance | Typically a liquid | |
| Structural Features | Primary amine, Tertiary amine, Aromatic ring | N/A |
Q2: Why is this compound poorly soluble in neutral aqueous solutions like PBS (pH 7.4)?
This is the most frequent challenge users encounter. The poor solubility in neutral pH is a direct consequence of the compound's chemical structure, specifically its two basic amine groups.
-
Causality (The Role of pKa): Basic compounds like this one accept protons to form positively charged ions. The pKa is the pH at which the compound is 50% protonated (ionized) and 50% deprotonated (neutral free base). Aliphatic amines typically have pKa values in the range of 9 to 11.[6][7]
-
The Free Base vs. The Salt Form: At a neutral pH of 7.4, which is significantly below the pKa of the amine groups, the compound will be protonated and exist as a charged salt. However, its solubility can still be limited. The neutral "free base" form, which is more prevalent at a pH above its pKa, is generally much less soluble in water. The key to aqueous solubility is ensuring the molecule is fully ionized. By significantly lowering the pH, we can force the equilibrium almost entirely to the protonated, more soluble salt form.[8][9]
Diagram 1: Principle of pH-Dependent Solubility
Caption: Ionization state and solubility as a function of pH.
Q3: What is the recommended first-line approach to dissolve this compound for in vitro assays?
For most in vitro applications, the most effective and straightforward method is pH adjustment . Preparing a stock solution in a mildly acidic aqueous vehicle (e.g., pH 4.0-5.0) will ensure the compound is fully protonated and readily soluble. This approach avoids the use of organic solvents that might interfere with biological assays at higher concentrations.
Part 2: Troubleshooting Guide
This section provides solutions to more complex solubility problems that may arise during your experiments.
Q4: My compound precipitates when I dilute my organic stock solution (e.g., DMSO) into aqueous assay buffer. How can I fix this?
This common issue, known as "crashing out," occurs when a drug is moved from a high-solubility organic solvent to a low-solubility aqueous environment. The sudden change causes the compound to exceed its thermodynamic solubility limit in the final buffer, leading to precipitation.[8]
Troubleshooting Steps:
-
Reduce Stock Concentration: The simplest fix is to lower the concentration of your initial DMSO stock. This reduces the final concentration of both the compound and DMSO in the assay, often keeping the compound below its solubility limit.
-
Use a Co-Solvent System: Instead of relying solely on DMSO, create a stock in a mixture of solvents. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the drug to remain dissolved.[9][10] A common strategy is to use a mixture of DMSO and a water-miscible solvent like polyethylene glycol (PEG) or ethanol.[10]
-
Acidify the Final Buffer: If your assay can tolerate a lower pH, slightly acidifying the final aqueous buffer can significantly increase the compound's solubility and prevent precipitation.
-
Employ Surfactants: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween 80 or Solutol HS-15, can help keep the compound in solution by forming micelles.[11]
Q5: I need to prepare a high-concentration formulation for an in vivo animal study. What are my options beyond simple pH adjustment?
For in vivo studies, especially those requiring high doses, more advanced formulation strategies are often necessary to achieve the desired concentration while ensuring animal safety and tolerability.[11][12]
-
Co-Solvent Formulations: These are widely used in preclinical studies. A typical vehicle might consist of saline, a co-solvent, and a solubilizing agent. The goal is to keep the compound dissolved in a physiologically compatible mixture.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[12][13] This "inclusion complex" can dramatically improve solubility and is a well-established technique.[13]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective. These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon gentle agitation in an aqueous medium, enhancing drug solubilization and absorption.[11][14]
Diagram 2: Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for addressing solubility challenges.
Part 3: Experimental Protocols
These protocols provide step-by-step instructions for common solubilization techniques. Always start with a small amount of material to test the chosen method before scaling up.
Protocol 1: Preparation of a Stock Solution via pH Adjustment (Acidic Saline)
Objective: To prepare a 10 mM stock solution in an aqueous vehicle.
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (M.W. = 178.27 g/mol ).
-
Prepare Acidic Vehicle: Prepare a sterile saline solution (0.9% NaCl) and adjust the pH to ~4.0 using 1 N HCl.
-
Weigh Compound: Accurately weigh the compound into a sterile conical tube.
-
Initial Dissolution: Add approximately 80% of the final volume of the pH 4.0 saline to the tube.
-
Mix Thoroughly: Vortex the solution vigorously for 2-3 minutes. Use a bath sonicator if necessary to break up any clumps.
-
Check for Clarity: Visually inspect the solution against a dark background to ensure all particulate matter has dissolved.
-
Final Volume and pH Check: Add the acidic saline to reach the final desired volume. If required, check the final pH of the stock solution and adjust slightly if needed.
-
Sterile Filter: Filter the final solution through a 0.22 µm syringe filter into a sterile storage container.
Protocol 2: Preparation of a Stock Solution using a Co-solvent System
Objective: To prepare a 50 mM stock solution in a DMSO/PEG 400 vehicle for subsequent dilution.
-
Calculate Mass: Determine the required mass of the compound for your desired final volume.
-
Prepare Co-Solvent Vehicle: Prepare a 1:1 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400). For example, mix 1 mL of DMSO with 1 mL of PEG 400.
-
Weigh Compound: Accurately weigh the compound into a sterile glass vial.
-
Dissolution: Add the co-solvent vehicle to the vial.
-
Mix Thoroughly: Vortex the solution for 3-5 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if needed, but check for compound stability at elevated temperatures first.
-
Inspect for Clarity: Ensure the solution is completely clear with no visible particles.
-
Storage: Store the stock solution in an appropriate container at -20°C or -80°C, protected from light and moisture. When diluting into an aqueous buffer for an experiment, add the stock solution slowly while vortexing the buffer to minimize precipitation.
References
- Maxon Chemicals. (2025, September 25). The Rise of Substituted Phenethylamines in Research.
- Sá, F. A., et al. (n.d.).
- Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- WuXi AppTec DMPK. (2024, March 15).
- World Pharma Today. (n.d.).
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Rocha de Abreu, I., et al. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.). (PDF)
- Baker, L. E., et al. (n.d.). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC - NIH. [Link]
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021, August 27). Tactics to Improve Solubility.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- PubChemLite. (n.d.). This compound (C11H18N2).
- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Al-Ghananeem, A. M., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.).
Sources
- 1. maxonchemicals.it.com [maxonchemicals.it.com]
- 2. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. books.rsc.org [books.rsc.org]
- 9. longdom.org [longdom.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UPLC/MS/MS for [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine Detection
Welcome to the technical support center for the analysis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing and optimizing a robust UPLC/MS/MS method for this compound.
Introduction
This compound is a synthetic compound with a structure similar to other amphetamine-like substances. Accurate and precise quantification of this analyte in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and other drug development studies. This document provides a comprehensive framework for method development, optimization, and troubleshooting, grounded in scientific principles and field-proven experience.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful method development.
| Property | Value | Source | Significance for Method Development |
| Molecular Formula | C₁₁H₁₈N₂ | PubChem | Essential for calculating the exact mass. |
| Monoisotopic Mass | 178.147 Da | PubChem[1] | The basis for selecting the precursor ion in MS/MS. |
| Predicted XlogP | 1.2 | PubChem[1] | Indicates moderate hydrophobicity, suggesting good retention on a C18 column. |
| Predicted pKa | ~9-10 | ChemAxon | The presence of two amine groups suggests a basic nature. The primary amine is likely to have a pKa around 9.5-10.5, and the tertiary amine a pKa around 9.0-10.0. This is critical for optimizing sample preparation (pH adjustment for LLE or SPE) and chromatographic separation (mobile phase pH). |
UPLC/MS/MS Method Development and Optimization
A systematic approach to method development is key to achieving a sensitive, selective, and robust assay.
Liquid Chromatography
The goal of the UPLC separation is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting matrix interferences.
Initial UPLC Conditions:
| Parameter | Recommended Starting Point | Rationale |
| Column | Reversed-phase C18, 1.7-1.8 µm particle size (e.g., Acquity UPLC BEH C18, Zorbax RRHD C18) | The predicted XlogP of 1.2 suggests that a C18 stationary phase will provide adequate retention. The small particle size of UPLC columns ensures high resolution and peak efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures that the basic amine groups of the analyte are protonated, leading to better peak shape and retention on a reversed-phase column.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better UV transparency, but methanol can offer different selectivity. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over a few minutes. | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic matrix components. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for UPLC columns with a 2.1 mm internal diameter. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce backpressure. |
| Injection Volume | 1 - 5 µL | Keep the injection volume small to minimize peak distortion. |
Mass Spectrometry
The mass spectrometer provides the selectivity and sensitivity required for trace-level quantification in complex biological matrices.
MS/MS Parameter Optimization:
-
Infusion and Precursor Ion Selection:
-
Prepare a ~1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Operate in positive electrospray ionization (ESI+) mode, as the basic amine groups are readily protonated.
-
Perform a full scan (Q1 scan) to identify the protonated molecule, [M+H]⁺. Based on the monoisotopic mass of 178.147 Da, the precursor ion will be at m/z 179.15.[1]
-
-
Product Ion Selection and Collision Energy Optimization:
-
Perform a product ion scan on the precursor ion (m/z 179.15).
-
Based on the fragmentation patterns of similar amphetamine-like molecules, the primary fragmentation is expected to occur via alpha-cleavage adjacent to the nitrogen atoms.
-
Predicted Fragmentation Pathways:
-
Cleavage of the C-C bond between the two nitrogen-containing carbons, leading to the loss of the dimethylamine group and formation of a fragment containing the primary amine.
-
Cleavage resulting in the formation of a stable tropylium-like ion from the phenyl ring.
-
-
Proposed MRM Transitions:
-
Quantifier: The most intense and stable product ion.
-
Qualifier: A second, less intense product ion to confirm identity.
-
-
Vary the collision energy (CE) to find the optimal value that maximizes the intensity of the chosen product ions.
-
Initial MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nature of the analyte makes it highly amenable to protonation. |
| Precursor Ion | m/z 179.15 | The [M+H]⁺ of the analyte. |
| Product Ions | To be determined experimentally. Likely fragments will result from alpha-cleavage. | A product ion scan is necessary to identify the most abundant and stable fragments. |
| Collision Energy (CE) | Optimize for each transition | The CE will be varied to maximize the signal of the product ions. |
| Dwell Time | 50-100 ms | A sufficient dwell time is needed to ensure adequate data points across the chromatographic peak. |
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix, remove interferences, and concentrate the sample.
Liquid-Liquid Extraction (LLE) from Plasma/Serum
LLE is a classic technique that partitions the analyte between an aqueous and an immiscible organic phase.
Protocol:
-
To 100 µL of plasma/serum, add an internal standard (IS) (e.g., a deuterated analog of the analyte).
-
Add 50 µL of a basifying agent (e.g., 1M NaOH or ammonium hydroxide) to deprotonate the analyte, making it more soluble in the organic solvent. The pH should be adjusted to >10.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)).
-
Vortex for 5-10 minutes.
-
Centrifuge at >3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the UPLC/MS/MS system.
Solid-Phase Extraction (SPE) from Urine
SPE provides a more thorough cleanup than LLE and is well-suited for complex matrices like urine. A mixed-mode cation exchange SPE sorbent is recommended for basic compounds.[3]
Protocol:
-
Sample Pre-treatment: To 100 µL of urine, add the internal standard and 900 µL of a buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of water to remove salts.
-
Wash with 1 mL of an acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol or a mixture of ethyl acetate, isopropanol, and ammonium hydroxide (78:20:2 v/v/v)).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Method Validation
A full method validation should be performed according to the guidelines from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Key Validation Parameters:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared and analyzed. The response should be linear over the intended concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Analyte Signal | 1. Incorrect MS/MS parameters (precursor/product ions, CE).2. Poor ionization efficiency.3. Analyte degradation.4. Inefficient extraction. | 1. Re-optimize MS/MS parameters by infusing the analyte.2. Ensure the mobile phase pH is appropriate for protonation (pH < pKa - 2). Check for ion suppression by performing a post-column infusion experiment.3. Check analyte stability in the sample and final extract.4. Re-evaluate the sample preparation procedure (pH, solvent, SPE sorbent). |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column overload.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase.4. Column contamination or void. | 1. Reduce injection volume or sample concentration.2. Reconstitute the sample in the initial mobile phase.3. Ensure the mobile phase is sufficiently acidified.4. Flush the column with a strong solvent. If the problem persists, replace the column. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Contaminated UPLC system or mass spectrometer.3. Matrix effects. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Clean the UPLC system and the ion source of the mass spectrometer.3. Improve the sample cleanup procedure. |
| Retention Time Shift | 1. Inconsistent mobile phase preparation.2. Column degradation.3. Fluctuation in column temperature.4. Air bubbles in the pump. | 1. Prepare mobile phases carefully and consistently.2. Use a guard column and ensure the mobile phase pH is within the column's stable range.3. Ensure the column oven is functioning correctly.4. Degas the mobile phases and prime the pumps. |
| High Carryover | 1. Adsorption of the analyte to the injector or column.2. Insufficient needle wash. | 1. Add a stronger organic solvent to the needle wash solution.2. Optimize the needle wash procedure (increase volume, use multiple wash solvents).3. Inject a blank sample after a high-concentration sample to assess carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for this analysis? A1: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). This will co-elute with the analyte and experience similar matrix effects and extraction recovery, leading to the most accurate and precise results. If a stable isotope-labeled analog is not available, a close structural analog that is not present in the samples can be used.
Q2: How can I minimize matrix effects? A2: Matrix effects, particularly ion suppression, can significantly impact the accuracy and sensitivity of the assay. To minimize them:
-
Improve chromatographic separation: Ensure the analyte peak is well-separated from the bulk of the matrix components.
-
Enhance sample cleanup: Use a more rigorous sample preparation method, such as SPE, to remove interfering substances.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
Q3: My calibration curve is not linear. What should I do? A3: Non-linearity can be caused by several factors:
-
Detector saturation: If the high-concentration standards are saturating the detector, extend the calibration range or dilute the high standards.
-
Inappropriate weighting: Use a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration standards.
-
Analyte adsorption: At low concentrations, the analyte may adsorb to surfaces in the UPLC system. Priming the system with a few injections of a mid-level standard can help.
Q4: What are the acceptance criteria for a bioanalytical method validation run? A4: According to FDA and EMA guidelines, for a validation run to be acceptable, at least 75% of the QC samples should be within ±15% of their nominal concentrations, and at least 50% of the QCs at each concentration level must meet this criterion. For the calibration standards, at least 75% must be within ±15% of their nominal concentrations (±20% for the LLOQ).
Visualizations
UPLC/MS/MS Workflow
Caption: General workflow for UPLC/MS/MS analysis.
Troubleshooting Logic Flow
Caption: Logical flow for troubleshooting common UPLC/MS/MS issues.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Ramírez Fernández, M. del Mar, et al. (2010). "Ultra-performance liquid chromatography-tandem mass spectrometry method for the analysis of amphetamines in plasma." Journal of Analytical Toxicology, 34(9), 577-583. [Link]
- PubChem. (this compound).
- U.S. Food and Drug Administration. (2018).
- Raikos, N., Spagou, K., Theodoridis, G., & Tsoukali, H. (2009). "Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID." The Open Forensic Science Journal, 2, 13-19. [Link]
Sources
Technical Support Center: Navigating the Chromatographic Separation of Phenethylamine Isomers
Welcome to the technical support center dedicated to resolving the complex challenges associated with the chromatographic separation of phenethylamine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during their analytical experiments. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the expertise to not only solve immediate separation problems but also to build robust and reliable analytical methods.
Table of Contents
-
Frequently Asked Questions (FAQs) for Rapid Troubleshooting
-
In-Depth Troubleshooting Guides
-
High-Performance Liquid Chromatography (HPLC) Challenges
-
Gas Chromatography (GC) Hurdles
-
Navigating Chiral Separations
-
-
Experimental Protocols
-
References
Frequently Asked Questions (FAQs) for Rapid Troubleshooting
This section addresses the most common issues encountered during the chromatographic analysis of phenethylamine isomers.
Q1: Why are my phenethylamine peaks tailing in my reversed-phase HPLC analysis?
Peak tailing for basic compounds like phenethylamines is a frequent issue in reversed-phase HPLC.[1] This asymmetry is primarily caused by secondary interactions between the basic amine groups of the analytes and acidic residual silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (typically ≤ 3).[1] This protonates the silanol groups, reducing their interaction with the protonated basic analytes.
-
Use of Modern Columns: Employ "Type B" silica columns, which have a lower concentration of acidic silanol groups, or columns with end-capping to shield these groups.[1][2]
-
Alternative Stationary Phases: Consider phases with embedded polar groups or non-silica-based supports like polymeric or zirconia-based columns to eliminate silanol interactions.[1]
Q2: I'm not getting any retention of my phenethylamine isomers on my C18 column. What should I do?
Phenethylamine isomers are often polar, leading to poor retention on traditional reversed-phase columns.[3][4] To improve retention, you can:
-
Employ Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase.[5][6] This forms a neutral, more hydrophobic ion-pair with the charged analyte, increasing its retention on the non-polar stationary phase.[6]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds.[3][4][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high organic content.[8]
-
Increase Mobile Phase pH: For basic phenethylamines, increasing the mobile phase pH can suppress their ionization, making them less polar and increasing their retention on a reversed-phase column.[10] However, be mindful of the pH stability of your column.
Q3: My GC analysis of underivatized phenethylamines shows poor peak shape. Why is this happening?
Direct analysis of underivatized phenethylamines by GC often results in poor chromatography due to their polarity and the presence of active amine groups.[11][12][13] These groups can interact with active sites in the GC system (e.g., the inlet liner and the column), leading to peak tailing and adsorption.[11][13] The most effective solution is derivatization.[11][12][13]
Q4: What are the best derivatization agents for GC analysis of phenethylamines?
Derivatization improves the volatility and thermal stability of phenethylamines, leading to better peak shape and sensitivity.[13][14] Common derivatizing agents include:
-
Trifluoroacetic Anhydride (TFAA): Frequently used for acylating the amine groups.[11][12][13]
-
N-methyl-bis-trifluoroacetamide (MBTFA): Another effective acylating agent.[11][12]
-
Silylating Reagents (e.g., BSTFA, TMSI): These replace active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group, increasing volatility.[15]
Q5: How can I separate chiral phenethylamine isomers?
Separating enantiomers requires a chiral environment. This can be achieved through:
-
Chiral HPLC Columns: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[16][17]
-
Chiral Derivatization for GC: React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[14][18] These diastereomers have different physical properties and can be separated on a standard achiral GC column.[14]
In-Depth Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Challenges
Poor peak shape, particularly tailing, is a persistent problem for basic compounds like phenethylamines. The primary cause is the interaction of the protonated amine with deprotonated, acidic silanol groups on the silica surface of the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Causality and Solutions:
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the ionization state of both the analyte and the stationary phase.[10][19][20][21][22] For basic phenethylamines, a low pH (around 2-3) ensures that the analyte is fully protonated and the silanol groups are not ionized, minimizing unwanted secondary interactions.[1]
-
Column Chemistry: Modern HPLC columns are designed to minimize silanol interactions.[2] "Type B" silica is of higher purity with fewer metal contaminants and acidic silanols. End-capping further shields the remaining silanols.[2] For highly basic compounds, consider columns with alternative bonding, such as those with embedded polar groups.[2]
-
Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine, to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.[1]
-
Alternative Modes:
-
HILIC: For very polar phenethylamine isomers, HILIC provides an orthogonal separation mechanism based on partitioning into a water-enriched layer on the surface of a polar stationary phase.[3][4][7][8][9]
-
Ion-Pair Chromatography: This technique adds a hydrophobic counter-ion to the mobile phase, which forms a neutral complex with the charged analyte, allowing for retention on a standard reversed-phase column.[5][6][23][24]
-
| Parameter | Recommendation for Phenethylamine Isomers | Rationale |
| Column | High-purity, end-capped C18 or Phenyl-Hexyl | Minimizes silanol interactions. |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization. |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the desired pH range. |
| Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
Positional isomers of phenethylamines often have very similar physicochemical properties, making their separation challenging.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration. Acetonitrile often provides different selectivity compared to methanol.
-
Change Stationary Phase: A different stationary phase can provide alternative intermolecular interactions. For aromatic phenethylamines, a phenyl-hexyl or pentafluorophenyl (PFP) phase can offer beneficial pi-pi interactions, enhancing selectivity.[25]
-
Gradient Optimization: A shallower gradient can improve the separation of closely eluting peaks.
-
Temperature: Lowering the temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.
Gas Chromatography (GC) Hurdles
As previously mentioned, underivatized phenethylamines are prone to adsorption and poor peak shape in GC systems.[11][12][13]
Troubleshooting Workflow for GC Analysis
Caption: Troubleshooting workflow for GC analysis of phenethylamines.
Causality and Solutions:
-
Derivatization: This is the most critical step for successful GC analysis of phenethylamines. It masks the polar amine group, reducing its ability to interact with active sites and increasing the analyte's volatility.[11][12][13][14]
-
Inlet and Column Maintenance: Even with derivatization, active sites can develop in the inlet liner and at the head of the column over time. Regular replacement of the liner with a deactivated one and trimming a small portion from the front of the column can restore performance.
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for the analysis of derivatized phenethylamines.
| Derivatization Agent | Target Group | Advantages |
| TFAA / MBTFA | Primary and Secondary Amines | Forms stable derivatives, good for GC-MS.[11][12][13] |
| BSTFA / TMSI | Amines, Hydroxyls | Increases volatility, versatile.[15] |
Navigating Chiral Separations
The separation of enantiomers is crucial in pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[18]
Achieving chiral separation is often an empirical process, but a systematic approach can increase the chances of success.[17]
Strategies for Chiral Method Development:
-
Column Screening: There is no universal chiral stationary phase (CSP). Screening a variety of CSPs based on different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based) is the most effective approach.
-
Mobile Phase Optimization: For chiral HPLC, the mobile phase composition can dramatically affect enantioselectivity.
-
Normal Phase: Typically uses hexane/alkanol mixtures. The type and concentration of the alcohol are critical.
-
Reversed Phase: Uses aqueous buffers with an organic modifier. The organic modifier and any additives can influence the separation.
-
-
Temperature: Temperature can have a significant impact on chiral recognition. Both sub-ambient and elevated temperatures should be explored.
-
Chiral Derivatization (for GC): If direct chiral separation is proving difficult, converting the enantiomers into diastereomers with a chiral derivatizing agent is a reliable alternative.[14][18] The resulting diastereomers can then be separated on a standard achiral column.
| Chiral Separation Technique | Principle | Common Application |
| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |
| Chiral GC (Indirect) | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Trace analysis of chiral amines in complex matrices.[14][18] |
Experimental Protocols
Protocol: Derivatization of Phenethylamines for GC-MS Analysis using TFAA
This protocol describes a general procedure for the trifluoroacetyl derivatization of phenethylamines.
Materials:
-
Sample containing phenethylamine isomers dissolved in a suitable solvent (e.g., ethyl acetate).
-
Trifluoroacetic anhydride (TFAA).
-
Pyridine (optional, as a catalyst).
-
Heating block or water bath.
-
GC vials with inserts.
Procedure:
-
Pipette 100 µL of the sample solution into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.
-
(Optional) Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 20 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
References
- Toxicological analysis of phenylethylamines by high performance reversed-phase ion-pair partition thin-layer and liquid chrom
- GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines
- Automatic Derivatization System for Phenethylamine Drugs - Shimadzu
- 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization - SHIMADZU CORPOR
- How to Reduce Peak Tailing in HPLC? - Phenomenex
- Application Note: GC-MS Analysis of N-(2-methoxy)
- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchG
- GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence | Chrom
- Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF - ResearchG
- Peak Shape Changes Over Time - Waters Corpor
- How to fix peak shape in hplc?
- Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids
- Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck
- Don't Lose It: Getting Your Peaks in Shape | Agilent
- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google P
- Technical Support Center: 2-Phenylethylamine (PEA)
- Chiral Separation of phenethylamines - Chrom
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz
- How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC - SiliCycle
- Hydrophilic interaction liquid chromatography (HILIC)
- Hydrophilic Interaction Liquid Chromatography (HILIC)
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis
- Ion Pair-Directed C–H Activation on Flexible Ammonium Salts: meta-Selective Borylation of Quaternized Phenethylamines and Phenylpropylamines | ACS Catalysis - ACS Public
- Derivatization for Gas Chrom
- A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent
- Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl st
- The Importance of Mobile Phase pH in Chromatographic Separ
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Effect of mobile phase pH on reversed-phase HPLC separ
- Control pH During Method Development for Better Chrom
- Chiral HPLC Method Development
- Ion-Pair Reagents for HPLC - TCI Chemicals
- Troubleshooting LC, basics - Chromedia
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
- Effect of pH on retention time of all analytes. Mobile phase: a mixture...
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester
- Chiral HPLC Separ
- Column chrom
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchG
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- HPLC Troubleshooting Guide
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. Toxicological analysis of phenylethylamines by high performance reversed-phase ion-pair partition thin-layer and liquid chromatographies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. shimadzu.com [shimadzu.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. hplc.today [hplc.today]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Guide to the Stable Storage of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Improper storage can lead to degradation, compromising experimental results and leading to significant delays. This document provides in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols to prevent compound degradation.
Section 1: Understanding the Vulnerabilities of this compound
This section addresses the inherent chemical properties of the molecule that make it susceptible to degradation. Understanding these pathways is the first step toward preventing them.
Q1: What are the primary degradation pathways for this compound?
A: The structure of this compound contains two key moieties prone to degradation: a tertiary amine and a primary amine on a benzylic backbone. The principal degradation pathways are oxidation and photodegradation .
-
Oxidation: The tertiary dimethylamine group is particularly susceptible to oxidation, which can occur in the presence of atmospheric oxygen. This process can be accelerated by heat and light. The primary product of this reaction is the corresponding tertiary amine N-oxide.[1][2][3][4] The benzylic position (the carbon atom attached to the phenyl ring and the amine groups) can also be a site for oxidative attack.
-
Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation, but degradation can also occur under simulated sunlight.[5][6][7][8][9] This process can be complex, often involving the generation of highly reactive species like hydroxyl radicals (•OH) in aqueous solutions, which then attack the molecule.[5][7][9]
Below is a diagram illustrating the main degradation routes.
Q2: How do environmental factors like air, light, and temperature accelerate degradation?
A: Environmental factors are the primary drivers of degradation for this compound.
-
Air (Oxygen): As a key reactant in oxidation, the presence of atmospheric oxygen is a direct threat. Tertiary amines can be oxidized by molecular oxygen, a process that can be catalyzed by trace metals and accelerated at higher temperatures.[3]
-
Light: Light provides the energy to initiate photochemical reactions. Aromatic compounds can absorb UV and visible light, promoting electrons to an excited state.[8] This can lead to bond cleavage or the formation of reactive oxygen species in the presence of air and water, which then degrade the amine.[5][7]
-
Temperature: Heat increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[3] For every 10°C increase in temperature, reaction rates can roughly double. Storing at elevated temperatures, even below the decomposition point, will shorten the shelf-life. Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[10]
-
Humidity/Moisture: Many amines are hygroscopic, meaning they readily absorb moisture from the air.[10][11] While the C-N bonds in this molecule are not easily hydrolyzed like amides[12], the presence of water can facilitate other degradation pathways, such as photodegradation mediated by hydroxyl radicals.[5]
Q3: What role does pH play in the stability of this compound?
A: The pH of a solution can significantly influence the stability of amines.[13] The molecule has two basic amine groups that will be protonated under acidic conditions.
-
Acidic pH (pH < 7): At low pH, the amine groups will exist as their ammonium salt forms (R-NH3+ and R-NR2H+). This protonation removes the lone pair of electrons on the nitrogen, generally making the amine less susceptible to oxidation. However, highly acidic conditions can sometimes catalyze other reactions, though this is less common for this structure.
-
Neutral to Alkaline pH (pH ≥ 7): In neutral or basic solutions, the amine groups are in their free base form, with a lone pair of electrons on the nitrogen. This free base is the form that is most susceptible to oxidation.[3] Therefore, storage in neutral or basic aqueous solutions is generally less favorable than in slightly acidic, buffered solutions if solution storage is required. For most applications, storing the compound as a solid or in an anhydrous aprotic solvent is preferable.
Section 2: Recommended Storage & Handling Protocols
Adhering to strict storage and handling protocols is the most effective way to prevent degradation and ensure experimental reproducibility.
Optimal Storage Conditions Summary
The following table summarizes the recommended conditions for storing this compound to maximize its shelf-life.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Form | Solid (preferred) or in anhydrous, aprotic solvent | Avoids aqueous degradation pathways. If in solution, use solvents like anhydrous Acetonitrile or Dioxane. |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of oxidative and thermal degradation.[10] Avoids repeated freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, directly inhibiting the primary oxidative degradation pathway.[10] |
| Light | Protected from Light | Store in amber glass vials or opaque containers to prevent photodegradation.[8] |
| Container | Tightly-sealed Amber Glass Vials | Glass is inert. Amber color blocks UV light. A tight seal prevents moisture and oxygen ingress.[10] |
| Handling | Aliquot upon receipt | Minimizes contamination and repeated exposure of the bulk stock to air and moisture. |
Q4: I have received a new shipment of this compound. What is the best way to prepare it for long-term storage?
A: Proper initial handling is critical. Immediately upon receipt, prepare the compound for long-term storage by aliquoting the bulk sample into smaller, single-use quantities. This practice prevents the degradation of the entire stock from repeated openings of the main container. Follow the workflow below.
Q5: Can I add stabilizers to my sample? If so, which ones are recommended?
A: Yes, in some cases, the addition of an antioxidant can inhibit oxidation, particularly for long-term storage in solution.[14]
-
Recommended Stabilizers: Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used free-radical scavengers.[14] A very low concentration (e.g., 0.01-0.1%) is typically sufficient.
-
Causality: Antioxidants work by reacting with and neutralizing the free radicals that propagate the oxidative chain reaction, thus protecting the amine.[15][16]
-
Critical Consideration: You must first validate that the chosen antioxidant does not interfere with your downstream experimental assay. Run a control experiment with the stabilizer alone to ensure it does not produce a false positive/negative signal or interact with other reagents.
Section 3: Troubleshooting & Purity Assessment
This section provides guidance on how to identify and analyze potential degradation.
Q6: My experimental results are inconsistent. How can I check if my compound has degraded?
A: Inconsistent results are a common sign of reagent degradation. A systematic check is required.
-
Visual Inspection: Check the physical appearance of your compound. Has the solid changed color (e.g., yellowing or browning)? Is the solution hazy or discolored? While not definitive, these are often indicators of degradation. Aromatic amines, in particular, can form colored byproducts upon oxidation.[17]
-
Analytical Verification: The most reliable method is to check the purity of your sample using analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for this. A degraded sample will typically show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products.[18][19] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile degradation products.[20][21]
Protocol: Routine Purity Assessment via Reverse-Phase HPLC
This protocol provides a general workflow to check the purity of your sample. Method parameters will need to be optimized for your specific instrument and column.
-
Sample Preparation:
-
Accurately prepare a standard solution of your this compound sample in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. (The acid ensures the amines are protonated for better peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatogram of your current sample to a reference chromatogram from a fresh, high-purity standard.
-
Purity (%): Calculate as (Area of Main Peak / Total Area of All Peaks) x 100.
-
Indication of Degradation: A purity value significantly lower than the specification (e.g., <98%) or the presence of new peaks that were not in the original standard indicates degradation.
-
Q7: I suspect oxidation has occurred. What are the likely degradation products I should look for?
A: If oxidation is the suspected pathway, the primary degradation product to expect is the N-oxide of the tertiary dimethylamine group.[1][2] This would be this compound N-oxide. This product will be more polar than the parent compound and would therefore elute earlier in a reverse-phase HPLC separation. Other potential, but less common, products could arise from oxidation at the benzylic carbon or modifications to the aromatic ring. Advanced techniques like LC-MS/MS would be required for definitive structural identification of unknown degradation products.
References
- Langmuir. (n.d.). Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion.
- The Journal of Organic Chemistry. (n.d.). Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides.
- Environmental Science & Technology. (2009).
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Google Patents. (n.d.). Process for the oxidation of tertiary amines to amine oxides.
- ResearchGate. (2021). Oxidation of primary, secondary and tertiary amines.
- RSC Publishing. (n.d.). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity.
- Heriot-Watt University Research Portal. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- Chemistry Steps. (n.d.).
- ProQuest. (2021).
- ResearchGate. (2025).
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- ResearchGate. (n.d.).
- PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- Save My Exams. (2025). Reactions of Amides.
- MDPI. (n.d.).
- PMC. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2021). of degradation products of some common amines determined by the different methods of GC.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- CHEM-ADDITIVE Blog. (2025). How to store organic amine mixtures properly?.
- Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants.
- YouTube. (2019). mechanism of amide hydrolysis.
- ResearchGate. (2018). (PDF)
- ResearchGate. (2015).
- Performance Additives. (n.d.).
- ResearchGate. (n.d.).
- IEA SHC. (n.d.).
- ACS Publications. (2023).
- YouTube. (2023). How does pH Affect Amino Acids?.
- ACS Publications. (2023).
- ResearchGate. (2025).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Chem-Impex. (n.d.). [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine.
- Utah State University Extension. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
- Sigma-Aldrich. (n.d.). {2-amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation [mdpi.com]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. additive-chem.com [additive-chem.com]
- 12. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. iea-shc.org [iea-shc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.hw.ac.uk [pure.hw.ac.uk]
- 19. matheo.uliege.be [matheo.uliege.be]
- 20. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine Solutions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine solutions. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and reliability of your experimental results.
Introduction to the Stability of this compound
This compound is a substituted phenethylamine derivative. Its structure, featuring a benzylic amine and a tertiary amine, makes it susceptible to specific degradation pathways, primarily oxidation and pH-mediated reactions. The stability of solutions containing this compound is critical for its efficacy and safety in pharmaceutical applications. This guide will walk you through troubleshooting common stability issues and provide protocols for preparing stable formulations and conducting stability studies.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the handling and formulation of this compound solutions.
Question 1: My solution of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?
Answer: Discoloration is a common indicator of oxidative degradation. The benzylic position of the molecule is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3][4] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Question 2: I've noticed a decrease in the potency of my stock solution. What are the likely chemical reasons for this?
Answer: A loss of potency is likely due to chemical degradation. The primary degradation pathways for aromatic amines include oxidation and reactions with environmental factors.[5][6] For this specific molecule, oxidation of the benzylic amine is a probable cause. Additionally, depending on the solvent and storage conditions, hydrolysis of the amine groups is a possibility, though generally less rapid for simple amines compared to esters or amides.[7][8]
Question 3: My solution's pH has shifted after storage. Why is this happening and how can I prevent it?
Answer: A shift in pH can be due to several factors. Degradation of the amine can lead to the formation of acidic or basic byproducts. Alternatively, absorption of atmospheric carbon dioxide can lower the pH of basic solutions. To prevent this, it is crucial to use a suitable buffer system to maintain the pH within a stable range.[9]
Question 4: Are there any common excipients I should avoid when formulating solutions with this compound?
Answer: Yes, certain excipients can be incompatible with amine-containing drugs. For instance, reducing sugars like lactose can participate in the Maillard reaction with primary or secondary amines, leading to degradation.[10][11][12] Additionally, excipients that contain reactive impurities, such as peroxides in polyethylene glycols (PEGs), can accelerate oxidative degradation.[13]
Question 5: How can I protect my solution from light-induced degradation?
Answer: Aromatic amines can be susceptible to photodegradation.[5][14][15] To mitigate this, always store solutions in amber or opaque containers to protect them from light. If the experimental setup requires exposure to light, consider using a photostable formulation or minimizing the exposure time.
Key Degradation Pathways
Understanding the potential degradation pathways is fundamental to developing effective stabilization strategies.
Caption: Potential degradation pathways for this compound.
Strategies for Enhancing Solution Stability
The following table summarizes key strategies to enhance the stability of your solutions.
| Strategy | Description | Key Considerations |
| pH Control | Maintain the solution pH within an optimal range to minimize acid or base-catalyzed degradation.[9] | Conduct a pH-stability profile study to determine the optimal pH range. Use a suitable buffer system (e.g., phosphate, citrate) at an appropriate concentration. |
| Use of Antioxidants | Incorporate antioxidants to inhibit oxidative degradation.[16] | Water-soluble antioxidants like ascorbic acid or propyl gallate can be effective.[17][18] Fat-soluble antioxidants such as BHA or BHT may also be considered depending on the formulation.[17] |
| Chelating Agents | Add chelating agents to sequester trace metal ions that can catalyze oxidation. | EDTA and its salts are commonly used chelating agents. |
| Inert Atmosphere | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | This is particularly important for long-term storage of stock solutions. |
| Light Protection | Store solutions in amber or opaque containers to prevent photodegradation.[5][14][15] | For light-sensitive experiments, use low-actinic glassware. |
| Appropriate Excipient Selection | Choose excipients that are compatible with the amine functional groups.[13] | Avoid reducing sugars and excipients with high levels of reactive impurities.[10][11][12] |
| Temperature Control | Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down the rate of degradation. | Avoid repeated freeze-thaw cycles, which can also affect stability. |
Experimental Protocols
Protocol 1: pH-Stability Profile Study
This protocol outlines a forced degradation study to determine the optimal pH range for solution stability.
Caption: Workflow for a pH-stability profile study.
Step-by-Step Methodology:
-
Prepare a series of buffers: Prepare buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 10).
-
Prepare a concentrated stock solution: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare test solutions: Dilute the stock solution into each buffer to a final concentration suitable for analysis.
-
Incubate samples: Store the test solutions at an elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Collect samples over time: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze samples: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining.
-
Data analysis: Plot the percentage of the remaining compound against pH for each time point to identify the pH range of maximum stability.
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol is for assessing the effectiveness of different antioxidants in preventing oxidative degradation.
Step-by-Step Methodology:
-
Prepare solutions: Prepare solutions of this compound in a buffer at the optimal pH determined in Protocol 1.
-
Add antioxidants: To separate solutions, add different antioxidants (e.g., ascorbic acid, BHT) at various concentrations. Include a control solution with no antioxidant.
-
Induce oxidation: Expose the solutions to an oxidative stressor. This can be done by bubbling air through the solutions or by adding a small amount of a chemical oxidant like hydrogen peroxide.
-
Incubate and sample: Store the solutions under controlled conditions (e.g., elevated temperature and light exposure) and collect samples at various time points.
-
Analyze samples: Use HPLC to measure the concentration of the parent compound and any major degradation products.
-
Compare results: Compare the degradation rate in the solutions with antioxidants to the control solution to determine the most effective antioxidant and its optimal concentration.
References
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. J. Iran. Chem. Soc., 6(4), 800-807.
- Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) as antioxidants.
- Selective Oxidation of Benzylic Secondary Amines to Nitrones.
- Selective Aerobic Oxidation of Benzyl Amines. Advances in Engineering.
- Pharmaceutical formulations using water-soluble antioxidants.
- Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- Oxidation of primary benzylic amines. R Discovery. (1993).
- Photodegradation of aromatic amines by Ag-Tio2 photoc
- An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. (2021).
- Reactions at the Benzylic Position. Chemistry Steps.
- List of aromatic amines used in this study and the efficiency of their...
- An Alternative Method of Drug-Excipient Characteriz
- Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC - NIH.
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- Substituted ethylamines, their preparation process, their use as medicine and their synthesising agents.
- Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC - NIH. (2024).
- Managing Excipient Interactions. Pharmaceutical Technology. (2019).
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Excipient Impact on Nitrosamine Formation.
- N,N-Dimethylphenethylamine (hydrochloride). Cayman Chemical.
- Mechanism of action of amine-type antioxidants at temper
- Pharmaceutical formulations including an amine compound.
- Reactions of Amides. Save My Exams. (2025).
- Antioxidants.
- Hydrolysis of ethylamine (CH3CH2NH2) results in the. Chegg.com. (2024).
- Custom Amine Synthesis Services. BOC Sciences.
- N,N-Dimethylphenethylamine. Grokipedia.
- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022).
- N,N-Dimethylphenethylamine | High-Purity Research Chemical. Benchchem.
- Ethylamine. Wikipedia.
- N,N-Dimethylphenethylamine. ChemicalBook. (2025).
- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022).
- Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. (2022).
- N,N-Dimethylphenethylamine. Wikipedia.
- Phenethylamine. Wikipedia.
- 20.6: Reactions of Amines. Chemistry LibreTexts. (2020).
- Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. (2024).
- Showing metabocard for Phenylethylamine (HMDB0012275).
- Phenethylamine. PubChem - NIH.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. Solved Hydrolysis of ethylamine (CH3CH2NH2) results in the | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. scispace.com [scispace.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. ris.ui.ac.ir [ris.ui.ac.ir]
- 16. Antioxidants - CD Formulation [formulationbio.com]
- 17. WO2012031124A2 - Drug formulations using water soluble antioxidants - Google Patents [patents.google.com]
- 18. CN103370064A - Pharmaceutical formulations using water-soluble antioxidants - Google Patents [patents.google.com]
Best practices for handling [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in the lab
An in-depth guide to the safe and effective use of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in a laboratory setting.
Technical Support Center: this compound
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 927994-69-2). As a versatile diamine building block, its proper handling is crucial for both experimental success and laboratory safety. This document provides in-depth, field-proven insights into its properties, handling procedures, and troubleshooting common experimental challenges.
Section 1: Core Safety & Handling FAQs
This section addresses the most critical questions regarding the safe handling and storage of this compound. Adherence to these guidelines is essential to mitigate risks.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), its primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (H315) and, more severely, is noted to cause serious eye damage (H318).[1] The potential for severe skin burns also exists, a common hazard for corrosive amines.[2][3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
These classifications necessitate careful handling in a controlled laboratory environment. The GHS pictograms associated with this compound are Corrosion (GHS05) and Exclamation Mark (GHS07).[1]
Caption: Key GHS hazard classifications for the compound.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A2: Given its corrosive and irritant nature, a stringent PPE protocol is non-negotiable. The precautionary statement P280 explicitly requires the use of protective gloves, clothing, and eye/face protection.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or holes before use.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield, especially when handling larger quantities or when there is a risk of splashing.[3]
-
Body Protection: A standard laboratory coat is required. For operations with a higher risk of exposure, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of solids or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the compound's purity and integrity. The primary guidelines are derived from its chemical nature as an amine.
-
Container: Keep the compound in its original, tightly sealed container to prevent contact with air and moisture.[1]
-
Atmosphere: Amines can react with atmospheric carbon dioxide to form carbamate salts, and are susceptible to oxidation, which often manifests as a color change (e.g., yellowing or browning). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Location: Store in a cool, dry, and well-ventilated area.[1] Avoid storing near incompatible materials.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[4] Reactions with these materials can be highly exothermic and hazardous.
Section 2: Experimental Workflows & Protocols
This section provides step-by-step guidance for common laboratory procedures involving this compound.
FAQ: How do I correctly prepare a stock solution?
A1: Preparing a stable and accurate stock solution is the foundation of a successful experiment. The key is selecting an appropriate solvent and following a precise procedure.
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: The compound's solubility has not been extensively published. As a diamine, it is expected to be soluble in many common organic solvents. Perform a small-scale solubility test with solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).
-
Tare the Vessel: Use a clean, dry volumetric flask. Tare the flask on an analytical balance.
-
Weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound directly into the tared volumetric flask. Record the exact mass.
-
Add Solvent: Add approximately half of the final desired volume of the chosen solvent to the flask.
-
Dissolution: Cap the flask and gently swirl to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Do not heat unless you have data supporting the compound's thermal stability.
-
Dilute to Volume: Once fully dissolved, carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Label and Store: Label the solution clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store as recommended in the safety section, protecting it from light.
Caption: Workflow for preparing a homogenous stock solution.
FAQ: What is the correct procedure for cleaning up a small spill?
A2: A prompt and correct response to a spill is essential to prevent exposure and contamination. This procedure is for small, contained spills (<100 mL) inside a chemical fume hood.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: Confirm that the chemical fume hood is operating correctly.
-
Wear Appropriate PPE: Don your lab coat, safety goggles, face shield, and double-layer chemically resistant gloves.
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent, and wipes, must be placed in a sealed, labeled hazardous waste container for disposal according to your institution's guidelines.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experiments.
Problem: My stock solution has developed a yellow or brown tint after storage. Is it still usable?
Answer: The development of a yellow or brown color is a common indicator of amine oxidation. The primary amine and tertiary amine functionalities in the molecule are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Causality: The coloration is due to the formation of oxidized byproducts. While the bulk of your compound may still be intact, the presence of these impurities can interfere with sensitive downstream applications or reactions.
-
Recommendation:
-
Assess Purity: Before use, analyze the discolored solution using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC), to quantify the level of degradation.
-
Decision: If the purity is no longer acceptable for your experiment, the solution should be discarded as hazardous waste.
-
Prevention: To prevent this in the future, prepare smaller batches of the solution more frequently. For sensitive applications, degas the solvent before use and store the final solution under an inert atmosphere (argon or nitrogen).
-
Problem: A precipitate has formed in my refrigerated stock solution. What should I do?
Answer: Precipitation from a refrigerated solution can be caused by several factors. A logical troubleshooting approach is necessary.
-
Possible Causes:
-
Low Solubility: The compound's solubility may be significantly lower at the storage temperature compared to room temperature.
-
Reaction with CO₂: The amine groups may have reacted with dissolved carbon dioxide from the air to form a less soluble carbamate salt.
-
Concentration Change: Minor solvent evaporation could have increased the concentration beyond its solubility limit.
-
Caption: Decision tree for troubleshooting solution precipitation.
Section 4: Compound Data Summary
For quick reference, the key identifiers and hazard information for this compound are summarized below.
Table 1: Chemical Identifiers
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | [5] |
| CAS Number | 927994-69-2 | [1] |
| Molecular Formula | C₁₁H₁₈N₂ | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
Table 2: GHS Hazard Summary
| Hazard Code | Statement | Pictogram | Source |
| H302 | Harmful if swallowed | GHS07 (Exclamation) | [1] |
| H315 | Causes skin irritation | GHS07 (Exclamation) | [1] |
| H318 | Causes serious eye damage | GHS05 (Corrosion) | [1] |
| H335 | May cause respiratory irritation | GHS07 (Exclamation) | [1] |
References
- PubChem.(2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine.
- PubChemLite.this compound (C11H18N2).[Link]
Sources
- 1. [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine | 927994-69-2 | CMB99469 [biosynth.com]
- 2. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine | C11H18N2O | CID 4998377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
Addressing matrix effects in the analysis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Welcome to the technical support center for the bioanalysis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common analytical challenges, with a primary focus on addressing and mitigating matrix effects. While specific literature on the analysis of this compound is not extensively available, the principles and techniques outlined here are based on established best practices for the analysis of structurally similar compounds, such as amphetamines and other basic drugs in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte.[1][2][3][4] For a compound like this compound, which is likely to be analyzed in complex biological matrices such as plasma, urine, or tissue homogenates, endogenous components like phospholipids, salts, and proteins can significantly interfere with the ionization process.[2][5] This can compromise the reliability of pharmacokinetic and toxicokinetic data, which is a major concern in drug development and clinical research.[6][7][8]
Q2: What are the common signs that my analysis is being affected by matrix effects?
A: Several indicators may suggest the presence of matrix effects in your assay:
-
Poor reproducibility: Inconsistent results across different sample preparations or analytical runs.
-
Inaccurate quantification: Significant deviation of quality control (QC) sample concentrations from their nominal values.
-
Non-linear calibration curves: Difficulty in obtaining a linear response across the desired concentration range.
-
Ion suppression or enhancement: A noticeable decrease or increase in the analyte signal when comparing standards prepared in a neat solution versus those prepared in the biological matrix.[1][2][4]
-
Peak shape distortion: The chromatographic peak of the analyte may appear broadened or split.[4]
Q3: What are the regulatory expectations regarding the assessment of matrix effects?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation, which include a thorough evaluation of matrix effects.[6][8][9][10][11] These guidelines typically require the assessment of matrix effects using at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient or subject populations.[11] The goal is to demonstrate that the accuracy and precision of the method are not compromised by the variability of the biological matrix.[8][10][12]
Troubleshooting Guide: Addressing Matrix Effects
Issue 1: Inconsistent results and poor reproducibility in plasma samples.
Possible Cause: High levels of phospholipids in the plasma are a common cause of ion suppression in electrospray ionization (ESI) LC-MS.[5]
Troubleshooting Workflow:
Sources
- 1. waters.com [waters.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. gmi-inc.com [gmi-inc.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. id-eptri.eu [id-eptri.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Enhancing Analytical Sensitivity for [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Welcome to the technical support center for the analysis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. This guide is designed for researchers, analytical scientists, and drug development professionals who require highly sensitive and robust methods for the detection and quantification of this compound. As a substituted phenethylamine, this analyte presents unique challenges due to its physicochemical properties.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome these challenges and achieve your desired sensitivity.
Understanding the Core Analytical Challenges
This compound, also known as N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine, possesses a chemical structure that complicates trace-level analysis.[2] Key properties include:
-
High Polarity: The presence of two amine groups—one primary and one tertiary—makes the molecule highly polar. This often results in poor retention on traditional reversed-phase chromatography (RPC) columns like C18.[3][4]
-
Poor Ionization Efficiency: While basic, the molecule may not ionize efficiently under standard electrospray ionization (ESI) conditions, leading to a weak signal in mass spectrometry (MS).[5]
-
Adsorption and Peak Tailing: The amine functional groups can engage in secondary interactions with active sites on silica-based columns and instrument components, leading to poor peak shape, reduced signal intensity, and carryover.[4]
-
Matrix Complexity: When analyzing biological samples (e.g., plasma, urine), endogenous matrix components like phospholipids can co-elute with the analyte, causing ion suppression or enhancement, a phenomenon known as the matrix effect.[6][7]
This guide will systematically address each of these challenges to help you build a method with the highest possible sensitivity and reliability.
Troubleshooting Guide: From Low Signal to High Sensitivity
This section is structured in a question-and-answer format to directly address common issues encountered during method development.
Question: My signal-to-noise (S/N) ratio is unacceptably low. Where do I start?
Answer: A low S/N ratio is a multifaceted problem. The most effective approach is to systematically evaluate and optimize four key areas of your analytical workflow: Sample Preparation, Chemical Derivatization, Liquid Chromatography, and Mass Spectrometry.
Workflow for Sensitivity Enhancement
Here is a logical workflow to follow when troubleshooting low sensitivity for amine compounds.
Caption: A systematic workflow for enhancing analytical sensitivity.
Question: How can I improve my sample preparation to boost the analyte signal?
Answer: The goal of sample preparation is to isolate and concentrate your analyte while removing interfering substances from the sample matrix.[8][9][10] For this compound, moving beyond simple protein precipitation is often necessary.
-
Causality: Complex matrices like plasma contain high concentrations of salts, proteins, and phospholipids that suppress the analyte's ionization in the MS source.[6] A cleaner extract directly translates to a more stable and intense signal.
-
Recommended Techniques:
-
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent. By adjusting the pH of the aqueous phase to be basic (pH > 10), the amine groups will be deprotonated, making the analyte more non-polar and facilitating its transfer into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[8]
-
Solid-Phase Extraction (SPE): SPE offers more efficient and selective cleanup than LLE.[11] For a basic compound like this, a mixed-mode cation exchange SPE cartridge is ideal. The sorbent has both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) properties. This allows for a multi-step wash protocol to remove a wide range of interferences, leading to a very clean final eluate.
-
Microextraction Techniques: For ultimate pre-concentration, consider techniques like dispersive liquid-liquid microextraction (DLLME) or solid-phase microextraction (SPME). These methods use a very small volume of extraction solvent or a coated fiber, respectively, to achieve high enrichment factors, significantly lowering your detection limits.[12]
-
Question: Should I use chemical derivatization? What are the benefits?
Answer: Yes, for challenging amine compounds, chemical derivatization is one of the most powerful strategies to increase sensitivity.[5][13][14] It involves reacting the analyte with a reagent to attach a new functional group, thereby altering its chemical properties.
-
Causality & Benefits:
-
Improved Chromatography: Derivatization typically makes the polar analyte more hydrophobic. This significantly improves retention and peak shape on standard reversed-phase columns.[14]
-
Enhanced Ionization Efficiency: Reagents are chosen to attach a group that is easily ionizable (a "proton-grabbing" moiety for positive mode ESI) or has high electron affinity (for negative mode ESI), dramatically increasing the MS signal.
-
Increased Specificity: By targeting a specific functional group (the amine), you can increase the selectivity of your method.
-
-
Choosing a Reagent for this compound: This analyte has a primary amine and a tertiary amine. The primary amine is the main target for most common derivatization reagents.
| Derivatization Agent | Target Amine(s) | Key Advantages | Key Disadvantages |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary | Excellent for LC-MS; creates a stable derivative with high ionization efficiency.[5][15] | Can also react with phenols. Reaction can be slow.[13] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Rapid reaction; forms a stable, UV-active, and MS-sensitive derivative.[14] | Can be less stable than dansyl derivatives.[15] |
| o-Phthaldialdehyde (OPA) | Primary only | Very fast reaction, forms a highly fluorescent derivative.[14] | Derivative can be unstable; requires a thiol co-reagent. Not suitable for the tertiary amine.[13] |
| Benzoyl Chloride | Primary & Secondary | Creates stable derivatives.[13] | May require more rigorous extraction post-reaction. |
Recommendation: Dansyl chloride is an excellent starting point for LC-MS applications due to the high stability and ionization efficiency of its derivatives.[15]
Question: I still have poor peak shape and low retention. What LC parameters should I change?
Answer: If you are analyzing the underivatized compound, this is a very common issue. Standard C18 columns are often not suitable for retaining highly polar, basic compounds.
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar compounds have little affinity for the non-polar stationary phase and elute early, often with the solvent front, where matrix effects are most severe.[3] Peak tailing occurs due to strong, undesirable ionic interactions between the protonated amine and residual acidic silanols on the silica surface.
-
Solutions:
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds. It uses a polar stationary phase (e.g., bare silica, zwitterionic) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile). This provides excellent retention and peak shape for polar amines.
-
Use a Modern Reversed-Phase Column: If you must use RPC, select a column designed for polar analytes. Look for technologies like Waters' CORTECS T3, which are compatible with 100% aqueous mobile phases and offer better retention for polar compounds.
-
Modify the Mobile Phase:
-
For Reversed-Phase: Add a basic modifier like ammonia or triethylamine (0.1%) to the mobile phase. This competes with the analyte for active silanol sites, dramatically improving peak shape.[16]
-
For HILIC: Use buffers like ammonium formate or ammonium acetate (e.g., 10 mM) to control pH and ensure consistent retention.[17]
-
-
Question: How do I mitigate matrix effects in my bioanalytical method?
Answer: Matrix effects can severely compromise the accuracy, precision, and sensitivity of your method.[6][18] They are a primary concern when developing methods for trace analysis in biological fluids.
-
Causality: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the MS source.[7] This can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to erroneous quantification.[6]
-
Troubleshooting and Mitigation Strategy:
-
Diagnose the Problem: Use a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the analyte's signal at the retention time of interest confirms the presence of matrix effects.[19]
-
Improve Sample Cleanup: This is the most effective solution. As discussed earlier, switching from protein precipitation to a more rigorous technique like mixed-mode SPE can dramatically reduce matrix components.[7]
-
Optimize Chromatography: Adjust your LC gradient to chromatographically separate your analyte from the regions of ion suppression. Often, the worst suppression occurs early in the run where other polar interferences elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard is a version of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H). The SIL-IS co-elutes with the analyte and experiences the exact same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is cancelled out, leading to accurate quantification.[7]
-
Decision Tree for Mitigating Matrix Effects dot
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 11. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review [mdpi.com]
- 12. DSpace [helda.helsinki.fi]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. books.rsc.org [books.rsc.org]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. bataviabiosciences.com [bataviabiosciences.com]
- 19. researchgate.net [researchgate.net]
Avoiding common pitfalls in experiments with substituted phenethylamines
<Technical Support Center: Navigating Experimental Challenges with Substituted Phenethylamines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered when working with substituted phenethylamines. This resource is structured to follow your experimental workflow, providing in-depth, cause-and-effect explanations and validated solutions to common pitfalls. Our goal is to enhance the integrity, reproducibility, and success of your research.
Section 1: Synthesis and Purification Pitfalls
The synthesis and purification of substituted phenethylamines, a class of compounds containing a basic amine group, present unique challenges. Success hinges on controlling side reactions and effectively separating the desired product from structurally similar impurities.
Q1: My reductive amination reaction is giving low yields and multiple side products. What is the likely cause and how can I fix it?
A: This is a frequent issue in reductive amination, a cornerstone reaction for synthesizing phenethylamines from ketones or aldehydes.[1][2] The primary challenge lies in balancing the rates of two competing reactions: the formation of the imine/enamine intermediate and the reduction of the starting carbonyl group.[3]
-
Causality: The use of overly strong reducing agents, like sodium borohydride (NaBH₄), is often the culprit. NaBH₄ can rapidly reduce the starting ketone or aldehyde before it has a chance to form the critical imine intermediate with the amine.[3][4] Additionally, side reactions can include the formation of tertiary amines through double alkylation or over-reduction of aromatic rings if using harsh catalytic hydrogenation conditions.[5]
-
Troubleshooting & Protocol:
-
Select a Weaker Reducing Agent: The key is to use a hydride donor that is selective for the protonated iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) or sodium cyanoboroughydride (NaBH₃CN) are the reagents of choice.[2][3][4] They are less reactive and perform optimally under the mildly acidic conditions that favor imine formation.[3]
-
Control pH: The reaction should be run under weakly acidic conditions (pH 5-6). This protonates the carbonyl, activating it for nucleophilic attack by the amine, and also protonates the resulting imine to form the iminium ion, which is the species that gets reduced.
-
One-Pot Procedure: A reliable approach is a one-pot synthesis where the carbonyl, amine, and selective reducing agent (STAB) are all combined. This allows the imine to be reduced as it is formed, driving the equilibrium toward the product.[6]
-
Q2: I'm struggling to purify my basic phenethylamine product using standard silica gel column chromatography. The compound either streaks badly or doesn't elute at all.
A: This is a classic problem stemming from the interaction between the basic amine product and the acidic surface of silica gel.[7][8]
-
Causality: Silica gel is covered in acidic silanol groups (Si-OH). A basic amine will interact strongly with these sites via an acid-base interaction, leading to irreversible adsorption, poor peak shape (tailing), and low recovery.[8]
-
Troubleshooting & Solutions:
-
Mobile Phase Modification: The most common solution is to "neutralize" the acidic silica by adding a competing amine to your mobile phase. Adding 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., dichloromethane/methanol) will occupy the acidic sites on the silica, allowing your product to elute cleanly.[7][9]
-
Alternative Stationary Phases: For particularly challenging separations, switching from silica is a superior option.
-
Amine-functionalized Silica: These columns have an amine-coated surface, providing a more neutral environment that prevents the strong acid-base interaction and often yields excellent separation without mobile phase additives.[7][8][10]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[11]
-
-
Reversed-Phase Chromatography: For more polar phenethylamines, reversed-phase flash chromatography using a high pH mobile phase (e.g., water/acetonitrile with ammonium hydroxide) can be highly effective. At high pH, the amine is in its neutral, free-base form, making it more hydrophobic and allowing for better retention and separation.[7]
-
Workflow for Purifying a Basic Phenethylamine
Caption: Troubleshooting workflow for amine purification.
Section 2: Analytical & Characterization Challenges
Confirming the identity, purity, and stereochemistry of your synthesized compound is a non-negotiable step. Phenethylamines can present specific analytical hurdles.
Q3: My HPLC analysis shows severe peak tailing and inconsistent retention times for my phenethylamine compound. What's wrong with my method?
A: This is a common and frustrating problem, very similar to the issues seen in column chromatography, and it shares the same root cause: secondary interactions with the stationary phase.
-
Causality: Most reversed-phase columns (e.g., C18) are based on silica. Even with end-capping, residual, accessible silanol groups on the silica surface can interact with the basic amine analyte. This leads to peak tailing, where a portion of the analyte is retained longer than the main peak, and can cause retention times to shift between runs.[12][13]
-
Troubleshooting & Method Development:
-
Mobile Phase pH Control: The most effective solution is to control the ionization state of your analyte. By lowering the mobile phase pH to ~2.5-3 with an additive like formic acid or trifluoroacetic acid (TFA), you ensure your amine is fully protonated (R-NH₃⁺). This consistent positive charge minimizes interactions with silanol groups.
-
Use a Competing Base: If you must work at a higher pH, adding a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape.[12]
-
Select a Modern Column: Use a column specifically designed for basic compounds. These often feature high-purity silica with advanced end-capping or have polar-embedded groups that shield the underlying silica from interacting with basic analytes.[12][14]
-
Check Injection Solvent: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile or DMSO) can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.[13]
-
Q4: How can I reliably determine the enantiomeric purity of my chiral phenethylamine?
A: Determining enantiomeric excess (e.e.) is critical, as different enantiomers of phenethylamines often have vastly different pharmacological and toxicological profiles. Direct analysis on a standard achiral HPLC column is impossible as enantiomers have identical physical properties.
-
Causality: Enantiomers will not be resolved unless they are placed in a chiral environment where they can form transient diastereomeric complexes with differing energies.
-
Solutions:
-
Chiral HPLC (Direct Method): This is the gold standard. Chiral stationary phases (CSPs) create the necessary chiral environment to resolve enantiomers. Columns based on derivatized cyclodextrins or cyclofructans are often successful for separating chiral amines.[15][16][17]
-
Chiral Derivatization (Indirect Method): This involves reacting your racemic amine with a chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)prolyl chloride) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC or HPLC column.[18][19] This is a robust method if a chiral column is not available.
-
| Parameter | NMR (¹H, ¹³C) | Mass Spectrometry (EI) | HPLC-UV | Chiral HPLC |
| Primary Use | Structural Elucidation | Molecular Weight, Fragmentation | Purity, Quantification | Enantiomeric Purity (e.e.) |
| Common Pitfall | Broad amine (N-H) protons. | Ambiguous fragmentation for isomers. | Peak tailing due to silanol interactions. | Co-elution or poor resolution. |
| Troubleshooting | D₂O exchange to identify N-H peaks. | Use high-resolution MS for exact mass.[20] | Lower mobile phase pH (e.g., with 0.1% TFA).[13] | Screen different chiral columns and mobile phases. |
| Typical Data | Chemical shifts (ppm), coupling constants (Hz).[21][22] | m/z values of parent ion and fragments.[21][23] | Retention time (min), Peak Area (%). | Retention times of each enantiomer, e.e. (%). |
| Table 1: Summary of Analytical Techniques for Phenethylamine Characterization. |
Section 3: In Vitro & Pharmacological Screening
Q5: My dopamine transporter (DAT) uptake inhibition assay results are variable and the non-specific binding is high. How can I improve the assay's reliability?
A: Variability in transporter uptake assays often stems from suboptimal cell health, incorrect timing, or procedural inconsistencies.[24][25]
-
Causality: These are cell-based functional assays that measure the rate of radiolabeled substrate (e.g., [³H]dopamine) transport.[26] The rate is sensitive to cell density, temperature, and incubation time. High non-specific binding occurs when the radioligand sticks to the plate or cell membranes without being transported, obscuring the true signal.
-
Troubleshooting & Protocol Validation:
-
Optimize Cell Density: Ensure cells are plated at a density that results in a consistent, confluent monolayer on the day of the experiment. Over-confluent or sparse cells will give variable results.[27]
-
Measure Initial Rate: The incubation time with the radiolabeled substrate must be short enough to measure the initial linear rate of uptake (typically 5-10 minutes). Longer times allow the substrate to accumulate and potentially efflux, leading to non-linear, inaccurate data.[26]
-
Thorough Washing: Terminate the uptake rapidly by washing the cells multiple times with ice-cold buffer. This stops the transport process and removes unbound radioligand, which is the primary cause of high non-specific background.[26]
-
Use a Validated Positive Control: Always include a known, potent DAT inhibitor (e.g., nomifensine or GBR-12909) to define 100% inhibition (non-specific uptake) and to confirm that the assay is performing as expected.[26]
-
Key Steps in a DAT Uptake Inhibition Assay
Caption: Validated workflow for a robust DAT uptake assay.[26][28]
Section 4: In Vivo & Safety Considerations
Translating in vitro findings to in vivo models introduces new complexities, from compound formulation to potential neurotoxicity.
Q6: My substituted phenethylamine has poor aqueous solubility, making it difficult to prepare a suitable formulation for oral gavage in my animal studies. What are my options?
A: This is a very common hurdle in preclinical development. The basic nature of phenethylamines can be leveraged to improve solubility.[29][30]
-
Causality: Many organic molecules, particularly those with aromatic rings, have low intrinsic water solubility. For in vivo studies, the compound must be in a solution or a fine, uniform suspension to ensure accurate dosing and reproducible absorption.[31][32]
-
Formulation Strategies:
-
pH Adjustment (Salt Formation): Since phenethylamines are basic, their solubility dramatically increases in acidic conditions due to the formation of a protonated, charged salt. The simplest approach is to dissolve the compound in an acidic aqueous vehicle, such as 0.1 N HCl, and then adjust the pH towards neutral with a buffer. A common vehicle is a citrate or phosphate buffer (pH 4-5).[30]
-
Co-solvents: If pH adjustment is insufficient, using a co-solvent system can increase solubility. A mixture of water with excipients like polyethylene glycol (PEG 300/400), propylene glycol, or ethanol is often effective.
-
Suspensions: For high-dose toxicology studies where solubility limits are exceeded, a micronized suspension can be used. The compound is finely milled and suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80).[29][31]
-
Q7: I need to be aware of the potential neurotoxic effects of my novel phenethylamine. What are the key mechanisms and how should this inform my experimental design?
A: The potential for neurotoxicity is a significant concern for this class of compounds, particularly those that are potent monoamine releasers or uptake inhibitors.[33][34][35]
-
Mechanisms of Neurotoxicity: The neurotoxicity of amphetamine-like compounds is complex and often linked to damage to dopaminergic and serotonergic nerve terminals.[33][36] Key contributing factors include:
-
Oxidative Stress: Increased extracellular dopamine and serotonin can auto-oxidize, generating reactive oxygen species (ROS) that damage neurons.[33][34][36]
-
Excitotoxicity: Excessive stimulation of glutamate receptors can lead to neuronal damage.[33]
-
Hyperthermia: Many phenethylamines can cause a sharp increase in body temperature, which can exacerbate other toxic processes.[33][36]
-
Mitochondrial Dysfunction: Disruption of cellular energy production can lead to apoptosis (programmed cell death).[33]
-
-
Experimental & Safety Considerations:
-
Dose-Response: Conduct careful dose-ranging studies to identify the minimum effective dose and to characterize the dose at which toxic effects emerge.
-
Monitor Core Body Temperature: In in vivo studies, monitoring animal body temperature is critical, as drug-induced hyperthermia is a major risk factor for neurotoxicity.[35]
-
Safe Handling: All novel research compounds should be handled with appropriate personal protective equipment (PPE) in a controlled laboratory setting.[37] Assume novel compounds are potent and handle them accordingly.
-
Ethical Conduct: All research involving psychoactive compounds must adhere to strict ethical guidelines and safety protocols to protect both researchers and, in clinical settings, human participants.[38][39][40][41]
-
References
- Benchchem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines.
- Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Current neuropharmacology, 7(3), 198–206.
- Clemens, K. J., & Grant, K. S. (2014). Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine. Neuropsychopharmacology, 39(1), 229–230.
- Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 721–735.
- Miller, D. B., & O'Callaghan, J. P. (2001). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks.
- Miller, D. B., & O'Callaghan, J. P. (2001). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks.
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms. ResearchGate.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Digital Repository at the University of Maryland. (n.d.). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry.
- Chromatography Forum. (2015, November 17). Chiral Separation of phenethylamines.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines.
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Pharmaceutical Technology. (2017, October 2). Formulation Strategies in Early-Stage Drug Development.
- Johnson, M. W., Richards, W. A., & Griffiths, R. R. (2008). Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology, 22(6), 603–620.
- ResearchGate. (2008). Human Hallucinogen Research: Guidelines for Safety.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Johns Hopkins University. (2008). Human hallucinogen research: Guidelines for safety.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- National Institutes of Health. (2008, July 1). Human hallucinogen research: guidelines for safety.
- Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- National Institutes of Health. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
- MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- BioIVT. (n.d.). DAT Transporter Assay.
- SpectraBase. (n.d.). Phenethylamine.
- National Institutes of Health. (n.d.). Phenethylamine. PubChem.
- ResearchGate. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- NIST WebBook. (n.d.). Phenethylamine, TMS derivative.
- Wikipedia. (n.d.). Substituted phenethylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. HPLC故障排除 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Chiral Separation of phenethylamines - Chromatography Forum [chromforum.org]
- 16. Chiral separation of 1-Phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 17. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. d.lib.msu.edu [d.lib.msu.edu]
- 21. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 2-PhenylethylaMine(64-04-0) 1H NMR spectrum [chemicalbook.com]
- 23. Phenethylamine, TMS derivative [webbook.nist.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. moleculardevices.com [moleculardevices.com]
- 28. bioivt.com [bioivt.com]
- 29. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 31. pharmtech.com [pharmtech.com]
- 32. mdpi.com [mdpi.com]
- 33. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 35. stacks.cdc.gov [stacks.cdc.gov]
- 36. researchgate.net [researchgate.net]
- 37. maxedoutcompounds.com [maxedoutcompounds.com]
- 38. Human Hallucinogen Research: Guidelines for Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 41. Human hallucinogen research: guidelines for safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up the Synthesis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis and scale-up of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. This molecule belongs to the substituted phenethylamine class, a group of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth look at a reliable synthetic route, strategies for scaling up production, and comprehensive troubleshooting solutions to common challenges encountered during synthesis. Our goal is to equip you with the technical expertise and field-proven insights necessary for successful and efficient synthesis.
Section 1: Recommended Synthetic Pathway
For the synthesis of this compound, we recommend a two-step process beginning with a Strecker synthesis , followed by the reduction of a nitrile . This pathway is advantageous due to the use of readily available starting materials, its modularity, and its proven scalability for related structures.
The overall process involves the reaction of 4-methylbenzaldehyde, dimethylamine, and a cyanide source to form the α-aminonitrile intermediate, 2-(dimethylamino)-2-(4-methylphenyl)acetonitrile. This intermediate is then reduced to the target diamine product using a potent reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Section 2: Detailed Experimental Protocol (Lab-Scale)
This protocol describes the synthesis of approximately 15-20 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part A: Synthesis of 2-(Dimethylamino)-2-(4-methylphenyl)acetonitrile
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylbenzaldehyde | 120.15 | 12.0 g | 0.10 |
| Dimethylamine (40% in H₂O) | 45.08 (anhydrous) | 13.5 mL | ~0.12 |
| Potassium Cyanide (KCN) | 65.12 | 7.2 g | 0.11 |
| Glacial Acetic Acid | 60.05 | 6.0 mL | 0.105 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Water (Deionized) | - | 150 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Iminium Ion Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methylbenzaldehyde (12.0 g) and dichloromethane (50 mL). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 40% aqueous dimethylamine solution (13.5 mL) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C. The formation of the iminium ion is crucial for the subsequent nucleophilic attack.[3]
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (7.2 g) in deionized water (25 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care, avoiding contact with skin and inhalation. Never add acid directly to cyanide salts as it will liberate lethal HCN gas.
-
Add the KCN solution dropwise to the reaction mixture over 20 minutes. A slight exotherm may be observed.
-
Add glacial acetic acid (6.0 mL) dropwise. The acid catalyzes the reaction but must be added after the cyanide to prevent HCN evolution.[3]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aminonitrile as an oil. This intermediate is often used in the next step without further purification.
Part B: Reduction to this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Aminonitrile Intermediate | 188.26 | ~0.10 mol | ~0.10 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.6 g | 0.20 |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |
| 2M Sodium Hydroxide (NaOH) | - | As needed | - |
| Diethyl Ether | - | 200 mL | - |
Procedure:
-
Setup: To a 1 L three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (7.6 g) and anhydrous THF (150 mL) under a nitrogen atmosphere. Caution: LiAlH₄ is a pyrophoric reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve the crude aminonitrile from Part A in anhydrous THF (150 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. The reflux helps to drive the reduction to completion.
-
Quenching: Cool the reaction mixture back down to 0 °C. Perform the following quenching procedure with extreme caution behind a blast shield. Slowly and sequentially add:
-
7.6 mL of deionized water
-
7.6 mL of 15% aqueous NaOH
-
22.8 mL of deionized water This Fieser workup procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid.
-
-
Stir the resulting slurry at room temperature for 1 hour.
-
Isolation: Filter the white precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether (3 x 50 mL).
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: The product can be purified via acid-base extraction. Dissolve the crude oil in diethyl ether (150 mL) and extract with 1M HCl (3 x 50 mL). Combine the acidic aqueous layers, wash with ether (1 x 50 mL), and then basify with 2M NaOH until pH > 12. Extract the freebase product back into diethyl ether or DCM (3 x 75 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the purified this compound.
Section 3: Strategies for Scale-Up
Transitioning from lab-scale to pilot or manufacturing scale introduces new challenges related to safety, thermal management, and material handling.
| Parameter | Lab-Scale Consideration | Scale-Up Strategy & Rationale |
| Reducing Agent | LiAlH₄ is effective and convenient. | Catalytic Hydrogenation (e.g., H₂/Raney Nickel) is often preferred. It avoids the hazards and difficult workup of LiAlH₄, is more cost-effective, and generates less waste. However, it requires specialized high-pressure reactor systems and carries a risk of catalyst poisoning.[4] |
| Thermal Control | Ice baths provide sufficient cooling for exothermic reactions. | A jacketed reactor with a thermal control unit is essential. The high surface-area-to-volume ratio in small flasks is lost on scale-up, making heat dissipation less efficient. Poor thermal control can lead to runaway reactions and byproduct formation. |
| Reagent Addition | Manual addition via dropping funnel. | Use of metering pumps for controlled, consistent addition rates. This is critical for managing exotherms and ensuring reaction homogeneity in large volumes. |
| Work-up/Isolation | Separatory funnels are used for liquid-liquid extractions. | Large-scale extractions can be cumbersome and lead to emulsions.[5] Consider crystallization of a salt (e.g., hydrochloride or fumarate) directly from the reaction mixture or a crude extract. This simplifies isolation, improves purity, and provides a stable solid form of the product.[6] |
| Process Safety | Standard fume hood and PPE. | A comprehensive Process Hazard Analysis (PHA) is required. Key risks include: handling large quantities of toxic KCN, managing pyrophoric LiAlH₄ or flammable hydrogen gas, and potential for runaway reactions. Engineered controls (e.g., rupture discs, emergency quenching systems) are necessary. |
Section 4: Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This section addresses specific issues you may face during your experiments.
Question & Answer Troubleshooting
Q1: My Strecker reaction (Part A) is sluggish or gives a low yield of the aminonitrile. What went wrong?
-
Answer: Several factors could be at play.
-
Reagent Quality: Ensure your 4-methylbenzaldehyde is pure and free of the corresponding carboxylic acid, which can interfere with the reaction. Use a fresh, properly tittered solution of dimethylamine.
-
Temperature Control: The initial formation of the iminium ion is often exothermic. If the temperature rises too high, side reactions like the Cannizzaro reaction of the aldehyde can occur. Maintaining a temperature of 0-5 °C during the initial additions is critical.[3]
-
pH and Reaction Conditions: The reaction proceeds best under weakly acidic to neutral conditions. The addition of acetic acid helps catalyze imine formation, but adding it too early can generate dangerous HCN gas. Ensure all reagents are added in the correct order.[3]
-
Mixing: In a biphasic system (like DCM/water), vigorous stirring is essential to ensure adequate contact between reactants at the phase interface.
-
Q2: The nitrile reduction (Part B) is incomplete, and I see unreacted aminonitrile in my final product. How can I fix this?
-
Answer: Incomplete reduction is a common issue, often related to the reducing agent.
-
LiAlH₄ Activity: Lithium aluminum hydride can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a previously opened bottle that has been stored carefully under an inert atmosphere. If in doubt, the activity of the LiAlH₄ solution can be determined by titration.
-
Stoichiometry: Nitrile reduction requires a significant amount of hydride. We recommend at least 2 molar equivalents of LiAlH₄. For a scale-up, a slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (4-6 hours). For particularly stubborn reductions, a longer reflux time or a higher-boiling solvent like dioxane (with appropriate safety considerations) could be explored.
-
Catalytic Hydrogenation Issues: If you are using catalytic hydrogenation, the catalyst (e.g., Raney Nickel) may be poisoned by impurities (like residual cyanide) from the previous step. Purifying the aminonitrile intermediate before reduction can prevent this.
-
Q3: During the work-up (Part B), I'm getting a persistent emulsion that makes phase separation impossible. What should I do?
-
Answer: Emulsions are common when working with amines, especially after basification.[5]
-
Add Brine: Add a significant volume of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.
-
Filter: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite can resolve the issue.
-
Change Solvent: If the problem persists, try adding a different organic solvent. For example, if you are using diethyl ether, adding some DCM can change the density and polarity, helping to resolve the layers.
-
Patience: In some cases, letting the mixture stand undisturbed for several hours (or overnight) can allow the layers to separate.
-
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring this synthesis? To monitor reaction progress, Thin Layer Chromatography (TLC) is a fast and effective tool. For final product characterization and purity assessment, a combination of techniques is recommended: Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and identify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.[7][8][9] Infrared (IR) spectroscopy can also be used to verify the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H bands (~3300-3400 cm⁻¹) in the final product.
Q2: Can I use sodium borohydride (NaBH₄) to reduce the aminonitrile? No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce a nitrile functional group.[4] You must use a stronger hydride agent like LiAlH₄ or employ catalytic hydrogenation under pressure.
Q3: My final product is a racemic mixture. How can I obtain a single enantiomer? The Strecker synthesis as described will produce a racemic mixture because the cyanide addition to the planar iminium ion is not stereoselective.[10] To obtain a single enantiomer, you would need to perform a chiral resolution. This is typically done by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid), separating the diastereomers by fractional crystallization, and then liberating the desired enantiomer by basification.
Q4: What is the best way to store the final product? The final product is a primary amine, which can be susceptible to air oxidation over time, potentially forming colored impurities. It is best stored as a stable, crystalline salt (e.g., hydrochloride). If you need to store the freebase, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperature.
Q5: Are there alternatives to the Strecker synthesis for Part A? Yes, while the Strecker reaction is robust, an alternative is the reaction of α-bromo-4-methylacetophenone with dimethylamine to form the α-dimethylamino ketone, followed by reductive amination of the ketone with a source of ammonia. However, the α-bromo ketone is a lachrymator and can be difficult to handle. The Strecker route generally offers a more direct and scalable approach from the aldehyde.
References
- Various Authors. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate.
- Various Authors. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
- Various Authors. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
- Kaplan, J. P., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
- Reisman, S. E., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
- PrepChem. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine.
- PubChem. (n.d.). (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. National Center for Biotechnology Information.
- Istrate, A. A., & Găman, M. A. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel).
- Wikipedia. (n.d.). Substituted phenethylamine.
- Kraemer, T., et al. (2011). Identification of 4-Methylamphetamine in a seized Amphetamine Mixture. Toxichem Krimtech.
- Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine.
- Sherwood, A. M., et al. (2020). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry.
- Various Authors. (2018). 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. ResearchGate.
- Noggle, F. T., & DeRuiter, J. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry.
- Westphal, F., et al. (2022). Determination of the enantiomeric composition of amphetamine, methamphetamine and 3,4-methylendioxy-N-methylamphetamine (MDMA) in seized street drug samples from southern Germany. Drug Testing and Analysis.
- Kunalan, V., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International.
- Shi, D., et al. (2009). 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E.
- Aurelio, L., & Hughes, A. B. (2016). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry.
- Kavanagh, P., et al. (2013). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples. Drug Testing and Analysis.
- Sharma, S., & Singh, A. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules.
- Johnston, J. (1993). Custom Synthesis and Analytical Properties of 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDMA). Forensic Science Service.
- Various Authors. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate.
- Wikipedia. (n.d.). Methamphetamine.
- Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gtfch.org [gtfch.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the enantiomeric composition of amphetamine, methamphetamine and 3,4-methylendioxy-N-methylamphetamine (MDMA) in seized street drug samples from southern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of impurities and related substances is not merely a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a potential process-related impurity or degradation product in active pharmaceutical ingredients (APIs). As Senior Application Scientists, our objective is to move beyond procedural lists and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The accurate determination of this compound, structurally related to compounds like tapentadol, is critical for ensuring the purity and safety of pharmaceutical products.[1][2] The choice of analytical technique is pivotal and is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This guide will compare the two most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will also briefly discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
Our discussion will be anchored in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies presented are robust, reliable, and fit for their intended purpose.[3]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method is a critical first step. The decision hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate to High. Dependent on chromatographic resolution. | Very High. Based on parent and product ion masses. | High. Based on fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range.[4] | High sensitivity, often in the low ng/mL to pg/mL range. | Good sensitivity, typically in the ng/mL range.[5] |
| Linearity Range | Wide, typically 2-3 orders of magnitude. | Wide, can be 3-4 orders of magnitude. | Good, typically 2-3 orders of magnitude. |
| Matrix Effect | Less susceptible compared to MS-based methods. | Can be significantly affected by matrix components. | Can be affected by matrix components, derivatization often required. |
| Cost & Complexity | Lower initial cost and less complex operation. | Higher initial cost and more complex operation and maintenance. | Moderate cost and complexity. |
| Primary Application | Routine quality control, quantification of known impurities at relatively higher concentrations. | Trace level quantification, identification of unknown impurities, bioanalytical studies. | Analysis of volatile and thermally stable compounds. |
Experimental Workflows: A Visual Guide
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for the validation of a quantitative impurity method.
Sources
A Comparative Analysis of the Biological Activities of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine and Amphetamine
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of psychostimulant research, a thorough understanding of structure-activity relationships is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of the biological activities of the well-characterized central nervous system (CNS) stimulant, amphetamine, and a lesser-known analogue, [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine. While extensive data exists for amphetamine, this document aims to juxtapose its established pharmacological profile with the putative activities of this compound, drawing upon structural similarities and its known applications as a synthetic intermediate.
Introduction to the Compounds
Amphetamine is a potent psychostimulant that has been extensively studied and is used clinically for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its structure is based on the phenethylamine core. This compound shares this core structure with modifications, including a dimethylamino group and a methyl group on the phenyl ring. This compound is recognized as a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[3]
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |
| Amphetamine | (RS)-1-phenylpropan-2-amine | C₉H₁₃N | 135.21 g/mol | |
| This compound | N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | C₁₁H₁₈N₂ | 178.27 g/mol |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for amphetamine involves its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][4] Amphetamine acts as a substrate for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[5][6] This efflux is a key contributor to the stimulant effects of amphetamine.[5][6] Furthermore, amphetamine can disrupt the vesicular storage of monoamines via interaction with vesicular monoamine transporter 2 (VMAT2), increasing cytosolic neurotransmitter concentrations and further driving reverse transport.[1]
Due to its structural similarity to amphetamine, it is plausible that This compound also interacts with DAT, NET, and SERT. The presence of the dimethylamino group may alter its affinity and efficacy at these transporters compared to amphetamine's primary amine. The para-methyl substitution on the phenyl ring could also influence its interaction with the transporter binding sites. While direct experimental data is lacking, its utility as an intermediate for antidepressants and anxiolytics suggests it likely modulates monoaminergic systems.[3]
Signaling Pathways and Transporter Interactions
The interaction of amphetamine with monoamine transporters initiates a cascade of intracellular signaling events. For instance, amphetamine-induced dopamine efflux via DAT is regulated by second messengers and protein kinases such as PKC and CaMKII.[6] Amphetamine can also induce the internalization (trafficking) of DAT and NET, which further modulates its effects.[7][8]
Quantitative Comparison of Biological Activity
The following table summarizes the known biological activities of amphetamine. Data for this compound is not currently available in peer-reviewed literature and is denoted as "Not Available." Researchers are encouraged to perform the described experimental protocols to elucidate its pharmacological profile.
| Parameter | Amphetamine | This compound |
| DAT Affinity (IC₅₀) | ~100-1000 nM | Not Available |
| NET Affinity (IC₅₀) | ~20-200 nM | Not Available |
| SERT Affinity (IC₅₀) | >2000 nM | Not Available |
| Dopamine Release (EC₅₀) | ~10-100 nM | Not Available |
| Norepinephrine Release (EC₅₀) | ~5-50 nM | Not Available |
| Serotonin Release (EC₅₀) | >1000 nM | Not Available |
| In vivo Potency (Locomotor Activity) | ED₅₀ ~0.5-2 mg/kg (rodents) | Not Available |
Experimental Protocols for Characterization
To determine the biological activity of this compound and enable a direct comparison with amphetamine, the following experimental workflows are recommended.
In Vitro Monoamine Transporter Assays
Objective: To determine the affinity and efficacy of the test compound at DAT, NET, and SERT.
Methodology: Radioligand Binding and Synaptosome Uptake/Release Assays
-
Synaptosome Preparation: Isolate synaptosomes from rodent brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Binding Assays:
-
Incubate synaptosomes with a specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Kᵢ) of the test compound.
-
-
Uptake Assays:
-
Incubate synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) and varying concentrations of the test compound.
-
Measure the inhibition of monoamine uptake to determine the IC₅₀ value.
-
-
Release Assays:
-
Preload synaptosomes with a radiolabeled monoamine.
-
Expose the preloaded synaptosomes to varying concentrations of the test compound.
-
Measure the amount of radiolabeled monoamine released into the supernatant to determine the EC₅₀ for release.
-
In Vivo Behavioral Assays
Objective: To assess the psychostimulant effects of the test compound in a whole-animal model.
Methodology: Locomotor Activity in Rodents
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment (e.g., open-field arenas equipped with photobeam detectors).
-
Drug Administration: Administer various doses of the test compound or vehicle control via a relevant route (e.g., intraperitoneal injection).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period post-administration.
-
Dose-Response Analysis: Plot the locomotor activity data against the administered dose to determine the ED₅₀ value and the maximal stimulant effect.
Discussion and Future Directions
Amphetamine's biological activity is well-documented, serving as a benchmark for psychostimulant pharmacology. Its primary actions on dopamine and norepinephrine systems are responsible for its therapeutic effects in ADHD and its abuse potential.[4][9]
The biological profile of this compound remains to be elucidated. Based on its chemical structure, it is hypothesized to be a monoamine releaser, though its potency and selectivity for DAT, NET, and SERT are unknown. The dimethylamino substitution, in particular, may significantly alter its pharmacological properties compared to amphetamine. For instance, increased N-alkylation in some phenethylamines has been shown to augment relative potency at SERT.[10] Given its use in the synthesis of antidepressants and anxiolytics, a more pronounced interaction with the serotonin system is a plausible hypothesis that warrants experimental investigation.[3]
Future research should focus on conducting the outlined experimental protocols to fully characterize the in vitro and in vivo pharmacology of this compound. Such studies will not only provide a direct comparison to amphetamine but also contribute to a deeper understanding of the structure-activity relationships of phenethylamine-based compounds. This knowledge is crucial for the rational design of novel therapeutics with optimized biological activities for treating a range of neuropsychiatric disorders.
References
- National Center for Biotechnology Information. (n.d.). Amphetamine. StatPearls.
- Wikipedia. (2024). Amphetamine.
- Robertson, S. D., Matthies, H. J., & Galli, A. (2013). Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(21), 8843–8845.
- Patsnap. (2024). What is the mechanism of Amphetamine? Synapse.
- Cleveland Clinic. (n.d.). Amphetamines.
- Kivell, B., & Uzelac, Z. (2013). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. ACS chemical neuroscience, 4(1), 34–39.
- Bönisch, H., & Sitte, H. H. (2013). Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. Proceedings of the National Academy of Sciences of the United States of America, 110(28), 11562–11567.
- VTechWorks. (n.d.). Adderall and Academia: How Amphetamine binds in the Human Norepinephrine Transporter Protein.
- Cheng, M. H., Bahar, I., & Gnegy, M. E. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in neurology, 6, 134.
- Kahlig, K. M., Binda, F., Khoshbouei, H., Javitch, J. A., Gether, U., & Galli, A. (2005). Amphetamine induces dopamine efflux through a dopamine transporter channel. Proceedings of the National Academy of Sciences of the United States of America, 102(9), 3495–3500.
- ResearchGate. (n.d.). A Closer Look at Amphetamine-Induced Reverse Transport and Trafficking of the Dopamine and Norepinephrine Transporters.
- Johnson, L. A., Guptaroy, B., & Gnegy, M. E. (2005). Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons. The Journal of pharmacology and experimental therapeutics, 312(1), 217–225.
- Johnson, L. A., Guptaroy, B., & Gnegy, M. E. (2005). Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent. Neuropharmacology, 49(6), 784–794.
- National Center for Biotechnology Information. (n.d.). Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. PubMed Central.
- VTechWorks. (n.d.). 1 Adderall and Academia: How Amphetamine binds in the Human Norepinephrine Transporter Protein.
- Jones, S. R., & Kauer, J. A. (1999). Amphetamine Depresses Excitatory Synaptic Transmission via Serotonin Receptors in the Ventral Tegmental Area. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(22), 9780–9787.
- Wikipedia. (2024). Dextroamphetamine.
- Grantome. (n.d.). Psychostimulant Recognition by Serotonin Transporters.
- Chem-Impex. (n.d.). [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine.
- Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2012). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of pharmacology and experimental therapeutics, 341(3), 677–688.
Sources
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. chemimpex.com [chemimpex.com]
- 4. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 5. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine - Wikipedia [en.wikipedia.org]
- 10. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Methylation on [2-Amino-1-(4-methylphenyl)ethylamine] Analogs: A Guide for Drug Development Professionals
This guide provides an in-depth comparison of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine (tertiary amine), its N-methyl analog (secondary amine), and its non-methylated parent compound (primary amine). We will explore how the progressive addition of methyl groups to the terminal amine fundamentally alters the pharmacological profile of this phenethylamine scaffold. This analysis is designed for researchers and drug development professionals, synthesizing structure-activity relationships (SAR), experimental methodologies, and in vivo effects to inform future research and development.
Introduction: The Significance of N-Methylation in Phenethylamine Pharmacology
The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and synthetic drugs that target the central nervous system (CNS).[1][2] A common and seemingly minor structural modification—N-methylation—can profoundly impact a compound's potency, receptor selectivity, metabolic stability, and overall physiological effect.[3][4] This guide focuses on a specific series of analogs built on the 1-(4-methylphenyl)ethylamine core to provide a clear, evidence-based comparison of how methylation status dictates biological activity.
| Property | Non-Methylated Analog | N-Methyl Analog | Dimethylated Analog |
| Structure | ![]() | ![]() | ![]() |
| IUPAC Name | 1-(4-Methylphenyl)ethan-1,2-diamine | N-Methyl-1-(4-methylphenyl)ethan-1,2-diamine | N,N-Dimethyl-1-(4-methylphenyl)ethan-1,2-diamine[5] |
| Formula | C₉H₁₄N₂ | C₁₀H₁₆N₂ | C₁₁H₁₈N₂[5] |
| Molar Mass | 150.22 g/mol | 164.25 g/mol | 178.28 g/mol [5] |
Note: Representative structures are shown for clarity.
Synthesis Strategy: Accessing the Amine Series
The synthesis of this analog series typically begins with a common precursor, 4-methylbenzyl cyanide, which can be reduced to yield the primary amine, 2-(4-methylphenyl)ethanamine.[6] Subsequent N-methylation can be achieved through various established methods.
A prevalent method is reductive amination , which involves reacting the primary amine with formaldehyde to form an imine or enamine intermediate, which is then reduced in situ to yield the N-methyl analog. Repeating this process yields the N,N-dimethyl analog. The Eschweiler-Clarke reaction, which uses formic acid as both the formylating agent and the reductant, is a classic example, though it can sometimes require harsh conditions.[7] Milder conditions using reagents like sodium borohydride are often preferred to avoid decomposition of sensitive substrates.[7]
Another robust approach involves the N-alkylation of a protected amine. For instance, the primary amine can be protected with a tosyl group, N-methylated using methyl iodide, and subsequently deprotected under acidic conditions.[8]
Caption: Generalized synthetic workflow for the amine series.
Comparative Pharmacodynamics: Receptor Interactions
The primary pharmacological targets for many phenethylamines are monoamine transporters and trace amine-associated receptors (TAARs).[1] N-methylation directly influences how these molecules fit into and activate these targets.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor that modulates monoamine neurotransmission and is a key target for endogenous trace amines like phenethylamine.[1] The degree of N-methylation has a significant and predictable effect on TAAR1 activity.
-
Primary Amine (Non-methylated): Generally acts as a full or nearly full agonist at TAAR1. The unsubstituted amine allows for optimal hydrogen bonding and interaction with the receptor's binding pocket.
-
Secondary & Tertiary Amines (N-methyl & N,N-dimethyl): Systematic evaluation of β-phenethylamines at human TAAR1 (hTAAR1) has demonstrated that converting the primary amino group to a secondary or tertiary amine results in partial agonism.[9] The increased steric bulk from the methyl groups, particularly in the N,N-dimethyl configuration, is believed to hinder the conformational change required for full receptor activation, leading to ligands with lower efficacy.[9]
Caption: Impact of N-methylation on hTAAR1 functional activity.
Monoamine Transporters (DAT, NET, SERT)
While specific data for the 4-methyl-substituted series is limited, general trends for phenethylamines suggest that N-methylation can alter affinity and activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Often, these compounds act as substrates (releasers) or inhibitors (reuptake blockers). The addition of methyl groups can shift the balance between these mechanisms and alter selectivity between the transporters.
Table 1: Comparative Pharmacodynamic Profile
| Compound | Target | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀ / Efficacy) | Reference |
| Non-Methylated | hTAAR1 | High | Full Agonist | [9] |
| N-Methyl | hTAAR1 | Moderate to High | Partial Agonist | [9] |
| Dimethylated | hTAAR1 | Moderate | Partial Agonist (Low Efficacy) | [9] |
Note: This table summarizes expected trends based on available literature. Precise values require head-to-head experimental determination.
Experimental Protocol: Radioligand Binding Assay
To generate the comparative binding affinity data shown above, a competitive radioligand binding assay is a standard and robust method. This protocol ensures trustworthiness through the inclusion of proper controls.
Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific receptor (e.g., hTAAR1) expressed in a cell membrane preparation.
Methodology:
-
Membrane Preparation: Cells stably expressing the target receptor (e.g., CHO-K1 cells with hTAAR1) are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors. The total protein concentration is quantified via a Bradford or BCA assay.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains:
-
Buffer: A physiological buffer (e.g., Tris-HCl) to maintain pH.
-
Radioligand: A specific ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H-epinine for D₂-like receptors, or a specific TAAR1 radioligand). This is added at a concentration near its Kₔ value.
-
Test Compound: The non-methylated, N-methyl, or dimethylated analog is added across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Contains only buffer, radioligand, and cell membranes. Represents the maximum possible signal.
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-labeled ligand to saturate the target receptors. This measures the binding of the radioligand to non-receptor components.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).
-
Quantification: The filters are washed, dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
The specific binding data is plotted against the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Caption: Workflow for a competitive radioligand binding assay.
Pharmacokinetics and In Vivo Effects
The degree of N-methylation significantly influences how these compounds are metabolized and their resulting physiological effects.
Metabolism:
Phenethylamines are substrates for monoamine oxidase (MAO) enzymes, particularly MAO-B, which rapidly metabolize them.[10] This leads to a very short plasma half-life, often in the range of 5-10 minutes for phenethylamine and its N-methyl homolog.[11] While N-methylation can sometimes offer protection against MAO degradation, both primary and secondary amines in this class remain susceptible. The tertiary amine may exhibit slightly different metabolic stability, but rapid metabolism is a general characteristic of this structural class without further modification (e.g., α-methylation as seen in amphetamine).
In Vivo Behavioral Effects:
Animal studies provide valuable insight into the functional consequences of altered receptor activity.
-
Non-Methylated & N-Methyl Analogs: These compounds typically increase locomotor activity and can produce CNS stimulant effects such as hyperexcitability.[12] These effects are consistent with their role as agonists at TAAR1 and potential monoamine releasers. In dogs, both phenethylamine (PEA) and N-methylphenethylamine (NMPEA) were shown to dilate pupils and elevate body temperature.[11]
-
Dimethylated Analog: In contrast, the N,N-dimethyl analog of phenethylamine tends to reduce behavioral activity in mice.[12] This aligns with the in vitro finding that N-dimethylation leads to a low efficacy partial agonist at TAAR1.[9] A low efficacy partial agonist can act as a functional antagonist in the presence of a full agonist, potentially dampening overall system activation.
Table 2: Comparative In Vivo Profile
| Compound | Model | Key In Vivo Effect | Implication | Reference |
| Non-Methylated | Mice | Increased locomotor activity, hyperexcitability | CNS stimulant | [12] |
| N-Methyl | Mice, Dogs | Increased locomotor activity, mydriasis, hyperthermia | CNS stimulant | [11][12] |
| Dimethylated | Mice | Reduced behavioral activity | Potential functional antagonism or distinct pharmacology | [12] |
Conclusion for the Drug Developer
The progressive N-methylation of the 1-(4-methylphenyl)ethylamine scaffold provides a clear example of a structure-activity relationship with direct implications for drug design:
-
Primary Amine: The non-methylated analog serves as the baseline, likely exhibiting the highest efficacy at TAAR1 and potent CNS stimulant effects. Its rapid metabolism, however, limits its therapeutic potential without further modification.
-
Secondary Amine: The N-methyl analog retains a CNS stimulant profile but with modulated potency and efficacy at key receptors. This "tuning" may be desirable for refining a pharmacological profile.
-
Tertiary Amine: The N,N-dimethyl analog represents a significant functional shift. Its low efficacy at TAAR1 and observed reduction in behavioral activity suggest it may act as a modulator rather than a simple activator, or that it may possess a distinct target profile altogether. This highlights how steric bulk at the nitrogen can be used to convert a potent agonist into a partial agonist or functional antagonist.
For researchers, this comparison underscores the critical importance of seemingly minor structural changes. For drug developers, it demonstrates a clear strategy for rationally tuning the efficacy and in vivo profile of a lead compound by manipulating the substitution on the core amine pharmacophore.
References
- Hussain, A., et al. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. NIH.
- McEwen, F., et al. (1969). The Effects of N-methylation on the Pharmacological Activity of Phenethylamine. Archives Internationales de Pharmacodynamie et de Thérapie, 179(1), 86-93.
- Shannon, H. E., et al. (n.d.). Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog. PubMed.
- Wikipedia. (n.d.). N-Methylphenethylamine.
- Brandt, S. D., et al. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.
- Dourish, C. T., et al. (n.d.). Behavioral Effects of β-Phenylethylamine and Various Monomethylated and Monohalogenated Analogs in Mice Are Mediated by Catecholaminergic Mechanisms. ResearchGate.
- PubChemLite. (n.d.). This compound (C11H18N2).
- Wikipedia. (n.d.). Phenethylamine.
- PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine.
- Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
- ResearchGate. (n.d.). Synthetic Preparation of N-Methyl-β-amino Acids.
- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 50, 185-194.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The effects of N-methylation on the pharmacological activity of phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 11. Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Cardiovascular Effects of β-Methylphenethylamines: A Guide for Researchers
This guide provides an in-depth comparative analysis of the cardiovascular effects of various β-methylphenethylamines, a class of compounds with significant stimulant properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to offer a comprehensive understanding of the cardiovascular risks and underlying mechanisms associated with these substances. By providing detailed experimental protocols and a thorough review of the literature, this guide aims to be an essential resource for preclinical and clinical research in this area.
Introduction to β-Methylphenethylamines and Cardiovascular Risk
β-Methylphenethylamines are a broad class of psychoactive substances that include both prescription medications and illicit drugs. Their fundamental chemical structure, a phenethylamine core with a methyl group at the beta position, is the basis for a wide array of derivatives with varying pharmacological profiles. This class encompasses well-known compounds such as amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), as well as a growing number of synthetic cathinones (e.g., mephedrone) and other designer drugs.
A common thread linking these compounds is their sympathomimetic activity, which leads to significant effects on the cardiovascular system. These effects are a major source of the acute and chronic toxicity associated with their use.[1][2] Understanding the comparative cardiovascular pharmacology of these agents is crucial for predicting their risk profiles, developing safer therapeutic agents, and managing clinical cases of overdose and chronic use.
Mechanism of Action: The Sympathetic Surge
The primary mechanism by which β-methylphenethylamines exert their cardiovascular effects is through the potentiation of catecholamine neurotransmission. These compounds increase the synaptic concentrations of norepinephrine, dopamine, and to a lesser extent, serotonin, through several key actions:
-
Inhibition of Reuptake: They block the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), preventing the reuptake of these neurotransmitters from the synaptic cleft.
-
Promotion of Release: They act as substrates for these transporters, leading to a reversal of transporter function and a non-vesicular release of neurotransmitters.
-
Inhibition of Monoamine Oxidase (MAO): Some compounds or their metabolites can inhibit MAO, an enzyme responsible for the breakdown of monoamines, further increasing their synaptic availability.[1]
This surge in synaptic catecholamines leads to the activation of adrenergic receptors throughout the cardiovascular system, resulting in a cascade of physiological responses.
Figure 1: Signaling pathway of β-methylphenethylamine-induced cardiovascular effects.
Comparative Cardiovascular Effects: A Quantitative Overview
While all β-methylphenethylamines share a common mechanism, the magnitude of their cardiovascular effects can vary significantly. These differences are attributed to their varying potencies at monoamine transporters and their pharmacokinetic profiles. The following table summarizes key cardiovascular parameters from comparative studies.
| Compound | Dose | Route | Species | Change in Heart Rate (HR) | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Citation(s) |
| d-Amphetamine | 0.1-10.0 mg/kg | IV | Rat | ↑ (3-fold less potent than d-amphetamine) | ↑ (5-fold less potent than d-amphetamine) | Not Reported | [3] |
| l-Amphetamine | 0.1-10.0 mg/kg | IV | Rat | ↑ | ↑ | Not Reported | [3] |
| Methamphetamine | 40 mg | Oral | Human | ↑ (greater sustained increase than MDMA) | ↑ (larger elevation than 20mg methamphetamine) | ↑ (larger elevation than 20mg methamphetamine) | [4] |
| MDMA | 100 mg | Oral | Human | ↑ | ↑ | ↑ | [4] |
| Mephedrone | 0.01-9 mg/kg | IV | Rat | ↑ (similar to methamphetamine) | ↑ (similar to methamphetamine) | Not Reported | [5][6] |
| Ephedrine | 60-90 mg | Oral | Human | Not specified | Required to raise DBP >90 mmHg | ↑ | [3] |
| Pseudoephedrine | 210-240 mg | Oral | Human | Not specified | Required to raise DBP >90 mmHg | ↑ | [3] |
Key Insights from Comparative Data:
-
d-Amphetamine vs. l-Amphetamine: d-Amphetamine is significantly more potent in eliciting pressor and tachycardic responses compared to its l-isomer in rats.[3]
-
Methamphetamine vs. MDMA: In humans, a 40 mg oral dose of methamphetamine produced a more sustained increase in heart rate and greater elevations in blood pressure compared to a 100 mg oral dose of MDMA.[4]
-
Mephedrone vs. Methamphetamine: In rats, mephedrone elicited increases in mean arterial pressure and heart rate that were very similar to those produced by methamphetamine.[5][6]
-
Ephedrine vs. Pseudoephedrine: In humans, a much higher dose of pseudoephedrine (210-240 mg) was required to produce the same increase in diastolic blood pressure as ephedrine (60-90 mg).[3]
Structural Cardiotoxicity: Beyond Acute Hemodynamic Changes
Chronic use of β-methylphenethylamines can lead to significant structural changes in the heart, including cardiomyopathy and valvular heart disease.
Methamphetamine-Associated Cardiomyopathy (MACM)
Chronic methamphetamine use is a recognized cause of dilated cardiomyopathy, characterized by left ventricular dilation and systolic dysfunction.[7][8][9] The proposed mechanisms are multifactorial and include:
-
Direct Myocardial Injury: Methamphetamine can induce oxidative stress, apoptosis (programmed cell death) of cardiomyocytes, and mitochondrial dysfunction.[7]
-
Catecholamine-Mediated Toxicity: Chronic elevation of catecholamines leads to myocardial hypertrophy, fibrosis, and myocyte necrosis.[10]
-
Accelerated Atherosclerosis: Methamphetamine use can promote the development of coronary artery disease.[10][11]
The management of MACM primarily involves cessation of methamphetamine use, which can lead to significant recovery of cardiac function, along with standard guideline-directed medical therapy for heart failure.[7][12]
MDMA and Valvular Heart Disease
There is growing evidence linking MDMA use to valvular heart disease.[13][14][15][16] The proposed mechanism involves the activation of serotonin 5-HT2B receptors on cardiac valve interstitial cells.[12][13] This activation stimulates the proliferation of these cells, leading to thickening and fibrosis of the valve leaflets, which can result in valvular regurgitation.[13][14] This is the same mechanism implicated in the valvulopathy associated with the withdrawn diet drug fenfluramine.[12][13]
Experimental Protocols for Assessing Cardiovascular Effects
A robust assessment of the cardiovascular effects of β-methylphenethylamines requires a combination of in vitro and in vivo experimental models.
In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful tool for in vitro cardiotoxicity screening.[4][17][18][19]
Objective: To assess the direct effects of β-methylphenethylamines on the electrophysiology and viability of human cardiomyocytes.
Methodology:
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or appropriate culture vessels for contractility and viability assays.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations for dose-response analysis.
-
Electrophysiology (MEA):
-
Record baseline field potentials from the spontaneously beating hiPSC-CMs.
-
Apply the test compound at increasing concentrations, allowing for an equilibration period at each concentration.
-
Record field potentials at each concentration.
-
Analyze the recordings for changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmias.[18]
-
-
Contractility Assay:
-
Use a video-based motion vector analysis system to record the contractility of hiPSC-CMs.
-
Apply the test compound and record changes in contraction and relaxation velocity, and beat rate.[17]
-
-
Viability Assay:
-
Treat hiPSC-CMs with the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic potential of the compound.[17]
-
Figure 2: Workflow for in vitro cardiotoxicity assessment using hiPSC-CMs.
In Vivo Cardiovascular Assessment using Rodent Telemetry
Radiotelemetry in conscious, freely moving rodents is the gold standard for preclinical in vivo cardiovascular safety assessment.
Objective: To evaluate the effects of β-methylphenethylamines on heart rate, blood pressure, and electrocardiogram (ECG) in a conscious animal model.
Methodology:
-
Transmitter Implantation: Surgically implant a telemetry transmitter (e.g., for measuring ECG, blood pressure, and temperature) into the peritoneal cavity of the rodent (e.g., rat, mouse).
-
Recovery: Allow the animal to recover fully from surgery (typically 1-2 weeks).
-
Baseline Recording: Record baseline cardiovascular parameters for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
Drug Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Data Acquisition: Continuously record cardiovascular parameters for a predetermined duration post-dosing (e.g., 24 hours).
-
Data Analysis: Analyze the data for changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., PR, QRS, QT).
Ex Vivo Assessment using the Langendorff Perfused Heart
The Langendorff isolated heart preparation allows for the study of direct cardiac effects of a substance in the absence of systemic and neural influences.[1][8][20][21][22][23][24]
Objective: To assess the direct effects of β-methylphenethylamines on cardiac contractility, heart rate, and coronary flow.
Methodology:
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat, rabbit) and immediately place it in ice-cold cardioplegic solution.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with an oxygenated, warmed (37°C) physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Place electrodes on the epicardial surface to record an electrocardiogram.
-
-
Stabilization: Allow the heart to stabilize for a period of time (e.g., 20-30 minutes).
-
Drug Perfusion: Introduce the test compound into the perfusate at various concentrations.
-
Data Recording and Analysis: Record and analyze changes in LVDP, heart rate, coronary flow, and ECG parameters.
Clinical Implications and Management
The cardiovascular toxicity of β-methylphenethylamines is a significant clinical concern, particularly in cases of acute overdose and chronic abuse.
Acute Toxicity:
-
Presentation: Patients may present with tachycardia, hypertension, chest pain, and arrhythmias.[9] In severe cases, myocardial infarction, aortic dissection, and sudden cardiac death can occur.
-
Management: Treatment is primarily supportive and focuses on managing agitation with benzodiazepines.[9] For severe hypertension, vasodilators such as nitroglycerin or phentolamine may be used.[9] Beta-blockers should be used with caution due to the risk of unopposed alpha-adrenergic stimulation.[9]
Chronic Toxicity:
-
Presentation: Chronic users may develop cardiomyopathy, valvular heart disease, and accelerated atherosclerosis.[7][8][10][13][14][15][16]
-
Management: The cornerstone of management is cessation of drug use.[7][12] Patients with cardiomyopathy should receive standard heart failure therapy.[7][12] Regular cardiovascular monitoring, including echocardiography, is recommended for long-term users.
The American Heart Association (AHA) has issued recommendations for cardiovascular monitoring in children and adolescents receiving stimulant medications for ADHD, which include a thorough personal and family history and physical examination.[15]
Conclusion
β-Methylphenethylamines exert a range of cardiovascular effects, from acute hemodynamic changes to long-term structural cardiotoxicity. The comparative analysis reveals differences in the potency and nature of these effects among various compounds within this class. A comprehensive understanding of their mechanisms of action and the application of robust preclinical and clinical assessment strategies are essential for mitigating the cardiovascular risks associated with these substances. This guide provides a foundational framework for researchers to design and execute studies that will further elucidate the cardiovascular pharmacology of β-methylphenethylamines and contribute to the development of safer therapeutic agents and effective clinical management strategies.
References
Drew, C. D., Knight, G. T., Hughes, D. T., & Bush, M. (1978). Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man. British Journal of Clinical Pharmacology, 6(3), 221–225. Paratz, E. D., Cunningham, K., & MacIsaac, A. I. (2020). Clinical Characteristics and Management of Methamphetamine-Associated Cardiomyopathy: State-of-the-Art Review. Journal of the American Heart Association, 9(11), e016704. [8] Schurer, S., Paratz, E., & MacIsaac, A. (2023). Methamphetamine-associated cardiomyopathy: an addiction medicine perspective. Internal Medicine Journal, 53(2), 195-201. [13] Roth, B. L. (2004). MDMA Use May Increase Risk for Cardiac Valve Disease. NIDA NOTES, 18(6). [14] Droogmans, S., Cosyns, B., D'haenen, H., Creeten, E., Weytjens, C., Franken, P. R., Scott, B., & Van Camp, G. (2007). Possible association between 3,4-methylenedioxymethamphetamine abuse and valvular heart disease. American Journal of Cardiology, 100(9), 1442-1445. [9] Richards, J. R., Albertson, T. E., Derlet, R. W., Lange, R. A., Olson, K. R., & Horowitz, B. Z. (2015). Treatment of toxicity from amphetamines, related derivatives, and analogues: a systematic clinical review. Drug and alcohol dependence, 150, 1–13. [12] Reddy, K., & O'Cearbhaill, E. (2023). Management of New Onset Amphetamine-Induced Acute Decompensated Heart Failure in a Young Adult: Case Report. Cureus, 15(8), e43869. [15] Vetter, V. L., Elia, J., Erickson, C., Berger, S., Blum, N., Uzark, K., & Webb, C. L. (2008). Cardiovascular monitoring of children and adolescents with heart disease receiving stimulant drugs: a scientific statement from the American Heart Association Council on Cardiovascular Disease in the Young Congenital Cardiac Defects Committee and the Council on Cardiovascular Nursing. Circulation, 117(18), 2407–2423. [16] Healthline. (2023). MDMA's Effects on the Heart and Cardiovascular System. [17] Sharma, A., Burridge, P. W., McKeithan, W. L., Serrano, R., Shukla, P., Sayed, N., Churko, J. M., Kitani, T., Wu, H., Holmström, A., Matsa, E., & Wu, J. C. (2018). Use of human induced pluripotent stem cell–derived cardiomyocytes to assess drug cardiotoxicity. Nature Protocols, 13(12), 3018–3049. [10] Kevil, C. G., Goeders, N. E., & Orr, A. W. (2019). Methamphetamine Use and Cardiovascular Disease. Arteriosclerosis, thrombosis, and vascular biology, 39(9), 1739–1746. [5] Varner, K. J., Daigle, K., Weed, P. F., Lewis, P. B., Mahne, S. E., Sankaranarayanan, A., & Winsauer, P. J. (2013). Comparison of the behavioral and cardiovascular effects of mephedrone with other drugs of abuse in rats. Psychopharmacology, 225(3), 675–685. [18] Jonsson, M. K., Vos, M. A., Mirams, G. R., Duker, G., Sartipy, P., & de Boer, T. P. (2019). Cardiotoxicity screening of illicit drugs and new psychoactive substances (NPS) in human iPSC-derived cardiomyocytes using microelectrode array (MEA) recordings. Journal of molecular and cellular cardiology, 136, 102–112. [6] Varner, K. J., Daigle, K., Weed, P. F., Lewis, P. B., Mahne, S. E., Sankaranarayanan, A., & Winsauer, P. J. (2012). Comparison of the behavioral and cardiovascular effects of mephedrone with other drugs of abuse in rats. Psychopharmacology, 225(3), 675–685. [25] Murnane, K. S., & Fantegrossi, W. E. (2013). Synthetic Cathinones and amphetamine analogues: What's the rave about?. Brain research bulletin, 97, 63–71. [26] Naserzadeh, P., Kalantari, H., & Mehr, S. E. (2016). Toxicity of new synthetic amphetamine drug mephedrone On Rat Heart mitochondria: a warning for its abuse. Cardiovascular toxicology, 16(4), 336–344. [27] Nattel, S., & Tesar, G. E. (2017). A Practical Approach to Avoiding Cardiovascular Adverse Effects of Psychoactive Medications. The Canadian journal of cardiology, 33(12), 1643–1652. [1] Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & therapeutics, 125(3), 363–375. [28] Naserzadeh, P., Kalantari, H., & Mehr, S. E. (2015). Toxicity of New Synthetic Amphetamine Drug Mephedrone on rat heart Mitochondria: A Warning for its Abuse. Cardiovascular toxicology, 16(4), 336–344. [19] Kanda, Y., & Seta, H. (2020). Cardiotoxicity Assessment of Drugs Using Human iPS Cell-Derived Cardiomyocytes: Toward Proarrhythmic Risk and Cardio-Oncology. Current pharmaceutical biotechnology, 21(9), 765–772. [4] Hart, C. L., van Gorp, W. G., Haney, M., Foltin, R. W., & Fischman, M. W. (2012). A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. Psychopharmacology, 219(1), 109–122. [29] Ren, J., & Yu, L. (2010). Acute Methamphetamine Exposure Inhibits Cardiac Contractile Function. Cardiovascular toxicology, 10(3), 206–213. [30] Dawson, P., & Moffatt, J. D. (2012). Cardiovascular toxicity of novel psychoactive drugs: lessons from the past. Progress in neuro-psychopharmacology & biological psychiatry, 39(2), 244–252. [20] Al Kury, L. T., Vo, K., & Smail, M. M. (2021). A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. Journal of visualized experiments : JoVE, (178), 10.3791/63201. [21] Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [22] Skrzypiec-Spring, M., Grotthus, B., Szelag, A., & Schulz, R. (2017). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. Journal of pharmacological and toxicological methods, 88, 76–82. [23] ADInstruments. (n.d.). Langendorff Isolated Heart Perfusion Technique. [31] Wang, G. J., Jackson, T. H., Khare, R., & Chapoval, S. P. (2011). Effects of chronic methamphetamine exposure on heart function in uninfected and retrovirus-infected mice. Cardiovascular toxicology, 11(2), 157–165. [24] Al Kury, L. T., Vo, K., & Smail, M. M. (2021). A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. Journal of visualized experiments : JoVE, (178). [32] Pöhlmann, S., & Schinner, C. (2020). Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms. Naunyn-Schmiedeberg's archives of pharmacology, 393(10), 1827–1836. [33] Panchal, A. R., Satyanarayan, A., Johnston, P., Sledge, D. T., Jr, Al-Dhahir, M. A., & Bhyan, P. (2023). 2023 American Heart Association Focused Update on the Management of Patients With Cardiac Arrest or Life-Threatening Toxicity Due to Poisoning: An Update to the American Heart Association Guidelines for Cardiopulmonary Resuscitation and Emergency Cardiovascular Care. Circulation, 148(13), e149–e190. [34] Schwarzbach, V., Henning, B., & Laufs, U. (2020). Methamphetamine-related cardiovascular diseases. ESC heart failure, 7(2), 405–411. [35] Zhang, L., Yao, H., Li, L., Du, M., Sjölander, A., Feldman, I., D'Onofrio, B. M., Franks, P. W., Larsson, H., & Chang, Z. (2024). Long-Term Cardiovascular Risk Associated With Treatment of Attention-Deficit/Hyperactivity Disorder in Adults. JAMA network open, 7(5), e2410052. [36] Al-Imam, A. (2017). Adverse Effects of Amphetamines on the Cardiovascular System: Review and Retrospective Analyses of Trends. Global Journal of Health Science, 9(11), 114. [2] Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of pharmacology and experimental therapeutics, 369(3), 328–336. [11] Kersey, C. (2022). The Evolving Research Landscape of Methamphetamine-Associated Heart Failure. [37] Bonner, L. (2024). Researchers take a close look at long-term effects of ADHD meds on heart. American Pharmacists Association. [38] Panchal, A. R., Satyanarayan, A., Johnston, P., Sledge, D. T., Jr, Al-Dhahir, M. A., & Bhyan, P. (2023). 2023 American Heart Association Focused Update on the Management of Patients With Cardiac Arrest or Life-Threatening Toxicity Due to Poisoning: An Update to the American Heart Association Guidelines for Cardiopulmonary Resuscitation and Emergency Cardiovascular Care. Circulation, 148(13), e149–e190. [39] Emilsson, L., Skoglund, C., Chen, Q., D'Onofrio, B. M., Lichtenstein, P., Faraone, S. V., Almqvist, C., & Larsson, H. (2024). Methylphenidate and Short-Term Cardiovascular Risk. JAMA network open, 7(3), e241349. Al-Imam, A. (2017). Adverse Effects of Amphetamines on the Cardiovascular System: Review and Retrospective Analyses of Trends. Global Journal of Health Science, 9(11), p114.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Comprehensive review of cardiovascular toxicity of drugs and related agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. COMPARISON OF THE BEHAVIORAL AND CARDIOVASCUAR EFFECTS OF MEPHEDRONE WITH OTHER DRUGS OF ABUSE IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the behavioral and cardiovascular effects of mephedrone with other drugs of abuse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Characteristics and Management of Methamphetamine-Associated Cardiomyopathy: State-of-the-Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methamphetamine-associated cardiomyopathy: an addiction medicine perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coconote.app [coconote.app]
- 10. ahajournals.org [ahajournals.org]
- 11. youtube.com [youtube.com]
- 12. Cardiac effects of MDMA on the metabolic profile determined with 1H-magnetic resonance spectroscopy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HEALTH - MDMA Use May Increase Risk for Cardiac Valve Disease [ehd.org]
- 14. auntminnieeurope.com [auntminnieeurope.com]
- 15. edmtunes.com [edmtunes.com]
- 16. MDMA's Effects on the Heart and Cardiovascular System [healthline.com]
- 17. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiotoxicity screening of illicit drugs and new psychoactive substances (NPS) in human iPSC-derived cardiomyocytes using microelectrode array (MEA) recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiotoxicity Assessment of Drugs Using Human iPS Cell-Derived Cardiomyocytes: Toward Proarrhythmic Risk and Cardio-Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijbcp.com [ijbcp.com]
- 22. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 24. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of the behavioral and cardiovascular effects of mephedrone with other drugs of abuse in rats [ouci.dntb.gov.ua]
- 26. Toxicity of new synthetic amphetamine drug mephedrone On Rat Heart mitochondria: a warning for its abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Practical Approach to Avoiding Cardiovascular Adverse Effects of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Acute Methamphetamine Exposure Inhibits Cardiac Contractile Function - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cardiovascular toxicity of novel psychoactive drugs: lessons from the past - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effects of chronic methamphetamine exposure on heart function in uninfected and retrovirus-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ahajournals.org [ahajournals.org]
- 34. researchgate.net [researchgate.net]
- 35. Long-Term Cardiovascular Risk Associated With Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Methamphetamine‐Associated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Researchers take close look at long-term effects of ADHD meds on heart [pharmacist.com]
- 38. docred-strapi-cms-prod.s3.sa-east-1.amazonaws.com [docred-strapi-cms-prod.s3.sa-east-1.amazonaws.com]
- 39. Methylphenidate and Short-Term Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Cross-Validation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine: Bridging Analytical and Functional Data
The core principle of cross-validation in analytical chemistry involves the critical assessment of data generated by two or more distinct methods to ensure comparability and reliability.[2][3] This process is essential when transferring methods between labs or when seeking to confirm the profile of a new chemical entity (NCE).[4]
Part 1: Analytical Cross-Validation: Establishing Molecular Identity and Purity
The first and most critical step in evaluating any novel compound is to confirm that you have what you think you have. The molecular structure dictates its function, and impurities can confound biological assays. Here, we employ two orthogonal, high-confidence analytical techniques: Mass Spectrometry (MS) for mass determination and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.
Method 1: Mass Spectrometry (UPLC-MS/MS)
Causality Behind Experimental Choice: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is selected for its exceptional sensitivity and specificity. It allows for the separation of the target analyte from potential impurities and provides both the mass of the parent molecule and characteristic fragmentation patterns, which act as a molecular fingerprint. This method is standard for the analysis of psychoactive compounds in various matrices.[5]
Detailed Experimental Protocol: UPLC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine in LC-MS grade methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid to facilitate ionization.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System: A Waters ACQUITY UPLC I-Class System (or equivalent).
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
System: A Sciex QTRAP 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full scan (Q1) to determine the parent ion, followed by product ion scan (MS/MS) of the most abundant parent ion.
-
Key Parameters:
-
IonSpray Voltage: +5500 V.
-
Curtain Gas: 35 psi.
-
Temperature: 500 °C.
-
Collision Energy: Ramped from 15 to 40 eV to generate a rich fragmentation spectrum.
-
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choice: While MS provides mass and fragmentation, NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they confirm the precise atomic arrangement, making NMR the gold standard for structural confirmation of organic molecules.[6]
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: A Bruker 400 MHz Avance spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of 12 ppm.
-
Obtain at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm.
-
Obtain a sufficient number of scans (typically >1024) for adequate signal, as ¹³C has a low natural abundance.
-
Cross-Validation of Analytical Data
The power of cross-validation lies in comparing the outputs of these independent methods. The molecular formula of this compound is C₁₁H₁₈N₂.[7]
| Parameter | UPLC-MS/MS Expected Result | ¹H & ¹³C NMR Expected Result | Cross-Validation Checkpoint |
| Molecular Mass | Monoisotopic Mass: 178.147 Da. Observed [M+H]⁺ ion at m/z 179.154. | Not directly measured, but the integrated proton signals and carbon count are consistent with the C₁₁H₁₈N₂ formula. | Does the exact mass from MS match the mass of the structure confirmed by NMR? |
| Structural Features | Fragmentation pattern should show loss of the dimethylamine group and characteristic cleavages of the ethylamine chain. | ¹H NMR: Signals in the aromatic region (tolyl group), a singlet for the N(CH₃)₂ group, and aliphatic signals for the ethyl backbone. ¹³C NMR: Corresponding signals for aromatic, aliphatic, and methyl carbons. | Do the fragments observed in the mass spectrum correspond to logical pieces of the structure determined by NMR? |
| Purity | A single major chromatographic peak should be observed (>98% peak area). | Absence of significant impurity signals in both ¹H and ¹³C spectra. | Do both methods agree on the high purity of the sample? |
Part 2: Functional Cross-Validation: Characterizing Biological Activity
With the compound's identity and purity confirmed, we proceed to characterize its biological activity. The phenethylamine scaffold is a well-known pharmacophore present in many synthetic stimulants that interact with the monoamine system.[8] The most likely targets are the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), or the primary metabolic enzymes, monoamine oxidase A and B (MAO-A, MAO-B).[9][10] We will use two distinct in vitro assays to test these competing hypotheses.
Method 1: Monoamine Transporter Inhibition Assays
Causality Behind Experimental Choice: This assay directly measures the compound's ability to block the reuptake of dopamine, norepinephrine, and serotonin into cells. This is the primary mechanism of action for many therapeutic (e.g., methylphenidate) and recreational stimulants.[9] A radioligand binding assay is a robust and high-throughput method to determine the affinity (Ki) of a compound for these transporter proteins.
Detailed Experimental Protocol: Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: Benztropine (DAT), Desipramine (NET), Fluoxetine (SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (at its Kd value), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
For total binding wells, add assay buffer. For non-specific binding wells, add a high concentration of the respective inhibitor.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding).
-
Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
-
Method 2: Monoamine Oxidase (MAO) Inhibition Assays
Causality Behind Experimental Choice: This assay tests an alternative mechanism. MAO enzymes are responsible for degrading monoamine neurotransmitters.[11] Inhibition of MAO would also lead to increased synaptic levels of these neurotransmitters, a mechanism used by certain classes of antidepressants.[12] A commercially available fluorimetric assay provides a rapid and sensitive method to screen for MAO-A and MAO-B inhibition.[13]
Detailed Experimental Protocol: Fluorimetric MAO-A/B Assay
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine).
-
Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).
-
Known inhibitors for controls: Clorgyline (MAO-A selective), Pargyline (MAO-B selective).
-
-
Assay Procedure:
-
In a black 96-well plate, add MAO-A or MAO-B enzyme to assay buffer.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include control inhibitor wells.
-
Pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate/HRP/probe mixture.
-
Incubate for 30-60 minutes at 37 °C, protected from light. The MAO reaction produces H₂O₂, which, in the presence of HRP, converts the probe into a fluorescent product.[13]
-
Measure fluorescence with an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.
-
Cross-Validation of Functional Data
By comparing the potency of the compound in these two distinct functional assays, we can validate its primary mechanism of action.
| Assay Target | Measurement | Interpretation | Cross-Validation Question |
| Dopamine Transporter (DAT) | IC₅₀ / Ki | Potency as a dopamine reuptake inhibitor. | Is the compound more potent at monoamine transporters or MAO enzymes? |
| Norepinephrine Transporter (NET) | IC₅₀ / Ki | Potency as a norepinephrine reuptake inhibitor. | What is the selectivity profile across the monoamine transporters (e.g., DAT/SERT ratio)? |
| Serotonin Transporter (SERT) | IC₅₀ / Ki | Potency as a serotonin reuptake inhibitor. | A significant difference in potency (e.g., >100-fold) between the two assay types strongly suggests a primary mechanism. |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | Potency as a MAO-A inhibitor. | Does the functional data align with the structural class of the compound? |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | Potency as a MAO-B inhibitor. | A lack of significant activity in either assay would prompt further investigation into other potential targets. |
Part 3: Synthesis, Interpretation, and Conclusion
The final step is to synthesize all the collected data into a coherent, validated profile for this compound.
-
Integrated View: Does the analytical data (a confirmed phenethylamine structure) align with the functional data? For example, if the compound is confirmed as a phenethylamine and shows high potency at DAT and NET with low potency at SERT and MAO, this is a consistent and validated profile for a dopamine-norepinephrine reuptake inhibitor (DNRI). This profile is similar to other pyrovalerone analogs.[9]
-
Trustworthiness: By employing this multi-faceted, cross-validating approach, the resulting data package is inherently trustworthy. It demonstrates a rigorous scientific process that has confirmed the molecule's identity and quantitatively defined its primary biological mechanism of action through independent, corroborating methods.
References
- Cross-validation (analytical chemistry) - Wikipedia. (n.d.).
- A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (2025, December).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH.
- Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation. (n.d.). NIH.
- Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. (2017, August 18). PubMed Central.
- New psychoactive substances: a review and updates. (n.d.). PMC - PubMed Central.
- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.).
- This compound (C11H18N2). (n.d.). PubChemLite.
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI.
- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
- Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.
- Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (2012, December 30).
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PubMed Central.
- Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. (2012, February 1). ResearchGate.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 8. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. bioassaysys.com [bioassaysys.com]
A Researcher's Guide to the Comparative Efficacy of Norepinephrine Reuptake Inhibitors: Evaluating [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel norepinephrine reuptake inhibitors (NRIs), using [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine as a focal point for comparison against established agents. Due to the limited publicly available pharmacological data on this compound, this document serves as a methodological template, outlining the essential experiments and data required for a robust comparative analysis. We will delve into the established profiles of well-characterized NRIs—Desipramine, Reboxetine, and Atomoxetine—to provide a benchmark for efficacy and selectivity.
The core principle of this guide is to equip researchers with the foundational knowledge and detailed protocols necessary to conduct a thorough in vitro characterization of a novel compound's potential as a norepinephrine reuptake inhibitor.
The Critical Role of Norepinephrine Reuptake Inhibition
The norepinephrine transporter (NET) is a key regulator of noradrenergic signaling in the central nervous system. By clearing norepinephrine from the synaptic cleft, the NET modulates neurotransmission involved in critical physiological and cognitive processes, including mood, attention, and arousal. Inhibition of this transporter is a well-established therapeutic strategy for conditions such as major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] The development of selective NRIs (sNRIs) has been a significant advancement, offering improved side-effect profiles compared to older, less selective antidepressants.[3]
Benchmarking Efficacy: A Comparative Look at Established NRIs
A critical first step in evaluating a novel compound is to compare its in vitro potency and selectivity against well-characterized drugs. Desipramine, a tricyclic antidepressant, is a potent and relatively selective NRI.[4][5] Reboxetine and Atomoxetine are recognized as selective NRIs, with Atomoxetine being a first-line non-stimulant treatment for ADHD.[6][7]
The primary metrics for comparison are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) at the norepinephrine transporter (NET), as well as at the serotonin (SERT) and dopamine (DAT) transporters to determine selectivity. A lower Ki or IC50 value indicates higher potency.
| Compound | NET Ki (nM) | NET IC50 (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Desipramine | ~4.2 | - | ~64 | ~82,000 | ~15 | ~19,524 |
| Reboxetine | - | - | - | >10,000 | ~20 | >1,000 |
| Atomoxetine | ~5 | 31 ± 10 | ~77 | - | ~15.4 | - |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined through experimental evaluation. Note: Ki and IC50 values can vary between studies depending on the experimental conditions.
Experimental Workflows for Efficacy Determination
To ascertain the efficacy and selectivity of a novel compound like this compound, two primary in vitro assays are indispensable: the radioligand binding assay and the synaptosomal uptake assay.
Experimental Workflow: Efficacy and Selectivity Assessment
Caption: Downstream signaling effects of norepinephrine reuptake inhibition in the prefrontal cortex.
Conclusion
The systematic evaluation of novel compounds as potential norepinephrine reuptake inhibitors is a cornerstone of neuropharmacological research and drug development. While direct efficacy data for this compound is not yet available in the public domain, this guide provides the necessary framework for its comprehensive in vitro characterization. By employing standardized radioligand binding and synaptosomal uptake assays and comparing the results to established NRIs like Desipramine, Reboxetine, and Atomoxetine, researchers can accurately determine the potency and selectivity of this and other novel compounds. Understanding the downstream signaling consequences of NET inhibition further enriches the pharmacological profile and aids in predicting in vivo effects. This structured approach ensures scientific rigor and provides a solid foundation for further preclinical and clinical development.
References
- Desipramine - Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for (R)
- National Center for Biotechnology Information. (n.d.). Atomoxetine - StatPearls. NCBI Bookshelf.
- Reboxetine - Wikipedia. (n.d.).
- Atomoxetine - Wikipedia. (n.d.).
- Yu, G., Li, G. F., & Markowitz, J. S. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(4), 314–326.
- Ji, X., et al. (2013). Norepinephrine Drives Persistent Activity in Prefrontal Cortex via Synergistic α1 and α2 Adrenoceptors. PLoS ONE, 8(6), e66122.
- Reddit. (2025, June 12). The IC50 Values, Half Life, Metabolism, and Bioavailability of Various Nootropic Monoamine Reuptake Inhibitors.
- Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164–171.
- Journal of Nuclear Medicine. (2009). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD.
- ResearchGate. (2025, August 6). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- ResearchGate. (2025, August 9). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD.
- Xing, B., et al. (2016). Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex. Brain Research, 1641(Pt B), 217–232.
- Li, X., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
- National Center for Biotechnology Information. (2023, April 17). Prefrontal modulation of anxiety through a lens of noradrenergic signaling. PubMed Central.
- MedicineNet. (n.d.). desipramine, Norpramin: Drug Facts, Side Effects and Dosing.
- Berridge, C. W., & Devilbiss, D. M. (2011). Norepinephrine and dopamine regulate signals and noise in the prefrontal cortex.
- ResearchGate. (2025, August 7). Norepinephrine and Dopamine Regulate Signals and Noise in the Prefrontal Cortex.
- Larsen, M. B., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(34), 14323–14328.
- Rocha, B. A., et al. (2003). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 23(24), 8568–8575.
- ResearchGate. (n.d.). Overview of data selection process for IC50 value for serotonin and norepinephrine transporters.
- Singh, S. K., et al. (2008). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters.
- AWS. (n.d.). Norepinephrine ELISA.
- BioIVT. (n.d.). NET Transporter Assay.
- Blough, B. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 595–602.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Desipramine Hydrochloride?
- Plosker, G. L., & Wilde, M. I. (1999). Reboxetine: a review of its use in depression. CNS drugs, 12(1), 57–81.
- ResearchGate. (n.d.). Inhibitory potency (IC50) of SSRIs for different nAChR subtypes.
- ResearchGate. (n.d.). Kinetics of desipramine binding to SERT and DAT. (A)....
- National Center for Biotechnology Information. (n.d.). Overview of Monoamine Transporters. PubMed Central.
- Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.).
- National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf.
- National Center for Biotechnology Information. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central.
- Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.).
- National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem.
- WebMD. (2024, August 7). Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- MedlinePlus. (2024, January 15). Atomoxetine.
- National Center for Biotechnology Information. (n.d.). Desipramine. PubChem.
- National Center for Biotechnology Information. (n.d.). Desipramine - StatPearls. NCBI Bookshelf.
- National Center for Biotechnology Information. (n.d.). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. PubMed Central.
- medicines.ie. (n.d.). Reboxetine.
- KEGG. (n.d.). KEGG DRUG: Reboxetine.
Sources
- 1. Atomoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 2. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 6. Reboxetine - Wikipedia [en.wikipedia.org]
- 7. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation: The Case of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds or those in development, this certainty underpins all subsequent biological and chemical studies. This guide provides an in-depth, practical comparison of standard spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine.
This guide is structured to not only present the data but to walk the researcher through the logical process of spectral interpretation, highlighting the causality behind the observed signals. While experimental spectra for this specific compound are not widely published, we will utilize a set of realistic, hypothetical data based on established principles of spectroscopy and data from analogous structures. This approach serves as a robust instructional tool for researchers to apply to their own work.
The Molecule in Focus: this compound
This compound possesses a chiral center and key functional groups that lend themselves to distinct spectroscopic signatures. Our task is to use the combined data from our suite of spectroscopic tools to confirm the connectivity and chemical environment of each atom in the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons.
Experimental Protocol:
A sample of this compound (approx. 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.
Hypothetical ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | d, J = 8.0 Hz | 2H | Ar-H (ortho to CH) |
| 7.08 | d, J = 8.0 Hz | 2H | Ar-H (meta to CH) |
| 3.55 | dd, J=8.8, 4.4 Hz | 1H | CH-N |
| 2.89 | dd, J=12.8, 4.4 Hz | 1H | CH₂-NH₂ (diastereotopic) |
| 2.71 | dd, J=12.8, 8.8 Hz | 1H | CH₂-NH₂ (diastereotopic) |
| 2.33 | s | 6H | N(CH₃)₂ |
| 2.30 | s | 3H | Ar-CH₃ |
| 1.5 (broad) | s | 2H | NH₂ |
Interpretation and Causality:
-
Aromatic Region (7.0-7.2 ppm): The presence of two doublets in a 2H:2H ratio is characteristic of a 1,4-disubstituted (para) benzene ring. The coupling constant of ~8.0 Hz is typical for ortho-coupling between adjacent aromatic protons.
-
Benzylic Proton (3.55 ppm): The doublet of doublets (dd) for the proton on the carbon adjacent to the aromatic ring (the benzylic position) and the dimethylamino group is due to its coupling with the two diastereotopic protons of the adjacent methylene group.
-
Methylene Protons (2.71 and 2.89 ppm): The two protons on the carbon bearing the primary amine are diastereotopic due to the adjacent chiral center. This results in them having different chemical shifts and coupling to the benzylic proton with different coupling constants, appearing as two distinct doublet of doublets.
-
Dimethylamino Protons (2.33 ppm): The sharp singlet integrating to 6H is a classic signature of the two equivalent methyl groups of the N,N-dimethylamino moiety.
-
Aromatic Methyl Protons (2.30 ppm): The singlet integrating to 3H at 2.30 ppm is characteristic of a methyl group attached to an aromatic ring.
-
Primary Amine Protons (1.5 ppm): The broad singlet that integrates to 2H is typical for the protons of a primary amine. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol:
The same sample prepared for ¹H NMR is used. The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C, with proton decoupling.
Hypothetical ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 137.0 | Ar-C (quaternary, C-CH₃) |
| 136.5 | Ar-C (quaternary, C-CH) |
| 129.2 | Ar-CH (meta) |
| 128.8 | Ar-CH (ortho) |
| 68.5 | CH-N |
| 45.1 | CH₂-NH₂ |
| 41.0 | N(CH₃)₂ |
| 21.1 | Ar-CH₃ |
Interpretation and Causality:
-
Aromatic Carbons (128-138 ppm): Four signals are expected for the para-substituted ring. The two quaternary carbons (attached to the ethylamine chain and the methyl group) are downfield, while the two protonated aromatic carbons appear at slightly different chemical shifts.
-
Benzylic Carbon (68.5 ppm): The carbon atom attached to the aromatic ring and the dimethylamino group is significantly deshielded by these two groups, appearing around 68.5 ppm.
-
Methylene Carbon (45.1 ppm): The carbon of the CH₂-NH₂ group appears at a typical chemical shift for an aliphatic carbon attached to a nitrogen atom.
-
Dimethylamino Carbons (41.0 ppm): The two equivalent methyl carbons of the dimethylamino group give rise to a single signal around 41.0 ppm.
-
Aromatic Methyl Carbon (21.1 ppm): The carbon of the methyl group attached to the aromatic ring appears in the typical aliphatic region, around 21.1 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.
Experimental Protocol:
A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates and the spectrum is recorded using an FTIR spectrometer.
Hypothetical IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380, 3300 | Medium | N-H stretch (asymmetric and symmetric) of primary amine |
| 3020 | Medium | Aromatic C-H stretch |
| 2960, 2870, 2820 | Strong | Aliphatic C-H stretch |
| 1615 | Medium | N-H bend (scissoring) of primary amine |
| 1515 | Strong | Aromatic C=C stretch |
| 1260 | Strong | C-N stretch |
| 820 | Strong | para-disubstituted C-H out-of-plane bend |
Interpretation and Causality:
-
N-H Stretching (3300-3380 cm⁻¹): The two distinct peaks in this region are a definitive indication of a primary amine (-NH₂).[1][2][3][4]
-
C-H Stretching (2820-3020 cm⁻¹): The peaks above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those below are from the aliphatic C-H bonds in the methyl and ethyl groups.
-
N-H Bending (1615 cm⁻¹): This absorption, often referred to as a scissoring vibration, further confirms the presence of a primary amine.[1]
-
Aromatic C=C Stretching (1515 cm⁻¹): This strong band is characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-N Stretching (1260 cm⁻¹): This absorption corresponds to the stretching of the carbon-nitrogen bonds.
-
Out-of-Plane Bending (820 cm⁻¹): A strong absorption in this region is highly indicative of 1,4- (para) disubstitution on a benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers valuable information about its structure.
Experimental Protocol:
The sample is introduced into an electrospray ionization (ESI) mass spectrometer. The data is acquired in positive ion mode.
Hypothetical Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 179.15 | 100 | [M+H]⁺ (protonated molecule) |
| 162.13 | 15 | [M+H - NH₃]⁺ |
| 134.12 | 45 | [M+H - HN(CH₃)₂]⁺ |
| 91.05 | 30 | Tropylium ion [C₇H₇]⁺ |
| 44.05 | 60 | [CH₂=N(CH₃)₂]⁺ |
Interpretation and Causality:
-
Protonated Molecule ([M+H]⁺ at m/z 179.15): The base peak corresponds to the protonated molecule, confirming the molecular weight of this compound (C₁₁H₁₈N₂) as 178.27 g/mol .
-
Loss of Ammonia ([M+H - NH₃]⁺ at m/z 162.13): The loss of a neutral ammonia molecule (17 amu) is a common fragmentation pathway for primary amines.[5]
-
Loss of Dimethylamine ([M+H - HN(CH₃)₂]⁺ at m/z 134.12): Cleavage of the bond between the benzylic carbon and the dimethylamino group leads to the loss of dimethylamine (45 amu).
-
Tropylium Ion ([C₇H₇]⁺ at m/z 91.05): The presence of a 4-methylphenyl group often leads to the formation of the highly stable tropylium ion through benzylic cleavage and rearrangement.
-
Dimethylaminomethyl Fragment ([CH₂=N(CH₃)₂]⁺ at m/z 44.05): Alpha-cleavage adjacent to the dimethylamino group can result in this characteristic fragment.[6]
Visualizing the Connections
To better illustrate the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Key MS fragmentation pathways.
Conclusion
The synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leaves little room for ambiguity. This guide, through the use of illustrative hypothetical data, provides a framework for researchers to approach the structural elucidation of their own compounds with confidence and scientific rigor.
References
- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link][5]
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
- C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpret
- IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link][1]
- Mass fragmentations (m/z values) of phenethylamines and tryptamines.
- Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
- How many peaks would you expect in the 1H NMR spectrum of p-dimethylbenzene (p-xylene)?
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link][3]
- Infrared Spectroscopy.
- p-Xylene. BMRB. [Link]
- C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpret
- IR Absorption Frequencies of Functional Groups. Scribd. [Link]
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059905).
- Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. Study.com. [Link]
- Solved discuss the 1H NMR of p-Xylene explaining chemical. Chegg.com. [Link]
- 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0059924).
- Ethyl Benzene 1H and 13C NMR.
- 13C{1H} NMR spectra of ethylbenzene (CDCl3, 14.1 T) acquired with.
- How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why?. Quora. [Link]
- How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. YouTube. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform
- n,n-Dimethylethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wikieducator.org [wikieducator.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Pharmacological Validation of Novel Phenethylamine Analogs: A Case Study Approach
Disclaimer: This document is intended for research and drug development professionals. The compounds discussed are research chemicals and are not approved for human consumption. All described protocols must be adapted to comply with institutional and governmental regulations for animal welfare.
Introduction: Defining the Pharmacological Landscape
The compound [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, systematically named N,N-Dimethyl-1-(4-methylphenyl)ethan-2-amine, represents a novel structural analog within the broader phenethylamine class. Due to a lack of extensive published data on this specific entity, this guide establishes a comprehensive in vivo validation framework by comparing its predicted pharmacological profile against two well-characterized benchmarks: its parent compound, 4-Methylamphetamine (4-MA) , and the archetypal psychostimulant, Methamphetamine .
This comparative approach is essential for contextualizing the pharmacological effects of a new chemical entity (NCE). By benchmarking against compounds with known mechanisms of action and clinical effects, we can elucidate key structure-activity relationships (SAR) and predict the NCE's therapeutic potential and abuse liability. 4-MA provides a direct comparison for the effects of N,N-dimethylation, while Methamphetamine serves as a gold standard for potent dopaminergic and sympathomimetic activity.[1][2]
The primary hypothesis is that N,N-Dimethyl-1-(4-methylphenyl)ethan-2-amine will act as a monoamine releasing agent, similar to its structural relatives.[3][4] The core objective of the following in vivo studies is to quantify its potency and selectivity towards dopamine (DA), serotonin (5-HT), and norepinephrine (NE) systems and to characterize its behavioral and physiological consequences.
Mechanistic Overview: The Monoamine Transporter System
The primary targets for psychostimulants of the amphetamine class are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.
Amphetamine-like substances act as transporter substrates. They are taken up into the presynaptic terminal and trigger a reversal of the transporter's function, leading to a massive, non-vesicular efflux of neurotransmitters into the synapse.[2][4] The relative potency of a compound at each transporter dictates its unique pharmacological and behavioral profile.
-
Dopamine (DA): Release in the nucleus accumbens is strongly correlated with euphoria, reinforcement, and abuse potential.[2][5]
-
Norepinephrine (NE): Release contributes to alertness, increased heart rate, and blood pressure.[6]
-
Serotonin (5-HT): Release is associated with mood elevation, empathogenic effects, and, at high levels, potential for neurotoxicity (serotonin syndrome).[7][8]
The validation workflow will systematically dissect these interactions.
Caption: Action of a test compound at the dopamine transporter (DAT).
Comparative In Vivo Validation Workflow
A multi-tiered approach is required to build a comprehensive pharmacological profile. This involves behavioral assays to assess functional outcomes, neurochemical analysis to confirm the mechanism, and physiological monitoring to evaluate safety.
Tier 1: Behavioral Pharmacology
Behavioral assays provide the first indication of a compound's central nervous system (CNS) activity and its subjective effects.
This assay measures the stimulant or depressant effects of a compound.[9][10] Increased locomotor activity is a hallmark of dopamine and norepinephrine release.[4]
-
Objective: To determine the dose-response relationship of N,N-Dimethyl-1-(4-methylphenyl)ethan-2-amine on spontaneous motor activity and compare its potency and efficacy to 4-MA and Methamphetamine.
-
Protocol:
-
Habituation: Mice are habituated to the locomotor activity chambers (e.g., 40x40 cm clear boxes) for 30-60 minutes for 2-3 days to reduce novelty-induced hyperactivity.[9][11]
-
Administration: On the test day, animals are administered vehicle, the test compound, 4-MA, or Methamphetamine at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.).
-
Data Acquisition: Animals are immediately placed in the chambers, and their movement is tracked by infrared beams for 60-120 minutes.[12] Data is binned into 5-minute intervals to analyze the time course of the effect.[13]
-
Analysis: Total distance traveled (cm) is the primary endpoint. A dose-response curve is generated for each compound.
-
-
Expected Outcomes & Interpretation:
-
A potent locomotor stimulant will produce a significant, dose-dependent increase in distance traveled.
-
Comparing the ED50 values (dose producing 50% of maximal effect) will establish relative potency.
-
The shape of the time-course curve provides insight into the drug's pharmacokinetics.[12] For instance, methamphetamine's effects are expected to be longer-lasting than amphetamine.[5]
-
This is the gold standard for assessing the subjective effects of a drug and predicting its abuse liability.[14][15] Animals are trained to recognize the internal cues of a specific drug.
-
Objective: To determine if the subjective effects of N,N-Dimethyl-1-(4-methylphenyl)ethan-2-amine generalize to those of Methamphetamine (a dopamine-releasing stimulant) or an alternative serotonergic compound like MDMA.
-
Protocol:
-
Training: Rats are trained in a two-lever operant chamber.[16] Following an injection of a training drug (e.g., Methamphetamine 1 mg/kg), responses on one "drug-appropriate" lever are rewarded with food. Following a vehicle injection, responses on the other "vehicle-appropriate" lever are rewarded.[14]
-
Testing: Once training criteria are met (>80% correct lever presses), test sessions are conducted.[17] Animals receive a dose of the test compound, and the percentage of responses on the drug-appropriate lever is measured.
-
Analysis:
-
Full Generalization (>80% drug-lever responding): The test compound produces subjective effects highly similar to the training drug.[17]
-
Partial Generalization (20-80%): The compound shares some, but not all, subjective effects.
-
No Generalization (<20%): The subjective effects are distinct from the training drug.[17]
-
-
-
Expected Outcomes & Interpretation:
-
If the test compound fully generalizes to Methamphetamine, it suggests a primarily dopaminergic mechanism and a high potential for abuse.
-
If it only partially generalizes, it may indicate a mixed-action profile (e.g., dopaminergic and serotonergic), which is characteristic of 4-MA.[7]
-
Sources
- 1. Neurobiology and Clinical Manifestations of Methamphetamine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methamphetamine: An Update on Epidemiology, Pharmacology, Clinical Phenomenology, and Treatment Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 8. 4-methylthioamphetamine | Description, Effects, & Recreational Use | Britannica [britannica.com]
- 9. va.gov [va.gov]
- 10. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 16. med-associates.com [med-associates.com]
- 17. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the synthesis routes for substituted phenethylamines
Introduction
Substituted phenethylamines represent a broad class of organic compounds based on the phenethylamine structure.[1] This core scaffold, consisting of a phenyl ring attached to an amino group via a two-carbon chain, is a cornerstone in medicinal chemistry and pharmacology.[1][2] Compounds within this class exhibit a wide range of biological activities, functioning as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[1][2] The profound physiological effects of these molecules, exemplified by endogenous neurotransmitters like dopamine and norepinephrine, underscore the importance of efficient and versatile synthetic routes for accessing novel derivatives for drug discovery and development.[2]
This guide provides a comparative analysis of the most prominent synthetic methodologies for preparing substituted phenethylamines. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach, offering field-proven insights to guide your synthetic strategy.
Key Synthetic Strategies: An Overview
The construction of the substituted phenethylamine framework can be broadly categorized into several key strategies. These include the formation of the crucial carbon-nitrogen bond through reductive amination, the reduction of nitrogen-containing precursors like nitroalkenes, and classical name reactions such as the Leuckart-Wallach and Ritter reactions. More modern approaches continue to emerge, offering improved efficiency and milder reaction conditions. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, scalability, and stereochemical considerations.
Reductive Amination of Aldehydes and Ketones
Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[3][4] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4][5]
Mechanism and Principles
The reaction proceeds in two main steps:
-
Imine Formation: A nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (for primary amines) or an enamine (for secondary amines). This step is typically reversible and often acid-catalyzed.[5]
-
Reduction: The C=N double bond of the imine is then reduced to a single bond, affording the final amine product. A variety of reducing agents can be employed for this transformation.[3][5]
Experimental Protocol: Synthesis of N-(2-chlorobenzyl)-1-phenylethanamine[3]
-
To a solution of 2-chlorobenzaldehyde (1.0 mmol) in methanol (10 mL), add 1-phenylethylamine (1.0 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High efficiency and operational simplicity (often a one-pot reaction).[3] | Potential for over-alkylation, especially with ammonia. |
| Wide availability of starting materials (aldehydes, ketones, and amines). | The choice of reducing agent is crucial to avoid reduction of the starting carbonyl compound.[3] |
| Good functional group tolerance with appropriate choice of reducing agent. | Can be challenging for the synthesis of primary amines without careful control of reaction conditions. |
| Can be adapted for asymmetric synthesis to produce chiral amines.[5] |
Data Summary
| Reducing Agent | Typical Yield | Reaction Conditions | Selectivity |
| Sodium borohydride (NaBH₄) | Good to Excellent | Mild, requires control of addition to avoid aldehyde/ketone reduction.[3] | Reduces imines and carbonyls. |
| Sodium cyanoborohydride (NaBH₃CN) | Good to Excellent | Mildly acidic, selectively reduces imines in the presence of carbonyls.[6] | High for imines over carbonyls. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Excellent | Mild, non-toxic alternative to NaBH₃CN.[6] | High for imines over carbonyls. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Excellent | Requires specialized equipment for handling hydrogen gas.[4] | Can reduce other functional groups. |
Visualization
Caption: Synthesis via Nitroalkene Reduction
The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent. [7][8][9]
Mechanism and Principles
The reaction mechanism is thought to involve the initial formation of an iminium ion from the carbonyl compound and ammonia (derived from ammonium formate). [7][9]This iminium ion is then reduced by a hydride transfer from formic acid. The reaction typically requires high temperatures (120-185 °C). [9][10]The primary product is often the N-formyl derivative, which must be hydrolyzed to yield the free amine. [7][8]
Experimental Protocol: Synthesis of α-Phenylethylamine from Acetophenone
[10]
-
In a flask, place ammonium formate (4 moles) and acetophenone (1.25 moles).
-
Heat the mixture. At 150–155 °C, the mixture becomes homogeneous, and the reaction begins.
-
Continue heating until the temperature reaches 185 °C (approximately 3 hours). Water, unreacted acetophenone, and ammonium carbonate will distill off.
-
Separate the recovered acetophenone from the distillate and return it to the reaction flask. Heat for an additional 3 hours at 180–185 °C.
-
Cool the reaction mixture and add water to remove excess ammonium formate and formamide.
-
Separate the crude α-phenylethylformamide and add concentrated hydrochloric acid.
-
Boil the mixture to hydrolyze the formamide to the amine hydrochloride.
-
Basify the solution and extract the free amine. Purify by distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Uses inexpensive and readily available reagents. | Requires high reaction temperatures. [11] |
| Can be performed as a one-pot reaction. | Often produces the N-formyl derivative, requiring a separate hydrolysis step. [7][11] |
| Good for the synthesis of α-alkyl phenethylamines. [7] | Can have moderate to good yields, but side reactions can occur. |
| Not suitable for thermally sensitive substrates. |
Data Summary
| Carbonyl Substrate | Amine Product | Typical Yield | Reaction Temperature |
| Acetophenone | α-Phenylethylamine | 60-65% | 180-185 °C [10] |
| Various ketones | Primary amines | Varies | 50-70 °C (with Rh catalyst) [11] |
Visualization
Caption: Leuckart-Wallach Reaction Pathway
The Ritter Reaction
The Ritter reaction provides a route to N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid. [12][13]The resulting amide can then be hydrolyzed to the corresponding amine.
Mechanism and Principles
The reaction is initiated by the formation of a stable carbocation from the alcohol or alkene in a strong acid. [12][13]The carbocation is then attacked by the nitrogen of the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the N-alkyl amide. [12][14]
Experimental Protocol: Synthesis of α,α-Dimethyl-β-phenethylamine
[15]
-
To a stirred solution of glacial acetic acid, add sodium cyanide at 20 °C.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid in glacial acetic acid, maintaining the temperature at about 20 °C.
-
Add α,α-dimethyl-β-phenethyl alcohol over 20 minutes.
-
Stir the reaction mixture for an additional 90 minutes and let it stand overnight.
-
Pour the mixture onto ice and neutralize with concentrated ammonium hydroxide.
-
Extract the N-formyl product with an organic solvent.
-
Hydrolyze the amide using a strong acid or base to obtain the final amine product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Useful for synthesizing highly substituted amines, particularly those with a tertiary carbon attached to the nitrogen. | Requires strongly acidic conditions, limiting functional group tolerance. [12] |
| Can utilize a variety of carbocation precursors. [12][15] | Generates significant amounts of salt byproducts during workup. [12] |
| Good yields can be achieved for suitable substrates. [15] | The initial product is an amide that requires a subsequent hydrolysis step. |
Data Summary
| Carbocation Precursor | Nitrile | Product Type | Typical Yield |
| Tertiary Alcohols/Alkenes | Various Nitriles | N-tert-alkyl amides | Fair to Excellent [15] |
| Benzylic Alcohols | Various Nitriles | N-benzyl amides | Good |
Visualization
Caption: Ritter Reaction Mechanism
Rearrangement Reactions: Curtius and Hofmann
The Curtius and Hofmann rearrangements are powerful methods for converting carboxylic acids and primary amides, respectively, into primary amines with one less carbon atom. These reactions proceed through an isocyanate intermediate.
Mechanism and Principles
-
Curtius Rearrangement: A carboxylic acid is first converted to an acyl azide. Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form an isocyanate. [16][17][18]The isocyanate can then be hydrolyzed to the primary amine. [16][18]The rearrangement proceeds with retention of stereochemistry. [16]* Hofmann Rearrangement: A primary amide reacts with bromine and a strong base to form an N-bromoamide intermediate. [19][20]Further deprotonation leads to a rearrangement, eliminating a bromide ion to form an isocyanate. [19]Subsequent hydrolysis yields the primary amine. [19][20]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Provides access to primary amines from readily available carboxylic acids or amides. | Involves the use of potentially hazardous reagents (e.g., azides in the Curtius rearrangement). |
| The rearrangement occurs with retention of configuration. [16] | The product has one less carbon atom than the starting material, which needs to be considered in the synthetic design. |
| The isocyanate intermediate can be trapped with other nucleophiles to form ureas or carbamates. [16][19] | The Hofmann rearrangement is sensitive to the reaction conditions. |
Data Summary
| Reaction | Starting Material | Key Intermediate | Product | Typical Yield |
| Curtius | Carboxylic Acid | Acyl Azide, Isocyanate | Primary Amine | Good [21] |
| Hofmann | Primary Amide | N-bromoamide, Isocyanate | Primary Amine | Fair to Good [22] |
Visualization
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. Ritter reaction - Wikipedia [en.wikipedia.org]
- 13. Ritter Reaction [organic-chemistry.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 18. Curtius Rearrangement [organic-chemistry.org]
- 19. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 20. chemistnotes.com [chemistnotes.com]
- 21. sciencemadness.org [sciencemadness.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
Assessing the Monoamine Transporter Selectivity of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine: A Comparative Analysis Based on Structural Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative assessment of the anticipated selectivity of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine for the monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Direct experimental data for this specific compound is not publicly available at the time of this publication. Therefore, this analysis is built upon a foundation of structure-activity relationships (SAR) derived from closely related structural analogs. By examining the influence of key chemical moieties present in the target compound—specifically the para-methyl group on the phenyl ring, the N,N-dimethyl substitution on the terminal amine, and the additional amino group at the beta-position—we can project a likely pharmacological profile. This guide synthesizes available data on comparable phenethylamine derivatives to offer a scientifically grounded perspective on the expected interactions of this compound with monoamine transporters, highlighting the causal relationships between its structural features and its potential functional activity.
Introduction: The Critical Role of Monoamine Transporter Selectivity
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters—serotonin, dopamine, and norepinephrine—in the synaptic cleft.[1] Their function is crucial for maintaining normal neurological function, and they are primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse.[2][3] The selectivity of a compound for SERT, DAT, or NET dictates its pharmacological effects and therapeutic potential. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT and are effective in treating depression and anxiety, while compounds with high affinity for DAT often exhibit stimulant properties.[3]
The compound of interest, this compound, is a substituted phenethylamine. Its structural characteristics suggest a potential interaction with monoamine transporters. Understanding its selectivity profile is therefore essential for predicting its pharmacological activity.
Projected Selectivity Profile of this compound
Based on the structure-activity relationships of known phenethylamine derivatives, we can infer the likely impact of the key structural features of this compound on its interaction with monoamine transporters.
The Influence of the para-Methyl Group
Substitutions on the phenyl ring of phenethylamines are known to significantly alter their potency and selectivity at monoamine transporters.[4] A para-substitution, such as the methyl group in the target compound, has been shown in other amphetamine analogs to influence interactions with all three transporters.[5] Generally, such substitutions can enhance affinity, although the specific effect varies depending on the nature of the substituent and the overall structure of the molecule.
The Role of N,N-Dimethylation
The presence of two methyl groups on the terminal nitrogen (N,N-dimethylation) is a critical determinant of a compound's activity at monoamine transporters. N-methylation of amphetamine to methamphetamine, for instance, alters its potency at DAT and NET.[6] Further N-methylation to an N,N-dimethyl analog generally leads to a decrease in potency at all three transporters and can shift the compound's functional profile from a substrate (releaser) to an inhibitor (blocker). This is attributed to steric hindrance within the transporter's binding pocket.
The Impact of the β-Amino Group
The introduction of an amino group at the β-position of the ethylamine side chain creates a diamine structure. This is a significant modification, and its effect on monoamine transporter affinity is not as well-characterized as other substitutions. It is plausible that this additional polar group could influence the binding orientation and affinity of the molecule within the transporter.
Comparative Analysis with Structural Analogs
In the absence of direct data, we can draw comparisons with structurally related compounds for which experimental data are available.
Table 1: Monoamine Transporter Inhibition Data for Reference Phenethylamine Derivatives
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Reference |
| Amphetamine | 4100 | 41 | 13 | [6] |
| Methamphetamine | 5980 | 24 | 12 | [6] |
| MDMA | 660 | 790 | 250 | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower values indicate higher potency.
The data in Table 1 illustrates the impact of structural modifications on monoamine transporter selectivity. Amphetamine and methamphetamine show a clear preference for NET and DAT over SERT.[6] The addition of a methylenedioxy ring in MDMA significantly increases its potency at SERT.[6]
For this compound, the N,N-dimethyl substitution would be expected to decrease its potency at all three transporters compared to its primary or secondary amine counterparts. The para-methyl group may slightly enhance affinity, but the overall profile is likely to be that of a nejtral to weak inhibitor of monoamine reuptake. The effect of the β-amino group remains the most uncertain factor and would require direct experimental evaluation to determine its contribution to the compound's selectivity profile.
Experimental Methodologies for Assessing Monoamine Transporter Selectivity
To definitively determine the selectivity of this compound, standardized in vitro assays are required. The two primary methods are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
These assays measure the affinity of a test compound for the monoamine transporters by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET.
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assays
These assays directly measure the functional effect of a test compound on the ability of the transporters to take up their respective neurotransmitters.
Protocol: Synaptosomal Uptake Assay
-
Preparation of Synaptosomes: Isolate synaptosomes (nerve terminals) from specific brain regions rich in the transporter of interest (e.g., striatum for DAT, cortex for NET and SERT) from rodent brains.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of accumulated radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50 value).
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Conclusion
While a definitive assessment of the monoamine transporter selectivity of this compound awaits direct experimental evidence, a comparative analysis based on established structure-activity relationships of phenethylamine derivatives provides a valuable predictive framework. The combination of a para-methyl group, N,N-dimethylation, and a β-amino group suggests a complex interplay of steric and electronic factors that will determine its affinity and functional activity at SERT, DAT, and NET. It is anticipated that the N,N-dimethyl substitution will likely result in lower potency compared to analogous primary or secondary amines. The precise selectivity profile, however, remains to be elucidated through rigorous in vitro pharmacological testing using the standardized methodologies outlined in this guide. Such studies are essential to fully characterize the pharmacological properties of this compound and to understand its potential as a research tool or therapeutic agent.
References
- Discovery and Development of Monoamine Transporter Ligands.
- Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones.
- Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs.
- Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones.
- Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)
- In vitro actions of NN-dimethyl-2-aminoindane and rel
- Discovery and Development of Monoamine Transporter Ligands.
- Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling.
- Overview of Monoamine Transporters.
- Synthesis and monoamine transporter affinity of 3'-analogs of 2-beta-carbomethoxy-3-beta-(4'-iodophenyl)tropane (beta-CIT). PubMed. [Link]
- 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]
- Synthesis and Monoamine Transporter Affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted Phenyl)-Piperidine Analogs of Cocaine. PubMed. [Link]
- Radioactive N,N-dimethylphenylethylamine: a selective radiotracer for in vivo measurement of monoamine oxidase-B activity in the brain. PubMed. [Link]
- β,N,N-Trimethylphenethylamine. Wikipedia. [Link]
- Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies.
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
- Kinetics of [11C]N,N-dimethylphenylethylamine in mice and humans: potential for measurement of brain MAO-B activity. PubMed. [Link]
- Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. [Link]
- Synthesis and Monoamine Transporter Affinity of 2beta-carbomethoxy-3beta-(2''-, 3''- Or 4''-substituted) Biphenyltropanes. PubMed. [Link]
- Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity.
- 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. [Link]
- N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]
- In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. MDPI. [Link]
- Neuropharmacology of N,N-Dimethyltryptamine.
Sources
- 1. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Benchmarking the Performance of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine Against Known Monoamine Transporter Ligands
Introduction: The Rationale for Characterizing a Novel Phenethylamine Derivative
The phenethylamine scaffold is a cornerstone in neuropharmacology, giving rise to a vast array of compounds that modulate monoaminergic systems. These systems, comprising the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways, are critical for regulating mood, cognition, and behavior. Consequently, ligands that interact with the transporters responsible for clearing these neurotransmitters from the synapse—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are of significant interest for both therapeutic development and as research tools.
This guide outlines a comprehensive experimental framework for characterizing a novel phenethylamine derivative, [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine (hereafter referred to as Compound X). Structurally, Compound X is an analog of other known psychoactive substances, featuring a para-methyl substitution on the phenyl ring and N,N-dimethylation of the terminal amine. These features suggest a potential interaction with monoamine transporters as either a reuptake inhibitor or a releasing agent.
To ascertain its pharmacological profile, we propose a head-to-head comparison of Compound X against a panel of well-characterized standards. This panel includes prototypical monoamine releasing agents, (±)-amphetamine and (±)-3,4-Methylenedioxymethamphetamine (MDMA), as well as selective monoamine uptake inhibitors: GBR12909 for DAT, nisoxetine for NET, and fluoxetine for SERT. The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology to determine the potency, selectivity, and mechanism of action of Compound X at the monoamine transporters. It is important to note that, to date, specific experimental data for Compound X is not publicly available. Therefore, this document serves as a detailed prospectus for its comprehensive evaluation.
Experimental Design: A Multi-faceted Approach to Characterization
The proposed investigation into the pharmacological profile of Compound X is structured around a series of in vitro assays designed to elucidate its interaction with DAT, NET, and SERT. The causality behind this multi-assay approach is to build a complete picture of the compound's activity, from its initial binding to the transporters to its functional effects on neurotransmitter flux.
Logical Flow of the Proposed Experimental Workflow
Caption: Proposed experimental workflow for characterizing Compound X.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability of the generated data.
Radioligand Binding Assays
These assays will determine the affinity (Ki) of Compound X for DAT, NET, and SERT. The principle is a competitive displacement of a known high-affinity radioligand from the transporter.
Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, cortex for NET and SERT).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands:
-
DAT: [³H]WIN 35,428 or [³H]GBR12935
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
-
Assay Procedure: a. In a 96-well plate, combine cell membranes/synaptosomes, a fixed concentration of the appropriate radioligand, and a range of concentrations of Compound X or the reference standards. b. For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT). c. Incubate at room temperature for a specified time to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Uptake Inhibition Assays
These functional assays will measure the potency (IC50) of Compound X to inhibit the transport of monoamines into cells.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT, cultured in appropriate media.
-
Radiolabeled Substrates:
-
DAT: [³H]Dopamine
-
NET: [³H]Norepinephrine
-
SERT: [³H]Serotonin
-
-
Assay Procedure: a. Plate cells in 96-well plates and allow them to adhere. b. Pre-incubate the cells with varying concentrations of Compound X or reference standards for a short period. c. Initiate uptake by adding a fixed concentration of the radiolabeled substrate. d. Incubate for a short duration to measure the initial rate of uptake. e. Terminate uptake by aspirating the medium and washing the cells with ice-cold buffer. f. Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curves.
Monoamine Release Assays
These assays will determine if Compound X acts as a substrate for the monoamine transporters, inducing reverse transport (efflux).
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for dopamine release, hippocampus for serotonin release).
-
Pre-loading: Incubate the synaptosomes with a radiolabeled monoamine ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to allow for its uptake.
-
Superfusion: a. Place the pre-loaded synaptosomes in a superfusion apparatus. b. Continuously perfuse with buffer and collect fractions at regular intervals. c. After establishing a stable baseline of radioactivity release, introduce varying concentrations of Compound X or reference standards into the perfusion buffer. d. Continue collecting fractions to measure any increase in radioactivity release.
-
Data Analysis: Quantify the amount of radiolabel released in each fraction. Express the release as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value for release by non-linear regression.
Caption: Workflow for the monoamine release assay using synaptosomes.
Comparative Performance Data
The following tables summarize the known performance of the standard compounds. The corresponding values for Compound X are listed as "To Be Determined" (TBD), highlighting the data that will be generated by the proposed experiments.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT |
| Compound X | TBD | TBD | TBD |
| GBR12909 | 1 | >100 | >100 |
| Nisoxetine | >100 | 0.8 | >100 |
| Fluoxetine | >1000 | >1000 | ~1 |
| (±)-Amphetamine | ~30 | ~7 | ~2000 |
| (±)-MDMA | ~500 | ~200 | ~60 |
Note: Ki values can vary depending on experimental conditions and tissue/cell type.
Table 2: Monoamine Uptake Inhibition Potencies (IC50, nM)
| Compound | DAT | NET | SERT |
| Compound X | TBD | TBD | TBD |
| GBR12909 | ~10 | >1000 | >1000 |
| Nisoxetine | >1000 | ~1 | >1000 |
| Fluoxetine | >1000 | >1000 | ~10 |
| (±)-Amphetamine | ~40 | ~10 | ~3000 |
| (±)-MDMA | ~800 | ~600 | ~200 |
Note: IC50 values are dependent on assay conditions.
Table 3: Monoamine Release Potencies (EC50, nM)
| Compound | Dopamine | Norepinephrine | Serotonin |
| Compound X | TBD | TBD | TBD |
| (±)-Amphetamine | ~25 | ~7 | >5000 |
| (±)-MDMA | ~100 | ~70 | ~35 |
Note: EC50 values for release are highly dependent on the experimental system.
Discussion and Predicted Profile of Compound X
Based on the principles of structure-activity relationships (SAR) for phenethylamines, we can formulate a hypothesis regarding the potential pharmacological profile of Compound X.
-
Effect of the 4-Methyl Group: Para-alkylation of the phenyl ring in phenethylamines can influence potency and selectivity. Compared to the unsubstituted phenethylamine, a 4-methyl group may enhance affinity for all three monoamine transporters, with a potential for increased activity at SERT.
-
Effect of N,N-Dimethylation: The presence of two methyl groups on the nitrogen atom generally decreases the compound's ability to act as a potent releasing agent compared to primary or secondary amines like amphetamine or methamphetamine. This is because N,N-dimethylation can hinder the transporter-mediated exchange mechanism. However, it may still retain or even enhance its activity as a reuptake inhibitor.
-
Predicted Profile: It is plausible that Compound X will exhibit a profile of a non-selective monoamine reuptake inhibitor, with a potentially higher affinity for SERT and NET compared to DAT. Its activity as a releasing agent is likely to be attenuated compared to amphetamine and MDMA.
The proposed experiments will either confirm or refute this hypothesis, providing a clear and data-driven characterization of Compound X. The selectivity profile, determined by the ratios of Ki, IC50, and EC50 values across the three transporters, will be crucial in understanding its potential therapeutic applications or its mechanism of action as a research tool.
Conclusion
This guide provides a rigorous and scientifically sound framework for the comprehensive in vitro characterization of this compound. By benchmarking its performance against well-established standards, the proposed experiments will elucidate its affinity, potency, and selectivity at the dopamine, norepinephrine, and serotonin transporters. The resulting data will be invaluable for the scientific community, enabling a clear understanding of this novel compound's place within the vast landscape of phenethylamine pharmacology.
References
- Nisoxetine: Title: Nisoxetine Source: Wikipedia URL: [Link]
- Radioligand Binding and Functional Assays for MDPPP: Title: Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters Source: Benchchem
- GBR 12909: Title: The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action Source: PubMed URL: [Link]
- Fluoxetine: Title: Fluoxetine, a selective inhibitor of serotonin uptake Source: PubMed URL: [Link]
- Amphetamine and MDMA Monoamine Release: Title: 3,4-Methylenedioxyamphetamine Source: Wikipedia URL: [Link]
- Monoamine Transporter Assays: Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]
- Phenethylamine SAR: Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Source: PubMed Central URL: [Link]
- Title: Synaptosome Preparations: Which Procedure Should I Use?
- Monoamine Releasing Agents: Title: Monoamine releasing agent Source: Wikipedia URL: [Link]
- Amphetamine Mechanism: Title: Amphetamine Source: St
A Senior Application Scientist's Guide to the Analytical Validation of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
For researchers, scientists, and drug development professionals, the integrity of your work hinges on the quality of your starting materials. When working with novel compounds such as [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, a robust analytical validation is not just a preliminary step; it is the foundation upon which reproducible and reliable data is built. This guide provides a comprehensive, in-depth approach to the validation of this research chemical, drawing from established principles in the analysis of novel psychoactive substances (NPS) and pharmaceutical compounds.
The Imperative of Validation for Novel Research Chemicals
This guide will walk you through a multi-faceted validation process, from initial structural confirmation to the development of a fully validated quantitative method.
Part 1: Foundational Validation - Identity and Purity Confirmation
The first step in validating a new batch of this compound is to unequivocally confirm its chemical structure and assess its purity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis: The Molecular Fingerprint
Spectroscopic methods provide detailed information about the molecular structure of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation. ¹H NMR will confirm the presence and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms in the molecule. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The predicted monoisotopic mass for C₁₁H₁₈N₂ is 178.1470 Da.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, one would expect to see characteristic peaks for N-H stretches (from the primary amine), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic ring).
Chromatographic Purity Assessment
Chromatography separates the target compound from any impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's properties and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best for volatile and thermally stable compounds. Derivatization may be required for polar compounds. |
| Typical Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | Versatile, non-destructive, suitable for a wide range of polarities. | High resolution, sensitive detectors (FID), established libraries for MS.[5] |
| Disadvantages | Higher solvent consumption, potential for matrix effects in LC-MS.[5] | Requires volatile and thermally stable analytes, potential for degradation of labile compounds. |
For this compound, HPLC with UV detection is a robust initial choice for purity assessment due to the presence of a chromophore (the phenyl ring).
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the this compound reference standard and the sample to be tested in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
The purity is calculated as the percentage of the peak area of the main compound relative to the total peak area of all detected components.
-
Part 2: Quantitative Analysis - Method Development and Validation
Once the identity and purity have been established, a reliable method for quantifying the compound is necessary. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is often the preferred technique for its high sensitivity and selectivity, especially for analyzing complex biological samples.[6]
Comparison of Quantitative Techniques
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | Typically higher, often reaching picogram or femtogram levels. | Very sensitive, but can be slightly lower than LC-MS/MS for some compounds. |
| Selectivity | Excellent, due to the combination of chromatographic separation and mass filtering (precursor and product ions). | Very good, especially with high-resolution instruments. |
| Sample Preparation | Often simpler ("dilute and shoot" is sometimes possible).[6] | May require derivatization to improve volatility and thermal stability. |
| Throughput | Can be very high with modern UHPLC systems. | Can be high, but derivatization steps can add time. |
Method Validation According to ICH Guidelines
A quantitative method must be validated to ensure it is suitable for its intended purpose.[7] The following parameters should be assessed:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is prepared with a series of standards at different concentrations, and the coefficient of determination (R²) should ideally be ≥ 0.99.
-
Accuracy: The closeness of the measured value to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Tune the Mass Spectrometer: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy for Multiple Reaction Monitoring (MRM).
-
Establish Chromatographic Conditions: Develop an LC method that provides a sharp, symmetrical peak with adequate retention.
-
Perform Validation Experiments:
-
Linearity: Prepare a calibration curve with at least five concentration levels.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations and analyze them in replicate on multiple days.
-
LOD and LOQ: Determine these by analyzing a series of increasingly dilute solutions.
-
Specificity: Analyze blank matrix samples to check for interferences.
-
Part 3: The Importance of Reference Standards
The accuracy of all analytical measurements is dependent on the quality of the reference standard used.[8][9][10][11]
Hierarchy of Reference Standards
Caption: Hierarchy of analytical reference standards.
Whenever possible, a certified reference material (CRM) should be used for the validation and routine use of an analytical method. If a CRM is not available, an in-house working standard must be thoroughly characterized, as described in Part 1, and its purity assigned.
Conclusion
The validation of a research chemical like this compound is a rigorous but essential process. It ensures the identity, purity, and strength of the material, which is paramount for the integrity of any research or development program. By following a systematic approach that includes spectroscopic confirmation, chromatographic purity assessment, and the development and validation of a quantitative method, researchers can have confidence in their results and contribute to the advancement of science on a solid analytical foundation.
The diagram below outlines the comprehensive validation workflow described in this guide.
Caption: Comprehensive workflow for the analytical validation of a new research chemical.
References
- Musiał, J., Czarny, J., & Gadzała-Kopciuch, R. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239-258. [Link][1][2][3]
- De BGG, O'Brien R, et al. (2019). Analytical techniques for the detection of novel psychoactive substances and their metabolites. Request PDF. [Link][6]
- Cimpoiu, C. (2022). Emerging Novel Psychoactive Substances (2020–2025)
- XRF Scientific. (n.d.).
- Swanson, C. A., & Betz, J. M. (2021).
- Pure Synth. (2023). Analytical Standards in Quality Control: Ensuring Lab Reliability. [Link][11]
- PubChem. (n.d.). This compound. [Link][4]
- BioPharm International. (2007).
Sources
- 1. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples | Semantic Scholar [semanticscholar.org]
- 4. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 5. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. theclinivex.com [theclinivex.com]
- 9. Methods for Validating Reference Materials [xrfscientific.com]
- 10. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-synth.com [pure-synth.com]
A Guide to the Statistical Analysis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine and its Analogs: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is a substituted phenethylamine derivative with a chemical structure analogous to amphetamine. Its molecular formula is C₁₁H₁₈N₂ and it has a molecular weight of 178.27 g/mol .[1][2] While specific research on this particular compound is limited, its structural similarity to amphetamine-type stimulants (ATS) suggests its potential for psychoactive properties and warrants thorough analytical investigation. The dimethylamine moiety is a common pharmacophore in many FDA-approved drugs, highlighting the importance of this chemical feature in medicinal chemistry.[3][4] This guide provides a comprehensive framework for the statistical analysis of data from studies on this compound, drawing parallels from established methodologies for related compounds.
This document will delve into comparative analytical techniques, propose a robust experimental protocol, and detail statistical approaches for insightful data interpretation. The objective is to equip researchers with the necessary tools to conduct self-validating studies that contribute to a deeper understanding of this and similar novel psychoactive substances.
Comparative Analytical Methodologies for Amphetamine-Type Stimulants
The analysis of amphetamine and its derivatives is well-established, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent techniques.[5][6] The choice between these methods often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in the gas phase followed by mass-based detection. | Separates compounds in the liquid phase followed by two stages of mass analysis for high specificity. |
| Derivatization | Often required for polar analytes like amphetamines to increase volatility and improve peak shape. | Generally not required, simplifying sample preparation. |
| Sensitivity | Good, but can be limited for certain applications. | Typically offers higher sensitivity and specificity. |
| Sample Matrix | Urine, blood, seized tablets (often after extraction and derivatization).[5] | Urine, blood, seized tablets.[6] |
| Key Advantages | Well-established with extensive libraries for spectral matching. | High throughput, suitable for complex matrices, and can analyze a wider range of compounds. |
The main improvements in analytical methods for amphetamines include the use of liquid-liquid extraction and the trapping of amphetamines as their hydrochloride salt to address their volatility.[5] For instance, a validated LC-MS/MS method for analyzing amphetamine and methamphetamine in seized tablets utilized a mobile phase of 0.1 M ammonium formate buffer and acetonitrile with 0.1% formic acid.[6]
Proposed Experimental Protocol for Statistical Analysis
This section outlines a hypothetical, yet robust, protocol for a comparative study involving this compound and a known analog, such as amphetamine.
Step 1: Sample Preparation
-
Standard Preparation: Prepare standard solutions of this compound and a reference standard (e.g., amphetamine) at various concentrations (e.g., 50-2000 ng/mL) in a suitable solvent like methanol.[6]
-
Sample Extraction (from a biological matrix like urine):
-
To 1 mL of urine, add an internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a derivatizing agent for GC-MS analysis.[6]
-
Step 2: Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: Utilize a C18 column with a gradient elution program. A typical mobile phase could consist of 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor for the precursor and product ions specific to this compound and the reference compound.
Step 3: Data Acquisition and Processing
-
Acquire chromatograms and mass spectra for all standards and samples.
-
Integrate the peak areas of the analytes and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the concentration of this compound in the unknown samples using the calibration curve.
Statistical Approaches for Data Interpretation
Descriptive Statistics
Calculate basic statistical parameters such as mean, median, standard deviation, and concentration ranges for the quantified data. This provides a fundamental overview of the results. For example, in an analysis of seized tablets, the amount of amphetamine ranged from 9.07 to 14.77 mg per tablet.[6]
Statistical Comparison of Mass Spectra
To differentiate between structurally similar compounds like this compound and its potential isomers or metabolites, a statistical comparison of their mass spectra is crucial. An unequal variance t-test can be applied at each mass-to-charge ratio (m/z) to determine if two spectra are statistically different.[7] This method allows for the identification of discriminating ions, providing a higher level of confidence in compound identification.[7]
Hierarchical Cluster Analysis (HCA)
HCA is a powerful tool for identifying similarities and grouping samples based on their chemical profiles.[6] By performing HCA on the quantitative data of this compound and any other measured analytes, researchers can uncover potential relationships between different sample batches or sources. The results are typically visualized as a dendrogram, where samples are clustered based on their similarity.[6]
Data Visualization
Clear visualization of workflows and results is essential for effective communication of scientific findings.
Caption: Experimental workflow from sample preparation to statistical analysis.
Caption: Logical flow of statistical data analysis.
Conclusion
The statistical analysis of data from studies on this compound is crucial for understanding its properties and potential effects. While direct research on this specific compound is not abundant, a robust analytical and statistical framework can be established by leveraging the extensive knowledge from the analysis of amphetamine-type stimulants. By employing validated analytical methods like LC-MS/MS and applying appropriate statistical techniques such as the comparison of mass spectra and hierarchical cluster analysis, researchers can generate reliable and defensible data. This comprehensive approach will not only ensure the scientific integrity of the findings but also contribute significantly to the fields of forensic science, pharmacology, and drug development.
References
- E-mail, M. M. R. P., González-Santiago, O., Castañeda-Hernández, G., & Favari, L. (n.d.). Determination of amphetamine, methamphetamine, and hydroxyamphetamine derivatives in urine by gas chromatography-mass spectrometry and its relation to CYP2D6 phenotype of drug users. PubMed.
- National Center for Biotechnology Information. (n.d.). (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. PubChem.
- Al-Bratty, M., Alhazmi, H. A., Al-Arifi, M., & Gabr, G. (2019). Analysis of amphetamine and methamphetamine contents in seized tablets from Jazan, Saudi Arabia by liquid chromatography-mass spectroscopy (LC-MS/MS) and chemometric techniques. Saudi Pharmaceutical Journal, 27(7), 1042–1047. [Link]
- Waddell, P. M., & Williams, M. R. (2017). Statistical Comparison of Mass Spectra for Identification of Amphetamine-Type Stimulants. Journal of Forensic Sciences, 62(5), 1234–1240. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Schwan, M., Schneider, S., & Auwärter, V. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Toxics, 9(8), 188. [Link]
- Yang, Y., Ye, W., & He, P. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
- Kim, J., Lee, J., & Kim, J. (2024). Recent Advances in Nanomaterial-Based and Colorimetric Technologies for Detecting Illicit Drugs and Environmental Toxins. Applied Sciences, 14(14), 5893. [Link]
- CP Lab Safety. (n.d.). [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine, 95% Purity, C10H15ClN2, 1 gram.
- Li, D., Zhang, Z., Li, Y., Wang, X., Zhong, H., Yang, H., Xi, Y., Liu, H., Shen, A., & Hu, Y. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. [Link]
- Yang, Y., Ye, W., & He, P. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. ResearchGate.
- Singh, P., Singh, G., & Singh, K. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(28), 20084–20128. [Link]
- Lee, S., Kim, S., & Kim, M. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals, 16(1), 105. [Link]
- Singh, P., Singh, G., & Singh, K. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
- Osman, S., Luthra, S. K., Brady, F., Hume, S. P., Brown, G. D., & Jones, T. (1997). Studies on the Metabolism of the Novel Antitumor Agent [N-methyl-11C]N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in Rats and Humans Prior to Phase I Clinical Trials. Cancer Research, 57(11), 2172–2180.
- Głowacka, I. E., & Gwarda, A. (2022).
Sources
- 1. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 2. [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine | 927994-69-2 | CMB99469 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 5. Determination of amphetamine, methamphetamine, and hydroxyamphetamine derivatives in urine by gas chromatography-mass spectrometry and its relation to CYP2D6 phenotype of drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of amphetamine and methamphetamine contents in seized tablets from Jazan, Saudi Arabia by liquid chromatography-mass spectroscopy (LC-MS/MS) and chemometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Introduction: [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, also known as N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine, is a substituted phenethylamine derivative used in specialized research and chemical synthesis[1][2]. While its utility in drug development and discovery is notable, its structural characteristics and inherent hazards necessitate a rigorous and informed approach to its handling and, critically, its disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of this compound. Our objective is to move beyond mere procedural lists, offering a framework grounded in causality and scientific integrity to ensure the safety of personnel and the protection of our environment.
Section 1: Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. As an amine-based compound, it exhibits characteristics common to this chemical class, including alkalinity and corrosivity[3]. The primary risks are associated with direct contact, inhalation, and ingestion.
The hazard profile, synthesized from data on structurally similar compounds, mandates careful handling at all stages, from use to final disposal. All waste containing this compound must be treated as hazardous.
| Hazard Class | GHS Hazard Code | Description | Implication for Disposal |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[4]. | Prevents sewer disposal. Contaminated containers must be treated as hazardous waste. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage[4]. | Requires full personal protective equipment (PPE) during handling and disposal. Waste is corrosive. |
| Serious Eye Damage | H318 | Causes serious eye damage[5]. | Mandates use of chemical splash goggles or a face shield. |
| Respiratory Irritation | H335 | May cause respiratory irritation[4]. | Handling and packaging for disposal should be done in a well-ventilated area or chemical fume hood. |
Section 2: Critical Regulatory and Compliance Considerations
The disposal of this compound is governed not only by its chemical hazards but also by its potential regulatory status. Its chemical backbone is structurally related to controlled substances and their precursors.
Potential Classification as a Controlled Substance Analogue: The U.S. Drug Enforcement Administration (DEA) maintains lists of controlled substances and regulated chemicals[6]. While this specific compound is not explicitly named on these lists, the Controlled Substances Act includes provisions for "controlled substance analogues," which are substances structurally and pharmacologically similar to Schedule I or II substances[7]. Given its phenethylamine core, this compound could be scrutinized under these regulations.
Operational Imperative: Before proceeding with any disposal protocol, it is mandatory to take the following steps:
-
Consult Your Institutional Environmental Health & Safety (EHS) Office: This is the primary and most critical step. Your EHS office provides guidance based on federal, state, and local regulations and will manage the final disposal process.
-
Verify Legal Status: For any ambiguity regarding its status, your institution's compliance officer may need to seek an official determination from the DEA[7]. Disposal of a controlled substance must follow a separate, stringent set of legally mandated protocols.
Section 3: Pre-Disposal Procedures and Spill Management
Proper containment and handling prior to disposal are crucial to prevent exposure and environmental contamination.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Chemical splash goggles and/or a full-face shield[8].
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron may be necessary.
Waste Segregation and Containment:
-
Do Not Mix: Never mix waste containing this compound with other waste streams. Keep it segregated in its own designated hazardous waste container[9].
-
Use Appropriate Containers: Collect all waste (pure compound, contaminated solutions, and contaminated solids like paper towels or absorbent pads) in a clearly labeled, sealable, and chemically compatible container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name and approximate concentration.
Emergency Spill Protocol (Small Scale):
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Wear the full PPE described above.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[10]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS office.
Section 4: Step-by-Step Disposal Protocols
The mandated disposal route for this compound is through a licensed hazardous waste management facility. On-site treatment is generally not recommended or permitted without explicit EHS approval and appropriate facilities.
Protocol A: Disposal of Research-Scale Quantities (<100g) This protocol applies to small quantities of pure compound, reaction mixtures, and contaminated lab materials.
-
Consult EHS: Inform your institution's EHS office that you have hazardous waste requiring disposal. Follow their specific internal procedures for waste pickup requests.
-
Package for Disposal:
-
Ensure the hazardous waste container is tightly sealed to prevent leaks or the release of vapors.
-
Verify the container is accurately and fully labeled.
-
Store the sealed container in a designated, secure satellite accumulation area until pickup.
-
-
Maintain Records: Keep a log of the waste generated, including the date and quantity.
-
Scheduled Pickup: Your EHS office or its contracted licensed waste disposal contractor will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[11].
Protocol B: Disposal of Bulk Quantities (>100g) Disposal of bulk quantities must be handled exclusively by a professional, licensed hazardous waste contractor.
-
Prohibit On-Site Disposal: Under no circumstances should you attempt to dispose of bulk quantities via drains or as regular trash. On-site neutralization is not a viable option for bulk amounts due to the potential for exothermic reactions and incomplete treatment.
-
Engage a Licensed Contractor: Work with your EHS office to coordinate with a licensed hazardous waste disposal company.
-
Follow Transportation Regulations: The contractor will ensure the waste is packaged, labeled, and manifested according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations[11].
-
Ensure Final Disposition: The waste will be transported to a certified TSDF for final disposition, which is typically high-temperature incineration. This method is preferred for organic amines as it ensures complete destruction of the hazardous compound[12].
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for making safe and compliant disposal decisions for this compound.
Caption: Decision workflow for the safe disposal of the target compound.
References
- PubChem. (n.d.). (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. National Center for Biotechnology Information.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylamine.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- Airgas. (2019). Safety Data Sheet for Dimethylamine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Alligare. (n.d.). Safety Data Sheet for 2,4-D Amine.
- PubChemLite. (n.d.). This compound.
- Regulations.gov. (n.d.). Safety Data Sheet.
- Drug Enforcement Administration. (2023). Orange Book - List of Controlled Substances and Regulated Chemicals.
- Wikipedia. (n.d.). DEA list of chemicals.
- PubChemLite. (n.d.). [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine.
- Federal Register. (2023). Special Surveillance List of Chemicals, Products, Materials, and Equipment Used in the Clandestine Production of Controlled Substances or Listed Chemicals.
- Drug Enforcement Administration. (2023). Substance and Chemical Controls and Related Issues.
- Wikipedia. (n.d.). Misuse of Drugs Act 1971.
- U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste.
Sources
- 1. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine | C11H18N2O | CID 4998377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine | 927994-69-2 | CMB99469 [biosynth.com]
- 6. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. cms9files.revize.com [cms9files.revize.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. epa.gov [epa.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



